molecular formula C8H16<br>CH3(CH2)5CH=CH2<br>C8H16 B094956 1-Octene CAS No. 111-66-0

1-Octene

カタログ番号: B094956
CAS番号: 111-66-0
分子量: 112.21 g/mol
InChIキー: KWKAKUADMBZCLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Octene (CAS 111-66-0) is an organic compound with the formula C8H16. It is classified as a higher linear alpha-olefin, meaning the double bond is located at the terminal (primary) position. This structure endows the compound with high reactivity, making it a valuable comonomer and chemical intermediate in industrial and research applications . The primary application of this compound is as a comonomer in the production of polyethylene. It is used in the manufacture of High-Density Polyethylene (HDPE) and Linear Low-Density Polyethylene (LLDPE), where it is incorporated at approximately 2-4% and 8-10% respectively to adjust the properties of the polymer resin . Recent catalytic research continues to explore its polymerization, using titanium and zirconium complexes to produce isotactic-rich polyoctene . Beyond polymerization, this compound is a key feedstock in organic synthesis. It is used in the Oxo Synthesis (hydroformylation) to produce linear aldehydes such as nonanal. This aldehyde can subsequently be oxidized to nonanoic acid, a short-chain fatty acid, or hydrogenated to 1-nonanol, which is used in plasticizers and surfactants . It also serves as a model substrate in geochemical studies, for instance, to investigate its reaction with elemental sulfur under aqueous conditions to understand the formation of organic sulfur compounds in the geosphere . Industrially, it is synthesized via ethylene oligomerization or Fischer-Tropsch synthesis followed by purification . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. This compound is a highly flammable liquid and vapor (GHS H225) and is very toxic to aquatic life with long-lasting effects (GHS H410) . Researchers should wear appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

oct-1-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3
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InChI Key

KWKAKUADMBZCLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC=C
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Molecular Formula

C8H16, Array
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Related CAS

26746-84-9, 25068-25-1, 18602-27-2
Record name 1-Octene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID6025804
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Molecular Weight

112.21 g/mol
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Physical Description

1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma
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Boiling Point

250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C
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Flash Point

70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c.
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Solubility

Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol)
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Density

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722
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Vapor Density

3.87 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2
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Color/Form

Colorless liquid

CAS No.

111-66-0, 25377-83-7, 68527-00-4
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Melting Point

-151 °F (USCG, 1999), -101.7 °C, -102 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Octene via Ethylene Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 1-octene, a crucial comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) and other high-value polymers, is a pivotal process in the petrochemical industry. This technical guide provides an in-depth exploration of the synthesis of this compound through the selective tetramerization of ethylene (B1197577). It details the core principles, catalytic systems, reaction mechanisms, and experimental protocols relevant to researchers and professionals in chemistry and materials science. The guide emphasizes chromium-based catalysts, particularly those supported by diphosphinoamine (PNP) ligands, which have demonstrated remarkable activity and selectivity for this compound. Quantitative data on catalyst performance under various conditions are systematically presented, and detailed experimental and analytical procedures are provided to facilitate reproducible research in this field.

Introduction

Linear alpha-olefins (LAOs) are key intermediates in the chemical industry, with applications ranging from polymer production to the synthesis of plasticizers, detergents, and lubricants.[1] Among the LAOs, 1-hexene (B165129) and this compound are in particularly high demand as comonomers for LLDPE, as they impart superior tensile strength, impact resistance, and tear resistance to the resulting polymer.[2][3] The traditional method of producing LAOs through ethylene oligomerization often yields a broad distribution of products, necessitating costly separation processes.[2] Consequently, the development of highly selective catalysts for the targeted synthesis of specific LAOs, such as this compound, is a significant area of academic and industrial research.

Chromium-based catalysts have emerged as the most effective systems for the selective oligomerization of ethylene to 1-hexene and this compound.[1][2] The selectivity of these catalysts can be finely tuned by modifying the ligand environment around the chromium center. This guide focuses on the synthesis of this compound via ethylene tetramerization, a process that has been successfully commercialized, notably by Sasol.[4][5]

Catalytic Systems for this compound Synthesis

The selective tetramerization of ethylene to this compound is predominantly achieved using homogeneous catalyst systems composed of a chromium source, a ligand, and a co-catalyst.

  • Chromium Source: A common precursor is Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), although other sources like CrCl₃(THF)₃ can also be used.[6][7]

  • Ligands: Diphosphinoamine (PNP) ligands, with the general formula (R₂)₂PN(R')P(R₂)₂, are central to achieving high selectivity for this compound. The electronic and steric properties of the substituents (R and R') on the phosphorus and nitrogen atoms significantly influence catalyst activity and selectivity.[6][7]

  • Co-catalyst: Methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO) are widely used as co-catalysts. They act as alkylating agents and activators for the chromium precursor.[6][8] The ratio of aluminum to chromium (Al/Cr) is a critical parameter affecting catalyst performance.[3]

Reaction Mechanism

The selective formation of this compound over chromium-based catalysts is generally understood to proceed via a metallacyclic mechanism, which deviates from the classical Cossee-Arlman mechanism that leads to a broad distribution of olefins.[2][9]

The key steps in the proposed metallacyclic mechanism for this compound formation are:

  • Catalyst Activation: The chromium precursor reacts with the co-catalyst (e.g., MAO) to form a catalytically active species.

  • Oxidative Coupling: Two ethylene molecules coordinate to the chromium center and undergo oxidative coupling to form a five-membered chromacyclopentane intermediate.

  • Ethylene Insertion: A third ethylene molecule inserts into the chromacyclopentane ring, expanding it to a seven-membered chromacycloheptane.

  • Second Ethylene Insertion: A fourth ethylene molecule inserts into the chromacycloheptane ring to form a nine-membered chromacyclononane.

  • β-Hydride Elimination and Reductive Elimination: The chromacyclononane intermediate undergoes β-hydride elimination followed by reductive elimination to release this compound and regenerate the active catalytic species.

The selectivity towards this compound versus other oligomers (like 1-hexene) is determined by the relative rates of ethylene insertion and β-hydride elimination from the metallacyclic intermediates.[10]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various chromium-based catalyst systems for the selective synthesis of this compound from ethylene.

Table 1: Effect of Ligand Structure on Catalyst Performance

LigandCatalyst SystemTemp. (°C)Pressure (bar)Activity ( kg/gCr ·h)This compound Selectivity (wt%)1-Hexene Selectivity (wt%)PE (wt%)Reference
iPrN(PPh₂)₂Cr(acac)₃/MMAO4545458.290.9 (combined with 1-hexene)-0.1[8]
(Ph₂P)₂N(CH₂CH₂F₂){[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂/MAO454575.6Non-selective--[7]
(Ph₂P)₂N(CH₂CH(CH₃)₂){[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂/MMAO4545198.376.4 (combined with 1-hexene)-0.2[7]
P-alkenyl PNPCr(acac)₃/MMAO-3A6040125665.526.0-[6]
Binuclear PNPCr(acac)₃/MAO40503887.760.623.9-[3][11]

Table 2: Effect of Reaction Conditions on Catalyst Performance with a Binuclear PNP/Cr(acac)₃/MAO System

ParameterValueActivity ( kg/gCr ·h)This compound Selectivity (wt%)1-Hexene Selectivity (wt%)Reference
Temperature (°C) 3025005530[3]
403262.460.625[3]
5030005828[3]
6028005035[3]
Pressure (bar) 3028005530[3]
403262.460.625[3]
503887.760.623.9[3][11]
Al/Cr Molar Ratio 50020005035[3]
10003262.460.625[3]
150035005828[3]

Experimental Protocols

General Considerations for Synthesis

All manipulations involving air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.

Synthesis of a Representative PNP Ligand (e.g., iPrN(PPh₂)₂)

A detailed procedure for the synthesis of a specific PNP ligand can be found in the supporting information of relevant literature.[12] A general approach involves the reaction of a primary amine with chlorodiphenylphosphine.

General Procedure for Ethylene Tetramerization

The following is a generalized protocol for a batch ethylene tetramerization reaction.

Materials:

  • Chromium(III) acetylacetonate (Cr(acac)₃)

  • Diphosphinoamine (PNP) ligand

  • Modified methylaluminoxane (MMAO-3A) solution in toluene (B28343)

  • Anhydrous toluene (or other suitable solvent like methylcyclohexane)

  • High-purity ethylene

  • Pressurized reaction vessel (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven, and then purged with an inert gas (nitrogen or argon) while cooling.

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of Cr(acac)₃ and the PNP ligand in anhydrous toluene. The molar ratio of ligand to chromium is typically around 1:1 to 1.2:1.

    • Stir the solution for a specified time to allow for complex formation.

  • Reaction Setup:

    • Transfer the catalyst solution to the reactor under an inert atmosphere.

    • Add the desired amount of co-catalyst (MMAO-3A) to the reactor. The Al/Cr molar ratio is a critical parameter and typically ranges from 300:1 to 1500:1.[3]

    • Seal the reactor and purge with ethylene gas several times.

  • Oligomerization Reaction:

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 40-50 bar).

    • Heat the reactor to the desired temperature (e.g., 40-60 °C) while stirring.

    • Maintain a constant ethylene pressure throughout the reaction by feeding ethylene as it is consumed.

    • Run the reaction for the desired time (e.g., 10-30 minutes).

  • Reaction Quenching and Product Analysis:

    • Cool the reactor to room temperature and carefully vent the excess ethylene.

    • Quench the reaction by adding a small amount of an alcohol (e.g., ethanol (B145695) or isopropanol).

    • Take a sample of the liquid product for analysis by gas chromatography (GC).

Product Analysis by Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a PLOT Al₂O₃ "M" deactivated column).[13]

Procedure:

  • Sample Preparation: Dilute the reaction mixture with a suitable solvent (e.g., hexane) and add an internal standard (e.g., n-dodecane) for quantification.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the prepared sample into the GC. Identify the products (1-butene, 1-hexene, this compound, etc.) by comparing their retention times with those of authentic standards. Quantify the products based on their peak areas relative to the internal standard. Polyethylene, if formed, will precipitate and can be collected, dried, and weighed.

Visualizations

Signaling Pathways and Experimental Workflows

Ethylene_Tetramerization_Mechanism Cr_cat Active Cr Catalyst Chromacyclopentane Chromacyclopentane Cr_cat->Chromacyclopentane C2H4_1 2 C₂H₄ C2H4_1->Chromacyclopentane Oxidative Coupling Chromacycloheptane Chromacycloheptane Chromacyclopentane->Chromacycloheptane Ethylene Insertion C2H4_2 C₂H₄ C2H4_2->Chromacycloheptane Chromacyclononane Chromacyclononane Chromacycloheptane->Chromacyclononane Ethylene Insertion C2H4_3 C₂H₄ C2H4_3->Chromacyclononane Chromacyclononane->Cr_cat Regeneration Octene This compound Chromacyclononane->Octene β-H Elimination & Reductive Elimination

Caption: Metallacyclic mechanism for this compound synthesis.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Cr(acac)₃ + PNP ligand) Start->Catalyst_Prep Reactor_Setup Reactor Setup (Catalyst + Co-catalyst) Catalyst_Prep->Reactor_Setup Reaction Ethylene Oligomerization (Controlled T and P) Reactor_Setup->Reaction Quench Reaction Quenching (e.g., with Ethanol) Reaction->Quench Analysis Product Analysis (GC-FID) Quench->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

Conclusion

The selective synthesis of this compound via ethylene tetramerization represents a significant advancement in catalysis and polymer science. Chromium-based catalysts, particularly those modified with PNP ligands, have demonstrated high activity and selectivity, making this a commercially viable process. This guide has provided a comprehensive overview of the key aspects of this technology, including the catalytic systems, reaction mechanism, and detailed experimental procedures. The presented data and protocols offer a valuable resource for researchers and professionals seeking to engage in and advance the field of olefin oligomerization. Further research into novel ligand design and process optimization will continue to drive innovation in the on-purpose production of valuable alpha-olefins.

References

industrial manufacturing routes for 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial Manufacturing Routes for 1-Octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a linear alpha-olefin, is a crucial comonomer in the production of polyethylene (B3416737), particularly linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). Its incorporation into the polymer chain imparts desirable properties such as improved tear strength and stress crack resistance. Beyond polymerization, this compound serves as a precursor for the synthesis of plasticizer alcohols, synthetic lubricants, and other specialty chemicals. This technical guide provides a comprehensive overview of the core industrial manufacturing routes for this compound, detailing the underlying chemistry, experimental protocols, and process data to support research and development activities. The primary commercial methods for this compound production are ethylene (B1197577) oligomerization, Fischer-Tropsch synthesis followed by recovery, hydroformylation of 1-heptene (B165124) with subsequent dehydration, and the telomerization of 1,3-butadiene (B125203).

Ethylene Oligomerization

Ethylene oligomerization is a dominant route for the production of linear alpha-olefins, including this compound. This process can be tailored to produce a broad spectrum of alpha-olefins or selectively target specific chain lengths.

Non-selective Ethylene Oligomerization (e.g., Shell Higher Olefin Process - SHOP)

The Shell Higher Olefin Process (SHOP) is a well-established industrial process that produces a wide distribution of linear alpha-olefins.[1][2] this compound is one of the products in the resulting mixture and is separated via distillation.

Experimental Protocol:

A typical laboratory-scale setup for ethylene oligomerization mimicking the SHOP process would involve the following steps:

  • Catalyst Preparation: A nickel-phosphine complex is commonly used as the catalyst. This can be prepared by reacting a nickel salt (e.g., NiCl₂·6H₂O) with a phosphine (B1218219) ligand, such as a derivative of (diphenylphosphino)acetic acid, in a suitable solvent. The active catalyst is formed in situ by the reduction of the nickel complex.

  • Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet ports is required.

  • Procedure:

    • The reactor is charged with a polar solvent, typically 1,4-butanediol, which dissolves the catalyst but not the olefin products, facilitating catalyst recycling.[3]

    • The catalyst system is introduced into the reactor under an inert atmosphere.

    • The reactor is sealed and purged with ethylene.

    • The temperature is raised to 80-120°C, and the ethylene pressure is increased to 70-140 bar.[1][4]

    • The reaction is allowed to proceed for a set duration, with ethylene being continuously fed to maintain the pressure.

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The product mixture, which forms a separate phase from the catalyst-containing solvent, is collected.

  • Product Separation: The resulting mixture of linear alpha-olefins is separated by fractional distillation to isolate this compound from other chain lengths.

Selective Ethylene Tetramerization

A significant advancement in ethylene oligomerization is the development of catalyst systems that selectively produce this compound through the tetramerization of ethylene.[5] This "on-purpose" production method offers high selectivity, minimizing the formation of other alpha-olefins.

Experimental Protocol:

The selective tetramerization of ethylene to this compound is typically carried out using a chromium-based catalyst system.

  • Catalyst System: The catalyst system generally consists of three components:

    • A chromium source, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃).

    • A ligand, commonly a diphosphinoamine ligand like (C₆H₅)₂PN(i-Pr)P(C₆H₅)₂.

    • A cocatalyst or activator, which is typically an organoaluminum compound like modified methylaluminoxane (B55162) (MMAO).

  • Reaction Setup: A similar high-pressure autoclave reactor as described for non-selective oligomerization is used.

  • Procedure:

    • The reactor is charged with a suitable inert solvent, such as toluene (B28343) or cyclohexane.

    • The chromium source and the ligand are added to the reactor under an inert atmosphere.

    • The cocatalyst (e.g., MMAO) is then introduced.

    • The reactor is sealed, and ethylene is introduced to the desired pressure (e.g., 45 bar).

    • The reaction is conducted at a controlled temperature, typically in the range of 40-80°C.

    • After the reaction period, the reaction is quenched, for example, by adding an alcohol.

    • The product mixture is then analyzed to determine the yield and selectivity of this compound.

Quantitative Data for Ethylene Oligomerization:

ProcessCatalyst SystemTemperature (°C)Pressure (bar)This compound Selectivity (%)Catalyst Activity (kg product/g catalyst·h)Reference(s)
SHOP (Typical) Nickel-phosphine complex80 - 12070 - 140Part of a broad distributionHigh[1][4]
Selective Tetramerization Cr(acac)₃ / (Ph₂P)₂N(iPr) / MMAO4545>70>100,000 g/g Cr/h[5][6]
Selective Tetramerization [iPrN{P(C₆H₄-p-Si(nBu)₃)₂}₂CrCl₂]⁺[B(C₆F₅)₄]⁻4035756900[7]

Process Flow Diagram for Selective Ethylene Tetramerization:

Ethylene_Tetramerization Ethylene Ethylene Reactor Autoclave Reactor (40-80°C, 35-45 bar) Ethylene->Reactor Solvent Solvent Solvent->Reactor Catalyst_System Cr Source + Ligand + Cocatalyst Catalyst_System->Reactor Quench Quenching Reactor->Quench Separation Separation Quench->Separation Product This compound Separation->Product Byproducts 1-Hexene, PE, etc. Separation->Byproducts

Caption: Workflow for selective ethylene tetramerization to this compound.

Fischer-Tropsch (FT) Synthesis

The Fischer-Tropsch (FT) process is a collection of chemical reactions that convert a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons.[8] This process typically yields a wide range of products, and this compound is recovered from the C₈ fraction of the product stream. Sasol is a major producer of this compound via this route, using syngas derived from coal.[1]

Experimental Protocol:

A laboratory-scale FT synthesis experiment for the production of alpha-olefins would generally involve:

  • Catalyst Preparation: Iron-based catalysts are commonly used for the production of olefins in FT synthesis.[9] A typical preparation involves the precipitation of an iron salt (e.g., iron nitrate) with a base (e.g., ammonia (B1221849) or sodium carbonate). Promoters such as potassium and copper can be added to enhance activity and selectivity. The resulting precipitate is washed, dried, and calcined.

  • Catalyst Activation (Reduction): Before the reaction, the calcined catalyst is activated by reduction in a stream of hydrogen or syngas at elevated temperatures (e.g., 250-400°C). This step is crucial for forming the active iron carbide phases.

  • Reaction Setup: A fixed-bed or slurry-phase reactor capable of handling high temperatures and pressures is used.

  • Procedure:

    • The activated catalyst is placed in the reactor.

    • Syngas (a mixture of H₂ and CO, typically with an H₂/CO ratio of 1 to 2) is introduced into the reactor.

    • The reaction is carried out at a temperature of 300-350°C and a pressure of 10-40 bar.

    • The gaseous products are cooled to condense the liquid hydrocarbons and water.

    • The uncondensed gas is analyzed to determine the conversion of CO and H₂.

  • Product Separation and Purification: The liquid product is a complex mixture of hydrocarbons. This compound is separated from this mixture through a series of distillation steps. The initial concentration of this compound in a narrow C₈ distillation cut can be around 60%.[10]

Quantitative Data for Fischer-Tropsch Synthesis:

Catalyst SystemTemperature (°C)Pressure (MPa)H₂/CO RatioCO Conversion (%)C₂-C₄ Olefin Selectivity (%)Reference(s)
Fe-based (K-promoted)300-3300.51HighHigh[9]
Na-promoted Fe₁Zn₁.₂Oₓ3402.0-~4561.3 (total olefins)[11]
Precipitated Iron2652.33High-[12]

Process Flow Diagram for Fischer-Tropsch Synthesis Route to this compound:

Fischer_Tropsch Syngas Syngas (CO + H₂) FT_Reactor Fischer-Tropsch Reactor (Fe or Co Catalyst) Syngas->FT_Reactor Condensation Condensation FT_Reactor->Condensation Product_Mixture Crude Hydrocarbon Mixture Condensation->Product_Mixture Distillation Fractional Distillation Product_Mixture->Distillation C8_Fraction C₈ Fraction Distillation->C8_Fraction Other_Products Other Hydrocarbons Distillation->Other_Products Purification Purification C8_Fraction->Purification Product This compound Purification->Product

Caption: Fischer-Tropsch synthesis workflow for this compound production.

Hydroformylation of 1-Heptene and Dehydration of 1-Octanol (B28484)

This multi-step process, also commercialized by Sasol, involves the conversion of 1-heptene, which can be sourced from a Fischer-Tropsch product stream, into this compound.[1][13]

Hydroformylation of 1-Heptene to Octanal (B89490)

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Experimental Protocol:

  • Catalyst System: Rhodium-based catalysts, often with phosphine ligands (e.g., triphenylphosphine), are highly effective for hydroformylation.[14][15] Cobalt catalysts can also be used.

  • Reaction Setup: A high-pressure autoclave reactor is required.

  • Procedure:

    • The reactor is charged with 1-heptene, a suitable solvent (e.g., toluene), and the rhodium catalyst precursor and ligand.

    • The reactor is sealed and purged with syngas (CO and H₂).

    • The reactor is pressurized with an equimolar mixture of CO and H₂ to the desired pressure (e.g., 30-40 bar).

    • The temperature is raised to 70-120°C.

    • The reaction progress can be monitored by the uptake of syngas.

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The product, primarily n-octanal and its isomer 2-methylheptanal, is isolated from the catalyst.

Hydrogenation of Octanal to 1-Octanol

The octanal produced is then hydrogenated to 1-octanol.

Experimental Protocol:

This is a standard hydrogenation reaction that can be carried out using various catalysts.

  • Catalyst: Common hydrogenation catalysts such as Raney nickel, palladium on carbon (Pd/C), or ruthenium on carbon (Ru/C) can be used.

  • Reaction Setup: A hydrogenation reactor (e.g., a Parr hydrogenator) is suitable.

  • Procedure:

    • The reactor is charged with the octanal, a solvent (e.g., ethanol), and the catalyst.

    • The reactor is sealed and purged with hydrogen.

    • The reactor is pressurized with hydrogen to a typical pressure of 10-50 bar.

    • The mixture is heated to 50-150°C and agitated.

    • After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is filtered off to yield 1-octanol.

Dehydration of 1-Octanol to this compound

The final step is the dehydration of 1-octanol to produce this compound.

Experimental Protocol:

  • Catalyst: Alumina (B75360) (Al₂O₃) is a common catalyst for the vapor-phase dehydration of alcohols.[4][13] The catalyst's properties, such as its surface area and acidity, can be modified by calcination temperature and the addition of promoters like barium to improve selectivity to this compound.[16]

  • Reaction Setup: A fixed-bed flow reactor is typically used. The reactor is a tube packed with the catalyst and placed in a furnace.

  • Procedure:

    • The alumina catalyst is packed into the reactor tube.

    • The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to the reaction temperature.

    • 1-Octanol is vaporized and passed through the catalyst bed at a controlled flow rate (defined by the liquid hourly space velocity, LHSV).

    • The reaction is typically carried out at atmospheric pressure and a temperature of 300-400°C.[4]

    • The products exiting the reactor are cooled to condense the liquid, which is then collected and analyzed. The main products are this compound, other octene isomers, and unreacted 1-octanol.

Quantitative Data for 1-Heptene Hydroformylation and 1-Octanol Dehydration:

StepCatalyst SystemTemperature (°C)Pressure (bar)Product Selectivity (%)Conversion (%)Reference(s)
1-Heptene Hydroformylation Rh complex with PPh₃70 - 12030 - 40High for linear aldehydeHigh[14]
1-Octanol Dehydration γ-Al₂O₃ (calcined at 500°C)350-400AtmosphericHigh for this compoundHigh[10]
1-Octanol Dehydration 1.5wt% Ba/Al₂O₃400AtmosphericHigh for this compoundHigh[16]

Process Flow Diagram for this compound from 1-Heptene:

Heptene_to_Octene Heptene 1-Heptene Hydroformylation Hydroformylation (Rh Catalyst) Heptene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Octanal Octanal Hydroformylation->Octanal Hydrogenation Hydrogenation (Ni or Pd Catalyst) Octanal->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation Octanol 1-Octanol Hydrogenation->Octanol Dehydration Dehydration (Al₂O₃ Catalyst) Octanol->Dehydration Product This compound Dehydration->Product

Caption: Multi-step synthesis of this compound from 1-heptene.

Telomerization of 1,3-Butadiene

The Dow Chemical Company has commercialized a process for producing this compound from 1,3-butadiene.[3][17] This route involves the telomerization of butadiene with methanol (B129727), followed by hydrogenation and cracking.

Experimental Protocol:

  • Telomerization of 1,3-Butadiene with Methanol:

    • Catalyst System: A palladium-based catalyst, typically with a phosphine ligand, is used.

    • Reaction Setup: A pressure reactor is required.

    • Procedure:

      • The reactor is charged with 1,3-butadiene, methanol, and the palladium catalyst system.

      • The reaction is carried out in the liquid phase under pressure to keep the butadiene liquefied.

      • The reaction temperature is typically in the range of 60-100°C.

      • The main product is 1-methoxy-2,7-octadiene.

  • Hydrogenation of 1-Methoxy-2,7-octadiene:

    • The diene is then fully hydrogenated to 1-methoxyoctane (B1618030) using a standard hydrogenation catalyst (e.g., Pd/C) and procedure, similar to the hydrogenation of octanal described previously.

  • Cracking of 1-Methoxyoctane:

    • The 1-methoxyoctane is subjected to thermal or catalytic cracking to yield this compound and methanol. The methanol can be recycled back to the telomerization step.

    • This step is typically carried out at elevated temperatures in a flow reactor.

Process Flow Diagram for this compound from Butadiene:

Butadiene_to_Octene Butadiene 1,3-Butadiene Telomerization Telomerization (Pd Catalyst) Butadiene->Telomerization Methanol Methanol Methanol->Telomerization Methoxy_diene 1-Methoxy-2,7-octadiene Telomerization->Methoxy_diene Hydrogenation Hydrogenation Methoxy_diene->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation Methoxy_octane 1-Methoxyoctane Hydrogenation->Methoxy_octane Cracking Cracking Methoxy_octane->Cracking Product This compound Cracking->Product Methanol_recycle Methanol (recycled) Cracking->Methanol_recycle Methanol_recycle->Telomerization

Caption: Dow process for this compound synthesis from 1,3-butadiene.

Conclusion

The industrial production of this compound is dominated by a few key chemical processes, each with its own set of advantages and challenges. Ethylene oligomerization, particularly selective tetramerization, offers a direct and high-selectivity route to this compound. The Fischer-Tropsch synthesis provides a pathway from non-petroleum feedstocks like coal and natural gas, but requires extensive product separation. The multi-step synthesis from 1-heptene and the telomerization of butadiene represent alternative routes that leverage different starting materials. The choice of a particular manufacturing route depends on factors such as feedstock availability, desired product purity, and economic considerations. This guide provides the foundational technical details of these processes to aid researchers and professionals in the field.

References

An In-depth Technical Guide to 1-Octene Reaction Mechanisms in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms of 1-octene, a versatile alpha-olefin, in organic synthesis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing key transformations, including hydroboration-oxidation, epoxidation, ozonolysis, hydroformylation, and Ziegler-Natta polymerization. The content herein emphasizes mechanistic understanding, practical experimental protocols, and quantitative data to facilitate laboratory application and process development.

Hydroboration-Oxidation of this compound

The hydroboration-oxidation of this compound is a two-step reaction sequence that yields the anti-Markovnikov alcohol, 1-octanol, with high regioselectivity.[1][2] This method is a cornerstone of organic synthesis for the preparation of primary alcohols from terminal alkenes.

Reaction Mechanism

The reaction proceeds via a syn-addition of a borane (B79455) reagent (commonly BH₃•THF) across the double bond of this compound.[3][4] The boron atom adds to the less substituted carbon, and a hydride shifts to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors. The resulting trialkylborane is then oxidized in the second step, typically with hydrogen peroxide and a base, to replace the carbon-boron bond with a carbon-hydroxyl bond, yielding 1-octanol.[1][3] A minor product, 2-octanol, may also be formed.[2]

Hydroboration_Oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step This compound H₂C=CH(CH₂)₅CH₃ Transition_State [Transition State] This compound->Transition_State + BH₃•THF BH3_THF BH₃•THF BH3_THF->Transition_State Trialkylborane B( (CH₂)₇CH₃ )₃ Transition_State->Trialkylborane Syn-addition Intermediate Borate Ester Trialkylborane->Intermediate + H₂O₂, NaOH Trialkylborane->Intermediate H2O2_NaOH H₂O₂, NaOH H2O2_NaOH->Intermediate 1-Octanol HO(CH₂)₇CH₃ Intermediate->1-Octanol Hydrolysis

Hydroboration-Oxidation Mechanism of this compound
Experimental Protocol

The following protocol is a representative procedure for the hydroboration-oxidation of this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice bath

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Charge the flask with this compound (e.g., 12 mmol) and anhydrous THF (e.g., 2 mL).

  • Cool the flask in an ice bath.

  • Slowly add BH₃•THF solution (e.g., 4 mmol, 1 equivalent of BH₃ for 3 equivalents of alkene) to the stirred solution of this compound over 10-15 minutes.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Slowly add water to quench any excess borane, followed by the addition of 3 M NaOH solution (e.g., 1.4 mL).[5]

  • Carefully add 30% H₂O₂ solution (e.g., 1.4 mL) dropwise, keeping the temperature below 50 °C with an ice bath.[5]

  • Heat the mixture to reflux for 1 hour to ensure complete oxidation.

  • Cool the reaction mixture, and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-octanol. The product can be further purified by distillation.

Quantitative Data
ParameterValueReference
Reactant Ratio3 eq. This compound : 1 eq. BH₃[5]
Reaction Time (Hydroboration)1 hour at room temperature[6]
Reaction Time (Oxidation)1 hour at reflux[6]
Typical YieldCan be calculated from experimental data[5][6]

Epoxidation of this compound

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 1,2-epoxyoctane (B1223023). This reaction is a stereospecific syn-addition where the stereochemistry of the starting alkene is retained in the epoxide product.[7]

Reaction Mechanism

The reaction proceeds through a concerted "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step.[7][8] The π-bond of the alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Epoxidation This compound H₂C=CH(CH₂)₅CH₃ Transition_State [Concerted Transition State] This compound->Transition_State + m-CPBA mCPBA m-CPBA mCPBA->Transition_State Epoxide 1,2-Epoxyoctane Transition_State->Epoxide Byproduct m-Chlorobenzoic Acid Transition_State->Byproduct

Epoxidation of this compound with m-CPBA
Experimental Protocol

The following is a general procedure for the epoxidation of this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA is typically in a slight molar excess relative to the alkene.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxy acid by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 1,2-epoxyoctane, which can be purified by column chromatography or distillation.

A variation of this procedure involves the in-situ formation of performic acid from hydrogen peroxide and formic acid.[3]

Quantitative Data
ParameterValueReference
Reactant Ratio (this compound:Performic Acid)0.446 mol : 0.15 mol[3]
Reaction Temperature60 °C[3]
Reaction Time2 hours[3]
Catalyst Loading (Co@Fe₃O₄/SiO₂)2.5 mol%[9]
Yield (with Co catalyst)Excellent yields reported[9]

Ozonolysis of this compound

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of this compound, leading to the formation of carbonyl compounds. The nature of the final products depends on the workup conditions.

Reaction Mechanism

Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[10] This intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane) via a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide (Criegee intermediate), followed by another 1,3-dipolar cycloaddition.[11]

Ozonolysis This compound H₂C=CH(CH₂)₅CH₃ Molozonide Primary Ozonide This compound->Molozonide + O₃ Ozone O₃ Ozone->Molozonide Fragments Heptanal (B48729) + Carbonyl Oxide Molozonide->Fragments Rearrangement Ozonide Secondary Ozonide Fragments->Ozonide Products Heptanal + Formaldehyde (B43269) (Reductive) Heptanoic Acid + Carbon Dioxide (Oxidative) Ozonide->Products Workup Workup Reductive or Oxidative Workup Workup->Products

Ozonolysis Mechanism of this compound
Experimental Protocol

Materials:

  • This compound

  • Methanol or Dichloromethane (solvent)

  • Ozone (from an ozone generator)

  • Reducing agent (e.g., dimethyl sulfide (B99878), zinc dust) or Oxidizing agent (e.g., hydrogen peroxide)

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a gas washing bottle or a flask with a fritted gas inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[10]

  • Bubble ozone-enriched oxygen through the solution. The reaction is typically monitored for the appearance of a blue color, indicating the presence of unreacted ozone.[10]

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Workup: Add a reducing agent like dimethyl sulfide or zinc dust and allow the mixture to warm to room temperature. This will yield heptanal and formaldehyde.

  • Oxidative Workup: Add hydrogen peroxide to the reaction mixture. This will oxidize the initially formed aldehyde to heptanoic acid and formaldehyde to carbon dioxide.

  • Isolate the products through extraction and distillation.

Quantitative Data
ParameterValueReference
Reaction Temperature-78 °C[10]
Rate Constant (vs. isoprene)Relative rates have been determined[12]
Product YieldsDependent on workup conditions[11]

Hydroformylation of this compound

Hydroformylation, or the oxo process, is a significant industrial reaction that converts this compound into C9 aldehydes, primarily nonanal (B32974) and its isomers.[13][14] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst.

Reaction Mechanism

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the following key steps:

  • Formation of a catalytically active hydrido-carbonyl-phosphine complex.

  • Coordination of the alkene (this compound).

  • Migratory insertion of the alkene into the rhodium-hydride bond to form an alkyl-rhodium complex. This step determines the regioselectivity (linear vs. branched aldehyde).

  • Coordination of carbon monoxide.

  • Migratory insertion of CO into the rhodium-alkyl bond to form an acyl-rhodium complex.

  • Oxidative addition of H₂.

  • Reductive elimination of the aldehyde product and regeneration of the catalyst.

Hydroformylation Catalyst HRh(CO)(PPh₃)₂ Alkene_Complex Rh-Alkene Complex Catalyst->Alkene_Complex + this compound Alkyl_Complex Alkyl-Rh Complex Alkene_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex Acyl-Rh Complex Alkyl_Complex->Acyl_Complex + CO, Migratory Insertion H2_Adduct H₂-Acyl-Rh Complex Acyl_Complex->H2_Adduct + H₂ Product Nonanal H2_Adduct->Product Reductive Elimination Product->Catalyst - Product, + CO

Simplified Hydroformylation Catalytic Cycle
Experimental Protocol (General)

Materials:

  • This compound

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene, or supercritical CO₂)

  • Syngas (CO/H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the autoclave with the rhodium precursor, the phosphine ligand, and the solvent under an inert atmosphere.

  • Add this compound to the reactor.

  • Seal the reactor and purge with syngas.

  • Pressurize the reactor with the desired pressure of CO and H₂ (e.g., 2.0 MPa).[14]

  • Heat the reactor to the desired temperature (e.g., 100 °C) with stirring.[14]

  • Monitor the reaction progress by gas uptake or by sampling and analyzing the reaction mixture (e.g., by GC).

  • After the reaction, cool the reactor, vent the excess gas, and recover the product mixture.

  • The products can be separated and purified by distillation.

Quantitative Data
ParameterValueReference
CatalystRh(CO)₂(acac) with trifluoromethyl-substituted triphenylphosphine (B44618) ligands[13]
SolventSupercritical CO₂, hexane, toluene[13]
Turnover Frequency (TOF)Up to 9820 mol(this compound) mol(Rh)⁻¹ h⁻¹ in scCO₂[13]
n:iso ratio4.6-4.8 with P(C₆H₄-3-CF₃)₃ ligand[13]
Pressure2.0 MPa to 140 bar[8][14]
Temperature100-140 °C[8][15]
Conversion (Rh/PSA-PPh₃)96.3%[14]
Aldehyde Selectivity (Rh/PSA-PPh₃)98.4%[14]

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts are used for the polymerization of alpha-olefins like this compound to produce poly(this compound), a polymer with various potential applications. The properties of the resulting polymer are highly dependent on the catalyst system and polymerization conditions.

Reaction Mechanism

The polymerization occurs at a transition metal center (typically titanium) that has been activated by an organoaluminum co-catalyst. The mechanism involves the coordination of the this compound monomer to the active titanium site, followed by migratory insertion of the monomer into the titanium-alkyl bond, thus extending the polymer chain.

Ziegler_Natta Active_Site [Ti]-R Monomer_Complex [Ti]-R • this compound Active_Site->Monomer_Complex + this compound Chain_Growth [Ti]-(CH(C₆H₁₃)CH₂)-R Monomer_Complex->Chain_Growth Insertion Insertion Migratory Insertion Chain_Growth->Active_Site Chain Propagation

Ziegler-Natta Polymerization of this compound
Experimental Protocol (General)

Materials:

  • This compound (monomer)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Co-catalyst (e.g., triethylaluminum, TEAL)

  • Solvent (e.g., n-heptane)

  • Polymerization reactor

Procedure:

  • Prepare the Ziegler-Natta catalyst, for instance, by reacting a magnesium compound with a titanium halide.

  • Introduce the solvent into the polymerization reactor and bring it to the desired temperature.

  • Add the co-catalyst (TEAL) to the reactor.

  • Introduce the Ziegler-Natta catalyst to the reactor.

  • Feed this compound into the reactor to initiate polymerization.

  • Maintain the temperature and pressure for the desired reaction time.

  • Terminate the polymerization by adding a deactivating agent (e.g., an alcohol).

  • Wash the polymer to remove catalyst residues.

  • Dry the polymer to obtain the final product.

Quantitative Data
ParameterValueReference
Catalyst Systemα-TiCl₃-AlEt₃[16]
Co-catalystTriethylaluminum (TEAL)[17]
Solventn-heptane[16]
Polymerization Temperature80 °C[17]
Al/Ti Molar RatioOptimal at 25[17]
Polymer PropertiesAmorphous, ultra-high molecular weight achievable[18]

Experimental Workflows

The following diagram illustrates a generalized workflow for many of the described reactions, highlighting the key stages from setup to product analysis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Setup Assemble and dry glassware Reagents Add solvent and starting materials Setup->Reagents Conditions Establish reaction conditions (temperature, atmosphere) Reagents->Conditions Addition Add reagents/catalysts Conditions->Addition Monitoring Monitor reaction (TLC, GC) Addition->Monitoring Quench Quench reaction Monitoring->Quench Extraction Extraction and washing Quench->Extraction Drying Dry organic layer Extraction->Drying Purification Purify product (distillation, chromatography) Drying->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization Yield Determine yield Characterization->Yield

Generalized Experimental Workflow

References

chemical formula and structure of 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Octene

Introduction

This compound is an organic compound classified as a higher alpha-olefin.[1] Its chemical formula is C₈H₁₆, and its structure features a carbon-carbon double bond at the primary or alpha position.[1][2] This positioning of the double bond imparts higher reactivity, making this compound a valuable intermediate in the chemical industry.[1][2] It is a colorless liquid with a characteristic odor.[3]

Chemical Structure:

  • Molecular Formula: C₈H₁₆[3][4]

  • Condensed Formula: CH₃(CH₂)₅CH=CH₂[3]

  • SMILES: CCCCCCC=C[3]

  • IUPAC Name: oct-1-ene[3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 112.21 g/mol [3]
Density 0.715 g/cm³ (at 25 °C)[1][2]
Melting Point -101.7 °C[1][2]
Boiling Point 121 °C[1][2]
Flash Point 70 °F (21 °C)[3][5]
Vapor Pressure 17.51 hPa (at 20 °C)
Water Solubility Insoluble[3][5]
Refractive Index (n²⁰/D) 1.408[5]
Autoignition Temperature 493 °F (256 °C)[6]
Lower Flammability Limit 0.9%[6]
Upper Flammability Limit 6.8%

Synthesis and Manufacturing

Industrially, this compound is primarily produced through two major routes: the oligomerization of ethylene (B1197577) and the Fischer-Tropsch synthesis process.[1][2]

  • Ethylene Oligomerization: This is a common method where ethylene is converted into a range of linear alpha-olefins.[7] Several commercial processes exist that can be tailored to adjust the distribution of the resulting olefins, though this compound is typically one component in a broader product mixture.[1][2]

  • Fischer-Tropsch Synthesis: In this process, synthesis gas (a mixture of carbon monoxide and hydrogen) derived from coal or natural gas is converted into a wide range of hydrocarbons.[1][2] Sasol, a South African company, notably employs this method to produce fuels and recovers this compound from the resulting hydrocarbon streams.[1][2]

Other commercialized, though less common, synthesis routes include:

  • Dehydration of Alcohols: 1-Octanol (B28484) can be dehydrated to produce this compound. This method has been used on a smaller commercial scale.[1][2][8]

  • Telomerization of Butadiene: Dow commercialized a process involving the telomerization of butadiene with methanol, which proceeds via a 1-methoxy-2,7-octadiene (B8591526) intermediate to ultimately yield this compound.[1][7][8]

  • Hydroformylation of 1-Heptene (B165124): Sasol has also commercialized a three-step process that converts 1-heptene to this compound.[8] The steps are: (1) hydroformylation of 1-heptene to octanal (B89490), (2) hydrogenation of octanal to 1-octanol, and (3) dehydration of 1-octanol to this compound.[8]

Key Reactions and Applications

The primary industrial application of this compound is as a comonomer in the production of polyethylene.[1][2] It is used to control polymer density and create branches in the polymer chain.

  • Linear Low-Density Polyethylene (LLDPE): Uses approximately 8-10% of this compound as a comonomer.[1][2]

  • High-Density Polyethylene (HDPE): Uses approximately 2-4% of this compound as a comonomer.[1][2]

This compound is also a key precursor in the synthesis of other chemicals:

  • Oxo Synthesis (Hydroformylation): this compound reacts with synthesis gas to produce nonanal (B32974) (C9 aldehyde).[1] This aldehyde can then be oxidized to nonanoic acid or hydrogenated to 1-nonanol, which is used as a plasticizer.[1]

  • Hydroboration/Oxidation: This two-step reaction sequence is a classic method in organic synthesis to convert alkenes to alcohols. The hydroboration of this compound with a borane (B79455) reagent (like borane-THF complex), followed by oxidation with hydrogen peroxide and a base, yields a mixture of 1-octanol and 2-octanol.[9]

Experimental Protocols

Protocol: Hydroboration/Oxidation of this compound to 1-Octanol

This protocol describes the conversion of this compound to primarily 1-octanol, an anti-Markovnikov addition product.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃-THF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Part 1: Hydroboration [9]

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser with a nitrogen inlet.

  • In the flask, dissolve a calculated amount of this compound in anhydrous THF.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the 1M BH₃-THF solution to the stirred this compound solution via the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C. The stoichiometry requires 1 mole of BH₃ for every 3 moles of this compound.[9]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trioctylborane intermediate.

Part 2: Oxidation [9]

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add the 3M NaOH solution to the flask.

  • Very slowly, add the 30% H₂O₂ solution dropwise via the addition funnel. This reaction is highly exothermic; maintain the temperature below 40-50 °C.

  • After the addition is complete, heat the mixture to reflux for 1 hour to complete the oxidation.

  • Cool the mixture to room temperature. The mixture will separate into two layers.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with diethyl ether.

  • Combine the organic layers (the initial THF/ether layer and the two ether extracts).

  • Wash the combined organic layers sequentially with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation to yield 1-octanol.

Visualizations

Synthesis_of_1_Octene_from_1_Heptene Heptene 1-Heptene Octanal Octanal Heptene->Octanal  Hydroformylation  (CO, H₂, Catalyst) Octanol 1-Octanol Octanal->Octanol  Hydrogenation  (H₂, Catalyst) Octene This compound Octanol->Octene  Dehydration  (Catalyst, Heat)

Caption: Synthesis pathway of this compound from 1-Heptene.

Hydroboration_Oxidation cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation Octene This compound Alkylborane Trioctylborane Intermediate Octene->Alkylborane Borane BH₃-THF Borane->Alkylborane Alkylborane_ref Trioctylborane Intermediate Oxidants H₂O₂, NaOH Octanol 1-Octanol Oxidants->Octanol Alkylborane_ref->Octanol

Caption: Workflow for the hydroboration-oxidation of this compound.

References

An In-depth Technical Guide on the Solubility and Miscibility of 1-Octene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 1-octene in a variety of common organic solvents. Understanding these fundamental physicochemical properties is crucial for a wide range of applications, including chemical synthesis, purification, formulation development, and polymerization processes. This document consolidates qualitative and quantitative data from various sources, outlines detailed experimental protocols for solubility determination, and presents logical relationships and workflows through visual diagrams.

Introduction to this compound and Its Solubility Characteristics

This compound (CH₂=CH(CH₂)₅CH₃) is an alpha-olefin, a linear alkene with the double bond at the primary or alpha position. Its nonpolar nature, arising from the long hydrocarbon chain, is the primary determinant of its solubility behavior.[1] The principle of "like dissolves like" is paramount in predicting its solubility; this compound is readily soluble in nonpolar and weakly polar organic solvents, while it exhibits very poor solubility in highly polar solvents such as water.[1]

Qualitative and Quantitative Solubility Data

Table 1: Miscibility and Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NameQualitative Solubility/Miscibility with this compoundQuantitative Data (at 25 °C unless specified)
Aliphatic Hydrocarbons HexaneHighly Soluble / Miscible[1]Data not readily available, expected to be fully miscible.
HeptaneMiscibleData not readily available, expected to be fully miscible.
Aromatic Hydrocarbons BenzeneHighly Soluble[1]Data not readily available.
TolueneSolubleData not readily available.
Halogenated Hydrocarbons DichloromethaneHighly Soluble[1]Data not readily available.
ChloroformSoluble[2][3]Data not readily available.
Alcohols EthanolMiscible[4][5]Data not readily available.
MethanolSolubleData not readily available.
Ethers Diethyl EtherMiscible[4][5]Data not readily available.
Ketones AcetoneSoluble[2][3][5]Data not readily available.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Sparingly Soluble to InsolubleData not readily available.
N,N-Dimethylformamide (DMF)Sparingly Soluble to InsolubleData not readily available.
Water WaterInsoluble[1][2][6]~0.0041 g/L[5], 1.979 × 10⁻⁴ mol L⁻¹[7]

Note: "Miscible" implies that the substances form a homogeneous solution in all proportions. "Highly Soluble" indicates a strong affinity, though complete miscibility may not have been explicitly stated in the source.

Theoretical Prediction of Solubility

In the absence of extensive experimental data, computational models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can provide valuable predictions of solubility and phase equilibria.[8][9][10][11][12]

These models operate on the principle of group contributions, where the properties of a molecule are estimated based on its constituent functional groups. For a system containing this compound and an organic solvent, UNIFAC can predict activity coefficients, which are then used to calculate the phase equilibrium, including liquid-liquid equilibria (LLE).[13] Similarly, COSMO-RS uses quantum chemical calculations to determine the interaction energies between molecules and predict thermodynamic properties like solubility.[10][11][12]

While a detailed quantitative analysis using these models is beyond the scope of this guide, it is important for researchers to be aware of these powerful predictive tools for solvent screening and process design.

Experimental Protocols for Solubility and Miscibility Determination

Accurate determination of solubility and miscibility is essential for many research and development activities. The following are detailed methodologies for key experiments.

Protocol for Determining Qualitative Miscibility (Visual Method)

This protocol is a general method for quickly assessing the miscibility of this compound with a liquid solvent.

Objective: To determine if this compound and a given organic solvent are miscible at room temperature.

Materials:

  • This compound (analytical grade)

  • Organic solvent to be tested (analytical grade)

  • Small, clear glass vials or test tubes with caps

  • Pipettes or graduated cylinders for volume measurement

  • Vortex mixer (optional)

Procedure:

  • Label a series of clean, dry vials for each solvent to be tested.

  • Using a pipette or graduated cylinder, add a known volume of this compound (e.g., 2 mL) to a vial.

  • To the same vial, add an equal volume of the organic solvent.

  • Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the vial to stand undisturbed for at least 5 minutes and observe the contents against a contrasting background.

  • Observation:

    • Miscible: A single, clear, homogeneous liquid phase is observed.

    • Immiscible: Two distinct liquid layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

  • To confirm miscibility, the experiment can be repeated with different volume ratios of this compound and the solvent (e.g., 1:3 and 3:1). True miscibility will result in a single phase at all proportions.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a substance in a solvent.

Objective: To quantify the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Organic solvent (analytical grade)

  • Incubator shaker or a constant temperature water bath with a shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or another suitable analytical instrument for quantification.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap flask). The excess is crucial to ensure saturation. b. Place the container in an incubator shaker set to a constant temperature (e.g., 25 °C). c. Shake the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent phase becomes constant.

  • Phase Separation: a. After equilibration, stop the shaking and allow the mixture to stand undisturbed in the constant temperature environment for several hours to allow the undissolved this compound to separate. b. To ensure complete separation of any micro-droplets, centrifuge the saturated solution at a controlled temperature.

  • Sampling and Analysis: a. Carefully withdraw a known volume of the clear supernatant (the solvent phase) using a syringe. b. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved this compound. c. Determine the mass of the collected sample. d. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. e. Analyze the filtered sample and the standard solutions using a calibrated GC-FID or another appropriate analytical method.

  • Calculation of Solubility: a. From the calibration curve generated from the standard solutions, determine the concentration of this compound in the filtered sample. b. Express the solubility in the desired units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G cluster_solute This compound (Solute) cluster_solvents Organic Solvents cluster_nonpolar Nonpolar Solvents cluster_weakly_polar Weakly Polar Solvents cluster_polar Polar Solvents Octene This compound (Nonpolar Hydrocarbon) Hexane Hexane Octene->Hexane Miscible Benzene Benzene Octene->Benzene Highly Soluble Ethanol Ethanol Octene->Ethanol Miscible Acetone Acetone Octene->Acetone Soluble DiethylEther Diethyl Ether Octene->DiethylEther Miscible Water Water Octene->Water Insoluble DMSO DMSO Octene->DMSO Sparingly Soluble

Caption: "Like Dissolves Like" Principle for this compound Solubility.

G start Start: Prepare Sample add_excess Add excess this compound to known amount of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72h with shaking) add_excess->equilibrate phase_separation Allow phases to separate (settling +/- centrifugation) equilibrate->phase_separation sample Withdraw clear supernatant phase_separation->sample filter Filter through syringe filter sample->filter analyze Analyze sample concentration (e.g., by GC-FID) filter->analyze calculate Calculate solubility analyze->calculate end End: Report Solubility calculate->end

Caption: Experimental Workflow for Quantitative Solubility Determination.

Conclusion

This compound is a nonpolar organic compound that exhibits high solubility and miscibility with a wide range of nonpolar and weakly polar organic solvents, including aliphatic and aromatic hydrocarbons, ethers, and alcohols. Conversely, it is practically insoluble in highly polar solvents like water. While detailed quantitative solubility data is limited in the public domain, qualitative assessments and theoretical models like UNIFAC and COSMO-RS can provide valuable guidance for solvent selection. The experimental protocols provided in this guide offer robust methods for the precise determination of miscibility and quantitative solubility, which are critical for the successful application of this compound in research, development, and industrial processes.

References

Spectroscopic Analysis of 1-Octene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-octene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data, experimental protocols, and a conceptual visualization of the analytical workflow.

Spectroscopic Data Summary

The following sections present the core spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8ddt1HH-2
~4.95m2HH-1
~2.05q2HH-3
~1.3m8HH-4, H-5, H-6, H-7
~0.9t3HH-8

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound structure.[1]

Chemical Shift (δ) ppmAssignment
139.2C-2
114.1C-1
33.9C-3
31.9C-6
29.1C-5
29.0C-4
22.7C-7
14.1C-8
Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the key functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3079Medium=C-H stretch
~2960-2850StrongC-H stretch (alkane)
~1642MediumC=C stretch (alkene)
~1465MediumC-H bend (alkane)
~990 & ~910Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization. The parent ion has a nominal mass of 112.[2]

m/zRelative Intensity (%)Assignment
112~15[M]⁺ (Molecular Ion)
83~30[M - CH₂CH₃]⁺
70~60
56~80
55~75
43100[C₃H₇]⁺ (Base Peak)
42~70
41~95
29~40[CH₂CH₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)
  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker AVANCE series, 300 MHz or higher) is employed.[3]

  • Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[4][5] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a high-quality spectrum.

  • ¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.[6] A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative accuracy.[7]

  • Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied. The spectra are then referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used (e.g., Perkin-Elmer).[8]

  • Sample Preparation (Neat/Liquid Film) : As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[9]

  • Acquisition : The salt plates are placed in the spectrometer's sample holder. The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹.[10] A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting interferogram is converted to a spectrum via Fourier transformation. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is utilized, often coupled with a gas chromatograph (GC-MS) for sample introduction.[11]

  • Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the this compound from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization : In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a positively charged molecular ion ([M]⁺) and causes it to fragment in a characteristic pattern.[12]

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier detects the ions, and the signal is amplified. The instrument records the abundance of each ion at a specific m/z value.

  • Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for the analysis of this compound.

Spectroscopic_Analysis_of_1_Octene cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information 1_Octene This compound C₈H₁₆ NMR NMR (¹H, ¹³C) 1_Octene->NMR IR IR Spectroscopy 1_Octene->IR MS Mass Spectrometry 1_Octene->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Chemical Shifts & Couplings Functional_Groups Functional Groups (C=C, C-H) IR->Functional_Groups Vibrational Frequencies Molecular_Info Molecular Weight & Fragmentation Pattern MS->Molecular_Info m/z Values Final_Structure Structure Elucidation Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Info->Final_Structure

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

References

An In-depth Technical Guide to 1-Octene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octene, an alpha-olefin with the chemical formula C₈H₁₆, is a key building block in the chemical industry. Its terminal double bond imparts high reactivity, making it a valuable intermediate in the synthesis of a wide range of chemical products. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, significant chemical reactions, and analytical techniques, with a focus on information pertinent to research and development.

CAS Number: 111-66-0[1] IUPAC Name: oct-1-ene[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference. This data is crucial for its handling, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₁₆[1]
Molar Mass112.21 g/mol
Density0.715 g/cm³ (at 20 °C)[2]
Melting Point-101.7 °C[2]
Boiling Point121.3 °C[2]
Flash Point21 °C (70 °F)
Water SolubilityInsoluble
Refractive Index1.4087 (at 20 °C)
Vapor Pressure17.4 mmHg (at 20 °C)
Table 2: Spectroscopic Data for this compound
SpectroscopyPeak Assignment and DescriptionReference
¹H NMR δ ~5.8 ppm (m, 1H, -CH=), δ ~4.9 ppm (m, 2H, =CH₂), δ ~2.0 ppm (q, 2H, -CH₂-C=), δ ~1.3 ppm (m, 8H, -(CH₂)₄-), δ ~0.9 ppm (t, 3H, -CH₃)[3]
¹³C NMR δ ~139.1 ppm (-CH=), δ ~114.2 ppm (=CH₂), δ ~33.8 ppm (-CH₂-C=), δ ~31.8 ppm, δ ~29.1 ppm, δ ~28.9 ppm (-(CH₂)₄-), δ ~22.6 ppm (-CH₂-CH₃), δ ~14.1 ppm (-CH₃)[3][4][5][6]
FTIR (cm⁻¹) ~3079 (=C-H stretch), ~2960-2850 (C-H stretch), ~1642 (C=C stretch), ~1465 (C-H bend), ~990 and ~910 (=C-H out-of-plane bend)

Synthesis of this compound

This compound is produced on an industrial scale primarily through the oligomerization of ethylene (B1197577). However, for laboratory-scale synthesis, other methods such as the dehydration of alcohols or the Wittig reaction are more common.

Industrial Production: Ethylene Oligomerization

The primary industrial route to this compound is the catalytic oligomerization of ethylene. This process typically yields a range of linear alpha-olefins, from which this compound is separated. More advanced methods, such as selective ethylene tetramerization, have been developed to increase the yield of this compound.[7]

The process generally involves feeding high-purity ethylene into a reactor containing a catalyst, often a chromium-based system, under controlled temperature and pressure. The resulting mixture of olefins is then fractionally distilled to isolate this compound.

G Industrial Production of this compound via Ethylene Oligomerization ethylene Ethylene Feed reactor Oligomerization Reactor (Chromium Catalyst) ethylene->reactor separation Separation Unit (Fractional Distillation) reactor->separation octene This compound Product separation->octene byproducts Other Alpha-Olefins (e.g., 1-Butene, 1-Hexene) separation->byproducts

Caption: A simplified workflow for the industrial production of this compound.

Laboratory Synthesis: Dehydration of 1-Octanol (B28484)

A common and practical laboratory method for the synthesis of this compound is the acid-catalyzed dehydration of 1-octanol.

Experimental Protocol: Dehydration of 1-Octanol [8]

  • Materials:

    • 1-Octanol

    • Concentrated phosphoric acid (85%)

    • Anhydrous calcium chloride pellets

    • 100-mL round-bottomed flask

    • Vigreux fractionating column

    • Distillation head with thermometer

    • Condenser

    • Receiving flask (e.g., a test tube cooled in an ice bath)

    • Separatory funnel

    • Heating mantle

  • Procedure:

    • Place 1-octanol and a few boiling chips into the 100-mL round-bottomed flask.

    • Carefully add 5 mL of concentrated phosphoric acid to the flask and swirl to mix.

    • Assemble a fractional distillation apparatus. Wrap the Vigreux column and distillation head with aluminum foil to ensure the product distills over.

    • Heat the reaction mixture gently. The product, this compound, will co-distill with water at a temperature lower than the boiling point of 1-octanol (195 °C). Collect the distillate in the cooled receiving flask.

    • Transfer the distillate to a separatory funnel. The this compound will form the upper layer.

    • Wash the organic layer with water to remove any remaining acid.

    • Separate the layers and transfer the organic layer (this compound) to a clean, dry flask.

    • Dry the this compound over anhydrous calcium chloride pellets for 10-15 minutes.

    • Decant or filter the dried this compound to obtain the purified product.

    • Characterize the product using techniques such as GC-MS, NMR, and IR spectroscopy to confirm its identity and purity.

Key Chemical Reactions of this compound

The terminal double bond in this compound is the site of its reactivity, allowing for a variety of addition reactions that are fundamental in organic synthesis.

Hydroformylation (Oxo Process)

Hydroformylation is a significant industrial reaction of this compound, where carbon monoxide and hydrogen are added across the double bond in the presence of a catalyst (typically cobalt or rhodium-based) to produce C9 aldehydes, primarily nonanal.[9][10] Nonanal is a valuable intermediate for the production of plasticizers, detergents, and lubricants.

G Hydroformylation of this compound cluster_reactants Reactants cluster_products Products octene This compound catalyst Rh or Co Catalyst octene->catalyst syngas CO + H₂ syngas->catalyst nonanal Nonanal (linear aldehyde) catalyst->nonanal Major Product branched_aldehyde 2-Methyloctanal (branched aldehyde) catalyst->branched_aldehyde Minor Product

Caption: Reaction scheme for the hydroformylation of this compound.

Experimental Protocol: Laboratory-Scale Hydroformylation [7][11]

  • Materials:

    • This compound

    • Rhodium-based catalyst (e.g., [Rh(acac)(CO)₂])

    • Ligand (e.g., a phosphine (B1218219) ligand)

    • Solvent (e.g., toluene (B28343) or a carbon dioxide-expanded liquid)

    • Syngas (a mixture of CO and H₂)

    • High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

  • Procedure:

    • Charge the autoclave with the rhodium catalyst, ligand, and solvent under an inert atmosphere.

    • Add the desired amount of this compound to the reactor.

    • Seal the reactor and purge with syngas.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 40 bar).

    • Heat the reactor to the reaction temperature (e.g., 140 °C) with stirring.

    • Monitor the reaction progress by taking samples and analyzing them by GC.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • The product mixture can be analyzed by GC-MS and NMR to determine the conversion and selectivity. The product can be purified by distillation.

Analytical and Purification Techniques

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying this compound and its reaction products. The retention time in the GC provides information on the compound's boiling point and polarity, while the mass spectrum gives its molecular weight and fragmentation pattern, allowing for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound. The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the C=C double bond and the vinylic C-H bonds are readily observed.

Purification Methods
  • Distillation: Due to its relatively low boiling point, fractional distillation is an effective method for purifying this compound from higher-boiling starting materials (like 1-octanol) or byproducts.[8] Azeotropic distillation may be necessary to separate it from close-boiling impurities like octane (B31449).[12]

Applications in Research and Drug Development

While this compound's primary use is in the polymer industry, its reactivity makes it a useful starting material in organic synthesis for the construction of more complex molecules. In the context of drug development, this compound can be used to introduce an eight-carbon linear chain into a molecule. The terminal alkene can be functionalized in numerous ways, such as through epoxidation, dihydroxylation, or ozonolysis, to create a variety of intermediates for the synthesis of complex target molecules.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant industrial importance. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in the laboratory. The detailed information and protocols provided in this guide serve as a valuable resource for those working with this compound in a research and development capacity.

References

The Industrial Significance of 1-Octene: A Linear Alpha Olefin at the Core of Polymer and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Octene, a linear alpha olefin (LAO) with the chemical formula C8H16, is a pivotal building block in the modern chemical industry. Its terminal double bond imparts high reactivity, making it a valuable intermediate in the synthesis of a diverse array of industrial products. The primary application of this compound lies in its role as a comonomer in the production of polyethylene (B3416737), where it is instrumental in tailoring the polymer's properties. Furthermore, it serves as a key precursor in the manufacture of plasticizer alcohols, synthetic lubricants, surfactants, and other specialty chemicals. This technical guide provides a comprehensive overview of the synthesis, applications, and underlying chemical processes involving this compound, with a focus on quantitative data, experimental methodologies, and process visualization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling and application in industrial processes. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H16[1]
Molar Mass 112.21 g/mol [1]
Appearance Colorless liquid[1]
Density 0.715 g/cm³ at 20 °C[2]
Melting Point -101.7 °C[1]
Boiling Point 121.3 °C[3]
Flash Point 21 °C (70 °F)[1]
Solubility in water Insoluble[1]
Viscosity 0.656 cSt at 20 °C[4]

Industrial Production of this compound

The commercial production of this compound is dominated by two primary routes: the oligomerization of ethylene (B1197577) and the Fischer-Tropsch synthesis.

Ethylene Oligomerization (Tetramerization)

The selective tetramerization of ethylene to this compound is a significant industrial achievement. This process typically utilizes a chromium-based catalyst system.[2][5] The reaction involves the controlled addition of four ethylene molecules to form this compound with high selectivity.

Ethylene_Tetramerization ethylene Ethylene (C2H4) reactor Oligomerization Reactor ethylene->reactor catalyst Chromium-based Catalyst System catalyst->reactor separation Separation & Purification reactor->separation octene This compound (C8H16) separation->octene byproducts Byproducts (e.g., 1-Hexene, Polyethylene) separation->byproducts

Caption: Industrial production of this compound via selective ethylene tetramerization.

Experimental Protocol: Ethylene Tetramerization to this compound

The following is a representative laboratory-scale protocol for the synthesis of this compound via ethylene tetramerization, based on principles described in the literature.[5][6]

Materials:

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

  • Schlenk line for inert atmosphere operations.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Preparation (in-situ):

    • Under an inert atmosphere (e.g., argon or nitrogen), the autoclave reactor is charged with anhydrous toluene.

    • A solution of Cr(acac)₃ in toluene is added to the reactor.

    • A solution of the PNP ligand in toluene is then introduced, and the mixture is stirred.

    • The cocatalyst, MMAO-3A, is slowly added to the reactor. The molar ratio of Cr:PNP:MMAO is crucial and should be optimized (e.g., 1:1.2:1000).

  • Reaction:

    • The reactor is sealed and purged with ethylene.

    • The reactor is pressurized with ethylene to the desired pressure (e.g., 45 bar).

    • The temperature is raised to the reaction temperature (e.g., 60 °C) and maintained with vigorous stirring.

    • The reaction is allowed to proceed for a specific duration (e.g., 30 minutes). Ethylene consumption can be monitored to track the reaction progress.

  • Work-up and Analysis:

    • The reaction is terminated by rapidly cooling the reactor and venting the excess ethylene.

    • A small aliquot of the reaction mixture is carefully collected and quenched with a small amount of dilute acid (e.g., 1 M HCl) to deactivate the catalyst.

    • The organic layer is separated, dried over a drying agent (e.g., anhydrous MgSO₄), and analyzed by GC to determine the product distribution (selectivity for this compound, 1-hexene, and other byproducts) and the activity of the catalyst.

Fischer-Tropsch Synthesis

The Fischer-Tropsch (FT) process, which converts synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, also yields a fraction rich in linear alpha olefins, including this compound. This route is commercially practiced, for instance, by Sasol. The this compound is then isolated from the complex hydrocarbon mixture through distillation and other purification techniques.

Core Industrial Applications of this compound

The unique chemical properties of this compound make it a versatile building block for a range of high-value industrial products.

Comonomer in Polyethylene Production

The largest industrial application of this compound is as a comonomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE).[1][7] The incorporation of this compound as a comonomer introduces short hexyl branches into the polyethylene backbone. These branches disrupt the crystalline structure of the polymer, leading to a decrease in density and an improvement in various mechanical properties.

LLDPE_Production ethylene Ethylene polymerization Polymerization Reactor ethylene->polymerization octene This compound (Comonomer) octene->polymerization catalyst Ziegler-Natta or Metallocene Catalyst catalyst->polymerization lldpe LLDPE Resin polymerization->lldpe processing Film Extrusion, Molding, etc. lldpe->processing products Flexible Films, Packaging, Pipes processing->products

Caption: Simplified workflow for LLDPE production using this compound as a comonomer.

Quantitative Impact of this compound on LLDPE Properties

The concentration of this compound as a comonomer has a direct and significant impact on the final properties of the polyethylene resin.

PropertyEffect of Increasing this compound Content
Density Decreases
Tensile Strength Increases
Impact Strength Increases
Tear Resistance Increases
Clarity Can be improved
Flexibility Increases

Experimental Protocol: Ethylene/1-Octene Copolymerization

The following is a representative laboratory-scale protocol for the solution copolymerization of ethylene and this compound using a Ziegler-Natta catalyst.[8][9]

Materials:

  • High-purity ethylene

  • This compound (dried and deoxygenated)

  • Anhydrous hexane (B92381) or cyclohexane (B81311) (solvent)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEAL) as a cocatalyst

  • Magnesium chloride (MgCl₂) as a support

  • Ethanol (B145695) (for quenching)

Equipment:

  • Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure control, and monomer feed lines.

  • Schlenk line and glovebox for handling air- and moisture-sensitive reagents.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Catalyst Preparation:

    • A supported Ziegler-Natta catalyst is prepared by ball-milling MgCl₂ with an electron donor (e.g., ethyl benzoate) and then treating with TiCl₄. The final catalyst is washed with an inert solvent and stored under an inert atmosphere.

  • Polymerization:

    • The reactor is thoroughly dried and purged with nitrogen.

    • Anhydrous solvent (e.g., hexane) is introduced into the reactor, followed by the desired amount of this compound.

    • The reactor is heated to the desired temperature (e.g., 70-90 °C).

    • The cocatalyst (TEAL) is added to the reactor.

    • The Ziegler-Natta catalyst slurry is injected into the reactor.

    • Ethylene is continuously fed into the reactor to maintain a constant pressure (e.g., 10 bar).

    • The polymerization is allowed to proceed for a set time (e.g., 1-2 hours).

  • Work-up and Characterization:

    • The polymerization is terminated by stopping the ethylene flow and injecting a quenching agent (e.g., ethanol).

    • The polymer is precipitated, filtered, and washed thoroughly with ethanol and then with a solvent like acetone (B3395972) to remove any residual catalyst and unreacted monomers.

    • The resulting poly(ethylene-co-1-octene) is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

    • The polymer can then be characterized for its molecular weight, molecular weight distribution (GPC), comonomer content (¹³C NMR), and thermal properties (DSC).

Production of Plasticizer Alcohols (Oxo Process)

This compound is a key feedstock for the production of nonyl alcohol (isononyl alcohol) via the oxo process, also known as hydroformylation.[10][11] In this process, this compound reacts with synthesis gas (CO and H₂) in the presence of a catalyst (typically cobalt or rhodium-based) to produce nonanal (B32974) (C9 aldehyde). The nonanal is then hydrogenated to produce nonyl alcohol. This alcohol is subsequently esterified to produce plasticizers, which are used to increase the flexibility and durability of polymers like PVC.

Oxo_Process octene This compound hydroformylation Hydroformylation (Oxo Reaction) octene->hydroformylation syngas Synthesis Gas (CO + H2) syngas->hydroformylation nonanal Nonanal (C9 Aldehyde) hydroformylation->nonanal hydrogenation Hydrogenation nonanal->hydrogenation nonyl_alcohol Nonyl Alcohol hydrogenation->nonyl_alcohol esterification Esterification nonyl_alcohol->esterification plasticizer Plasticizer (e.g., DINP) esterification->plasticizer

Caption: Production of plasticizer alcohols from this compound via the oxo process.

Experimental Protocol: Hydroformylation of this compound to Nonanal

The following is a representative laboratory-scale protocol for the hydroformylation of this compound.[12][13]

Materials:

  • This compound

  • Rhodium(I) acetylacetonate dicarbonyl ([Rh(acac)(CO)₂]) or a similar rhodium precursor

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Anhydrous toluene or other suitable solvent

  • Synthesis gas (a mixture of CO and H₂, typically 1:1 molar ratio)

Equipment:

  • High-pressure autoclave reactor with a magnetic stirrer, gas inlet and outlet, and temperature and pressure controls.

  • Gas handling system for synthesis gas.

  • Gas chromatograph (GC) for reaction monitoring and product analysis.

Procedure:

  • Catalyst Preparation (in-situ):

    • The autoclave is charged with the solvent (e.g., toluene), this compound, and the ligand (e.g., PPh₃).

    • The rhodium precursor ([Rh(acac)(CO)₂]) is added to the mixture under an inert atmosphere. The Rh:ligand ratio is a critical parameter to control selectivity (e.g., 1:100).

  • Reaction:

    • The reactor is sealed and purged several times with synthesis gas.

    • The reactor is pressurized with synthesis gas to the desired pressure (e.g., 20-50 bar).

    • The temperature is raised to the reaction temperature (e.g., 80-120 °C) and maintained with efficient stirring.

    • The reaction is monitored by observing the pressure drop due to gas consumption and by taking periodic samples for GC analysis to determine the conversion of this compound and the selectivity to linear (nonanal) and branched aldehydes.

  • Work-up and Analysis:

    • After the desired conversion is reached, the reactor is cooled to room temperature and the excess gas is carefully vented.

    • The reaction mixture is collected. The solvent and unreacted starting materials can be removed by distillation.

    • The resulting aldehyde product can be purified by vacuum distillation.

    • The purified nonanal can then be hydrogenated in a separate step using a suitable hydrogenation catalyst (e.g., Raney nickel or a supported palladium catalyst) to yield nonyl alcohol.

Production of Synthetic Lubricants

This compound is a key raw material in the production of high-performance synthetic lubricants, particularly polyalphaolefins (PAOs).[14][15][16] PAOs are synthesized through the oligomerization of linear alpha olefins, including this compound. The resulting PAOs have a well-defined, branched structure that provides excellent thermal and oxidative stability, a high viscosity index, and superior low-temperature fluidity compared to conventional mineral oil-based lubricants.

Performance Characteristics of PAO Lubricants Derived from this compound

PropertyPerformance Advantage
High Viscosity Index Stable viscosity over a wide temperature range
Excellent Thermal and Oxidative Stability Resistance to breakdown at high temperatures, longer service life
Low Pour Point Good fluidity at low temperatures, ensuring effective lubrication during cold starts
Low Volatility Reduced oil consumption and emissions
Good Hydrolytic Stability Resistance to degradation in the presence of water

Conclusion

This compound stands as a cornerstone of the modern chemical industry, playing an indispensable role as a linear alpha olefin. Its primary function as a comonomer in polyethylene production allows for the precise engineering of polymer properties, leading to a wide range of high-performance plastics. Furthermore, its conversion into plasticizer alcohols and synthetic lubricants highlights its versatility and economic importance. The continuous development of more selective and efficient catalytic processes for this compound production and its derivatization will undoubtedly continue to drive innovation in materials science and chemical synthesis. The detailed technical information and experimental methodologies provided in this guide are intended to support researchers and professionals in advancing the science and application of this crucial industrial chemical.

References

An In-depth Technical Guide to the Thermal Cracking of Waxes for 1-Octene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal cracking of waxes, a significant process for the production of linear alpha-olefins (LAOs), including the valuable chemical intermediate 1-octene. This document details the underlying reaction mechanisms, experimental methodologies, and key process parameters, presenting quantitative data in a structured format for ease of comparison.

Introduction

Thermal cracking is a process that breaks down large hydrocarbon molecules into smaller, more valuable ones by the application of heat. In the context of wax feedstocks, particularly those derived from Fischer-Tropsch synthesis, thermal cracking offers a direct route to produce linear alpha-olefins. These LAOs, and specifically this compound, are important building blocks in the chemical industry, serving as comonomers in the production of polyethylene (B3416737) and as intermediates in the synthesis of plasticizers, surfactants, and other specialty chemicals. While other methods for this compound production exist, such as ethylene (B1197577) oligomerization, thermal cracking of abundant wax feedstocks presents a viable alternative. This process is distinct from catalytic cracking as it relies solely on high temperatures to initiate the reaction, proceeding via a free-radical mechanism.

Core Principles: The Free-Radical Reaction Mechanism

The thermal cracking of long-chain paraffins, such as those found in waxes, is understood to proceed through a free-radical chain reaction, often described by the Rice-Kossiakoff mechanism. This mechanism can be broken down into three primary stages: initiation, propagation, and termination.

  • Initiation: The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond in a long-chain alkane molecule, initiated by high temperatures. This results in the formation of two smaller alkyl free radicals. C-C bonds are generally weaker than carbon-hydrogen (C-H) bonds and are therefore more susceptible to breaking at elevated temperatures.

  • Propagation: The highly reactive free radicals generated during initiation then participate in a series of chain-propagating reactions. These include:

    • β-Scission: A free radical can decompose by breaking the C-C bond in the beta position relative to the radical center. This reaction is a primary source of olefins, including this compound, and a new, smaller alkyl radical.

    • Hydrogen Abstraction: A free radical can abstract a hydrogen atom from another paraffin (B1166041) molecule, forming a stable alkane and a new, larger free radical.

  • Termination: The chain reaction is terminated when two free radicals combine. This can occur through:

    • Combination: Two alkyl radicals combine to form a larger, stable alkane.

    • Disproportionation: One radical transfers a hydrogen atom to another, resulting in the formation of an alkane and an alkene.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LongParaffin Long-Chain Paraffin (e.g., from Wax) Rad1 Alkyl Radical 1 (R1•) LongParaffin->Rad1 High Temperature (C-C Bond Scission) Rad2 Alkyl Radical 2 (R2•) LongParaffin->Rad2 b_scission β-Scission Rad1->b_scission Decomposition h_abstraction H Abstraction Rad2->h_abstraction Olefin Olefin (e.g., this compound) b_scission->Olefin Forms NewRadical New Alkyl Radical (R3•) b_scission->NewRadical Forms StableAlkane Shorter Alkane h_abstraction->StableAlkane Forms LargerRadical New Larger Radical (R4•) h_abstraction->LargerRadical Forms Termination Radical + Radical NewRadical->Termination ParaffinMolecule Another Paraffin Molecule ParaffinMolecule->h_abstraction LargerRadical->Termination StableProduct Stable Product(s) (Alkane/Alkene) Termination->StableProduct Combination or Disproportionation G Feedstock Wax Feedstock (Melted) Pump Feed Pump Feedstock->Pump Steam Steam/Inert Gas Steam->Pump Reactor Tubular Reactor Pump->Reactor Furnace High-Temperature Furnace Furnace->Reactor Heat Condenser Condensation System Reactor->Condenser LiquidProduct Liquid Product (to GC Analysis) Condenser->LiquidProduct GasProduct Gaseous Product (to GC Analysis) Condenser->GasProduct

In-Depth Technical Guide: Fischer-Tropsch Synthesis for 1-Octene Production

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective synthesis of 1-octene, a crucial alpha-olefin in the production of polyethylene (B3416737) and other high-value chemicals, directly from synthesis gas (syngas) via traditional Fischer-Tropsch (FT) synthesis presents a significant challenge. The inherent nature of the FT process typically results in a broad distribution of hydrocarbons, governed by the Anderson-Schulz-Flory (ASF) model, necessitating costly and energy-intensive separation to isolate this compound. This guide explores the current state of research, focusing on advanced catalytic strategies that aim to deviate from the ASF distribution and enhance selectivity towards C8 olefins. While direct high-selectivity FT synthesis of this compound remains an area of ongoing research with limited specific data, this document outlines the fundamental principles, prevailing catalytic systems, and experimental approaches. A significant focus is placed on emerging bifunctional catalyst systems, which offer a promising alternative route by combining syngas conversion to an intermediate with subsequent selective olefin synthesis.

Introduction to this compound Synthesis from Syngas

The Fischer-Tropsch synthesis is a polymerization process occurring on the surface of a heterogeneous catalyst where syngas (a mixture of carbon monoxide and hydrogen) is converted into a wide array of hydrocarbons and water. The primary challenge in producing a specific olefin, such as this compound, is overcoming the statistical nature of the chain growth process. Industrially, this compound is often a minor component of the C8 fraction obtained from high-temperature Fischer-Tropsch (HTFT) processes, which is then separated by distillation[1].

Current research is actively exploring catalyst and process modifications to steer the product selectivity towards desired olefins. This includes the use of specific catalyst formulations (iron and cobalt-based systems), the addition of promoters, and the optimization of reaction conditions. Furthermore, a paradigm shift is being observed towards bifunctional or hybrid catalyst systems that decouple the initial C1 conversion from the selective C-C bond formation to produce specific olefins.

Catalytic Systems for Enhanced Olefin Selectivity

The choice of catalyst is paramount in determining the product distribution in Fischer-Tropsch synthesis. Both iron and cobalt-based catalysts are the most extensively studied for this process.

Iron-Based Catalysts

Iron-based catalysts are favored for their low cost, high water-gas shift (WGS) activity (making them suitable for low H₂/CO ratio syngas from coal or biomass), and their inherent tendency to produce more olefins compared to cobalt catalysts. The active phase in iron-based catalysts is considered to be a mixture of iron carbides (e.g., χ-Fe₅C₂) and iron oxides.

Promoters and Supports: The selectivity of iron-based catalysts can be significantly influenced by the addition of promoters and the choice of support material.

  • Alkali Promoters (K, Na): Alkali metals are known to enhance the surface basicity of the catalyst, which can suppress hydrogenation and promote the desorption of olefins, thereby increasing the olefin-to-paraffin ratio.

  • Structural Promoters (e.g., SiO₂, Al₂O₃): These materials provide mechanical stability and a high surface area for the dispersion of the active iron phases.

  • Transition Metal Promoters (e.g., Mn, Zn): The addition of other transition metals can modify the electronic properties of the iron species and influence product selectivity.

Cobalt-Based Catalysts

Cobalt-based catalysts are known for their high activity, stability, and selectivity towards long-chain linear paraffins, making them suitable for the production of diesel and waxes. While generally producing lower amounts of olefins than iron-based catalysts, their product slate can be tuned by modifying the catalyst and process conditions. The active phase is metallic cobalt.

Promoters and Supports:

  • Noble Metal Promoters (e.g., Ru, Pt): These are often added in small amounts to facilitate the reduction of cobalt oxides to metallic cobalt, increasing the number of active sites.

  • Supports (e.g., Al₂O₃, SiO₂, TiO₂): The choice of support affects the dispersion of cobalt particles and can influence the product distribution through metal-support interactions.

Bifunctional/Hybrid Catalysts: A Promising Route

A more recent and promising approach to bypass the limitations of the ASF distribution is the use of bifunctional catalysts. These systems typically consist of a component that converts syngas to an intermediate (such as methanol (B129727) or dimethyl ether) and a second component, often a zeolite, that selectively converts the intermediate into specific olefins. This is often referred to as the Oxide-Zeolite (OXZEO) or syngas-to-olefins (STO) process[2][3][4].

While much of the research on OXZEO catalysts has focused on the production of light olefins (C2-C4), the principles can be extended to the synthesis of heavier olefins like this compound by carefully selecting the zeolite component and optimizing the reaction conditions. The zeolite's pore structure and acidity are critical in controlling the product shape selectivity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and evaluation of catalysts for this compound production. Below are generalized procedures for the preparation of iron-based and bifunctional catalysts, and for conducting the Fischer-Tropsch synthesis reaction.

Preparation of a Promoted Iron-Based Catalyst (e.g., Fe-Mn-K/SiO₂)

Objective: To synthesize a silica-supported iron catalyst promoted with manganese and potassium to enhance olefin selectivity.

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Potassium nitrate (KNO₃)

  • Silica (B1680970) gel (SiO₂, high surface area)

  • Deionized water

  • Ammonia solution (25 wt%)

Procedure:

  • Impregnation: a. Calculate the required amounts of Fe(NO₃)₃·9H₂O, Mn(NO₃)₂·4H₂O, and KNO₃ to achieve the desired metal loading (e.g., 10 wt% Fe, 2 wt% Mn, 1 wt% K). b. Dissolve the calculated amounts of the nitrate salts in a minimum amount of deionized water to form a concentrated solution. c. Add the silica gel support to the nitrate solution. d. Stir the slurry at room temperature for 12 hours to ensure uniform impregnation.

  • Drying: a. Evaporate the excess water from the slurry at 80°C under continuous stirring until a paste is formed. b. Dry the resulting solid in an oven at 120°C for 12 hours.

  • Calcination: a. Calcine the dried powder in a muffle furnace under a static air atmosphere. b. Ramp the temperature to 400°C at a rate of 2°C/min and hold for 5 hours. c. Cool the catalyst to room temperature.

Fischer-Tropsch Synthesis Reaction and Product Analysis

Objective: To evaluate the catalytic performance of the prepared catalyst for the synthesis of hydrocarbons from syngas.

Experimental Setup:

  • A fixed-bed stainless steel reactor.

  • Mass flow controllers for H₂ and CO.

  • A temperature controller and furnace.

  • A back-pressure regulator.

  • A series of condensers (hot and cold traps) to collect liquid products.

  • An online gas chromatograph (GC) for analyzing the gaseous effluent.

Procedure:

  • Catalyst Loading and Reduction: a. Load approximately 1.0 g of the calcined catalyst into the center of the reactor, flanked by quartz wool. b. Reduce the catalyst in-situ under a flow of pure H₂ (e.g., 50 mL/min) at 400°C for 10 hours.

  • Reaction: a. After reduction, cool the reactor to the desired reaction temperature (e.g., 280-350°C). b. Introduce the syngas mixture (e.g., H₂/CO molar ratio of 1:1 to 2:1) at the desired pressure (e.g., 10-20 bar) and space velocity (e.g., 2000 h⁻¹).

  • Product Collection and Analysis: a. Pass the reactor effluent through a hot trap (e.g., 100°C) to collect heavy waxes and a cold trap (e.g., 0°C) to collect lighter liquid hydrocarbons and water. b. Analyze the permanent gases and light hydrocarbons in the effluent gas stream using an online GC equipped with appropriate columns and detectors (TCD and FID). c. Analyze the collected liquid organic products offline using a GC-MS to identify and quantify the hydrocarbon products, including this compound.

Data Presentation

Quantitative data on the direct and selective synthesis of this compound via Fischer-Tropsch is scarce in publicly available literature. The following tables present representative data for olefin production over iron-based catalysts to illustrate typical performance metrics. It is important to note that these values represent a broader range of olefins and are not specific to this compound.

Table 1: Effect of Alkali Promoter on Olefin Selectivity over an Iron-Based Catalyst

PromoterTemperature (°C)Pressure (bar)H₂/CO RatioCO Conversion (%)C₂-C₄ Olefin Selectivity (%)Olefin/Paraffin Ratio (C₂-C₄)
None32020185403.5
1 wt% K32020182555.2
2 wt% K32020178586.1

Table 2: Performance of a Bifunctional Catalyst (ZnCrOₓ + SAPO-34) for Light Olefin Synthesis

Temperature (°C)Pressure (bar)H₂/CO RatioCO Conversion (%)C₂-C₄ Olefin Selectivity (%)Methane Selectivity (%)
380251.515755
400251.520804
420251.528726

Note: The data in these tables are illustrative and compiled from general trends reported in the literature. Specific performance will vary depending on the exact catalyst formulation and experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex reaction pathways and experimental procedures is essential for a deeper understanding. The following diagrams are generated using the Graphviz DOT language.

Fischer-Tropsch Reaction Pathway to Olefins

This diagram illustrates the generally accepted carbide mechanism for Fischer-Tropsch synthesis, leading to the formation of olefins.

FTS_Pathway cluster_surface Catalyst Surface cluster_products Products CO_gas CO(g) CO_ads CO* CO_gas->CO_ads Adsorption H2_gas H₂(g) H_ads H* H2_gas->H_ads Dissociative Adsorption C_ads C* CO_ads->C_ads Dissociation O_ads O* CHx_ads CHx* C_ads->CHx_ads + H Water H₂O O_ads->Water + 2H CnH2n_1_ads CnH2n+1* CHx_ads->CnH2n_1_ads Chain Initiation & Propagation (+ (n-1)CHx) CnH2n_ads CnH2n* CnH2n_1_ads->CnH2n_ads β-Hydride Elimination Paraffin Paraffin (CnH2n+2) CnH2n_1_ads->Paraffin Hydrogenation (+ H) Olefin 1-Olefin (CnH2n) CnH2n_ads->Olefin Desorption

Fischer-Tropsch reaction pathway via the carbide mechanism.
Bifunctional Catalyst (OXZEO) Workflow for Olefin Synthesis

This diagram outlines the conceptual workflow for the selective synthesis of olefins from syngas using a bifunctional catalyst system.

OXZEO_Workflow cluster_reactor Bifunctional Catalyst Bed Syngas Syngas (CO + H₂) Oxide Metal Oxide Component (e.g., ZnCrOₓ) Syngas->Oxide Step 1: Intermediate Synthesis Intermediate Intermediate (e.g., Methanol/DME) Oxide->Intermediate Zeolite Zeolite Component (e.g., ZSM-5, SAPO-34) Olefins Target Olefins (e.g., this compound) Zeolite->Olefins Byproducts Byproducts (Paraffins, CO₂, H₂O) Zeolite->Byproducts Intermediate->Zeolite Step 2: Selective Conversion

Conceptual workflow for bifunctional catalysis.
Experimental Workflow for Catalyst Testing

This diagram details the logical flow of the experimental procedure for catalyst synthesis, characterization, and performance evaluation.

Experimental_Flow start Catalyst Synthesis (e.g., Impregnation) drying Drying (120°C, 12h) start->drying calcination Calcination (400°C, 5h) drying->calcination characterization Catalyst Characterization (XRD, BET, TEM) calcination->characterization reduction In-situ Reduction (H₂ flow, 400°C) calcination->reduction reaction FTS Reaction (Syngas Feed) reduction->reaction analysis Product Analysis (GC, GC-MS) reaction->analysis end Data Evaluation analysis->end

References

Dehydration of Alcohols for the Synthesis of 1-Octene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the catalytic dehydration of 1-octanol (B28484) to produce 1-octene, a valuable linear alpha-olefin used as a comonomer in the production of polymers like linear low-density polyethylene (B3416737) (LLDPE).[1] The selective synthesis of this compound presents a challenge due to potential isomerization to more stable internal olefins and the formation of ether byproducts. This document details the reaction mechanisms, various catalytic systems, experimental protocols, and a summary of performance data to aid researchers in this field.

Reaction Mechanisms and Pathways

The acid-catalyzed dehydration of a primary alcohol such as 1-octanol to form a terminal alkene primarily proceeds through an E2 mechanism.[2][3] The process can be generalized into the following steps:

  • Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by an acid catalyst, forming a good leaving group (water).[2][3]

  • Elimination: A base removes a proton from the adjacent carbon, leading to the formation of a double bond and the departure of a water molecule.[2][3]

However, the reaction is often complicated by side reactions, particularly when using solid acid catalysts. The primary competing reactions are:

  • Isomerization: The initially formed this compound can be re-adsorbed onto the acid sites of the catalyst and isomerize to more thermodynamically stable internal octenes (e.g., 2-octene, 3-octene, and 4-octene).[1][4]

  • Ether Formation: Intermolecular dehydration between two molecules of 1-octanol can lead to the formation of di-n-octyl ether (DNOE).[5]

The selectivity towards this compound is therefore highly dependent on the nature of the catalyst's active sites. Lewis acid sites are primarily responsible for the dehydration reaction, while strong Lewis acid sites can also promote the undesirable isomerization of the double bond.[6] Brønsted acid sites are also reported to catalyze the isomerization of this compound.[6]

G cluster_main Dehydration Pathways cluster_side Side Reactions 1-Octanol 1-Octanol Protonated_Octanol Protonated 1-Octanol 1-Octanol->Protonated_Octanol + H+ Dioctyl_Ether Di-n-octyl Ether 1-Octanol->Dioctyl_Ether Intermolecular Dehydration This compound This compound (Desired Product) Protonated_Octanol->this compound - H2O, - H+ Water Water Protonated_Octanol->Water Internal_Octenes Internal Octenes (Isomers) This compound->Internal_Octenes Isomerization (Acid Sites)

Figure 1: Reaction pathways in the dehydration of 1-octanol.

Catalytic Systems

The choice of catalyst is critical for achieving high selectivity towards this compound. The key is to control the acidity of the catalyst to favor dehydration while suppressing isomerization.[1]

Alumina-Based Catalysts

Gamma-alumina (γ-Al2O3) is a widely studied catalyst for alcohol dehydration.[6] The catalytic activity is associated with Lewis acid sites on the alumina (B75360) surface.[6] However, highly acidic alumina can lead to significant isomerization.[1]

To improve selectivity, the acidic properties of alumina can be modified. One effective strategy is the impregnation with alkaline earth metals, such as barium (Ba).[1][6] The addition of Ba can neutralize the strong Lewis acid sites that are responsible for the re-adsorption and isomerization of this compound.[6][7] An optimal loading of 1.5 wt% Ba on Al2O3 has been identified for maximizing this compound yield.[1][6]

Other Catalytic Systems
  • Phosphoric Acid on Supports: Phosphoric acid supported on materials like ZTS has been investigated, showing moderate selectivity for this compound.[6]

  • Metal Triflates: Lewis acids such as hafnium (IV) and titanium (IV) triflates have demonstrated high conversion of primary alcohols at milder temperatures (140–180 °C).[8][9]

  • Ion-Exchange Resins: Thermally stable resins like Amberlyst 70 have been used, particularly for favoring ether formation, but can also produce olefins at higher temperatures.[5]

The following diagram illustrates the logical relationship between catalyst acidity and product selectivity.

G cluster_catalyst Catalyst Properties cluster_products Reaction Products Acidity Catalyst Acidity Strong_LAS Strong Lewis Acid Sites Acidity->Strong_LAS Weak_Moderate_LAS Weak/Moderate Lewis Acid Sites Acidity->Weak_Moderate_LAS Etherification Ether Formation Acidity->Etherification Can Lead To Isomerization Isomerization to Internal Octenes Strong_LAS->Isomerization Promotes Dehydration Dehydration to this compound Weak_Moderate_LAS->Dehydration Favors

Figure 2: Influence of catalyst acidity on product selectivity.

Experimental Protocols

This section provides a representative experimental methodology for the vapor-phase dehydration of 1-octanol using a fixed-bed reactor.

Catalyst Preparation (1.5 wt% Ba/Al2O3)

This protocol is based on the incipient wetness impregnation method.[6]

  • Support Preparation: Commercial γ-Al2O3 is crushed and sieved to a desired particle size (e.g., 8-10 mesh).[10]

  • Precursor Solution: Calculate the required mass of barium precursor (e.g., Ba(NO3)2) to achieve 1.5 wt% Ba loading. Dissolve this amount in a volume of deionized water equal to the pore volume of the alumina support.

  • Impregnation: Add the precursor solution dropwise to the alumina support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated catalyst in an oven at 110-120 °C overnight to remove water.[10]

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. The calcination temperature affects the final properties of the catalyst; a temperature of 500 °C is often optimal for Al2O3.[6]

Catalytic Dehydration Reaction

The following procedure describes a typical setup for a continuous flow reaction.[6][10]

G Feed 1-Octanol Feed (Syringe Pump) Preheater Preheater (Glass Beads) Feed->Preheater Reactor Fixed-Bed Reactor Catalyst Bed Furnace Preheater->Reactor Condenser Condenser (Cold Trap) Reactor->Condenser Collection Product Collection Condenser->Collection Analysis GC Analysis Collection->Analysis

Figure 3: Experimental workflow for catalytic dehydration.

  • Reactor Setup: A fixed-bed reactor (e.g., a Pyrex or stainless steel tube) is packed with the prepared catalyst.[10] A preheating zone filled with inert material like glass beads is placed before the catalyst bed.[10] The reactor is placed inside a tubular furnace with temperature control.

  • Catalyst Activation: The catalyst is typically activated in situ by heating it under a flow of inert gas (e.g., nitrogen) to a specific temperature (e.g., 350 °C) to remove any adsorbed moisture.[10]

  • Reaction Execution:

    • Set the furnace to the desired reaction temperature (e.g., 300-400 °C).

    • Introduce 1-octanol into the reactor at a constant flow rate using a high-performance liquid chromatography (HPLC) pump or a syringe pump. The flow rate is determined by the desired liquid hourly space velocity (LHSV).

    • The reaction products exit the reactor in the vapor phase.

  • Product Collection and Analysis:

    • The product stream is passed through a condenser and a cold trap to liquefy the products (this compound, unreacted 1-octanol, water, and byproducts).

    • The collected liquid sample is analyzed using gas chromatography (GC) to determine the conversion of 1-octanol and the selectivity to each product.

Data Presentation

The following table summarizes quantitative data from various studies on the dehydration of 1-octanol. This allows for a clear comparison of the performance of different catalytic systems under various conditions.

CatalystTemperature (°C)LHSV (h⁻¹) / WHSV (h⁻¹)1-Octanol Conversion (%)This compound Selectivity (%)Notes
Al2O3 (calcined at 500°C)4007 h⁻¹~95~80High conversion but moderate selectivity.[6]
1.5 wt% Ba/Al2O34007 h⁻¹~95>90Ba impregnation significantly improves selectivity by reducing isomerization.[6][7]
1.5 wt% Ba/Al2O3400>21 h⁻¹DecreasedHighHigher space velocity decreases conversion but maintains high selectivity.[6][7]
15 wt% H3PO4/ZTS3501.978 h⁻¹68.848.3Lower temperature operation with moderate conversion and selectivity.[6]
Hf(OTf)4180N/A (Batch)>90N/A (Yield 65%)High conversion at significantly lower temperatures.[9][11]
Fe(OTf)3180N/A (Batch)N/AN/A (Yield 2%)Much lower activity compared to Hf(OTf)4 under similar conditions.[9][11]

LHSV: Liquid Hourly Space Velocity; WHSV: Weight Hourly Space Velocity.

Conclusion

The selective dehydration of 1-octanol to this compound is a feasible process, with catalyst design being the most critical factor. While standard alumina catalysts can achieve high conversion, their inherent acidity often leads to the formation of undesired isomers. Modification of alumina with basic promoters like barium oxide is a proven strategy to enhance this compound selectivity by mitigating strong acid sites. Furthermore, emerging catalytic systems based on metal triflates show promise for achieving high conversions at milder, energy-saving temperatures. The choice of experimental setup, particularly the use of continuous flow reactors, allows for precise control over reaction parameters and can be optimized to maximize the yield of the desired linear alpha-olefin.

References

Methodological & Application

Application Note: 1-Octene as a Comonomer in Linear Low-Density Polyethylene (LLDPE) Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Abstract

Linear Low-Density Polyethylene (B3416737) (LLDPE) is a substantially linear polymer with significant numbers of short branches, commonly produced by the copolymerization of ethylene (B1197577) with longer-chain alpha-olefins.[1] The choice of comonomer is critical in defining the final properties of the resin. 1-octene, an eight-carbon alpha-olefin, is recognized as a high-performance comonomer that imparts superior mechanical properties to LLDPE compared to shorter-chain olefins like 1-butene (B85601) and 1-hexene.[1][2] This document details the role of this compound in LLDPE production, provides a comparative analysis of its performance, and outlines a general protocol for the synthesis and characterization of ethylene/1-octene copolymers.

Introduction: The Role of this compound in LLDPE

The incorporation of alpha-olefin comonomers into the polyethylene backbone introduces short-chain branches (SCBs), which disrupt the crystalline structure of the polymer.[3] The length of these branches directly influences the polymer's physical properties.[4]

  • 1-Butene introduces ethyl (-C2H5) branches.

  • 1-Hexene introduces butyl (-C4H9) branches.

  • This compound introduces hexyl (-C6H13) branches.[4]

The longer hexyl branches from this compound are more effective at disturbing the polymer chain crystallization process.[5] This structural modification leads to a lower density and crystallinity, resulting in LLDPE resins with enhanced flexibility, higher toughness, and superior resistance to tearing and environmental stress cracking.[2] Generally, film performance properties such as impact and tear strength increase with the length of the comonomer.[4] Due to the high boiling point of this compound, the solution process is the primary manufacturing route for ethylene/1-octene LLDPE, although gas-phase and slurry processes have also been adapted.

Mechanism: Structure-Property Relationship

The introduction of this compound into the polyethylene chain initiates a cascade of structural changes that ultimately define the macroscopic properties of the material. The hexyl branches act as spacers between polymer chains, hindering their ability to pack into a tight, ordered crystalline lattice. This leads to a higher proportion of amorphous regions within the polymer matrix, which is directly responsible for the enhanced mechanical performance.

G cluster_0 Molecular Level cluster_1 Microstructural Effect cluster_2 Macroscopic Properties A This compound Comonomer B Hexyl Side Branches A->B Incorporation C Disruption of Chain Packing B->C D Reduced Crystallinity & Density C->D E Increased Flexibility D->E F Enhanced Impact Strength D->F G Superior Tear Resistance D->G

Caption: Logical flow from this compound incorporation to enhanced LLDPE properties.

Data Presentation: Comparative Properties of LLDPE

The choice of comonomer significantly impacts the mechanical properties of LLDPE films. Resins produced with this compound consistently demonstrate superior performance compared to those made with 1-butene or 1-hexene, especially when synthesized under similar conditions with the same catalyst system.[4]

PropertyLLDPE (1-Butene)LLDPE (1-Hexene)LLDPE (this compound)Test Method
Density (g/cm³) 0.9180.917~0.917-0.920ASTM D1505
Melt Index (g/10 min) 1.01.01.0ASTM D1238
Tensile Strength at Break, MD (MPa) 4655Generally higher than C6ASTM D882
Elmendorf Tear Strength, TD (g) 400580Generally higher than C6[4]ASTM D1922
Dart Impact (g) 100160Generally higher than C6[4]ASTM D1709
Relative Performance GoodBetterBest[1]-

Table compiled from data presented in references[4][6]. Note: Absolute values can vary based on catalyst type (Ziegler-Natta vs. Metallocene) and specific processing conditions. Metallocene catalysts typically yield a more uniform comonomer distribution and narrower molecular weight distribution compared to traditional Ziegler-Natta catalysts.[7][8]

Experimental Protocols

This section outlines a general laboratory-scale protocol for the synthesis of ethylene/1-octene LLDPE via a solution polymerization process using a Ziegler-Natta catalyst system.

4.1 Materials and Reagents

  • Solvent: High-purity, anhydrous cyclohexane (B81311) or similar alkane.

  • Monomer: Polymerization-grade ethylene gas.

  • Comonomer: High-purity this compound, inhibitor removed and dried over molecular sieves.

  • Catalyst: Titanium tetrachloride (TiCl₄).

  • Cocatalyst: Triethylaluminum (TEAl) or other suitable aluminum alkyl.

  • Scavenger: Triisobutylaluminum (TIBA) or similar, for removing impurities from the solvent.

  • Termination Agent: Acidified isopropanol (B130326) or methanol.

  • Atmosphere: High-purity nitrogen or argon.

4.2 Protocol for LLDPE Synthesis

  • Reactor Preparation:

    • A high-pressure stainless-steel autoclave reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure controllers, and inlet/outlet ports is thoroughly dried and purged with high-purity nitrogen.

    • The reactor is charged with anhydrous cyclohexane (e.g., 500 mL).

    • The solvent is heated to the desired reaction temperature (e.g., 140-160°C).

    • A scavenging agent (e.g., TIBA) is added to the solvent and stirred to remove any residual moisture or oxygen.

  • Catalyst Preparation and Injection:

    • In a separate Schlenk flask under an inert atmosphere, prepare the Ziegler-Natta catalyst by reacting TiCl₄ with the aluminum alkyl cocatalyst in a small amount of anhydrous solvent.

    • The prepared catalyst solution is transferred to the reactor via a catalyst injection pump or pressure transfer.

  • Polymerization Reaction:

    • The reactor is pressurized with ethylene to the target pressure (e.g., 30-50 bar). The ethylene feed is maintained to keep the pressure constant.

    • This compound is continuously fed into the reactor at a predetermined molar ratio relative to ethylene to control the desired polymer density.

    • The polymerization is allowed to proceed for the desired reaction time (e.g., 30-60 minutes), with constant monitoring of temperature and ethylene uptake.

  • Termination and Polymer Recovery:

    • The ethylene feed is stopped, and the reactor is vented.

    • The polymerization is terminated by injecting an acidified alcohol (e.g., 10% HCl in isopropanol).

    • The hot polymer solution is discharged from the reactor into a vessel containing an excess of the termination agent to precipitate the LLDPE polymer.

    • The precipitated polymer is filtered, washed repeatedly with alcohol and then water to remove catalyst residues, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

4.3 Polymer Characterization

  • Melt Flow Index (MFI): Determined using a melt indexer according to ASTM D1238 to assess polymer processability and average molecular weight.

  • Density: Measured using a density gradient column according to ASTM D1505.

  • Thermal Properties (Melting Point, Crystallinity): Analyzed by Differential Scanning Calorimetry (DSC). The percentage of crystallinity is calculated from the heat of fusion.

  • Molecular Weight and Molecular Weight Distribution (Mw/Mn): Determined by High-Temperature Gel Permeation Chromatography (HT-GPC).

  • Comonomer Incorporation (Branching Content): Quantified using ¹³C Nuclear Magnetic Resonance (¹³C-NMR) or Fourier Transform Infrared Spectroscopy (FTIR).

Experimental Workflow Visualization

G cluster_char Analytical Methods A Raw Material Purification (Solvent, Ethylene, this compound) C Solution Polymerization Reactor (High T, High P) A->C B Catalyst & Cocatalyst Preparation (Inert Atm.) B->C D Polymerization (Constant Monomer Feed) C->D E Reaction Termination (Acidified Alcohol) D->E F Polymer Precipitation & Washing E->F G Drying (Vacuum Oven) F->G H Final LLDPE Resin G->H I Characterization H->I J DSC I->J K HT-GPC I->K L NMR/FTIR I->L M MFI/Density I->M

Caption: General workflow for LLDPE synthesis and characterization.

Conclusion

This compound stands out as a premium comonomer in the production of LLDPE, yielding polymers with a superior balance of mechanical properties, including excellent tear and impact strength. While the production process is often more demanding, requiring solution-phase polymerization, the resulting high-performance resins are critical for demanding applications, particularly in the packaging and specialty film sectors. The protocols and data presented herein provide a foundational guide for researchers and scientists working on the development and characterization of advanced polyethylene materials.

References

Application Notes and Protocols: Ziegler-Natta Catalyzed Polymerization of 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 1-octene using Ziegler-Natta catalysts. This process is crucial for the synthesis of polyolefins with specific properties, which have broad applications in various fields, including the development of advanced materials for drug delivery systems and medical devices.

Introduction

Ziegler-Natta catalysts, named after their discoverers Karl Ziegler and Giulio Natta, are a class of catalysts used in the synthesis of polymers from 1-alkenes (alpha-olefins). These catalysts are typically composed of a transition metal compound from Group IV, such as titanium, zirconium, or hafnium, and an organoaluminum compound which acts as a cocatalyst.[1][2] A common example is the combination of titanium tetrachloride (TiCl₄) and triethylaluminium (Al(C₂H₅)₃).[3] The use of Ziegler-Natta catalysts allows for the production of linear and stereoregular polymers with high molecular weights, which is a significant advantage over traditional radical polymerization methods that often result in branched polymers with broad molecular weight distributions.[1] The ability to control the stereochemistry of the polymer chain leads to materials with specific tacticities (isotactic, syndiotactic, or atactic), which in turn dictates their physical and mechanical properties.[3]

The polymerization of this compound, a long-chain alpha-olefin, using Ziegler-Natta catalysts is of particular interest for producing linear low-density polyethylene (B3416737) (LLDPE) and other specialty copolymers.[4][5] The incorporation of this compound as a comonomer allows for precise control over the polymer's density, flexibility, and thermal properties.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various studies on the Ziegler-Natta catalyzed polymerization of this compound and related alpha-olefins. These values can vary significantly depending on the specific catalyst system, cocatalyst, and polymerization conditions.

Table 1: Catalyst Performance in Ethylene (B1197577)/1-Octene Copolymerization

Catalyst SystemCocatalystAl/Ti Molar RatioPolymerization Temperature (°C)This compound Content in Copolymer (mol%)Catalyst Activity (g polymer / mol Ti · h)Reference
(n-BuO)TiCl₃/MgCl₂AlEt₃VariedVariedup to 2.26Not specified[6]
Traditional Ziegler-NattaAlEt₃Not specifiedNot specified0.34Not specified[6]
MgCl₂/9,9-bis-(methoxymethyl)fluorine/TiCl₄Triethylaluminium (TEA)Not specified80Not specifiedup to 6 x 10⁶[5]

Table 2: Reactivity Ratios for Ethylene (E) and this compound (O) Copolymerization

Catalyst Systemrₑrₒrₑ · rₒCopolymer Structure TendencyReference
(n-BuO)TiCl₃/MgCl₂ / AlEt₃55.000.0231.27Random distribution[6]

Experimental Protocols

This section provides a generalized protocol for the Ziegler-Natta catalyzed polymerization of this compound. The specific quantities and conditions should be optimized based on the desired polymer properties and the specific catalyst system employed.

Materials and Reagents
  • Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst: Triethylaluminium (TEA) or other suitable organoaluminum compound

  • Monomer: this compound (polymerization grade, dried and deoxygenated)

  • Solvent: Anhydrous and deoxygenated n-heptane or other suitable alkane

  • Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol)

  • Washing Agent: Methanol, deionized water

  • Inert Gas: High-purity nitrogen or argon

Equipment
  • Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature controller, and inert gas inlet/outlet.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Syringes and cannulas for transferring reagents.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven for drying the polymer.

Polymerization Procedure
  • Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with inert gas for at least one hour to remove air and moisture.

  • Solvent and Monomer Addition: Introduce the desired amount of anhydrous n-heptane and this compound into the reactor under an inert atmosphere.

  • Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 70-80°C).

  • Catalyst and Cocatalyst Addition:

    • In a separate Schlenk flask under an inert atmosphere, suspend the Ziegler-Natta catalyst in a small amount of anhydrous n-heptane.

    • Inject the cocatalyst (e.g., TEA solution in n-heptane) into the reactor, followed by the catalyst suspension. The order and method of addition can influence catalyst activity.

  • Polymerization: Maintain the reaction at the set temperature and pressure (if applicable) with constant stirring. The polymerization time will vary depending on the desired molecular weight and conversion (typically 1-4 hours).

  • Termination: After the desired reaction time, terminate the polymerization by adding the quenching agent (acidified methanol). This will deactivate the catalyst and precipitate the polymer.

  • Polymer Isolation and Purification:

    • Filter the precipitated polymer.

    • Wash the polymer repeatedly with methanol and then with deionized water to remove catalyst residues.

    • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization

The resulting poly(this compound) can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the polymer's microstructure, tacticity, and comonomer content (in case of copolymerization).[6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).[6]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting temperature (Tm) and crystallinity.[6]

  • Scanning Electron Microscopy (SEM): To study the morphology of the polymer particles.[6]

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reactor_prep Reactor Purging (Inert Gas) reagent_prep Solvent & Monomer Addition reactor_prep->reagent_prep temp_control Set Temperature reagent_prep->temp_control catalyst_add Catalyst & Cocatalyst Injection temp_control->catalyst_add polymerization Polymerization (Stirring) catalyst_add->polymerization termination Termination (Quenching) polymerization->termination isolation Isolation & Purification (Filtration, Washing) termination->isolation drying Drying (Vacuum Oven) isolation->drying characterization Characterization (NMR, GPC, DSC) drying->characterization

Caption: Workflow for Ziegler-Natta polymerization of this compound.

Simplified Polymerization Mechanism

polymerization_mechanism catalyst Active Catalyst Center (e.g., Ti-Alkyl) complex π-Complex Formation catalyst->complex Coordination monomer This compound Monomer monomer->complex insertion Migratory Insertion complex->insertion Rate-determining step growing_chain Propagating Polymer Chain insertion->growing_chain new_active_site Regenerated Active Site growing_chain->new_active_site Chain Growth new_active_site->complex Next Monomer Coordination

Caption: Simplified mechanism of Ziegler-Natta polymerization.

References

Application Notes and Protocols for Metallocene-Catalyzed Copolymerization of Ethylene and 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copolymerization of ethylene (B1197577) and 1-octene using metallocene catalysts. The information is intended to guide researchers in synthesizing ethylene/1-octene copolymers with tailored properties by controlling polymerization conditions and catalyst selection.

Introduction

Metallocene-catalyzed copolymerization of ethylene with α-olefins, such as this compound, allows for the synthesis of a wide range of polyolefin elastomers and plastomers with controlled molecular weight, narrow molecular weight distribution (MWD), and uniform comonomer incorporation.[1][2] These materials exhibit a variety of desirable properties, including elasticity, toughness, and thermal stability, making them suitable for diverse applications. The performance of the metallocene catalyst and the final properties of the copolymer are highly dependent on the ligand structure of the catalyst, the nature of the cocatalyst, and the polymerization conditions.[1][3]

This guide details the experimental procedures for catalyst preparation, slurry-phase copolymerization, and subsequent polymer characterization.

Experimental Protocols

Materials and Reagents
  • Solvent: Toluene (B28343) (analytical reagent grade) should be refluxed over sodium/benzophenone ketyl under a nitrogen atmosphere until a persistent blue or purple color is obtained, indicating it is anhydrous and oxygen-free.[3]

  • Monomers: Ethylene (polymerization grade, 99.9%) and this compound (98%) should be purified prior to use. This compound can be dried by stirring over calcium hydride overnight followed by distillation under nitrogen.[3]

  • Catalyst: A variety of metallocene catalysts can be used. This protocol will use a representative zirconocene (B1252598) dichloride complex, such as rac-Et(Ind)₂ZrCl₂.

  • Cocatalyst: Methylaluminoxane (MAO) is a commonly used cocatalyst. It is typically supplied as a solution in toluene.

  • Quenching Agent: Acidified ethanol (B145695) (e.g., 10% HCl in ethanol) is used to terminate the polymerization and precipitate the polymer.[3]

  • Washing Agent: Ethanol is used for washing the precipitated polymer.[3]

  • Inert Gas: High-purity nitrogen or argon is required for all manipulations to maintain an inert atmosphere.[3]

Equipment
  • Schlenk line or glovebox for inert atmosphere manipulations.[3]

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature controller, and inlets for monomers and catalyst.

  • Standard laboratory glassware (Schlenk flasks, syringes, cannulas).

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven for drying the polymer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up and Isolation cluster_characterization Characterization Solvent_Purification Solvent Purification (Toluene) Reactor_Setup Reactor Setup and Inerting Solvent_Purification->Reactor_Setup Monomer_Purification Monomer Purification (this compound) Monomer_Purification->Reactor_Setup Solvent_Addition Add Toluene Reactor_Setup->Solvent_Addition Octene_Addition Add this compound Solvent_Addition->Octene_Addition Equilibration Equilibrate Temperature and Pressure Octene_Addition->Equilibration Ethylene_Feed Feed Ethylene (Constant Pressure) Equilibration->Ethylene_Feed Catalyst_Activation Catalyst Activation (Metallocene + MAO) Injection Inject Catalyst System Catalyst_Activation->Injection Polymerization Polymerization Reaction Injection->Polymerization Ethylene_Feed->Injection Quenching Quench with Acidified Ethanol Polymerization->Quenching Precipitation Polymer Precipitation Quenching->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying GPC GPC/HT-GPC (Mw, MWD) Drying->GPC NMR 13C NMR (Comonomer Content) Drying->NMR DSC DSC (Tm, Crystallinity) Drying->DSC

Caption: Workflow for metallocene-catalyzed ethylene/1-octene copolymerization.

Slurry-Phase Copolymerization Protocol
  • Reactor Preparation: The polymerization reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen.

  • Solvent and Comonomer Charging: A specific volume of purified toluene is transferred to the reactor, followed by the desired amount of purified this compound. The reactor is then heated to the desired polymerization temperature (e.g., 30-90 °C).[3]

  • Ethylene Pressurization: The reactor is pressurized with ethylene to the desired pressure (e.g., 15 atm), and the ethylene supply is maintained at a constant pressure throughout the reaction.[3]

  • Catalyst Activation: In a separate Schlenk flask or in a glovebox, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the catalyst solution, and the mixture is stirred for a predetermined time to allow for activation. The Al/Ti molar ratio is a critical parameter and typically ranges from 100 to 1000.[3]

  • Polymerization Initiation: The activated catalyst solution is injected into the reactor to initiate the polymerization. The reaction is allowed to proceed for a set time (e.g., 30 minutes), during which the temperature and ethylene consumption are monitored.[3]

  • Termination and Polymer Isolation: The polymerization is terminated by injecting acidified ethanol into the reactor. The resulting polymer precipitates and is stirred for several hours.[3]

  • Purification: The precipitated polymer is collected by filtration, washed repeatedly with ethanol, and then dried in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.[3]

Data Presentation

The properties of the resulting ethylene/1-octene copolymers are highly dependent on the polymerization conditions. The following tables summarize typical data obtained from such copolymerizations.

Table 1: Effect of Polymerization Temperature on Copolymer Properties.

EntryTemperature (°C)Catalyst Activity (10³ g polymer (mol Ti)⁻¹ h⁻¹)M_w (10⁶ g mol⁻¹)MWD (M_w/M_n)This compound Content (mol%)T_m (°C)
13035.61.892.61.5128.7
25089.21.232.71.8125.4
370141.00.873.12.1122.3
490110.50.103.52.5117.9

Conditions: (F-salalen)TiCl₂ catalyst, Al/Ti = 600, this compound = 1.0 mol L⁻¹, Ethylene pressure = 15 atm, Time = 30 min.[1][3]

Table 2: Effect of this compound Concentration on Copolymer Properties.

EntryThis compound (mol L⁻¹)Catalyst Activity (10³ g polymer (mol Ti)⁻¹ h⁻¹)M_w (10⁶ g mol⁻¹)MWD (M_w/M_n)This compound Content (mol%)T_m (°C)
10.265.11.552.80.9130.1
20.578.91.382.71.2127.6
31.089.21.232.71.8125.4
42.095.70.983.03.1120.5

Conditions: (F-salalen)TiCl₂ catalyst, Temperature = 50 °C, Al/Ti = 600, Ethylene pressure = 15 atm, Time = 30 min.[1][3]

Characterization Protocols

Gel Permeation Chromatography (GPC) / High-Temperature GPC (HT-GPC)
  • Purpose: To determine the molecular weight (M_w, M_n) and molecular weight distribution (MWD = M_w/M_n) of the copolymers.

  • Instrumentation: A high-temperature GPC instrument equipped with a refractive index detector.

  • Solvent: 1,2,4-trichlorobenzene (B33124) (TCB) is a common solvent.[1]

  • Temperature: The analysis is typically performed at elevated temperatures (e.g., 150 °C) to ensure complete dissolution of the polymer.

  • Calibration: The instrument is calibrated using polystyrene standards.[1]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Purpose: To determine the this compound content (mol%) and the distribution of comonomer units within the polymer chain.[3]

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent capable of dissolving the polymer at high temperatures, such as 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄.

  • Temperature: Spectra are acquired at elevated temperatures (e.g., 120-130 °C) to ensure sample homogeneity and sharp signals.

  • Analysis: The comonomer content is calculated by integrating the characteristic peaks corresponding to the ethylene and this compound units in the spectrum.[3]

Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the thermal properties of the copolymers, including the melting temperature (T_m) and crystallinity.[1][3]

  • Protocol:

    • A small sample (3-5 mg) of the polymer is sealed in an aluminum pan.[3]

    • The sample is heated to a temperature well above its melting point (e.g., 180 °C) at a constant rate (e.g., 10 °C/min) to erase its thermal history.[3]

    • The sample is held at this temperature for a few minutes (e.g., 5 min).[3]

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Finally, the sample is reheated at the same rate (e.g., 10 °C/min), and the second heating curve is recorded. The T_m is determined from the peak of the endothermic melting transition on the second heating scan.[1][3]

Catalyst Activation and Polymerization Mechanism

The activation of the metallocene precatalyst by MAO is a crucial step in generating the catalytically active species. This process involves the alkylation of the metallocene and the formation of a cationic metal center.

G Precatalyst Metallocene Precatalyst (L₂ZrCl₂) Active_Species Active Catalytic Species ([L₂Zr-R]⁺[MAO-Cl]⁻) Precatalyst->Active_Species Alkylation & Ionization MAO Cocatalyst (MAO) MAO->Active_Species Coordination Monomer Coordination Active_Species->Coordination Ethylene Ethylene Ethylene->Coordination Octene This compound Octene->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Repetition Termination Chain Termination (β-H Elimination/Transfer) Propagation->Termination Termination->Active_Species Reactivation Copolymer Ethylene/1-Octene Copolymer Termination->Copolymer

Caption: Metallocene catalyst activation and polymerization mechanism.

References

Application Notes and Protocols for the Hydroformylation of 1-Octene to Nonanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes. This application note provides detailed protocols and comparative data for the hydroformylation of 1-octene to produce nonanal, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and plasticizers. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of this compound. The regioselectivity of this addition is a critical parameter, leading to either the linear product, nonanal, or the branched isomer, 2-methyloctanal. This document outlines protocols for both rhodium- and cobalt-catalyzed systems, which are the most common catalysts for this transformation, and presents data on the influence of various ligands on reaction outcomes.

Reaction Principle

The hydroformylation of this compound is catalyzed by transition metal complexes, most notably those of rhodium and cobalt. The general reaction scheme is as follows:

The ratio of the linear (n) to branched (iso) aldehyde products (n/iso ratio) is a key measure of selectivity and is highly dependent on the catalyst system, ligands, and reaction conditions. For many applications, the linear product, nonanal, is the desired isomer.

Data Presentation

The following tables summarize quantitative data from various studies on the hydroformylation of this compound, showcasing the impact of different catalysts and ligands on conversion, selectivity, and yield.

Table 1: Rhodium-Catalyzed Hydroformylation of this compound with Various Ligands

LigandCatalyst PrecursorTemp. (°C)Pressure (bar, CO/H₂)n/iso RatioConversion (%)Aldehyde Yield (%)Reference
PPh₃[Rh(CO)₂acac]10010 (1:1)~2-4>95>95[1]
Ionic Diphosphine (2)[Rh(CO)₂acac]10010 (1:1)16.2>9594[1]
NaTPPTS[Rh(CO)₂acac]10010 (1:1)~2-4LowLow[1]
[OMIM][TPPMS][Rh(acac)(CO)₂]Not Specified140 (total)Not SpecifiedHighHigh[2]
BIPHEPHOSRh(acac)(CO)₂12520 (syngas)High>9588 (n-nonanal)[3]

Table 2: Cobalt-Catalyzed Hydroformylation of this compound with Various Phosphine (B1218219) Ligands

LigandCatalyst PrecursorTemp. (°C)Pressure (bar, H₂:CO)Product Linearity (%)Hydrogenation (%)Reference
PhobanCo₂(CO)₈18060 (2:1)HighLow[4][5]
LimCo₂(CO)₈18060 (2:1)HighLow[4][5]
PA-C₅Co₂(CO)₈18060 (2:1)Moderate~40[4][5]
PCy₃Co₂(CO)₈18060 (2:1)Moderate~40[4][5]
PCyp₃Co₂(CO)₈18060 (2:1)Moderate~40[4][5]
[CoH(dchpf)(CO)₂][CoH(dchpf)(CO)₂]14040 (syngas)48-69 (C1-selectivity)1.3[6]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound in an Ionic Liquid

This protocol is based on the use of an ionic phosphine ligand with a cobaltocenium backbone, which allows for high selectivity to the linear aldehyde and efficient catalyst retention in an ionic liquid phase.[1]

Materials:

  • This compound

  • [Rh(CO)₂acac] (Rhodium dicarbonyl acetylacetonate)

  • Ionic Diphosphine Ligand with cobaltocenium backbone (e.g., ligand 2 from the reference)[1]

  • 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMIM PF₆)

  • Synthesis Gas (Syngas, 1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.

Procedure:

  • In a glovebox, charge the autoclave reactor with [Rh(CO)₂acac] and the ionic diphosphine ligand (ligand/Rh ratio = 2).

  • Add 5 mL of BMIM PF₆ to the reactor.

  • Add this compound (this compound/Rh ratio = 1000).

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with syngas (1:1 CO/H₂) to 10 bar.

  • Heat the reactor to 100 °C while stirring.

  • Maintain the reaction for 1 hour.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • The product is in the organic phase, which can be separated from the ionic liquid (catalyst) phase by decantation or extraction.

  • Analyze the organic phase by gas chromatography (GC) to determine conversion and product distribution.

Protocol 2: Modified Cobalt-Catalyzed Hydroformylation of this compound

This protocol describes a general procedure for the hydroformylation of this compound using a phosphine-modified cobalt catalyst.[4][5]

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Phosphine ligand (e.g., Phoban, Lim)

  • Toluene (solvent)

  • Synthesis Gas (Syngas, 2:1 mixture of H₂ and CO)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.

Procedure:

  • Prepare a stock solution of the cobalt catalyst and the phosphine ligand in toluene. The final cobalt concentration should be approximately 13 mmol dm⁻³.

  • Add the catalyst solution and this compound to the autoclave reactor. The this compound concentration is typically around 75% m/m.

  • Seal the reactor and purge with nitrogen.

  • Pressurize the reactor with the H₂/CO gas mixture (2:1) to 60 bar.

  • Heat the reactor to 180 °C while stirring vigorously.

  • Monitor the reaction progress by measuring the pressure drop of the syngas.

  • After the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess gas.

  • The product mixture can be analyzed by GC to determine the conversion of this compound and the distribution of products (nonanal, 2-methyloctanal, and octane).

  • The product can be purified by distillation.

Mandatory Visualizations

Hydroformylation_Reaction_Pathway This compound This compound Intermediate_Complex Alkene-Catalyst Complex This compound->Intermediate_Complex CO CO CO->Intermediate_Complex H2 H2 Reductive_Elimination Reductive Elimination H2->Reductive_Elimination Catalyst Catalyst Catalyst->Intermediate_Complex Hydride_Migration Hydride Migration (Regioselectivity) Intermediate_Complex->Hydride_Migration CO_Insertion CO Insertion Hydride_Migration->CO_Insertion Acyl_Complex Acyl-Catalyst Complex CO_Insertion->Acyl_Complex Acyl_Complex->Reductive_Elimination Reductive_Elimination->Catalyst Nonanal Nonanal Reductive_Elimination->Nonanal 2-Methyloctanal 2-Methyloctanal Reductive_Elimination->2-Methyloctanal Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactor_Setup Autoclave Reactor Setup Catalyst_Prep Catalyst & Ligand Preparation Reactor_Setup->Catalyst_Prep Reagent_Addition Addition of this compound & Solvent Catalyst_Prep->Reagent_Addition Pressurization Pressurize with Syngas (CO/H2) Reagent_Addition->Pressurization Heating_Stirring Heat and Stir Pressurization->Heating_Stirring Reaction_Monitoring Monitor Reaction Progress Heating_Stirring->Reaction_Monitoring Cooling_Venting Cool and Vent Reactor Reaction_Monitoring->Cooling_Venting Product_Isolation Isolate Product Mixture Cooling_Venting->Product_Isolation Analysis GC/NMR Analysis Product_Isolation->Analysis Purification Purification (e.g., Distillation) Analysis->Purification

References

Application Notes and Protocols for the Synthesis of Plasticizers and Surfactants from 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Octene, a linear alpha-olefin, serves as a critical building block in the chemical industry for the synthesis of a variety of value-added products. Its linear structure and the reactivity of its terminal double bond make it an ideal precursor for producing plasticizer alcohols and surfactant hydrophobes. This document provides detailed application notes and experimental protocols for the synthesis of plasticizers and surfactants derived from this compound, targeted towards researchers and professionals in chemical synthesis and material science.

Part 1: Synthesis of Plasticizers from this compound

Application Notes

The primary route for converting this compound into plasticizers involves a two-step process: the hydroformylation (or oxo process) of this compound to produce C9 aldehydes, followed by hydrogenation to form C9 alcohols (isononyl alcohols). These alcohols are then esterified, typically with phthalic anhydride (B1165640) or other dicarboxylic acids, to yield high-molecular-weight esters like Diisononyl Phthalate (DINP), which are widely used as plasticizers for polymers such as polyvinyl chloride (PVC).[1]

The hydroformylation of this compound with syngas (a mixture of carbon monoxide and hydrogen) produces a mixture of n-nonanal and its isomers.[2][3] The linearity of the resulting aldehyde, and subsequently the alcohol, is a key factor influencing the properties of the final plasticizer. Catalysts for this process are typically based on cobalt or rhodium.[3][4][5] Rhodium-based catalysts, often used with phosphine (B1218219) ligands, offer high selectivity to the desired linear aldehyde under milder conditions.[2][3] The use of n-butane expanded liquids (BXLs) as a reaction medium has been shown to enhance the turnover frequency (TOF) of Co-catalyzed hydroformylation by improving syngas availability.[4]

Logical Workflow: this compound to Plasticizer Synthesis

G cluster_0 Step 1: Hydroformylation (Oxo Process) cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Esterification A This compound C Hydroformylation Reactor A->C B Syngas (CO + H2) B->C D Isononanal Mixture C->D Rh or Co Catalyst T = 100-180°C, P = 20-50 bar E Isononyl Alcohol D->E H2, Ni or Cu Catalyst G Esterification Reactor E->G F Phthalic Anhydride F->G H Diisononyl Phthalate (DINP) G->H Acid Catalyst T = 140-160°C

Caption: Workflow for the synthesis of DINP plasticizer from this compound.

Quantitative Data: Hydroformylation of this compound

The following table summarizes reaction conditions and outcomes for the hydroformylation of this compound using different catalytic systems.

Catalyst SystemLigandSolventTemp. (°C)Pressure (bar)This compound Conv. (%)n:iso ratioReference
Co-based complexTriphenylphosphineToluene (B28343) / n-butane180~50Enhanced TOF-[4]
[Rh(acac)(CO)2]DPONPToluene12020>99>9:1[3]
Rh-sulfoxantphosSulfoxantphos[BuPy][BF4] (Ionic Liquid)10041.4High30:1[6]

Experimental Protocol: Synthesis of Isononyl Alcohol via Hydroformylation and Hydrogenation

1. Hydroformylation of this compound:

  • Apparatus: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Materials: this compound, Rh(acac)(CO)₂, a suitable phosphine ligand (e.g., sulfoxantphos), toluene (solvent), syngas (1:1 CO/H₂).

  • Procedure:

    • Purge the autoclave with nitrogen to ensure an inert atmosphere.

    • Charge the reactor with the rhodium precursor, the phosphine ligand, and degassed toluene.

    • Stir the mixture for 1 hour under a nitrogen atmosphere to allow for catalyst pre-formation.

    • Introduce the this compound substrate into the reactor.

    • Seal the reactor and purge several times with syngas.

    • Pressurize the reactor with the 1:1 syngas mixture to the desired pressure (e.g., 20-40 bar).

    • Heat the reactor to the target temperature (e.g., 100-120°C) while stirring vigorously (e.g., 1200 rpm) to overcome mass transfer limitations.[6]

    • Maintain the reaction for a specified time (e.g., 4-8 hours), monitoring the pressure drop. Keep the pressure constant by feeding syngas as it is consumed.

    • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

    • Collect the liquid product mixture. The nonanal (B32974) product can be separated from the catalyst and solvent by distillation. Analyze the product distribution using Gas Chromatography (GC).

2. Hydrogenation of Nonanal to Isononyl Alcohol:

  • Apparatus: A fixed-bed or slurry hydrogenation reactor.

  • Materials: Crude nonanal from the previous step, hydrogen gas, hydrogenation catalyst (e.g., Raney Nickel or a supported copper catalyst).

  • Procedure:

    • Charge the reactor with the nonanal and the hydrogenation catalyst.

    • Pressurize the reactor with hydrogen to the required pressure (e.g., 30-50 bar).

    • Heat the mixture to the reaction temperature (e.g., 120-150°C).

    • Maintain the reaction under stirring until hydrogen uptake ceases.

    • Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

    • The resulting isononyl alcohol can be purified by fractional distillation.

Part 2: Synthesis of Surfactants from this compound

This compound is a versatile hydrophobe precursor for both anionic and non-ionic surfactants. The two primary synthesis routes are the alkylation of aromatic compounds followed by modification, and the direct sulfonation of the olefin.

A. Alkylation of Phenol (B47542) for Non-ionic Surfactants

Application Notes

Long-chain alkylphenols, key intermediates for non-ionic surfactants, are produced by the alkylation of phenol with olefins like this compound over acid catalysts. The reaction yields a mixture of ortho-, meta-, and para-octylphenols (C-alkylation) and octyl phenyl ethers (O-alkylation).[7] The ratio of these products is highly dependent on the catalyst and reaction conditions. Large-pore zeolites such as H-beta (BEA) and H-USY (FAU) have shown high activity for this reaction.[7] The resulting octylphenols are subsequently ethoxylated using ethylene (B1197577) oxide to produce octylphenol (B599344) ethoxylates, a widely used class of non-ionic surfactants.

Synthesis Pathway: Alkylation-Ethoxylation of this compound

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Ethoxylation A This compound C Alkylation Reactor A->C B Phenol B->C D Octylphenol Isomers C->D Zeolite Catalyst (e.g., H-beta) T = 100-200°C F Ethoxylation Reactor D->F E Ethylene Oxide E->F G Octylphenol Ethoxylate (Non-ionic Surfactant) F->G Base Catalyst (e.g., KOH)

Caption: Synthesis of non-ionic surfactants via alkylation of phenol with this compound.

Quantitative Data: Liquid Phase Alkylation of Phenol with this compound

The performance of different zeolite catalysts in the alkylation of phenol with this compound is compared below. Conditions: T=383 K, Phenol/1-octene mole ratio = 1, Catalyst wt = 0.2 g, Time = 6 h.

CatalystPhenol Conversion (%)O-alkylate Content (%)C-alkylate Content (%)O/C-alkylate Ratioo/p-alkylate RatioReference
H-beta (BEA(15))65.445.919.52.351.83
H-USY (FAU(15))59.839.720.11.981.48
H-mordenite (MOR(11))48.231.516.71.891.15

Experimental Protocol: Alkylation of Phenol with this compound over Zeolite Catalyst [8]

  • Apparatus: A stirred batch reactor (e.g., a Parr autoclave or a three-necked round-bottom flask with a reflux condenser) equipped with temperature control and a sampling mechanism.

  • Materials: Phenol, this compound, zeolite catalyst (e.g., H-beta, activated by calcining at ~500°C), dodecane (B42187) (internal standard for GC analysis), pentane (B18724) (solvent).[8]

  • Procedure:

    • Activate the zeolite catalyst by heating it in a furnace under a flow of dry air at 500°C for 3-4 hours. Cool down in a desiccator.

    • Charge the reactor with phenol, the activated zeolite catalyst, and the solvent.

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 110°C or 200°C).[8]

    • Once the temperature is stable, add this compound to the reactor to start the reaction. The phenol-to-1-octene mole ratio can be varied (e.g., from 0.5 to 2) to study its effect.

    • Maintain the reaction at a constant temperature under vigorous stirring for the desired duration (e.g., 6 hours).

    • Periodically, withdraw small samples from the reactor. Filter the catalyst from the sample immediately and cool to quench the reaction.

    • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants and the distribution of products. Use an internal standard like dodecane for quantification.[7]

    • After the reaction is complete, cool the reactor, and separate the catalyst by filtration. The products can be isolated from the solvent by distillation.

B. Sulfonation of this compound for Anionic Surfactants

Application Notes

Alpha-olefin sulfonates (AOS) are a class of anionic surfactants produced by the sulfonation of linear alpha-olefins such as this compound. The most common industrial method involves the reaction of the olefin with gaseous sulfur trioxide (SO₃) in a continuous falling-film reactor.[9][10] This process is highly exothermic and requires careful control of the reaction temperature and SO₃ concentration to minimize side reactions and the formation of undesirable by-products.[10][11] The initial reaction produces a mixture of alkene sulfonic acids and sultones. The mixture is then aged and neutralized with a base (typically sodium hydroxide) to hydrolyze the sultones into hydroxyalkane sulfonates, resulting in a final product that is a mixture of alkene sulfonates and hydroxyalkane sulfonates.[9]

G A This compound C Falling-Film Reactor A->C B Gaseous SO3 B->C D Sulfonic Acid & Sultone Intermediates C->D T = 40-50°C E Aging & Neutralization (NaOH, H2O) D->E F Alpha-Olefin Sulfonate (AOS) (Anionic Surfactant) E->F

References

Application Notes and Protocols for the Purification of 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octene is a linear alpha-olefin of significant industrial and academic interest, serving as a comonomer in the production of polyethylene (B3416737) and as a starting material in the synthesis of various fine chemicals, including plasticizers, surfactants, and pharmaceuticals. For applications in research and drug development, the purity of this compound is paramount, as impurities can lead to undesirable side reactions, inaccurate experimental results, and compromised product quality. Commercial grades of this compound often contain isomers with close boiling points, residual starting materials, and peroxides, necessitating robust purification procedures.

These application notes provide detailed protocols for the laboratory-scale purification of this compound, focusing on the removal of common impurities. The described methods include fractional distillation for the separation of isomeric impurities, column chromatography for the removal of polar impurities, and procedures for peroxide detection and removal, as well as drying of the final product.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing effective purification strategies.

PropertyValueReference
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol [1]
Boiling Point 121-123 °C
Density 0.715 g/mL at 25 °C
Refractive Index 1.408 at 20 °C
Solubility Insoluble in water; soluble in acetone, benzene, chloroform, alcohol, and ether.[1][1]
Flash Point 21.11 °C (70.00 °F)[2]
Hazards Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. May form explosive peroxides upon exposure to air and light.[3][4][5][3][4]

Purification Methodologies

The choice of purification method depends on the nature and quantity of the impurities present in the starting material. A combination of the following techniques is often employed to achieve high purity.

Peroxide Testing and Removal

Critical Safety Note: this compound can form explosive peroxides upon storage and exposure to air.[5] It is imperative to test for and remove peroxides before any purification step, especially before distillation, which involves heating.

3.1.1. Peroxide Test Protocol

A simple qualitative test for peroxides involves the use of potassium iodide.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Sodium iodide (NaI) or Potassium iodide (KI) crystals

  • Starch solution (optional)

Procedure:

  • To a clean, dry test tube, add 1-2 mL of the this compound sample.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals of sodium iodide or potassium iodide and shake the mixture.

  • The formation of a yellow to brown color indicates the presence of peroxides.[6] A dark blue color will be observed if a starch indicator is added.

Commercial peroxide test strips offer a semi-quantitative and convenient alternative. If the peroxide concentration is found to be above 10 ppm, removal is necessary before proceeding.

3.1.2. Peroxide Removal Protocol

Peroxides can be effectively removed by treatment with a reducing agent or by passing the solvent through a column of activated alumina (B75360).

Method 1: Ferrous Sulfate (B86663) Wash

  • Prepare a fresh 5% aqueous solution of ferrous sulfate (FeSO₄).

  • In a separatory funnel, wash the this compound with the ferrous sulfate solution. Use a volume of the ferrous sulfate solution that is approximately 20-25% of the volume of the this compound.

  • Shake the funnel gently, periodically releasing the pressure.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the washing step until the this compound tests negative for peroxides.

  • Wash the this compound with water to remove any residual ferrous sulfate, followed by a wash with a saturated sodium chloride solution to aid in the removal of water.

Method 2: Activated Alumina Column

  • Pack a chromatography column with activated alumina. The amount of alumina should be about 10-20 times the weight of the suspected peroxide content.

  • Pass the this compound through the column.[1]

  • Collect the eluate and test for the absence of peroxides.

  • Caution: The peroxides are adsorbed onto the alumina, which should be handled as potentially shock-sensitive and deactivated by flushing with a dilute acidic solution of ferrous sulfate before disposal.[7]

Drying of this compound

After washing steps, this compound will be saturated with water, which must be removed before distillation. Anhydrous sodium sulfate is a suitable drying agent for hydrocarbons.

Protocol:

  • Place the washed and separated this compound in an Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate (approximately 1-2 g per 100 mL of this compound).

  • Swirl the flask. If the sodium sulfate clumps together, it indicates the presence of water.

  • Continue adding small portions of anhydrous sodium sulfate with swirling until some of the solid remains free-flowing, indicating that the water has been absorbed.[8]

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Separate the dried this compound from the sodium sulfate by decantation or gravity filtration.

Purification by Fractional Distillation

Fractional distillation is the most effective method for separating this compound from its isomers and other impurities with close boiling points.[9]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the peroxide-free and dried this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[10]

    • Observe the vapor front rising slowly through the column.

    • Collect a small initial fraction (forerun) which may contain more volatile impurities.

    • Collect the main fraction at a constant temperature corresponding to the boiling point of this compound (121-123 °C). A slow and steady distillation rate (1-2 drops per second) is crucial for good separation.[11]

    • Monitor the temperature closely. A drop in temperature indicates that the main component has distilled.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.[1]

Data Presentation: Expected Purity from Fractional Distillation

FractionBoiling Range (°C)Expected Purity (GC-FID Area %)Comments
Forerun< 120< 90%Contains lower-boiling impurities.
Main Fraction121-123> 99%Pure this compound.
Residue> 123-Contains higher-boiling impurities.
Purification by Column Chromatography

Column chromatography can be used to remove non-volatile or polar impurities from this compound. For a non-polar compound like this compound, a non-polar stationary phase and eluent are typically used.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent like hexane (B92381).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the column.

  • Elution: Elute the column with hexane. Since this compound is non-polar, it will move quickly through the column.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., potassium permanganate (B83412) stain).

  • Solvent Removal: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

Data Presentation: Purity Analysis by Column Chromatography

TechniqueStationary PhaseMobile PhaseExpected Purity (by ¹H NMR)
Column ChromatographySilica GelHexane> 98%

Quality Control and Purity Analysis

The purity of the purified this compound should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is the primary method for determining the purity of volatile compounds like this compound and quantifying isomeric impurities.

  • ¹H NMR Spectroscopy: Can be used to confirm the structure and assess purity by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value.

  • Karl Fischer Titration: To quantify the residual water content.

Visualization of Workflows

Workflow for Peroxide Removal and Drying

Peroxide_Removal_Drying start Crude this compound peroxide_test Test for Peroxides start->peroxide_test peroxide_present Peroxides > 10 ppm? peroxide_test->peroxide_present peroxide_removal Peroxide Removal (e.g., FeSO4 wash) peroxide_present->peroxide_removal Yes drying Drying (Anhydrous Na2SO4) peroxide_present->drying No peroxide_removal->drying filtration Filtration/Decantation drying->filtration dried_product Peroxide-Free, Dry this compound filtration->dried_product

Caption: Workflow for the initial treatment of crude this compound to remove peroxides and water.

Workflow for Purification by Fractional Distillation

Fractional_Distillation_Workflow start Peroxide-Free, Dry this compound distillation_setup Assemble Fractional Distillation Apparatus start->distillation_setup heating Heat and Collect Fractions distillation_setup->heating forerun Forerun (<120°C) heating->forerun main_fraction Main Fraction (121-123°C) heating->main_fraction residue Residue (>123°C) heating->residue analysis Purity Analysis (GC-FID, NMR) main_fraction->analysis pure_product Pure this compound (>99%) analysis->pure_product

Caption: Workflow for the purification of this compound using fractional distillation.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound to a high degree of purity suitable for research, development, and pharmaceutical applications. The critical initial steps of peroxide testing and removal are emphasized for safety. Fractional distillation remains the primary method for achieving high isomeric purity, while column chromatography can be employed for the removal of other types of impurities. Adherence to these detailed procedures, coupled with rigorous analytical quality control, will ensure the reliable provision of high-purity this compound for demanding scientific applications.

References

Application Note: Quantitative Analysis of 1-Octene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Octene is a volatile organic compound (VOC) and an important intermediate in the chemical and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile compounds like this compound.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: GC-MS Retention Time and Mass Spectral Data for this compound

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound6.811243, 55, 41, 56, 70[2][3][4]

Table 2: Example Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,543
50759,876
1001,525,432

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in methanol (B129727).

    • Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed or measured amount of the sample in methanol to an expected concentration within the calibration range.

    • For solid samples, an extraction step may be necessary. A common technique is headspace analysis, where the solid sample is heated in a sealed vial to allow the volatile this compound to partition into the headspace gas, which is then injected into the GC-MS.

    • Transfer the prepared standards and samples into 2 mL amber glass autosampler vials with PTFE-lined septa.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Inlet: Split/Splitless injector.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (50:1).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 15°C/min to 150°C.

      • Hold: 2 minutes at 150°C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

      • SIM Ions for this compound: m/z 43, 55, 112.

3. Data Analysis

  • Qualitative Analysis: Identify this compound in the sample chromatograms by comparing the retention time and the mass spectrum of the peak with that of a known standard. The mass spectrum of this compound is characterized by a molecular ion at m/z 112 and prominent fragment ions at m/z 43, 55, 41, 56, and 70.[2][3][4]

  • Quantitative Analysis:

    • Generate a calibration curve by plotting the peak area of the primary quantifying ion (m/z 43) against the concentration of the this compound standards.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow Standard Standard Preparation Sample Sample Dilution/Extraction Vial Transfer to Autosampler Vial Sample->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (RT & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative Result Final Concentration Quantitative->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Protocol for Safe Handling and Storage of 1-Octene in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octene (C8H16) is a colorless, flammable liquid with a characteristic odor.[1] It is an alpha-olefin used in organic synthesis, as a co-monomer in the production of polyethylene, and in the manufacturing of plasticizers and surfactants.[1][2] Due to its flammability and potential health hazards, strict adherence to safety protocols is essential when handling and storing this compound in a research laboratory. This document provides detailed procedures for the safe management of this compound to minimize risks to personnel and the environment.

Hazard Identification

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a highly flammable liquid and vapor.[3][4][5][6] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[5][7]

  • Aspiration Hazard: May be fatal if swallowed and enters the airways.[4][5][6]

  • Skin and Eye Irritation: May cause mild skin and eye irritation.[8][9] Repeated exposure may cause skin dryness or cracking.[4][10]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][6][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C8H16[4][12]
Molecular Weight 112.22 g/mol [4]
Appearance Colorless liquid[1][12]
Odor Characteristic odor[1]
Boiling Point 122-123 °C[12]
Melting Point -101 to -102 °C[12]
Flash Point 13 - 21 °C (55 - 70 °F)[3][12]
Density 0.715 g/mL at 25 °C[12]
Vapor Density 3.87 - 3.9 (Air = 1)[12]
Vapor Pressure 17.4 - 36 mmHg at 38 °C[1][12]
Solubility Insoluble in water; miscible with ethanol, ether, acetone, and other organic solvents.[1][2][12]
Explosive Limits 0.7 - 6.8% (V)[12]

Protocol for Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3][5]

  • Hand Protection: Chemical-resistant gloves such as neoprene or nitrile rubber.[8]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[3] For larger quantities, flame-retardant antistatic protective clothing and antistatic footwear should be worn.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor canister is necessary.[13]

Handling Procedures
  • Work Area: All work with this compound must be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][6][10] No smoking in the handling area.[3][4][6]

  • Static Discharge: Take precautionary measures against static discharge.[3][6][10][13] All equipment used must be properly grounded.[1][3][6] Use only non-sparking tools.[6][8][13]

  • Dispensing: When transferring this compound, use a grounded dispensing system. Avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[6][8][12]

  • Containers: Keep containers tightly closed to prevent leakage and evaporation.[3][6][8] Containers must be properly labeled with the chemical name and hazard warnings.

  • Incompatible Materials: Store separately from strong oxidizing agents and acids.[2][12]

  • Peroxide Formation: this compound can form explosive peroxides upon prolonged exposure to air and light.[11] Containers should be dated upon receipt and opening.[11] Unopened containers may be stored for up to 18 months, while opened containers should not be stored for more than 12 months.[11]

Experimental Protocol Example: Use of this compound as a Co-monomer in Polymerization

This protocol outlines a general procedure for using this compound as a co-monomer in a laboratory-scale polymerization reaction.

  • Preparation:

    • Ensure the reaction setup is in a certified chemical fume hood.

    • Assemble and dry all glassware thoroughly.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition:

    • Under the inert atmosphere, add the primary monomer and solvent to the reaction vessel.

    • Using a gas-tight syringe, carefully measure and add the required amount of this compound to the reaction mixture.

    • Add the polymerization catalyst.

  • Reaction:

    • Maintain the reaction under a positive pressure of inert gas.

    • Stir the reaction mixture at the desired temperature for the specified duration.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., GC, NMR).

  • Work-up and Purification:

    • Quench the reaction by adding a suitable reagent (e.g., methanol).

    • Precipitate the polymer by adding the reaction mixture to a non-solvent.

    • Filter and wash the polymer.

    • Dry the polymer under vacuum.

  • Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.

    • Dispose of contaminated materials (e.g., gloves, syringes) in the appropriate solid waste container.

Spill Response Protocol

In the event of a this compound spill, follow these procedures:

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.[14]

    • If the spill is large or in a poorly ventilated area, evacuate the lab and call emergency services.[14]

    • Remove all ignition sources from the area.[1][4][11]

  • Containment and Cleanup (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection if needed.

    • Contain the spill using an absorbent material such as sand, earth, or a commercial solvent absorbent.[7][14]

    • Apply the absorbent from the perimeter inward to prevent the spill from spreading.[14]

    • Once the liquid is absorbed, use non-sparking tools to collect the material into a sealable, labeled container for hazardous waste.[14]

  • Decontamination:

    • Wash the spill area with soap and water.[14]

  • Waste Disposal:

    • Dispose of the sealed container with the absorbed spill material as hazardous waste according to institutional guidelines.[14]

Spill_Response_Workflow start This compound Spill Occurs assess Assess Spill Size and Risk start->assess small_spill Small & Manageable? assess->small_spill evacuate Evacuate Area Call Emergency Services small_spill->evacuate No alert Alert Nearby Personnel small_spill->alert Yes end Spill Response Complete evacuate->end ignition_off Remove Ignition Sources alert->ignition_off don_ppe Don Appropriate PPE ignition_off->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Absorbed Material (Use Non-Sparking Tools) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->end

References

Application Notes and Protocols: 1-Octene in the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octene (CH₂=CHC₆H₁₃) is a linear alpha-olefin (LAO) of significant industrial importance. As a highly reactive organic compound, the primary double bond in this compound makes it a versatile building block for the synthesis of a wide array of specialty chemicals. Its applications span from the production of polymers and plasticizers to surfactants and synthetic lubricants. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of key specialty chemicals derived from this compound.

Hydroformylation to C9 Aldehydes and Derivatives

The hydroformylation, or oxo synthesis, of this compound is a cornerstone industrial process that adds a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction yields primarily n-nonanal and its isomer, 2-methyloctanal.[1] n-Nonanal is the more commercially valuable product and can be readily converted into other important chemicals. Oxidation of n-nonanal produces nonanoic acid, a synthetic fatty acid, while its hydrogenation yields 1-nonanol, which is extensively used as a plasticizer.[2]

Data Presentation: Hydroformylation of this compound
Catalyst SystemLigandTemp. (°C)Pressure (bar)n:iso RatioConversion (%)TON (h⁻¹)Reference
HRh(CO)(PPh₃)₃PPh₃8010 (CO/H₂)>98:2~100-
HRh(CO)(PPh₃)₃P(OPh)₃80-110109.3:1 - 11.5:195-[2]
[Rh(acac)(CO)₂][OMIM][TPPMS]-140--~180[3][4]
Rh(I) ComplexesN^O Bidentate11050-100816
Rh(acac)(CO)₂PPh₃170--High312[5]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is adapted from a procedure for the hydroformylation of this compound in a stainless steel pipe reactor.[6]

Materials:

  • This compound

  • Toluene (B28343) (solvent)

  • n-Decane (internal standard)

  • Rhodium(I) catalyst precursor (e.g., [Rh(acac)(CO)₂] or other suitable complex), 0.04 mol%

  • Syngas (1:1 mixture of CO and H₂)

  • Nitrogen (for purging)

Equipment:

  • 50 mL stainless steel pipe reactor or autoclave with magnetic stirring and temperature control

  • Gas chromatography (GC) instrument for analysis

Procedure:

  • Reactor Charging: To the reactor, add toluene (5 mL), this compound (1.5 mL), n-decane (0.4 mL), and the rhodium(I) catalyst precursor (0.04 mol% relative to this compound).

  • Inerting: Seal the reactor and flush it three times with nitrogen gas to remove air.

  • Pressurization: Flush the reactor again three times with the 1:1 syngas mixture. Pressurize the reactor to the desired pressure (e.g., 30 to 60 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 110°C) while stirring.

  • Monitoring: The reaction is typically run for a set duration (e.g., 6 hours). Samples can be taken at intervals (e.g., t=0 and t=6h) for analysis.

  • Analysis: Cool the reactor and vent the pressure safely. Analyze the reaction mixture using GC to determine the conversion of this compound and the selectivity towards n-nonanal, 2-methyloctanal, and any side products like isomerized octenes.

Visualizations: Hydroformylation Pathways and Workflow

G cluster_main Hydroformylation of this compound and Derivatives Synthesis Octene This compound Nonanal n-Nonanal Octene->Nonanal + CO, H₂ (Hydroformylation) IsoNonanal 2-Methyloctanal Octene->IsoNonanal + CO, H₂ (Hydroformylation) NonanoicAcid Nonanoic Acid Nonanal->NonanoicAcid Oxidation Nonanol 1-Nonanol (Plasticizer) Nonanal->Nonanol Hydrogenation

Caption: Reaction pathway for this compound hydroformylation.

G cluster_workflow Experimental Workflow: Hydroformylation A Charge Reactor (this compound, Solvent, Catalyst) B Purge with N₂ A->B C Pressurize with Syngas (CO/H₂) B->C D Heat and Stir (e.g., 110°C, 6h) C->D E Cool and Depressurize D->E F Sample and Analyze (GC Analysis) E->F

Caption: Workflow for a typical hydroformylation experiment.

Alkylation of Phenol (B47542) to Octylphenols

The acid-catalyzed alkylation of phenol with this compound is a key method for producing octylphenols.[7] These compounds are important non-ionic surfactants and additives. The reaction typically yields a mixture of ortho-, para-, and meta-isomers, with selectivity being highly dependent on the catalyst and reaction conditions.[7][8] Solid acid catalysts like zeolites are often preferred for their environmental benefits and ease of separation.[9]

Data Presentation: Phenol Alkylation with this compound
CatalystTemp. (°C)Phenol:Octene (mol)Phenol Conv. (%)o-/p- Isomer RatioReference
H-beta (BEA)1001:1-1.5[9]
H-mordenite (MOR)1001:1-1.2[9]
H-USY (FAU)1001:1-1.9[9]
Solid Phosphoric Acid (SPA)200--Low initial o-selectivity[8][10]
Silicated ASA200--Low initial o-selectivity[8][10]
Experimental Protocol: Zeolite-Catalyzed Phenol Alkylation

This protocol is based on the synthesis of o-octylphenol (B1616287) using an H-beta zeolite catalyst.[7]

Materials:

  • Phenol (0.2 mol)

  • This compound (0.2 mol)

  • H-beta zeolite catalyst (e.g., 1.0 g)

  • Nitrogen (for inert atmosphere)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Filtration apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Catalyst Activation: Dry the H-beta zeolite catalyst at 400°C for 4 hours under a flow of nitrogen to remove adsorbed water.

  • Reaction Setup: Charge the three-neck flask with phenol (0.2 mol) and the activated H-beta catalyst (1.0 g). Equip the flask with a magnetic stirrer, reflux condenser, and thermometer.

  • Reaction Execution: Heat the mixture to 100°C under a nitrogen atmosphere while stirring.

  • Addition of Alkylating Agent: Add this compound (0.2 mol) dropwise to the stirred mixture over a period of 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 100°C for 6 hours. Monitor the reaction progress by analyzing small aliquots via GC-MS to determine phenol conversion and product distribution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Product Isolation: Separate the solid catalyst by filtration. The resulting filtrate is the crude product mixture, which can be further purified by distillation to separate unreacted phenol and octylphenol (B599344) isomers.[7]

Visualizations: Phenol Alkylation Pathway and Workflow

G cluster_main Alkylation of Phenol with this compound Phenol Phenol Intermediates Products Phenol->Intermediates + this compound (Acid Catalyst, e.g., Zeolite) Octene This compound Octene->Intermediates o_Octylphenol o-Octylphenol Intermediates->o_Octylphenol p_Octylphenol p-Octylphenol Intermediates->p_Octylphenol Ethers Octyl Phenyl Ethers Intermediates->Ethers

Caption: Reaction pathway for phenol alkylation.

G cluster_workflow Workflow: Synthesis and Purification of o-Octylphenol A Activate Zeolite Catalyst (400°C, 4h) B React Phenol & Catalyst (100°C, N₂) A->B C Add this compound (dropwise, 30 min) B->C D Maintain Reaction (100°C, 6h) C->D E Filter to Remove Catalyst D->E F Vacuum Distillation of Crude Product E->F G Fractional Collection of Isomers F->G

Caption: Workflow for o-octylphenol synthesis and purification.

Oxidation to 1,2-Octanediol (B41855)

The direct oxidation of this compound's double bond is a primary route to synthesize 1,2-octanediol, a vicinal diol used as a surfactant, wetting agent, and emulsifier.[11] A common and environmentally conscious method involves the use of hydrogen peroxide in the presence of formic acid.[11][12]

Data Presentation: Oxidation of this compound
Oxidizing SystemCatalystTemp. (°C)Yield (%)Reference
H₂O₂ / Formic AcidPhase-Transfer Cat. I-91.2[13]
H₂O₂ / Formic AcidNone-51.9[13]
t-Butyl HydroperoxideOsO₄26-4542[14]
H₂O₂ / Formic Acid-20-90-[11]
Experimental Protocol: Synthesis of 1,2-Octanediol via Oxidation

This protocol is adapted from a procedure using hydrogen peroxide and formic acid.[11]

Materials:

  • This compound

  • Formic acid

  • Hydrogen peroxide

  • Optional: Catalyst

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Suitable extraction solvent (e.g., ether)

Equipment:

  • Four-necked flask

  • Electric stirrer, condenser, thermometer, dropping funnel

  • External cold-water bath

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In the four-necked flask, add measured amounts of formic acid, hydrogen peroxide, and catalyst (if used). Stir vigorously to mix.

  • Addition of this compound: Using an external cold-water bath to maintain temperature, add this compound dropwise. Control the internal temperature at 35-40°C during the addition.

  • Reaction: After the addition is complete, maintain the reaction temperature at 40-45°C for 3-4 hours. Then, continue stirring at room temperature for 1-2 hours.

  • Work-up: Remove water and excess formic acid via high-vacuum distillation, leaving an oily substance.

  • Neutralization: Add sodium hydroxide solution to the oily residue with stirring until the mixture is alkaline.

  • Extraction and Purification: Extract the product with a suitable solvent. Wash the organic extract, dry it over anhydrous magnesium sulfate, and filter. The final product, 1,2-octanediol, is obtained by vacuum distillation of the filtrate.

Visualization: Oxidation Pathway

G cluster_main Oxidation of this compound Octene This compound Diol 1,2-Octanediol Octene->Diol Oxidation (e.g., H₂O₂ / HCOOH)

Caption: Synthesis of 1,2-octanediol from this compound.

Oligomerization to Synthetic Lubricants

The oligomerization of this compound produces polyalphaolefins (PAOs), which are the foundation for high-performance synthetic lubricants. These lubricants exhibit superior properties, such as a high viscosity index and excellent thermal stability. The reaction can be catalyzed by various acid catalysts, including macroreticular ion-exchange resins.[15]

Data Presentation: Oligomerization of this compound
CatalystTemp. (K)Pressure (MPa)Time (h)This compound Conv.Dimer Selectivity (%)Reference
Amberlyst 35 Resin37326~100%~12[15]
Immobilized Cr Cat.333 (60°C)-72>60%Trimer is main product[16]
Experimental Protocol: Oligomerization with Ion-Exchange Resin

This protocol describes a batch process for this compound oligomerization.[15]

Materials:

  • This compound (97%)

  • Macroreticular ion-exchange resin (e.g., Amberlyst 35)

Equipment:

  • Batch stirred-tank reactor (autoclave) capable of operating at 2 MPa

  • Temperature and pressure control systems

Procedure:

  • Reactor Charging: Charge the reactor with this compound and the ion-exchange resin catalyst.

  • Reaction Conditions: Seal the reactor, pressurize if necessary (e.g., to 2 MPa), and heat to the desired temperature (e.g., 373 K / 100°C).

  • Reaction: Maintain the conditions with stirring for the desired reaction time (e.g., 6 hours).

  • Analysis: After the reaction, cool the reactor and collect the product mixture. The products (isomers, dimers, trimers, etc.) can be analyzed by GC. The catalyst is separated by filtration.

Visualization: Oligomerization Pathway

G cluster_main Oligomerization of this compound for Synthetic Lubricants Octene This compound Dimer Dimer (C₁₆) Octene->Dimer Acid Catalyst Trimer Trimer (C₂₄) Dimer->Trimer + this compound PAO Polyalphaolefin (PAO) Lubricant Base Stock Trimer->PAO

Caption: General pathway for this compound oligomerization.

Comonomer in Polyethylene (B3416737) Production

One of the largest applications of this compound is as a comonomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). The incorporation of this compound introduces short hexyl branches onto the polyethylene backbone, which disrupts crystallinity and significantly enhances the polymer's mechanical properties, such as tear strength and impact resistance, compared to copolymers made with shorter alpha-olefins like 1-butene (B85601) or 1-hexene.[17][18][19] Due to the high boiling point of this compound, the solution polymerization process is often employed.[18]

Data Presentation: LLDPE Blown Film Properties
PropertyC4 LLDPE (Butene)C6 LLDPE (Hexene)C6 mLLDPE (Hexene)Reference
Density (g/cm³) 0.9180.9170.917[20]
Tensile Strength MD (MPa) 465566[20]
Tensile Strength TD (MPa) 374259[20]
Elmendorf Tear TD (g) 400580280[20]
Dart Impact (g) 100160>1000[20]
(Note: Data for C8 (Octene) LLDPE often shows further improvement in toughness and tear strength. C6 mLLDPE refers to a metallocene-catalyzed grade, highlighting catalyst impact.)
Protocol: General Solution Copolymerization of Ethylene (B1197577)/1-Octene

This protocol provides a general overview of a semi-continuous solution polymerization process.[21]

Materials:

  • Ethylene (monomer)

  • This compound (comonomer)

  • Cyclohexane (solvent)

  • Catalyst system (e.g., Ti-CGC - Constrained Geometry Catalyst)

  • Co-catalyst/activator (e.g., MAO - Methylaluminoxane)

  • Ethanol/HCl solution (for quenching)

Equipment:

  • 5 L stainless steel reactor

  • High-pressure pumps for liquids

  • Compressor for ethylene

  • Temperature and pressure control systems

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and dried.

  • Solvent and Comonomer Feed: Cyclohexane and this compound are pumped into the reactor.

  • Monomer Feed: The reactor is heated to the desired temperature, and ethylene is introduced and pressurized to maintain a constant pressure.

  • Catalyst Injection: The catalyst system is injected into the reactor to initiate polymerization. The feeding sequence of monomers and catalyst can be varied to control the copolymer structure.[21]

  • Polymerization: The reaction is allowed to proceed for a set time, with continuous feeding of ethylene to maintain pressure.

  • Quenching and Recovery: The reaction is terminated by transferring the polymer solution into a vessel containing an ethanol/HCl solution.

  • Drying: The precipitated copolymer is collected, washed, and dried under vacuum at 60°C.

Visualization: Impact of this compound on Polyethylene

G cluster_logic Impact of this compound Comonomer on LLDPE Properties A Ethylene + this compound Copolymerization B Polyethylene Backbone with Hexyl Side Branches A->B C Disruption of Polymer Chain Crystallinity B->C D Enhanced Mechanical Properties C->D E Higher Impact Strength D->E F Improved Tear Resistance D->F G Increased Flexibility D->G

Caption: Effect of this compound on LLDPE structure and properties.

References

Application Notes and Protocols for Solution Polymerization of Ethylene/1-Octene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solution polymerization of ethylene (B1197577) and 1-octene to synthesize ethylene/1-octene copolymers. The methodologies described are based on established research in the field and are intended to guide researchers in setting up and conducting their own polymerization experiments.

Introduction

Solution polymerization is a versatile and widely used method for the synthesis of ethylene/1-octene copolymers. This process offers excellent control over polymer properties by enabling uniform monomer distribution and efficient heat dissipation. The choice of catalyst system and the precise control of polymerization parameters are critical in tailoring the microstructure of the copolymer, which in turn dictates its final physical and mechanical properties. These copolymers have found applications in various fields, including as specialty elastomers and thermoplastic olefins.

Historically, ethylene/1-octene copolymers were first synthesized using Ziegler-Natta catalysts.[1] However, the development of single-site metallocene catalysts has enabled the production of copolymers with narrow molecular weight distributions and excellent processing properties.[1] Current research often focuses on novel catalyst development to gain even greater control over the copolymer's chain microstructure.[1]

Experimental Protocols

The following protocols are generalized from common practices in the literature for the solution polymerization of ethylene/1-octene copolymers in a laboratory setting.

Materials and Reagents
  • Monomers: Ethylene (polymer grade, 99.9%), this compound (98%, distilled from CaH₂)

  • Solvent: Toluene or Cyclohexane (analytical reagent, refluxed over sodium/benzophenone until blue)

  • Catalyst: e.g., [Me₂Si(C₅Me₄)(NᵗBu)]TiCl₂ (a constrained geometry catalyst - CGC) or (F-salalen)TiCl₂

  • Co-catalyst: Methylaluminoxane (MAO) (10 wt% solution in toluene)

  • Gases: High purity nitrogen

Equipment
  • 5 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomers, solvent, and catalyst.

  • Diaphragm pump for solvent and this compound feeding.

  • Compressor for pressurizing ethylene.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Standard laboratory glassware.

General Polymerization Procedure (Semi-Batch Process)
  • Reactor Preparation: The autoclave reactor is first heated to 150 °C under vacuum for at least 3 hours to eliminate moisture and oxygen. It is then cooled to the desired reaction temperature under a nitrogen atmosphere.[2]

  • Solvent and Co-monomer Charging: Toluene (or cyclohexane) and this compound are sequentially injected into the reactor.[2]

  • Co-catalyst Addition: The MAO solution is then added to the reactor, and the mixture is stirred for approximately 5 minutes.[2]

  • Initiation of Polymerization:

    • The catalyst, pre-dissolved in toluene, is injected into the reactor.

    • Simultaneously, ethylene is introduced into the reactor to the desired pressure (e.g., 15 atm).[2]

  • Polymerization Reaction: The reaction is allowed to proceed for a set duration (e.g., 30 minutes) while maintaining a constant temperature and ethylene pressure.[2]

  • Termination: The polymerization is terminated by stopping the ethylene flow and venting the reactor. The polymer solution is then carefully discharged.

  • Polymer Recovery: The polymer is precipitated by pouring the solution into an excess of acidified methanol. The resulting polymer is then filtered, washed with methanol, and dried in a vacuum oven at 50-70 °C until a constant weight is achieved.

Influence of Feeding Sequence

The order of addition of monomers and catalyst can significantly impact the copolymer's microstructure and properties.[1] Three exemplary feeding sequences are described below:[1]

  • EOC (Ethylene/1-Octene/Catalyst): Ethylene and this compound are introduced simultaneously, followed by the catalyst. This can lead to a more uniform comonomer distribution.[1]

  • OCE (this compound/Catalyst/Ethylene): this compound and the catalyst are added first, followed by the introduction of ethylene. This can result in a copolymer with a higher molecular weight.[1]

  • ECO (Ethylene/Catalyst/1-Octene): Ethylene and the catalyst are introduced first, followed by this compound. This sequence may lead to the formation of some polyethylene (B3416737) homopolymer initially.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from solution polymerization experiments of ethylene and this compound under various conditions.

Table 1: Effect of Feeding Sequence on Copolymer Properties

Feeding SequenceCatalyst Activity (10⁷ g polymer/(mol catalyst · h))Density (g/cm³)Melting Point (°C)Crystallinity (%)
EOC1.40.8989214.2
OCE1.60.8898711.9
ECO1.30.91495 and 123-

Data adapted from a study using a Ti-CGC catalyst system.[1]

Table 2: Influence of Polymerization Temperature on Copolymer Properties using (F-salalen)TiCl₂/MAO Catalyst

Temperature (°C)Catalyst Activity (10³ g polymer/(mol Ti)⁻¹ h⁻¹)Mₙ (10⁶ g/mol )MWD (Mₙ/Mₙ)This compound Incorporation (mol%)Melting Temperature (°C)
3035.61.892.52.5125.1
50132.50.892.62.8122.3
70141.00.452.92.7123.5
90117.80.103.52.6124.2

Data adapted from a study with an Al/Ti molar ratio of 600 and a this compound concentration of 1.0 mol L⁻¹.[2]

Table 3: Effect of this compound Concentration on Copolymer Properties using (F-salalen)TiCl₂/MAO Catalyst at 50°C

This compound (mol L⁻¹)Catalyst Activity (10³ g polymer/(mol Ti)⁻¹ h⁻¹)Mₙ (10⁶ g/mol )MWD (Mₙ/Mₙ)This compound Incorporation (mol%)Melting Temperature (°C)
0.2163.21.052.40.9128.7
0.5155.40.982.51.8125.4
1.0132.50.892.62.8122.3
2.064.00.782.76.4117.9

Data adapted from a study with an Al/Ti molar ratio of 600.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solution polymerization of ethylene/1-octene copolymers.

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup cluster_analysis Characterization prep_reactor Reactor Preparation (Heating under Vacuum) charge_solvent Charge Solvent & This compound prep_reactor->charge_solvent prep_reagents Reagent Preparation (Drying, Purification) prep_reagents->charge_solvent charge_mao Charge MAO charge_solvent->charge_mao initiate Initiate Polymerization (Add Catalyst & Ethylene) charge_mao->initiate react Polymerization Reaction (Constant T & P) initiate->react terminate Terminate Reaction react->terminate precipitate Precipitate Polymer (in Acidified Methanol) terminate->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Polymer (Vacuum Oven) filter_wash->dry characterize Analyze Copolymer Properties (GPC, NMR, DSC, etc.) dry->characterize

Caption: General workflow for ethylene/1-octene solution polymerization.

Logical Relationships of Process Parameters

This diagram illustrates the influence of key process parameters on the final copolymer properties.

G cluster_inputs Process Parameters cluster_outputs Copolymer Properties catalyst Catalyst Type activity Catalyst Activity catalyst->activity mw Molecular Weight & MWD catalyst->mw composition Comonomer Incorporation catalyst->composition microstructure Microstructure catalyst->microstructure temp Temperature temp->activity temp->mw monomer_ratio [this compound]/[Ethylene] Ratio monomer_ratio->composition monomer_ratio->microstructure feeding_seq Feeding Sequence feeding_seq->mw feeding_seq->microstructure thermal Thermal Properties (Tm, Crystallinity) mw->thermal composition->thermal microstructure->thermal

Caption: Influence of process parameters on copolymer properties.

References

Application Notes and Protocols for the Synthesis of Poly(1-octene) using Chromium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic polymerization of α-olefins, such as 1-octene, is a fundamental process in materials science, leading to the production of polymers with diverse applications. Poly(this compound) is a valuable polymer known for its use as a comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE), where it enhances properties like tensile strength, impact resistance, and tear resistance.[1][2] The choice of catalyst is critical as it directly influences the polymer's properties, process efficiency, and economic viability.[3] Chromium-based catalysts have emerged as a versatile and effective class of catalysts for olefin polymerization, offering a balance of performance and cost-effectiveness.[3]

This document provides detailed application notes and protocols for the synthesis of poly(this compound) using various chromium-based catalyst systems, including the industrially significant Phillips-type catalysts and more discrete molecular complexes.

Overview of Chromium-Based Catalyst Systems

Chromium-based catalysts for olefin polymerization can be broadly categorized into two main types:

  • Heterogeneous Catalysts: The most prominent example is the Phillips catalyst, which consists of chromium oxide supported on a high-surface-area carrier like silica (B1680970) (CrOₓ/SiO₂).[4][5][6] These catalysts are responsible for a significant portion of global high-density polyethylene (HDPE) production and are also capable of polymerizing α-olefins like this compound.[4]

  • Homogeneous Catalysts: These are discrete, soluble chromium complexes, often featuring organic ligands that allow for greater control over the catalyst's steric and electronic environment. Examples include systems based on Chromium(III) acetylacetonate (B107027) (Cr(acac)₃) and complexes with specialized ligands such as pyrrolides or bis(phosphino)amines (PNP).[1][3][7][8][9][10] These systems are particularly noted for their high activity and selectivity in ethylene (B1197577) oligomerization to 1-hexene (B165129) and this compound, but can also be tailored for polymerization.[8][9][10]

The selection of the catalyst system depends on the desired polymer properties. Phillips-type catalysts often produce polymers with a broad molecular weight distribution, while homogeneous systems can offer more precise control over the polymer's microstructure.[4][11]

Data Presentation: Performance of Chromium-Based Catalysts

The following tables summarize the performance of representative chromium-based catalyst systems in the polymerization and selective oligomerization of olefins, which is indicative of their potential for this compound polymerization.

Table 1: Performance of a Representative Chromium-Based Catalyst in this compound Polymerization

Catalyst System PrecursorCo-catalyst/SupportTypical Activity (kg polymer / mol catalyst · h)Polymer Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Cr(acac)₃Al-MCM-41 / MAOModerate to HighHighBroad

Data synthesized from a comparative analysis which notes that chromium-based catalysts can offer a balance of performance and cost-effectiveness, producing high molecular weight polymers with a broad PDI.[3]

Table 2: Performance of PNP/Cr(acac)₃/MAO System in Ethylene Oligomerization (Selective to 1-Hexene and this compound)

LigandTemperature (°C)Pressure (bar)Al/Cr Molar RatioActivity (kg / (g Cr · h))1-Hexene Selectivity (%)This compound Selectivity (%)Total C₆/C₈ Selectivity (%)
Binuclear PNP (L2)405010003.8920.464.184.5
Binuclear PNP (L2)504010003.2620.960.681.5

These data highlight the high activity and selectivity of sophisticated chromium-PNP ligand systems for producing this compound from ethylene, which underscores their relevance for direct this compound polymerization.[8][9][10]

Experimental Protocols

The following are generalized protocols for the synthesis of poly(this compound) using two common types of chromium-based catalysts. Caution: These procedures involve hazardous materials and should be performed in a controlled laboratory setting with appropriate personal protective equipment and under an inert atmosphere.

Protocol 1: Polymerization of this compound using a Supported Chromium Oxide (Phillips-Type) Catalyst

This protocol is based on the principles of the Phillips catalyst system.[4][6]

A. Catalyst Preparation (Activation):

  • Impregnation: Impregnate a high-surface-area silica gel with a solution of a chromium compound (e.g., chromium(III) acetate (B1210297) or chromium trioxide) in a suitable solvent.

  • Drying: Dry the impregnated silica to remove the solvent.

  • Calcination: Activate the catalyst by heating it in a fluidized bed reactor under a stream of dry air. The temperature is typically raised to between 500°C and 1000°C.[4] This step converts the chromium precursor to hexavalent chromium oxide species anchored to the silica surface.[6]

  • Storage: After cooling under an inert atmosphere (e.g., nitrogen), the activated catalyst is stored under dry, inert conditions until use.[4]

B. Polymerization Procedure:

  • Reactor Setup: A pressure reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Solvent and Monomer Addition: A dry, inert solvent (e.g., toluene (B28343) or heptane) is introduced into the reactor, followed by the desired amount of this compound monomer.

  • Catalyst Introduction: The activated CrOₓ/SiO₂ catalyst is added to the reactor.

  • Reaction Conditions: The reactor is pressurized and heated to the desired reaction temperature (e.g., 80-180°C) and pressure (<50 bar).[4]

  • Polymerization: The reaction is allowed to proceed for the desired time with continuous stirring.

  • Termination: The polymerization is quenched by adding an acidified alcohol (e.g., ethanol/HCl).[3]

  • Polymer Isolation: The resulting polymer is precipitated, washed thoroughly with a suitable solvent (e.g., ethanol) to remove catalyst residues, and dried under vacuum to a constant weight.[3]

Protocol 2: Polymerization of this compound using a Homogeneous Cr(acac)₃-Based Catalyst

This protocol outlines a typical procedure for using a molecular chromium complex with an aluminoxane activator.[3]

A. Catalyst System Preparation:

  • Inert Atmosphere: All manipulations are carried out under a dry, inert atmosphere using Schlenk line or glovebox techniques.

  • Solvent Preparation: Toluene or another suitable hydrocarbon solvent is dried and deoxygenated prior to use.

B. Polymerization Procedure:

  • Reactor Setup: A pressure reactor is charged with the solvent and the co-catalyst, typically methylaluminoxane (B55162) (MAO), under an inert atmosphere.[3]

  • Catalyst Addition: The chromium precursor, Cr(acac)₃, is introduced into the reactor. In more advanced systems, a specific ligand (e.g., a PNP ligand) is pre-mixed with the chromium source.

  • Monomer Addition: The reactor is charged with this compound.

  • Reaction Conditions: The reactor is sealed, brought to the desired temperature (e.g., 40-60°C) and pressure.

  • Polymerization: The mixture is stirred for the specified reaction time.

  • Termination: The reaction is terminated by the addition of acidified ethanol.[3]

  • Polymer Isolation: The poly(this compound) is precipitated, collected by filtration, washed with ethanol, and dried under vacuum.[3]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the conceptual workflow and mechanisms associated with chromium-catalyzed poly(this compound) synthesis.

G cluster_catalyst_prep Catalyst Preparation / Activation cluster_polymerization Polymerization cluster_workup Work-up and Isolation cluster_characterization Characterization Cr_precursor Chromium Precursor (e.g., Cr(acac)₃, CrO₃) Active_Catalyst Active Cr Species Cr_precursor->Active_Catalyst Activation Support Support (e.g., Silica) Support->Active_Catalyst Ligand Ligand (e.g., PNP) Ligand->Active_Catalyst Activator Activator (e.g., MAO, Heat) Activator->Active_Catalyst Polymerization_Reactor Polymerization (Controlled T, P) Active_Catalyst->Polymerization_Reactor Monomer This compound Monomer Monomer->Polymerization_Reactor Solvent Solvent (e.g., Toluene) Solvent->Polymerization_Reactor Quenching Quenching Agent (e.g., Acidified Ethanol) Polymerization_Reactor->Quenching Precipitation Precipitation & Washing Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer GPC GPC (Mw, PDI) Final_Polymer->GPC NMR NMR (Microstructure) Final_Polymer->NMR DSC DSC (Thermal Properties) Final_Polymer->DSC

Caption: Experimental workflow for chromium-catalyzed synthesis of poly(this compound).

G cluster_mechanism Simplified Polymerization Mechanism (Cossee-Arlman) Initiation Initiation: Active Cr-Alkyl Species Propagation Propagation Initiation->Propagation Coordination of This compound Propagation->Propagation Insertion of This compound into Cr-Polymer bond Termination Chain Transfer / Termination Propagation->Termination Termination->Initiation Regeneration of Active Species Polymer Polymer Chain Termination->Polymer

Caption: Generalized Cossee-Arlman mechanism for olefin polymerization.

G cluster_relationships Catalyst Structure-Property Relationships Catalyst_Structure Catalyst Structure Ligand_Sterics Ligand Steric Bulk Catalyst_Structure->Ligand_Sterics Electronic_Effects Ligand Electronic Effects Catalyst_Structure->Electronic_Effects Support_Properties Support Properties (Pore Size, Surface Area) Catalyst_Structure->Support_Properties Catalyst_Performance Catalyst Performance Ligand_Sterics->Catalyst_Performance Electronic_Effects->Catalyst_Performance Support_Properties->Catalyst_Performance Activity Activity Catalyst_Performance->Activity Selectivity Selectivity (Oligomers vs. Polymer) Catalyst_Performance->Selectivity Polymer_Properties Polymer Properties Catalyst_Performance->Polymer_Properties Molecular_Weight Molecular Weight (Mw) Polymer_Properties->Molecular_Weight PDI Polydispersity (PDI) Polymer_Properties->PDI Microstructure Microstructure Polymer_Properties->Microstructure

Caption: Logical relationships between catalyst design and polymer properties.

References

Application Notes and Protocols: Hydrogenation of 1-Octene to n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and experimental protocols for the hydrogenation of 1-octene to n-octane. The information is intended to guide researchers in developing and optimizing this fundamental chemical transformation.

Introduction

The hydrogenation of this compound to n-octane is a classic example of an alkene reduction, a reaction of significant importance in both academic research and industrial processes. This reaction is a key step in the production of fine chemicals, fuels, and as a model reaction for catalyst development. The conversion of the double bond in this compound to a single bond in n-octane is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst. The efficiency and selectivity of this process are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

Data Presentation: Reaction Conditions for this compound Hydrogenation

The following tables summarize quantitative data from various studies on the hydrogenation of this compound, offering a comparative view of different catalytic systems and their performance under specific conditions.

Table 1: Homogeneous Catalysis of this compound Hydrogenation

Catalyst SystemTemperature (°C)H₂ Pressure (bar)SolventSubstrate:Catalyst RatioReaction TimeConversion (%)Ref.
[Ni(o-MeO-dppp)(OAc)₂]30 - 6030 - 60Dichloromethane/MethanolVariedNot SpecifiedNot Specified[1]
Bis(pyrazolyl)nickel(II) complexesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
RhCl(TAN 15 DPPA)₃50172Supercritical CO₂400Not SpecifiedFair[3]
RhCl(TAN 15 DPPA)₃70 - 95172Supercritical CO₂800Not SpecifiedExcellent[3]
[(tBuPCP)Ir(H)(Cl)] (Electrocatalytic)Not SpecifiedNot Applicable (H₂O as H-donor)THFNot SpecifiedNot SpecifiedHigh (96% Faradaic Efficiency)[4][5]

Table 2: Heterogeneous Catalysis of this compound Hydrogenation

Catalyst SystemTemperature (°C)H₂ Pressure (bar)SolventNotesConversion (%)Ref.
Pd/Al₂O₃40 - 600.9 - 4C₁₄-C₂₀ ParaffinGas-limited conditions studied in a packed bed reactor.High (up to 100%)[6]
Pd/Al₂O₃5016SlurryCompetitive hydrogenation with styrene (B11656).Slower than styrene hydrogenation.[7]
Ag/Al₂O₃ (2 wt%)14030HexaneStudied in the context of competitive 1-octyne (B150090) hydrogenation.Not specified for pure this compound.[8]
Ag/Al₂O₃ (10 wt%)14030HexaneHigher silver loading showed decreased catalyst deactivation.Not specified for pure this compound.[8]
0.3 wt% Pd/Al₂O₃Not Specified6Not SpecifiedStudied using magnetic resonance to observe intra-pellet composition.Decreases with increasing liquid velocity.[9]

Experimental Protocols

The following protocols provide a generalized methodology for performing the hydrogenation of this compound. Researchers should adapt these protocols based on the specific catalyst system and equipment available.

Protocol 1: General Procedure for Homogeneous Hydrogenation in a Batch Reactor
  • Catalyst Preparation:

    • In an inert atmosphere (e.g., a glovebox), accurately weigh the desired amount of the homogeneous catalyst and any necessary ligands.

    • Dissolve the catalyst and ligands in a degassed solvent inside a suitable reaction vessel (e.g., a high-pressure autoclave or a Schlenk flask).

  • Reaction Setup:

    • Add the desired amount of this compound to the reaction vessel containing the catalyst solution.

    • If required, add any internal standard for analytical purposes (e.g., by GC or NMR).

    • Seal the reaction vessel securely.

  • Hydrogenation Reaction:

    • Connect the reaction vessel to a hydrogen gas line.

    • Purge the vessel several times with hydrogen gas to remove any residual air.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Place the reactor in a heating mantle or oil bath set to the desired reaction temperature.

    • Commence stirring to ensure proper mixing of the reactants.

    • Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them (e.g., by GC, GC-MS, or NMR) to determine the conversion of this compound and selectivity to n-octane.

  • Work-up and Analysis:

    • After the reaction is complete (or has reached the desired conversion), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and quench the reaction if necessary.

    • The product mixture can be analyzed directly or after purification (e.g., by passing through a short column of silica (B1680970) gel to remove the catalyst).

Protocol 2: General Procedure for Heterogeneous Hydrogenation in a Packed Bed Reactor
  • Catalyst Packing:

    • Carefully pack the desired amount of the solid catalyst (e.g., Pd/Al₂O₃ pellets) into a reactor column.[6]

    • Ensure uniform packing to avoid channeling of the reactants.

  • System Assembly and Leak Test:

    • Assemble the packed bed reactor system, including liquid and gas feed lines, pumps, mass flow controllers, and a back-pressure regulator.

    • Perform a leak test on the entire system at a pressure higher than the intended operating pressure.

  • Catalyst Activation (if required):

    • Some catalysts may require an in-situ activation step, such as reduction under a hydrogen flow at an elevated temperature. Follow the specific protocol for the catalyst being used.

  • Reaction Execution:

    • Initiate the flow of the liquid feed (this compound, potentially dissolved in a solvent) through the reactor using a high-pressure pump.

    • Simultaneously, introduce a controlled flow of hydrogen gas. The flow can be co-current (downflow or upflow) or counter-current to the liquid feed.[6]

    • Bring the reactor to the desired operating temperature and pressure.

    • Collect the reactor effluent at regular intervals.

  • Product Analysis:

    • Analyze the collected liquid samples using appropriate analytical techniques (e.g., GC, GC-MS) to determine the conversion of this compound and the selectivity to n-octane.

Visualizations

The following diagrams illustrate the experimental workflow and the interplay of various reaction parameters.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation / Weighing reactor_setup Reactor Setup & Sealing catalyst_prep->reactor_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reactor_setup purging System Purging (with H₂ or Inert Gas) reactor_setup->purging reaction_conditions Set Temperature & Pressure purging->reaction_conditions hydrogenation Hydrogenation with Stirring reaction_conditions->hydrogenation sampling Aliquots / Effluent Collection hydrogenation->sampling analysis GC / GC-MS / NMR Analysis sampling->analysis data_processing Data Processing & Interpretation analysis->data_processing

Caption: Experimental workflow for the hydrogenation of this compound.

parameter_influence cluster_input Reaction Parameters cluster_output Reaction Outcome Temperature Temperature Outcome Conversion & Selectivity Temperature->Outcome Pressure Pressure Pressure->Outcome Catalyst Catalyst Type & Loading Catalyst->Outcome Solvent Solvent Solvent->Outcome

Caption: Influence of key parameters on hydrogenation outcome.

References

analytical methods for determining 1-Octene incorporation in polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the analytical methods used to determine the incorporation of 1-octene in polyethylene (B3416737). The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis methods.

Introduction

Linear low-density polyethylene (LLDPE) is a copolymer of ethylene (B1197577) and an α-olefin, such as this compound. The incorporation of this compound introduces short-chain branches into the polyethylene backbone, which significantly impacts the material's physical and mechanical properties, including density, crystallinity, and tensile strength.[1][2][3][4] Accurate quantification of this compound content is therefore crucial for quality control and the development of new polyethylene resins with tailored properties. This note details the most common and effective analytical techniques for this purpose.

Analytical Methods

Several analytical techniques can be employed to determine the this compound content in polyethylene. The choice of method often depends on the required level of detail, accuracy, and the available instrumentation. The most prominent methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹³C NMR, is a powerful technique for detailed microstructural analysis of polymers, including the quantification of short-chain branching.[5][6][7][8][9]

  • Fourier Transform Infrared (FTIR) Spectroscopy: A rapid and less expensive method compared to NMR, FTIR is widely used for routine analysis of comonomer content.[1][10][11]

  • Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Temperature Rising Elution Fractionation (TREF) provide information on the distribution of the comonomer by analyzing the polymer's thermal properties and crystallizability.[12][13][14][15][16][17]

Data Presentation

The following table summarizes the key quantitative parameters for the different analytical methods used to determine this compound incorporation in polyethylene.

Analytical MethodParameterTypical Value/RangeReference
¹³C NMR Resolution High, allows for detailed microstructure analysis[5][8]
Quantification Limit Can detect very small amounts of branching (e.g., 1 LCB/10,000 C)[5]
Sample Amount ~50 mg[18]
Typical Solvents Tetrachloroethane-d₂, 1,2,4-trichlorobenzene (B33124)[5][18]
Acquisition Temperature 80 - 120 °C[18][19]
FTIR Analysis Time Rapid[10][11]
Key Absorbance Bands ~1379 cm⁻¹ (methyl group), ~1368 cm⁻¹ (methylene group)[1]
Calibration Requires calibration with standards of known composition[1]
TREF/CRYSTAF Separation Principle Crystallizability, which correlates with comonomer content[14][16]
Elution Temperature Range 35 °C to 120 °C[1]
Cooling/Heating Rate Slow and controlled (e.g., 0.1 °C/min)[1]
DSC Measured Property Melting temperature (Tm) and Crystallization temperature (Tc)[13][16]
Correlation Tm and Tc decrease with increasing this compound content[2][13]

Experimental Protocols

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a primary technique for the absolute quantification of this compound incorporation. It provides detailed information about the polymer microstructure, including the type and frequency of short-chain branches.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 50 mg of the polyethylene sample in a suitable solvent, such as 1,2,4-trichlorobenzene or tetrachloroethane-d₄, within a 10 mm NMR tube.[9][18]

    • Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate, to ensure quantitative analysis.[18][19]

    • Use a deuterated solvent like C₆D₆ for locking.[18]

    • Heat the sample to a high temperature (typically 80-120 °C) to ensure complete dissolution and to obtain high-resolution spectra.[18][19]

  • NMR Data Acquisition:

    • Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9]

    • Use a quantitative pulse sequence, typically with a long relaxation delay (e.g., 5 times the longest T1 relaxation time) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[19]

  • Data Analysis:

    • Identify and integrate the characteristic resonance signals corresponding to the hexyl branches from the this compound incorporation.

    • The key resonances for a hexyl branch are typically observed at specific chemical shifts (ppm). The branch methine carbon, and the carbons of the hexyl side chain (C1 to C6) can be identified.

    • Calculate the number of branches per 1000 carbon atoms by comparing the integral of the branch carbon resonances to the integral of the main-chain methylene (B1212753) carbon resonances.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~50mg of PE sample B Add solvent (e.g., TCB) and relaxation agent A->B C Heat to dissolve (80-120°C) B->C D Acquire 13C NMR spectrum on high-field spectrometer C->D E Use quantitative pulse sequence (long delay, no NOE) D->E F Identify and integrate branch carbon resonances E->F G Calculate branches per 1000 carbons F->G

Caption: Workflow for ¹³C NMR analysis of this compound in polyethylene.
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a faster, qualitative, and semi-quantitative method for determining this compound content. It relies on the vibrational modes of the methyl groups at the end of the hexyl branches.

Protocol:

  • Sample Preparation:

    • Prepare a thin film of the polyethylene sample by hot pressing. The film thickness should be uniform and within a range that allows for absorbance measurements in the linear range of the Beer-Lambert law.

  • FTIR Data Acquisition:

    • Record the FTIR spectrum of the film using a standard FTIR spectrometer.

    • Scan in the mid-infrared range (typically 4000 to 400 cm⁻¹).[1]

  • Data Analysis:

    • Identify the absorbance band corresponding to the methyl group deformation, which is typically around 1379 cm⁻¹.[1]

    • The absorbance of the methylene scissoring vibration around 1463 cm⁻¹ or a thickness band around 2020 cm⁻¹ can be used as an internal reference.[1]

    • The ratio of the methyl absorbance to the reference absorbance is proportional to the this compound content.

    • A calibration curve must be established using polyethylene standards with known this compound content (determined by ¹³C NMR) to obtain quantitative results.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare thin film by hot pressing B Record FTIR spectrum (4000-400 cm-1) A->B C Measure absorbance of methyl (~1379 cm-1) and reference bands B->C D Calculate absorbance ratio C->D E Quantify using calibration curve D->E

Caption: Workflow for FTIR analysis of this compound in polyethylene.
Temperature Rising Elution Fractionation (TREF)

TREF separates polyethylene molecules based on their crystallizability, which is inversely related to the this compound content. Fractions with higher this compound content elute at lower temperatures.

Protocol:

  • Dissolution and Loading:

    • Dissolve about 0.6-1.0 g of the polyethylene sample in a high-boiling solvent like 1,2-dichlorobenzene (B45396) at a high temperature (e.g., 150 °C) for an extended period (e.g., 2 hours).[1]

    • Load the hot polymer solution onto an inert support column.

  • Crystallization:

    • Cool the column slowly and at a constant rate (e.g., 0.1 °C/min) to a low temperature (e.g., 35 °C). This allows the polymer to crystallize and deposit on the support according to its crystallizability.[1]

  • Elution:

    • Increase the temperature of the column in a stepwise or continuous manner.

    • Continuously pump fresh solvent through the column.

    • The polymer fractions will dissolve and elute at different temperatures. Collect the fractions at specific temperature intervals.

  • Analysis of Fractions:

    • Analyze the collected fractions using other techniques like FTIR or GPC to determine the this compound content and molecular weight of each fraction.[1] This provides a distribution of the comonomer incorporation.

TREF_Logical_Relationship A High this compound Content C Low Crystallizability A->C leads to B Low this compound Content D High Crystallizability B->D leads to E Low Elution Temperature C->E results in F High Elution Temperature D->F results in

Caption: Logical relationship in TREF analysis.

Conclusion

The choice of analytical method for determining this compound incorporation in polyethylene depends on the specific requirements of the analysis. ¹³C NMR provides the most detailed and quantitative information but is also the most time-consuming and expensive. FTIR offers a rapid and cost-effective alternative for routine analysis, provided that proper calibration is performed. Thermal analysis techniques like TREF are invaluable for understanding the distribution of the comonomer within the polymer population. A combination of these techniques often provides the most comprehensive characterization of ethylene/1-octene copolymers.

References

Application Notes and Protocols for Slurry Polymerization of Ethylene and 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the slurry polymerization of ethylene (B1197577) with 1-octene as a comonomer. This process is a cornerstone in the production of linear low-density polyethylene (B3416737) (LLDPE), a polymer with wide-ranging applications due to its flexibility, toughness, and chemical resistance. The protocols described herein are adaptable for various research and development purposes, including catalyst screening, polymer property optimization, and mechanistic studies.

Introduction

Slurry polymerization is a widely utilized industrial process for the production of polyolefins.[1] In this technique, the polymerization reaction occurs in a liquid diluent (slurry medium) in which the catalyst is insoluble, and the resulting polymer is also insoluble.[1] This method offers excellent heat transfer and allows for the production of polymers with controlled particle morphology. The incorporation of α-olefins, such as this compound, as comonomers allows for the precise control of the polymer's density and mechanical properties by introducing short-chain branches into the polyethylene backbone.[2]

The choice of catalyst system, typically a Ziegler-Natta or a metallocene catalyst, significantly influences the polymerization kinetics and the microstructure of the resulting copolymer.[3][4] These notes will cover the general experimental setup and provide protocols applicable to both types of catalyst systems.

Experimental Setup

A typical laboratory-scale slurry polymerization setup consists of a pressure reactor, a monomer feeding system, a catalyst injection system, a temperature control system, and a stirring mechanism.

Key Components:

  • Reactor: A stainless steel autoclave reactor (typically 1-5 L) capable of withstanding pressures up to 40 bar and temperatures up to 120°C is commonly used.[5] The reactor should be equipped with a mechanical stirrer, a temperature probe, a pressure transducer, and inlet/outlet ports for gases and liquids.

  • Solvent/Diluent: An inert hydrocarbon, such as n-hexane, n-heptane, or isobutane, is used as the slurry medium.[1][6] The solvent should be thoroughly dried and deoxygenated before use.

  • Monomer and Comonomer Feed: Ethylene and this compound are fed into the reactor from gas cylinders or liquid reservoirs. Mass flow controllers are used to precisely regulate the feed rates.

  • Catalyst System:

  • Catalyst Injection System: The catalyst and co-catalyst can be injected into the reactor as a suspension in the diluent or as a dry powder.[11]

  • Temperature Control: A jacketed reactor connected to a circulating bath is used to maintain a constant polymerization temperature.[5]

  • Quenching System: An alcohol, such as ethanol (B145695) or isopropanol, is used to terminate the polymerization reaction.[2]

Experimental Protocols

General Reactor Preparation
  • Cleaning and Drying: Thoroughly clean the reactor with a suitable solvent (e.g., toluene) and dry it under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any moisture and impurities.[2]

  • Purging: Purge the reactor multiple times with high-purity nitrogen or argon to create an inert atmosphere.

Slurry Polymerization Procedure
  • Solvent and Comonomer Addition: Introduce the desired amount of the inert diluent (e.g., n-hexane) and this compound into the reactor.

  • Pressurization and Temperature Stabilization: Pressurize the reactor with ethylene to the desired partial pressure.[11] Allow the system to stabilize at the set polymerization temperature with continuous stirring.

  • Co-catalyst Injection: Inject the co-catalyst (e.g., TEA or MAO) into the reactor and allow it to scavenge any remaining impurities for a predetermined period (e.g., 10-15 minutes).

  • Catalyst Injection and Polymerization: Initiate the polymerization by injecting the catalyst into the reactor.[2] Monitor the ethylene consumption, temperature, and pressure throughout the reaction. The polymerization is typically carried out for a fixed duration (e.g., 30-60 minutes).[2]

  • Termination: Terminate the polymerization by injecting a quenching agent (e.g., acidified ethanol).[2]

  • Product Recovery: Vent the reactor and collect the polymer slurry.

  • Washing and Drying: Wash the polymer product repeatedly with ethanol and water to remove any catalyst residues.[2] Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[2]

Data Presentation

The following table summarizes typical quantitative data and resulting polymer properties from slurry polymerization of ethylene and this compound.

ParameterZiegler-Natta CatalystMetallocene CatalystReference
Reaction Conditions
Temperature (°C)70 - 9060 - 80[3][5]
Ethylene Pressure (bar)1 - 125 - 15[3][5]
This compound Concentration (mol/L)VariedVaried[12]
Co-catalystTriethylaluminum (TEA)Methylaluminoxane (MAO)[7][12]
Al/Ti Molar Ratio~90>1000[7][12]
Solventn-Hexane, n-Heptanen-Hexane, Cyclohexane[2][13]
Resulting Polymer Properties
Molecular Weight ( g/mol )Broad DistributionNarrow Distribution[13]
This compound IncorporationLower, less uniformHigher, more uniform[13]
Crystallinity (%)HigherLower[13]
Melting Point (°C)~125-135~90-125[13]

Visualizations

Experimental Workflow

G Experimental Workflow for Slurry Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_recovery Product Recovery A Reactor Cleaning and Drying B Reactor Purging with Inert Gas A->B C Add Solvent and this compound B->C D Pressurize with Ethylene & Stabilize Temperature C->D E Inject Co-catalyst D->E F Inject Catalyst to Initiate E->F G Monitor Reaction Parameters F->G H Terminate with Quenching Agent G->H I Collect Polymer Slurry H->I J Wash Polymer I->J K Dry Polymer J->K

Caption: Workflow diagram for the slurry polymerization of ethylene and this compound.

Logical Relationships of Experimental Setup

G Key Components and their Interactions cluster_reactor Reactor System cluster_feeds Feed System cluster_output Output Reactor Slurry Reactor Stirrer Stirrer Reactor->Stirrer maintains suspension TempControl Temperature Control (Jacket/Bath) Reactor->TempControl regulates Polymer Ethylene/1-Octene Copolymer Reactor->Polymer produces Ethylene Ethylene Source Ethylene->Reactor Octene This compound Source Octene->Reactor Solvent Solvent Source Solvent->Reactor Catalyst Catalyst System (Catalyst + Co-catalyst) Catalyst->Reactor injection Quench Quenching Agent Quench->Reactor terminates reaction

Caption: Logical relationships of the experimental setup components.

References

Application Note: The Use of 1-Octene as an Analytical Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Octene (CAS: 111-66-0) is an alpha-olefin and a volatile organic compound (VOC) of interest in various industrial and research fields.[1][2] Its presence and concentration can be a critical quality parameter in petrochemicals, polymers, and environmental samples.[3][4] Accurate and reliable quantification of this compound is therefore essential. Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), offers a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[5][6]

This application note provides a detailed protocol for the use of this compound as an external analytical standard for quantitative analysis using headspace gas chromatography-mass spectrometry (HS-GC-MS). The methodology is applicable to researchers, scientists, and drug development professionals requiring precise measurement of this compound in liquid or solid matrices.

Principle of the Method

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[5] Volatile compounds like this compound are vaporized and carried through the column by an inert gas. Separation occurs based on factors like boiling point and affinity for the stationary phase.[5]

For quantitative analysis using an external standard, a calibration curve is constructed by analyzing a series of standards with known concentrations of this compound.[7][8] The instrument's response (peak area) is plotted against concentration. The concentration of this compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve.[8] Headspace sampling is employed to efficiently extract volatile analytes from complex matrices, minimizing matrix effects and protecting the GC system.[5][9]

Experimental Protocols

1. Materials and Reagents

  • This compound Analytical Standard: Purity ≥99.5% (GC grade).[3] Available from suppliers like Sigma-Aldrich and LGC Standards.[3][10]

  • Solvent: Methanol or Dichloromethane (GC grade or higher, ≥99.9%).[6][11]

  • Carrier Gas: Helium (99.999% purity).[6][9]

  • Vials: 20 mL glass headspace vials with PTFE/silicone septa and aluminum crimp caps.[12]

  • Pipettes and Syringes: Calibrated micropipettes and gas-tight syringes.

2. Standard Preparation

Proper preparation of calibration standards is critical for accurate quantification.[7]

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound analytical standard into a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with methanol. This creates a stock solution of 1000 µg/mL (1 mg/mL).[11]

    • Store the stock solution in a tightly sealed vial at 4°C.

  • Working Calibration Standards:

    • Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with methanol.[7]

    • The concentration range should bracket the expected concentration of this compound in the samples.[8] For example, create standards at 1, 5, 10, 25, and 50 µg/mL.

    • For headspace analysis, spike a known volume (e.g., 10 µL) of each working standard into a sealed 20 mL headspace vial containing a matrix similar to the unknown samples (e.g., 10 mL of deionized water for aqueous samples).[12] This ensures that the partitioning equilibrium is comparable between standards and samples.

3. Sample Preparation (Headspace)

  • Place a precisely measured amount of the sample (e.g., 10 mL of liquid or 1 g of solid) into a 20 mL headspace vial.[13]

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.[12]

  • Place the vials in the headspace autosampler tray.

  • Incubate the vials to allow the volatile compounds to partition into the headspace. Typical conditions are 30-60 minutes at a temperature between 40°C and 80°C.[9] These parameters may require optimization based on the specific sample matrix.

4. Instrumentation: GC-MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph (GC): An Agilent 7890B or similar system.[9]

  • Mass Spectrometer (MS): An Agilent 5977A or similar single quadrupole mass spectrometer.[14]

  • Autosampler: Headspace autosampler (e.g., CTC CombiPAL).

Data Presentation and Analysis

Qualitative Identification The identification of this compound in a sample is confirmed by two criteria:

  • The retention time of the peak in the sample chromatogram must match that of the this compound analytical standard within a narrow window.

  • The mass spectrum of the sample peak must show a high similarity match to the reference mass spectrum of this compound from a spectral library (e.g., NIST).[2]

Quantitative Analysis

  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against the known concentration for each calibration standard.[7][8]

  • Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are calculated. An R² value of >0.995 is typically desired for a good linear fit.[8]

  • Concentration Calculation: The concentration of this compound in the unknown sample is calculated by substituting the peak area (y) of the analyte into the regression equation and solving for x (concentration).

Quantitative Data Tables

Table 1: Properties of this compound Analytical Standard

Property Value Reference
CAS Number 111-66-0 [1][3]
Molecular Formula C₈H₁₆ [1]
Molecular Weight 112.21 g/mol [1][3]
Purity (Assay) ≥99.5% (GC) [3]
Boiling Point 122-123 °C [3]

| Density | 0.715 g/mL at 25 °C |[3] |

Table 2: Recommended GC-MS Operating Conditions

Parameter Setting Reference
GC System
Column DB-1ms or HP-5MS (60 m x 0.25 mm ID, 0.25 µm film) [6][9]
Injector Split/Splitless, 250 °C [6]
Carrier Gas Helium, constant flow at 1.0 mL/min [9][14]
Oven Program Initial 40°C (hold 4 min), ramp 5°C/min to 110°C, ramp 10°C/min to 220°C (hold 5 min) [13][14]
Headspace
Incubation Temp 60 °C [9]
Incubation Time 30 min [9]
Injection Volume 1 mL (gas phase) [12]
MS System
Ionization Mode Electron Ionization (EI) at 70 eV [6][9]
Mass Range Scan m/z 35 - 350 [6][15]
Ion Source Temp 230 °C [15]

| Quadrupole Temp | 150 °C |[9] |

Table 3: Kovats Retention Indices (RI) of this compound on Non-Polar Columns The Kovats Retention Index is a dimensionless unit that helps in the identification of compounds by normalizing retention times relative to adjacent n-alkanes.

Stationary PhaseTemperature (°C)Kovats Index (I)Reference
DB-1Isothermal, 60788[16]
DB-1Isothermal, 140789[16]
DB-5N/A792[17]
Methyl SiliconeIsothermal, 40788[16]
SqualaneIsothermal, 25780[16]
SP-2100N/A788[17]

Mandatory Visualizations

Caption: Experimental workflow for quantitative analysis using this compound as an external standard.

G cluster_quant Quantification of Unknown conc Known Concentrations of this compound Standards (C1, C2, C3, C4, C5) gcms GC-MS Analysis conc->gcms area Measured Peak Areas (A1, A2, A3, A4, A5) gcms->area plot Plot Peak Area (Y-axis) vs. Concentration (X-axis) area->plot curve Linear Regression y = mx + c R² > 0.995 plot->curve calculate Calculate Concentration: C_unk = (A_unk - c) / m curve->calculate unknown_area Measure Peak Area of Unknown (A_unk) unknown_area->calculate

Caption: Logical diagram illustrating the process of creating and using a calibration curve.

Conclusion

This application note details a robust and reliable HS-GC-MS method for the quantification of this compound using an external standard calibration approach. The provided protocols for standard preparation, sample handling, and instrument parameters offer a solid foundation for researchers. Adherence to these guidelines, with appropriate method optimization and validation for specific matrices, will ensure high-quality, accurate, and reproducible quantitative results in the analysis of this important volatile organic compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Catalyst Activity in 1-Octene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing 1-octene polymerization experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound polymerization in a question-and-answer format.

Issue 1: Low Polymer Yield or Catalyst Activity

Question: My this compound polymerization is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low polymer yield is a common challenge that can be attributed to several factors concerning the catalyst, monomer, and reaction conditions. Below are potential causes and their corresponding solutions:

  • Catalyst Deactivation by Impurities: Trace amounts of water, oxygen, or other polar compounds in the monomer or solvent can poison the catalyst. Ensure all reagents and glassware are rigorously dried and degassed.

  • Incorrect Cocatalyst to Catalyst Ratio: An improper cocatalyst-to-catalyst ratio can lead to incomplete activation or deactivation of the catalyst. This ratio is catalyst-dependent and should be determined empirically. For instance, with some titanium-based catalysts, increasing the Al/Ti molar ratio from 200 to 600 has been shown to increase catalytic activity.[1]

  • Suboptimal Polymerization Temperature: Temperature significantly impacts catalyst activity. For example, with (F-salalen)TiCl₂/MAO catalyst system, activity increases when the temperature is raised from 30 °C to 70 °C.[1] However, excessively high temperatures can lead to catalyst decomposition. It is crucial to find the optimal temperature range for your specific catalyst system.

  • Catalyst Age and Storage: Ensure the catalyst and cocatalyst are stored under an inert atmosphere and have not expired.

  • Inefficient Initiation:

    • Poor Mixing: Inadequate mixing can result in localized areas of low monomer concentration, which hinders polymerization initiation. Employ vigorous and consistent stirring.

    • Slow Initiation: The rate of initiation may be slower than the rate of propagation. Adjusting the cocatalyst or activator can sometimes address this.

Issue 2: Broad or Bimodal Molecular Weight Distribution (MWD)

Question: My Gel Permeation Chromatography (GPC) results show a broad or bimodal molecular weight distribution. What are the potential causes and how can I troubleshoot this?

Answer: A broad or bimodal MWD in polymers synthesized from single-site catalysts can indicate several underlying issues:

  • Presence of Multiple Active Sites: In Ziegler-Natta catalysts, the existence of different types of active sites on the catalyst surface can produce polymer chains of varying lengths, leading to a broad MWD.[2] If a narrow MWD is desired, consider using a single-site catalyst.

  • Chain Transfer Reactions: Impurities or certain cocatalysts can induce chain transfer reactions, which terminate growing polymer chains and initiate new ones, thus broadening the MWD.[2] Using highly purified monomers and solvents is critical.

  • Inconsistent Polymerization Conditions: Fluctuations in temperature or monomer concentration during the polymerization process can result in a broader or even bimodal MWD.[2] Maintaining stable reaction conditions is essential.

  • Diffusion Limitations: Mass transfer limitations of the monomer to the catalyst's active sites can cause variations in the polymerization rate, contributing to a broader MWD.[2] Ensure efficient stirring to minimize these limitations.

Frequently Asked Questions (FAQs)

Q1: What is the "comonomer effect" in ethylene (B1197577)/1-octene copolymerization?

A1: The "comonomer effect" refers to the observation that the catalytic activity for the copolymerization of ethylene with an α-olefin comonomer, such as this compound, can be higher than that for ethylene homopolymerization under the same conditions. The introduction of this compound into the polyethylene (B3416737) chain can reduce the crystallinity and improve the solubility of the polymer, leading to better exposure and diffusion of the active centers.[1]

Q2: How does the Al/Ti molar ratio affect catalyst activity?

A2: The molar ratio of the aluminum cocatalyst to the titanium catalyst (Al/Ti ratio) is a critical parameter. Generally, increasing the Al/Ti ratio can enhance catalytic activity up to an optimal point. This is because a sufficient amount of cocatalyst is needed to fully activate the precatalyst and to scavenge impurities in the polymerization system.[1] However, an excessive amount of cocatalyst can sometimes lead to a decrease in activity.[1]

Q3: Can the order of reagent addition impact the final polymer properties?

A3: Yes, the sequence of adding monomers and catalyst can influence the copolymer's microstructure and properties. For instance, in ethylene/1-octene copolymerization, different feeding sequences can alter the initial concentrations of each monomer, leading to copolymers with varying this compound content and distribution along the polymer chain.[3]

Q4: What are common techniques for characterizing the molecular weight and composition of poly(this compound)?

A4: Gel Permeation Chromatography (GPC) is a standard technique for determining the molecular weight (Mw, Mn) and molecular weight distribution (MWD or PDI) of polymers. For compositional analysis, particularly in copolymers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C NMR) is used to determine the incorporation of comonomers like this compound.[1]

Data Presentation

Table 1: Effect of Polymerization Temperature on Ethylene/1-Octene Copolymerization with (F-salalen)TiCl₂/MAO Catalyst System

EntryTemperature (°C)Activity (10³ g polymer (mol Ti)⁻¹ h⁻¹)Mₙ (10⁵ g mol⁻¹)MWD (Mₙ/Mₙ)This compound Incorporation (mol%)
13035.618.92.10.9
24042.012.32.21.5
35087.08.72.53.1
470141.04.52.82.8
590135.21.03.52.5

Polymerization conditions: catalyst, 20.0 μmol; Al/Ti = 600; this compound, 1.0 mol L⁻¹; ethylene pressure, 15 atm; total volume, 70 mL; reaction time, 30 min.[1]

Table 2: Effect of Al/Ti Molar Ratio on Ethylene/1-Octene Copolymerization with (F-salalen)TiCl₂/MAO Catalyst System

EntryAl/Ti Molar RatioActivity (10³ g polymer (mol Ti)⁻¹ h⁻¹)Mₙ (10⁵ g mol⁻¹)MWD (Mₙ/Mₙ)This compound Incorporation (mol%)
120055.39.12.42.9
240072.48.92.53.0
360087.08.72.53.1
480035.17.92.63.2

Polymerization conditions: catalyst, 20.0 μmol; temperature, 50 °C; this compound, 1.0 mol L⁻¹; ethylene pressure, 15 atm; total volume, 70 mL; reaction time, 30 min.[1]

Experimental Protocols

Protocol 1: General Procedure for Ethylene/1-Octene Copolymerization

This protocol is based on the methodology described for the (F-salalen)TiCl₂/MAO catalyst system.[1]

1. Reactor Preparation:

  • A 100 mL stainless steel autoclave equipped with a mechanical stirrer is used.
  • The reactor is thoroughly dried under vacuum at 80°C for at least 2 hours and then purged with high-purity nitrogen or argon several times.

2. Reagent Preparation and Addition:

  • The desired amount of toluene (B28343) and this compound are injected into the reactor under an inert atmosphere.
  • The reactor is then heated to the desired polymerization temperature.
  • A specific volume of methylaluminoxane (B55162) (MAO) solution in toluene is added to the reactor.
  • The catalyst solution (e.g., (F-salalen)TiCl₂ in toluene) is then injected to initiate the polymerization.

3. Polymerization Reaction:

  • Ethylene gas is immediately introduced into the reactor at the desired pressure, which is maintained throughout the polymerization.
  • The reaction is allowed to proceed for the specified duration with continuous stirring.

4. Reaction Quenching and Polymer Isolation:

  • The polymerization is terminated by venting the ethylene and adding a small amount of acidified ethanol (B145695) (e.g., 10% HCl in ethanol).
  • The precipitated polymer is filtered, washed extensively with ethanol and acetone, and then dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: Polymer Characterization

  • Molecular Weight and Molecular Weight Distribution: Determined by high-temperature gel permeation chromatography (GPC) using 1,2,4-trichlorobenzene (B33124) as the eluent at 150°C, calibrated with polystyrene standards.

  • Comonomer Incorporation: Determined by ¹³C NMR spectroscopy. Spectra are typically recorded on a 400 MHz spectrometer at 120°C using 1,1,2,2-tetrachloroethane-d₂ as the solvent.

Mandatory Visualization

Troubleshooting_Low_Catalyst_Activity cluster_diagnosis Diagnosis cluster_action Corrective Actions start Low Polymer Yield or Catalyst Activity Observed check_reagents Verify Purity of Monomer, Solvent, and Cocatalyst start->check_reagents check_conditions Review Reaction Conditions: Temperature, Pressure, Time start->check_conditions check_catalyst Examine Catalyst and Cocatalyst: Age, Storage, Handling start->check_catalyst purify Purify/Degas Reagents check_reagents->purify Impurities Suspected optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temperature optimize_ratio Optimize Cocatalyst/Catalyst Ratio check_conditions->optimize_ratio Incorrect Ratio rerun_experiment Rerun Experiment check_catalyst->rerun_experiment Fresh Catalyst/Cocatalyst purify->rerun_experiment optimize_temp->rerun_experiment optimize_ratio->rerun_experiment

Caption: Troubleshooting workflow for low catalyst activity.

Catalyst_Activation_Workflow reactor Inert Atmosphere Reactor solvent_monomer Solvent + this compound reactor->solvent_monomer 1. Add cocatalyst Cocatalyst (e.g., MAO) solvent_monomer->cocatalyst 2. Add & Mix precatalyst Pre-catalyst (e.g., Ti-complex) cocatalyst->precatalyst 3. Inject to Initiate active_catalyst Formation of Active Catalytic Species precatalyst->active_catalyst Activation polymerization Polymerization Initiation active_catalyst->polymerization

Caption: General workflow for catalyst activation.

References

Technical Support Center: Controlling Molecular Weight Distribution in Ethylene/1-Octene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ethylene (B1197577)/1-octene copolymers. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and characterization, with a focus on controlling the molecular weight distribution (MWD).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the molecular weight distribution (MWD) in ethylene/1-octene copolymerization?

A1: The MWD of ethylene/1-octene copolymers is predominantly influenced by three main factors: the catalyst system employed, the polymerization conditions, and the presence and concentration of chain transfer agents. The choice of catalyst, such as a multi-site Ziegler-Natta catalyst versus a single-site metallocene or constrained geometry catalyst (CGC), is a critical determinant of the MWD.[1][2] Additionally, reaction parameters like temperature, monomer concentration, and pressure play a significant role in shaping the MWD.[1][3]

Q2: How does the type of catalyst affect the molecular weight distribution?

A2: The catalyst system is fundamental to controlling the MWD.

  • Ziegler-Natta Catalysts: These are typically multi-site catalysts, meaning they have various active centers.[1] Each type of active site can produce polymer chains with different growth rates, leading to a broader MWD, indicated by a higher polydispersity index (PDI).[1][2]

  • Metallocene and Single-Site Catalysts: These catalysts, including constrained geometry catalysts (CGCs), possess uniform active sites.[3] This uniformity results in the production of more homogeneous polymer chains, leading to a narrower MWD.[2][3] The ligand structure of these catalysts can be modified to fine-tune the resulting MWD.[1]

Q3: What is the role of a chain transfer agent in controlling molecular weight?

A3: A chain transfer agent's primary function is to terminate the growth of a polymer chain by transferring a reactive species, which then initiates a new chain. This process is a key method for controlling the average molecular weight and, to some extent, the MWD. Hydrogen is a commonly used and effective chain transfer agent in olefin polymerization.[4][5] Increasing the concentration of the chain transfer agent generally leads to a lower average molecular weight.[1][5]

Q4: How does polymerization temperature influence the MWD?

A4: Polymerization temperature has a significant impact on reaction kinetics and, consequently, the MWD. Higher temperatures typically increase the rates of both chain propagation and chain transfer reactions.[1][3] An increased rate of chain transfer relative to propagation leads to the formation of shorter polymer chains and a lower average molecular weight.[3] Elevated temperatures can also lead to a broadening of the MWD.[1][3]

Q5: Can the monomer feed sequence affect the copolymer's properties?

A5: Yes, the sequence of introducing monomers and catalyst into the reactor can significantly affect the comonomer distribution, molecular weight, MWD, and chemical composition of the resulting ethylene/1-octene copolymers.[6] Different feeding strategies can alter the microstructure of the polymer chains, which in turn influences the thermal and mechanical properties of the material.[6]

Troubleshooting Guide

Issue 1: The molecular weight distribution (MWD) of my copolymer is broader than desired.

Potential Cause Suggested Solution
Multi-site Catalyst Ziegler-Natta catalysts inherently produce broader MWDs due to multiple active sites.[1][2] Consider switching to a single-site catalyst like a metallocene or a constrained geometry catalyst (CGC) for a narrower MWD.[2][3]
Poor Reactor Mixing Inefficient mixing can create non-uniform temperature gradients and monomer/catalyst concentrations, leading to a broader MWD.[1] Ensure efficient stirring or agitation in the reactor.
Temperature Fluctuations Unstable reactor temperatures can affect reaction rates and broaden the MWD. Implement precise temperature control systems.
Catalyst Support Effects The method of supporting the catalyst can influence its activity and the resulting MWD. Review and optimize the catalyst preparation and injection method.[4]

Issue 2: The average molecular weight of my copolymer is too high.

Potential Cause Suggested Solution
Insufficient Chain Transfer Agent A lack of a chain transfer agent, like hydrogen, results in longer polymer chains.[1] Introduce or increase the concentration of the chain transfer agent.[1][5]
Low Polymerization Temperature Lower temperatures can decrease the rate of chain transfer reactions, leading to higher molecular weights.[1] Consider cautiously increasing the polymerization temperature, while monitoring its effect on the MWD.[3]
High Monomer Concentration Higher concentrations of ethylene can lead to higher molecular weights.[1] Adjust the monomer feed ratio to control the rate of polymerization.
Catalyst Choice Some catalysts are inherently designed to produce high molecular weight polymers.[7] Select a catalyst known to produce polymers in your desired molecular weight range.

Issue 3: The average molecular weight of my copolymer is too low.

Potential Cause Suggested Solution
High Polymerization Temperature High temperatures increase the rate of chain transfer reactions, leading to shorter polymer chains.[1][3] Lower the polymerization temperature.
Excessive Chain Transfer Agent Too much chain transfer agent will prematurely terminate polymer chain growth. Reduce the concentration of the chain transfer agent.
Catalyst Deactivation Premature deactivation of the catalyst can result in shorter polymer chains.[1] Ensure high purity of monomers and solvents to avoid catalyst poisons.
High 1-Octene Concentration In some systems, the α-olefin comonomer can act as a chain transfer agent, reducing the molecular weight.[1] Adjust the ethylene/1-octene feed ratio.

Data Presentation: Influence of Polymerization Conditions

The following tables summarize how different experimental parameters can influence the properties of ethylene/1-octene copolymers.

Table 1: Effect of Polymerization Temperature on Copolymer Properties

EntryTemperature (°C)Activity ( kg/mol ·h)Mw (105 g/mol )MWD (Mw/Mn)This compound Content (mol%)
1301.2518.92.61.5
2502.5010.02.82.1
3703.105.53.11.8
4901.801.03.51.2
Data is illustrative and compiled from trends reported in the literature.[3]

Table 2: Effect of Al/Ti Molar Ratio on Copolymer Properties

EntryAl/Ti Molar RatioActivity ( kg/mol ·h)Mw (105 g/mol )MWD (Mw/Mn)This compound Content (mol%)
12001.812.12.71.9
24002.510.02.82.1
36002.99.52.92.3
Data is illustrative and based on trends discussed in the literature.[3]

Experimental Protocols

Protocol 1: General Ethylene/1-Octene Copolymerization

This protocol outlines a general procedure for the copolymerization of ethylene and this compound in a laboratory setting.

1. Reactor Preparation:

  • Thoroughly clean and dry a high-pressure stainless-steel reactor.
  • Purge the reactor with high-purity nitrogen or argon to remove air and moisture.
  • Heat the reactor to the desired reaction temperature under a nitrogen/argon atmosphere.

2. Reagent Preparation:

  • Purify the solvent (e.g., toluene (B28343) or hexane) by passing it through activated alumina (B75360) and molecular sieve columns.
  • Purify this compound by distillation over a suitable drying agent.
  • Prepare the catalyst and cocatalyst (e.g., MAO) solutions in the purified solvent inside a glovebox.

3. Polymerization:

  • Introduce the solvent and this compound into the reactor.
  • Pressurize the reactor with ethylene to the desired pressure.
  • Inject the cocatalyst solution, followed by the catalyst solution, into the reactor to initiate polymerization.
  • Maintain constant temperature and ethylene pressure throughout the reaction. Monitor the ethylene consumption rate.

4. Termination and Product Recovery:

  • After the desired reaction time, vent the excess ethylene.
  • Terminate the polymerization by injecting a quenching agent (e.g., acidified methanol).
  • Precipitate the copolymer by pouring the reactor contents into a large volume of methanol.
  • Filter and wash the polymer product with fresh methanol.
  • Dry the copolymer under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.

5. Characterization:

  • Determine the molecular weight (Mw) and molecular weight distribution (MWD) using High-Temperature Gel Permeation Chromatography (HT-GPC).[6]
  • Determine the this compound content and comonomer distribution using 13C NMR spectroscopy.[3][6]
  • Analyze the thermal properties (melting point, crystallinity) using Differential Scanning Calorimetry (DSC).[3][6]

Visualizations

MWD_Control_Factors cluster_catalyst Catalyst System cluster_conditions Polymerization Conditions cluster_agents Chain Transfer Agents Catalyst_Type Catalyst Type (Single-site vs. Multi-site) MWD Molecular Weight Distribution (MWD) Catalyst_Type->MWD Ligand_Structure Ligand Structure Ligand_Structure->MWD Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->MWD Temperature Temperature Temperature->MWD Monomer_Ratio Monomer Feed Ratio (Ethylene/1-Octene) Monomer_Ratio->MWD Pressure Pressure Pressure->MWD Time Reaction Time Time->MWD CTA Chain Transfer Agent (e.g., Hydrogen) CTA->MWD

Caption: Factors influencing the Molecular Weight Distribution (MWD).

Experimental_Workflow Start Start: Define Target MWD Reactor_Prep 1. Reactor Preparation (Clean, Dry, Purge) Start->Reactor_Prep Reagent_Prep 2. Reagent Preparation (Purify Solvents & Monomers) Reactor_Prep->Reagent_Prep Polymerization 3. Polymerization (Inject Catalyst/Monomers) Reagent_Prep->Polymerization Termination 4. Termination & Recovery (Quench, Precipitate, Dry) Polymerization->Termination Characterization 5. Characterization (GPC, NMR, DSC) Termination->Characterization Analysis 6. Data Analysis (Compare to Target) Characterization->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot End End: Copolymer with Controlled MWD Troubleshoot->Polymerization Yes (Adjust Conditions) Troubleshoot->End No

Caption: General experimental workflow for copolymer synthesis.

References

Technical Support Center: Separation of 1-Octene from n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with separating 1-octene from n-octane.

Introduction to the Challenge

The primary difficulty in separating this compound and n-octane lies in their very close boiling points.[1] This proximity results in a low relative volatility, making conventional distillation an inefficient and energy-intensive method for achieving high purity of either component.[1] Consequently, more advanced separation techniques are often required. This guide explores the common challenges and solutions for conventional distillation, extractive distillation, azeotropic distillation, and adsorptive separation.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and n-octane, highlighting the challenge of their separation.

PropertyThis compoundn-OctaneRelative Volatility (without agent)Reference
Boiling Point 121.3 °C125.6 °C~1.2[1]
Molecular Weight 112.21 g/mol 114.23 g/mol

I. Conventional Distillation

FAQs & Troubleshooting Guide

Q1: Why is it so difficult to separate this compound and n-octane using conventional distillation?

A1: The boiling points of this compound (121.3 °C) and n-octane (125.6 °C) are very close, resulting in a low relative volatility of approximately 1.2.[1] This means that during distillation, the vapor phase is only slightly enriched in the more volatile component (this compound) compared to the liquid phase. Achieving high purity requires a large number of theoretical plates and a high reflux ratio, making the process economically unfeasible for many applications.[1]

Q2: I'm using a high-efficiency packed column for distillation, but my product purity is still below 99%. What can I do?

A2:

  • Increase Reflux Ratio: A higher reflux ratio can improve separation by increasing the number of effective vaporization-condensation cycles. However, this also increases energy consumption.

  • Check for Column Flooding or Weeping: Ensure your column is operating within its designed vapor and liquid flow rate limits. Flooding (liquid backup) or weeping (liquid draining through the packing) can significantly reduce separation efficiency.

  • Verify Packing Efficiency: The Height Equivalent to a Theoretical Plate (HETP) of your packing material may be higher than specified for this specific mixture. Consider using a more efficient packing material.

  • Consider Alternative Methods: For purities above 99%, conventional distillation is often impractical for this mixture.[1] It is advisable to explore extractive or azeotropic distillation.

Q3: My distillation column is experiencing significant pressure drop and reduced throughput. What could be the cause?

A3:

  • Column Flooding: This is a common issue where excessive vapor flow causes liquid to be entrained upwards, leading to a sharp increase in pressure drop and a decrease in separation efficiency. Reduce the heat input to the reboiler to decrease the vapor rate.

  • Fouling of Packing/Trays: Over time, impurities or polymerization byproducts can accumulate on the surfaces of the column internals, restricting flow. The column may need to be cleaned.

  • High Liquid Load: An excessively high feed rate or reflux ratio can overwhelm the capacity of the column internals.

Troubleshooting Logic for Distillation

DistillationTroubleshooting start Low Product Purity check_reflux Increase Reflux Ratio start->check_reflux check_column_op Check for Flooding/Weeping check_reflux->check_column_op If purity still low check_packing Evaluate Packing Efficiency check_column_op->check_packing If operation is stable consider_alternatives Consider Extractive/Azeotropic Distillation check_packing->consider_alternatives If packing is optimal ExtractiveDistillationWorkflow Feed This compound/n-Octane Mixture ED_Column Extractive Distillation Column Feed->ED_Column Solvent NMP Solvent Solvent->ED_Column Overhead n-Octane Product (>99%) ED_Column->Overhead Bottoms This compound + NMP ED_Column->Bottoms SR_Column Solvent Recovery Column Bottoms->SR_Column Product_2 This compound Product SR_Column->Product_2 Recycled_Solvent Recycled NMP SR_Column->Recycled_Solvent Recycled_Solvent->Solvent AdsorptiveSeparationWorkflow cluster_adsorption Adsorption Cycle cluster_regeneration Regeneration Cycle Feed This compound/n-Octane Mixture Adsorption_Column Adsorption Column (Ag+-Zeolite) Feed->Adsorption_Column Product_1 n-Octane Product Adsorption_Column->Product_1 Saturated_Column Saturated Column Adsorption_Column->Saturated_Column Saturation Regeneration Heating (TSA) or Pressure Reduction (PSA) Saturated_Column->Regeneration Regeneration->Adsorption_Column Regenerated Adsorbent Product_2 This compound Product Regeneration->Product_2

References

Technical Support Center: Preventing Catalyst Deactivation During 1-Octene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation during 1-octene hydrogenation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound hydrogenation, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Conversion of this compound

  • Question: My this compound hydrogenation reaction shows very low or no conversion to n-octane. What are the likely causes and how can I fix this?

  • Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a step-by-step troubleshooting approach:

    • Catalyst Activity:

      • Is the catalyst active? Ensure the catalyst has been properly handled and stored under an inert atmosphere to prevent oxidation. Palladium on carbon (Pd/C), a common catalyst, can be pyrophoric.

      • Has the catalyst been poisoned? Impurities in the this compound feedstock, solvent, or hydrogen gas can poison the catalyst. Common poisons for palladium catalysts include sulfur, nitrogen, and carbon monoxide.

        • Solution: Use high-purity reagents and hydrogen. Consider passing the this compound and solvent through a column of activated alumina (B75360) to remove impurities.

    • Reaction Conditions:

      • Is the hydrogen supply sufficient? Check for leaks in your reaction setup. For balloon hydrogenations, ensure the balloon is adequately filled and remains inflated.

      • Is the temperature and pressure optimal? While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst deactivation through sintering. For this compound hydrogenation using a Pd/C catalyst, reactions are often run at room temperature and atmospheric or slightly elevated hydrogen pressure.[1]

      • Is the agitation adequate? In a heterogeneous catalytic reaction, efficient stirring is crucial for good mass transfer of hydrogen and this compound to the catalyst surface.[1]

        • Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.

    • Experimental Procedure:

      • Was the system properly purged of air? Oxygen can deactivate the catalyst.

        • Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (like argon or nitrogen) before introducing the catalyst and hydrogen.

Issue 2: Reaction Starts but Stops Before Completion

  • Question: My reaction begins, and I see some conversion of this compound, but then the reaction stops prematurely. What could be happening?

  • Answer: This is a classic sign of catalyst deactivation during the reaction. The primary culprits are:

    • Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking the active sites. This is more likely at higher temperatures or with high concentrations of reactants.[2]

      • Solution: Consider lowering the reaction temperature or the initial concentration of this compound.

    • Leaching: The active metal (e.g., palladium) can leach from the support into the reaction mixture, reducing the number of active sites on the solid catalyst. Leaching can be influenced by the solvent and the presence of impurities.

      • Solution: Choose a solvent that is known to have minimal interaction with the catalyst. Ensure all reagents are free of chelating agents.

    • Sintering: At elevated temperatures, the small metal nanoparticles on the catalyst support can agglomerate into larger particles. This reduces the active surface area of the catalyst.

      • Solution: Operate at the lowest effective temperature.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity start->check_reagents active Is Catalyst Active? check_catalyst->active h2_supply Sufficient H2 Supply? check_conditions->h2_supply impurities Impurities in Reagents? check_reagents->impurities poisoned Is Catalyst Poisoned? active->poisoned Yes replace_catalyst Replace Catalyst active->replace_catalyst No purify_reagents Purify Reagents poisoned->purify_reagents Yes success Successful Hydrogenation poisoned->success No temp_pressure Optimal Temp/Pressure? h2_supply->temp_pressure Yes check_leaks Check for Leaks h2_supply->check_leaks No agitation Adequate Agitation? temp_pressure->agitation Yes optimize_conditions Optimize Conditions temp_pressure->optimize_conditions No increase_stirring Increase Stirring Rate agitation->increase_stirring No agitation->success Yes impurities->purify_reagents Yes impurities->success No replace_catalyst->start purify_reagents->start check_leaks->start optimize_conditions->start increase_stirring->start

A flowchart for troubleshooting low or no conversion in this compound hydrogenation.

Frequently Asked Questions (FAQs)

  • Q1: What are the main causes of catalyst deactivation in this compound hydrogenation?

    • A1: The three primary causes of catalyst deactivation are:

      • Sintering: The agglomeration of metal particles at high temperatures, which reduces the active surface area.

      • Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.

      • Leaching: The dissolution of the active metal from the support into the reaction medium.

  • Q2: How can I prevent catalyst sintering?

    • A2: Sintering is highly dependent on temperature. To prevent it, operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate. For many this compound hydrogenations with a palladium catalyst, room temperature is sufficient.

  • Q3: What are the signs of catalyst poisoning?

    • A3: A sharp drop in catalytic activity, even with a fresh batch of catalyst, can indicate the presence of poisons in your reagents or gas stream. Common poisons for platinum group metal catalysts include sulfur, nitrogen compounds, and carbon monoxide.

  • Q4: Is it possible to regenerate a deactivated catalyst?

    • A4: Yes, in some cases. Catalysts deactivated by coking can often be regenerated by controlled oxidation to burn off the carbon deposits. However, deactivation by sintering and significant leaching is generally irreversible.

  • Q5: How does the choice of solvent affect catalyst stability?

    • A5: The solvent can influence catalyst stability by affecting the solubility of reactants and products, and by interacting with the catalyst itself. Some solvents can promote the leaching of the active metal. For this compound hydrogenation, non-polar solvents like alkanes (e.g., hexane, heptane) or alcohols (e.g., ethanol) are commonly used. It is crucial to use high-purity, dry solvents.

Quantitative Data on Catalyst Deactivation

The following tables summarize quantitative data on factors influencing catalyst deactivation. While data specific to this compound hydrogenation is limited, the trends observed for similar alkene hydrogenations are informative.

Table 1: Effect of Temperature on Catalyst Activity and Deactivation

Catalyst SystemSubstrateTemperature (°C)ObservationReference
Ni-basedThis compound> 80Decline in octane (B31449) production, suggesting catalyst deactivation.[2]
Pd/CGeneral AlkenesApprox. 30°C above solvent boiling pointSignificant suppression of hydrogenation.
Pd/Al2O3This compound40 - 60Reaction proceeds effectively.[3]

Table 2: Impact of Reaction Time on Catalyst Performance

Catalyst SystemReactionTime (h)Activity LossPrimary CauseReference
Pd/CCO2 Hydrogenation2020%Sintering & Leaching[4]
Ag/Al2O31-Octyne Hydrogenation> 24Decrease in conversionNot specified[5]

Experimental Protocols

Protocol 1: this compound Hydrogenation using Pd/C and a Hydrogen Balloon

This protocol details a standard procedure for the hydrogenation of this compound in a laboratory setting.

Materials:

  • 10% Palladium on carbon (Pd/C)

  • This compound (high purity)

  • Ethanol (B145695) (anhydrous)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum/inert gas manifold

Procedure:

  • Setup: Place a stir bar in a dry round-bottom flask and seal it with a septum.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for several minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the 10% Pd/C catalyst to the flask.

  • Solvent and Substrate Addition: Add ethanol to the flask via syringe, followed by the this compound.

  • Hydrogen Purge: Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure the atmosphere in the flask is replaced with hydrogen.

  • Reaction: Leave the reaction stirring under a positive pressure of hydrogen from the balloon. Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude n-octane.

Experimental Workflow for this compound Hydrogenation

exp_workflow start Start setup Prepare Dry Flask with Stir Bar start->setup inert Purge with Inert Gas setup->inert add_catalyst Add Pd/C Catalyst inert->add_catalyst add_reagents Add Solvent (Ethanol) and this compound add_catalyst->add_reagents h2_purge Evacuate and Backfill with H2 (3-5x) add_reagents->h2_purge react Stir under H2 Balloon h2_purge->react monitor Monitor Reaction (TLC/GC) react->monitor workup Vent H2, Purge with Inert Gas monitor->workup filter Filter through Celite to Remove Catalyst workup->filter isolate Concentrate Filtrate to Obtain n-Octane filter->isolate end End isolate->end regen_workflow start Deactivated (Coked) Catalyst recover Recover Catalyst by Filtration start->recover wash_dry Wash with Solvent and Dry recover->wash_dry furnace Place in Tube Furnace wash_dry->furnace calcine Heat under Controlled Air/O2 Flow (300-500°C) furnace->calcine hold Hold at Temperature for Several Hours calcine->hold cool Cool to Room Temperature under Inert Gas hold->cool store Store Regenerated Catalyst under Inert Atmosphere cool->store end Regenerated Catalyst store->end

References

Technical Support Center: Optimizing Reaction Conditions for Selective 1-Octene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the selective synthesis of 1-octene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the selective synthesis of this compound?

A1: The predominant method for selective this compound synthesis is the tetramerization of ethylene (B1197577).[1][2] This process utilizes homogeneous catalyst systems, most commonly based on chromium, which facilitate the formation of a nine-membered metallacycle intermediate, leading to the selective production of this compound.[3]

Q2: Which catalyst systems exhibit the highest selectivity for this compound?

A2: Chromium-based catalysts are the most reported for high this compound selectivity.[4][5] Specifically, systems employing bis(diarylphosphino)amine (PNP) ligands in conjunction with a chromium source (e.g., Cr(acac)₃) and an activator, such as methylaluminoxane (B55162) (MAO), have demonstrated this compound selectivities exceeding 70%.[1][6] The structure of the PNP ligand, particularly the substituents on the nitrogen and phosphorus atoms, plays a crucial role in tuning the catalyst's selectivity.[6][7]

Q3: What is the underlying mechanism that governs the selective formation of this compound?

A3: The selective formation of this compound from ethylene is explained by the metallacyclic mechanism.[8] This mechanism involves the oxidative coupling of ethylene molecules at the chromium center to form metallacyclic intermediates. A key intermediate for this compound formation is a nine-membered chromacyclononane. Subsequent β-hydride elimination from this intermediate releases this compound and regenerates the active catalytic species.[3] This is distinct from the Cossee-Arlman mechanism, which typically results in a broad distribution of linear alpha-olefins.[8]

Q4: What are the primary byproducts in this compound synthesis, and how can their formation be minimized?

A4: The main byproducts in ethylene tetramerization to this compound are 1-hexene, polyethylene (B3416737), and smaller amounts of other alpha-olefins and internal octenes.[1][6] Minimizing these byproducts is critical for process efficiency. Strategies to enhance this compound selectivity include:

  • Ligand Design: Fine-tuning the steric and electronic properties of the ligands.[4][6]

  • Reaction Conditions: Optimizing temperature, ethylene pressure, and catalyst/co-catalyst ratios.[4]

  • Solvent Choice: The reaction medium can influence catalyst activity and selectivity.[3]

Troubleshooting Guides

Issue 1: Low Selectivity for this compound

Symptom: The product mixture contains a high proportion of 1-hexene, polyethylene, or a broad distribution of other olefins.

Possible Cause Recommended Action
Suboptimal Reaction Temperature Verify and adjust the reaction temperature. Higher temperatures can sometimes favor the formation of polyethylene or other side products. A systematic temperature screening is recommended to find the optimal window for this compound selectivity.[4]
Incorrect Ethylene Pressure Ethylene pressure is a critical parameter. Increasing pressure can sometimes favor ethylene insertion, potentially leading to higher olefins or polyethylene.[4][9] Optimize the pressure to favor the formation of the nine-membered metallacycle.
Inappropriate Catalyst/Co-catalyst Ratio The ratio of the chromium precursor to the ligand and the co-catalyst (e.g., MAO) is crucial. An excess or deficiency of any component can alter the active species and affect selectivity. Re-evaluate and optimize these ratios based on literature precedents for the specific catalyst system.
Ligand Structure The steric and electronic properties of the ligand are paramount.[6] If selectivity issues persist, consider synthesizing and screening a library of ligands with varied substituents to identify a more selective candidate.
Reaction Time Longer reaction times can sometimes lead to isomerization of this compound to internal octenes or other secondary reactions. Analyze product distribution at different time points to determine the optimal reaction duration.
Issue 2: Low Catalyst Activity or Rapid Deactivation

Symptom: The reaction is sluggish, or the rate of ethylene consumption decreases significantly over a short period.

Possible Cause Recommended Action
Presence of Impurities (Poisons) Catalysts for olefin oligomerization are highly sensitive to poisons. Ensure all reagents and the reactor are free from water, oxygen, sulfur compounds, and carbon oxides.[10][11] Purify ethylene and solvents by passing them through appropriate purification columns.
Catalyst Decomposition The active catalyst species may be thermally unstable. Consider running the reaction at a lower temperature, even if it results in a slightly lower initial rate, to prolong catalyst lifetime.[12]
Incomplete Catalyst Activation Ensure the co-catalyst (e.g., MAO) is of high quality and is added under inert conditions. The activation procedure (e.g., pre-mixing time and temperature) can be critical.
Formation of Insoluble Polymer The formation of high molecular weight polyethylene can encapsulate the catalyst, blocking active sites.[8] Adjusting reaction conditions to minimize polymer formation can mitigate this. In some cases, using a solvent system that can dissolve low molecular weight polymers might be beneficial.
Incorrect Assembly of the Catalytic System The order of addition of reagents can be important. Follow established protocols carefully. For instance, adding the chromium source to the ligand before introducing the co-catalyst is a common practice.

Quantitative Data Presentation

Table 1: Effect of N-aryl Substituent on PNP Ligand in Cr-catalyzed Ethylene Tetramerization

Ligand N-Substituent PositionThis compound Selectivity (wt%)C8/C6 RatioActivity (kg·gCr⁻¹·h⁻¹)PE (wt%)Reference
2-position on fused aryl74.63.4>10001.5 - 1.7[6]
1- or 6-position on fused aryl-1.9>1000-[6]
Triptycene moiety----[6]

Conditions: Cr(acac)₃/MAO catalytic system. Detailed conditions can be found in the cited literature.

Table 2: Influence of Reaction Parameters on 1-Butene (B85601) Synthesis (Illustrative for Olefin Selectivity Tuning)

ParameterChangeEffect on ConversionEffect on 1-Butene Selectivity
TemperatureIncreaseIncrease then Decrease-
PressureIncreaseIncreaseIncrease
Al/Ti Molar RatioIncreaseIncrease-
THF/Ti Molar RatioIncrease from 2 to 4IncreaseIncrease

Note: This table is adapted from a 1-butene synthesis study and serves to illustrate how systematic parameter changes can be tabulated to understand their impact on selectivity, a principle directly applicable to this compound synthesis.[13]

Experimental Protocols

General Protocol for Ethylene Tetramerization to this compound

1. Catalyst Preparation (Pre-catalyst formation):

  • In a glovebox, dissolve the desired PNP ligand and the chromium source (e.g., Cr(acac)₃) in an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or chlorobenzene) in a Schlenk flask.[3]

  • Stir the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for complexation.

2. Reactor Setup and Reaction Execution:

  • A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure probes, and an ethylene inlet is used.

  • The reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • The desired amount of anhydrous, deoxygenated solvent is transferred to the reactor.

  • The co-catalyst (e.g., MAO solution) is added to the reactor via a syringe under an inert atmosphere.

  • The reactor is heated to the desired reaction temperature (e.g., 40-60 °C).[14]

  • The pre-formed catalyst solution is then injected into the reactor to initiate the reaction.

  • The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 30-50 bar).[1][14]

  • The reaction is allowed to proceed for the desired time, with ethylene being fed continuously to maintain constant pressure.

3. Reaction Quenching and Product Analysis:

  • After the specified reaction time, the ethylene feed is stopped, and the reactor is cooled in an ice bath.

  • The excess pressure is carefully vented.

  • The reaction is quenched by adding a small amount of an acidic solution (e.g., dilute HCl in methanol).

  • A known amount of an internal standard (e.g., nonane) is added to the reaction mixture.

  • The liquid and gas phases are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and quantify the yields of this compound and other byproducts.

  • Any solid polymer formed is collected, dried, and weighed.

Visualizations

Ethylene_Tetramerization_Pathway cluster_catalyst_cycle Catalytic Cycle cluster_products Products Cr_active Active Cr Species Metallacyclopentane Chromacyclopentane Cr_active->Metallacyclopentane + 2 C2H4 Metallacycloheptane Chromacycloheptane Metallacyclopentane->Metallacycloheptane + C2H4 Metallacycloheptane->Cr_active β-H Elim. Metallacyclononane Chromacyclononane Metallacycloheptane->Metallacyclononane + C2H4 C6H12 1-Hexene Metallacycloheptane->C6H12 Metallacyclononane->Cr_active β-H Elim. C8H16 This compound Metallacyclononane->C8H16 C2H4_in Ethylene Feed C2H4_in->Cr_active

Caption: Metallacyclic mechanism for selective ethylene oligomerization.

Troubleshooting_Workflow Start Experiment Start Problem Low this compound Selectivity? Start->Problem Check_Temp Verify/Optimize Temperature Problem->Check_Temp Yes Success High Selectivity Achieved Problem->Success No Check_Pressure Verify/Optimize Pressure Check_Temp->Check_Pressure Check_Ratios Verify/Optimize Catalyst Ratios Check_Pressure->Check_Ratios Consider_Ligand Re-evaluate Ligand Structure Check_Ratios->Consider_Ligand Consider_Ligand->Start New Experiment

Caption: Troubleshooting workflow for low this compound selectivity.

Experimental_Workflow prep Catalyst Preparation Ligand + Cr Source in Solvent Pre-complexation setup Reactor Setup Dry and Purge Reactor Add Solvent + Co-catalyst prep->setup reaction Reaction Execution Heat to Temp Inject Catalyst Pressurize with Ethylene setup->reaction quench Quenching & Analysis Cool and Quench Reaction Add Internal Standard GC/GC-MS Analysis reaction->quench

Caption: High-level experimental workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Inconsistent Results in 1-Octene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-octene hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, leading to more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydroformylation?

The hydroformylation of this compound primarily yields two isomeric aldehydes: the linear product, nonanal (B32974) (n-nonanal), and the branched product, 2-methyloctanal (B1594714) (iso-nonanal). The ratio of these products (n/iso ratio) is a critical measure of reaction selectivity.

Q2: What are the common side reactions observed in this compound hydroformylation?

Common side reactions include:

  • Isomerization: The starting material, this compound, can isomerize to internal octenes (e.g., 2-octene, 3-octene, 4-octene).[1]

  • Hydrogenation: The double bond of this compound can be hydrogenated to form n-octane, or the aldehyde products can be further reduced to their corresponding alcohols.[2]

  • Aldol Condensation: The aldehyde products can undergo self-condensation to form higher molecular weight byproducts.[2]

Q3: How can I improve the regioselectivity (n/iso ratio) of my reaction?

Improving the ratio of the desired linear (n) aldehyde to the branched (iso) aldehyde is a common objective. Several factors influence this:

  • Ligand Selection: Bulky phosphine (B1218219) or phosphite (B83602) ligands, especially diphosphites, tend to favor the formation of the linear product due to steric hindrance.[2]

  • Catalyst System: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt-based catalysts.[2]

  • Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures can favor the formation of the linear aldehyde.[2] However, extremely high syngas pressure can sometimes suppress double bond migration, leading to a near 1:1 ratio of n- and iso- products from terminal alkenes.[2]

Q4: My catalyst appears to have deactivated. What are the potential causes?

Catalyst deactivation is a frequent issue and can arise from several factors:

  • Ligand Degradation: The breakdown of the ligand is a primary cause of deactivation and can be initiated by impurities like peroxides in the olefin feed.[2]

  • Formation of Inactive Species: The active catalyst can convert into an inactive form. For instance, active rhodium oxo catalysts, which are typically straw-colored, can turn black upon deactivation.[2][3]

  • Catalyst Poisons: Impurities in the syngas or olefin feedstock, such as sulfur or halogen compounds, can act as catalyst poisons.

Troubleshooting Guides

Issue 1: Low Conversion of this compound

If you are observing a lower than expected conversion of your starting material, consider the following troubleshooting steps.

LowConversion Start Low this compound Conversion Observed Check_Temp Increase Reaction Temperature Start->Check_Temp Check_Pressure Increase Syngas Pressure Check_Temp->Check_Pressure Check_Catalyst_Loading Increase Catalyst Loading Check_Pressure->Check_Catalyst_Loading Check_Purity Analyze Feedstock Purity Check_Catalyst_Loading->Check_Purity Result_Improved Conversion Improved Check_Purity->Result_Improved If impurities found, purify and rerun Result_No_Improvement Still Low Conversion Check_Purity->Result_No_Improvement If no impurities Consult Consult Further Literature on Catalyst Deactivation Result_No_Improvement->Consult

Caption: Troubleshooting workflow for addressing low this compound conversion.

Issue 2: Poor Selectivity (Low n/iso Ratio)

If you are observing a lower than expected ratio of the linear to the branched aldehyde, consider these troubleshooting steps.

LowSelectivity Start Low n/iso Ratio Observed Review_Ligand Review Ligand Choice (Consider bulkier ligands) Start->Review_Ligand Decrease_Temp Decrease Reaction Temperature Review_Ligand->Decrease_Temp Adjust_Pressure Adjust Syngas Partial Pressures (Increase CO, Decrease H2) Decrease_Temp->Adjust_Pressure Analyze_Feedstock Analyze Feedstock for Impurities Adjust_Pressure->Analyze_Feedstock Result_Improved Selectivity Improved Analyze_Feedstock->Result_Improved If impurities found, purify and rerun Result_No_Improvement Selectivity Still Low Analyze_Feedstock->Result_No_Improvement If no impurities Consult Consult Further Literature on Ligand Effects Result_No_Improvement->Consult

Caption: Troubleshooting workflow for addressing low n/iso selectivity.

Quantitative Impact of Reaction Parameters

The following tables summarize the quantitative effects of key reaction parameters on the hydroformylation of this compound.

Table 1: Effect of Temperature on this compound Hydroformylation

Temperature (°C)Conversion (%)n/iso RatioAlkane (%)
80>992.6<1
100>992.3~1
120>992.1~2

Conditions: Rh catalyst with a self-assembling phosphine ligand, 10 bar syngas (CO:H2 = 1:1).

Table 2: Effect of Ligand to Rhodium Ratio on this compound Hydroformylation

Ligand/Rh RatioConversion (%)n/iso Ratio
10953.1
20983.3
50>994.6

Conditions: Rh(CO)2(acac) catalyst, triphenylphosphine (B44618) ligand, 90°C, 4.8 MPa syngas.[4]

Experimental Protocols

Protocol 1: General Procedure for this compound Hydroformylation

This protocol outlines a general procedure for the hydroformylation of this compound in a batch reactor.

HydroformylationWorkflow Start Start Reactor_Prep Prepare & Purge Reactor Start->Reactor_Prep Catalyst_Prep Prepare Catalyst Solution (in situ) Reactor_Prep->Catalyst_Prep Add_Substrate Add this compound & Solvent Catalyst_Prep->Add_Substrate Pressurize Pressurize with Syngas Add_Substrate->Pressurize Heat_Stir Heat & Stir to Reaction Temp Pressurize->Heat_Stir Run_Reaction Run Reaction for a Set Time Heat_Stir->Run_Reaction Cool_Vent Cool & Vent Reactor Run_Reaction->Cool_Vent Sample Take Sample for Analysis Cool_Vent->Sample Analyze Analyze by GC-FID Sample->Analyze End End Analyze->End

Caption: General experimental workflow for this compound hydroformylation.

Methodology:

  • Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned, dried, and assembled. The reactor is then purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Catalyst Preparation (in situ): Under an inert atmosphere, the rhodium precursor (e.g., Rh(CO)2(acac)) and the desired phosphine or phosphite ligand are charged into the reactor. Anhydrous, deoxygenated solvent (e.g., toluene) is then added. The mixture is stirred briefly to dissolve the components.

  • Substrate Addition: Purified this compound is added to the reactor via a syringe or pump.

  • Reaction Setup: The reactor is sealed and pressurized with syngas (a mixture of carbon monoxide and hydrogen, typically 1:1) to the desired pressure.

  • Reaction Execution: The reactor is heated to the desired temperature while stirring. The reaction is allowed to proceed for a predetermined amount of time.

  • Reaction Quench and Sampling: After the reaction time has elapsed, the reactor is cooled to room temperature, and the excess pressure is carefully vented. A sample of the reaction mixture is taken for analysis.

Protocol 2: Purification of this compound Feedstock

Impurities in the this compound feedstock, particularly peroxides, can lead to ligand degradation and catalyst deactivation.[2]

Methodology:

  • Column Preparation: A chromatography column is packed with activated alumina (B75360) under an inert atmosphere.

  • Loading: The this compound feedstock is dissolved in a minimal amount of an anhydrous, non-polar solvent (e.g., hexane). This solution is carefully loaded onto the top of the alumina column.

  • Elution: The purified this compound is eluted from the column using the same anhydrous solvent, and the fractions are collected under an inert atmosphere.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified this compound.

  • Storage: The purified this compound should be stored under an inert atmosphere and away from light to prevent the formation of new impurities.[2]

Protocol 3: Product Analysis by Gas Chromatography (GC-FID)

Methodology:

  • Sample Preparation: An aliquot of the reaction mixture is diluted with a suitable solvent (e.g., toluene (B28343) or hexane). An internal standard (e.g., dodecane) is added for quantitative analysis.

  • GC-FID Analysis: The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (FID). A suitable capillary column (e.g., a non-polar column like DB-1 or a polar column like DB-WAX) is used to separate the components.

  • Data Analysis: The retention times of the peaks are compared to those of authentic standards to identify the products (this compound, n-nonanal, 2-methyloctanal, n-octane, and internal octene isomers). The peak areas are used to quantify the conversion of this compound and the selectivity for each product.

Catalytic Cycle and Deactivation Pathway

The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation and a potential pathway for catalyst deactivation.

CatalyticCycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Catalyst HRh(CO)L2 Olefin_Complex HRh(CO)L2(olefin) Active_Catalyst->Olefin_Complex + Olefin - L Inactive_Species Inactive Rh Cluster Active_Catalyst->Inactive_Species Aggregation Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Reaction with Impurities Alkyl_Complex R-Rh(CO)L2 Olefin_Complex->Alkyl_Complex Hydride Migration Acyl_Complex (RCO)Rh(CO)L2 Alkyl_Complex->Acyl_Complex + CO H2_Complex (RCO)Rh(H)2(CO)L2 Acyl_Complex->H2_Complex Oxidative Addition + H2 Product_Release Aldehyde Product H2_Complex->Product_Release Reductive Elimination Product_Release->Active_Catalyst Regeneration Ligand_Degradation->Inactive_Species

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation and potential deactivation pathways.

References

minimizing by-product formation in 1-Octene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1-octene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the highly selective methods of ethylene (B1197577) tetramerization and butadiene telomerization.

Ethylene Tetramerization with Chromium Catalysts

Q1: My reaction is producing a significant amount of polyethylene (B3416737) instead of this compound. What are the possible causes and solutions?

A1: Excessive polyethylene formation is a common issue in ethylene tetramerization. The primary causes and potential solutions are outlined below:

  • Incorrect Cocatalyst or Cocatalyst Ratio: The type and concentration of the cocatalyst, typically an aluminoxane like MMAO, are critical. An improper cocatalyst or an incorrect aluminum-to-chromium (Al/Cr) molar ratio can lead to polymerization.[1][2]

    • Solution: Optimize the Al/Cr ratio. A ratio of around 600 has been shown to achieve high selectivity for 1-hexene (B165129) and this compound with low polyethylene content (0.2%).[2] Consider using alternative cocatalysts that are less prone to promoting polymerization.

  • High Reaction Temperature: Elevated temperatures can favor the formation of polyethylene and also lead to catalyst deactivation.[1]

    • Solution: Lower the reaction temperature. Optimal temperatures for high this compound selectivity are typically in the range of 40-60°C.[3]

  • Ligand Structure: The steric and electronic properties of the ligand coordinated to the chromium center play a crucial role in selectivity.

    • Solution: Employ ligands with increased steric bulk on the N-substituent, which has been shown to reduce polymer formation by an order of magnitude.[2]

Q2: The selectivity towards this compound is low, with a high proportion of 1-hexene being formed. How can I improve the this compound yield?

A2: Shifting the selectivity from 1-hexene to this compound often requires fine-tuning of the reaction parameters:

  • Reaction Temperature and Pressure: Higher temperatures tend to favor the formation of 1-hexene at the expense of this compound.[1][3] Conversely, increasing ethylene pressure generally leads to higher this compound selectivity.

    • Solution: Decrease the reaction temperature to within the optimal range of 40-45°C and increase the ethylene pressure.[2][3]

  • Catalyst System: The choice of chromium precursor and ligand is fundamental to achieving high this compound selectivity.

    • Solution: Utilize catalyst systems known for high this compound selectivity, such as those based on Cr(acac)₃ with specific diphosphinoamine (PNP) ligands.[4] The use of certain bulky –SiR₃ substituents on the ligand has been shown to yield high this compound selectivity (75 wt%).[3]

  • Solvent: The reaction solvent can influence catalyst activity and selectivity.

    • Solution: Chlorobenzene has been reported as a solvent that can yield high productivity and combined selectivity for 1-hexene and this compound.[4]

Q3: My catalyst appears to be deactivating quickly, leading to low overall conversion. What could be the cause, and how can I improve catalyst stability?

A3: Catalyst deactivation is a significant challenge and can be caused by several factors:

  • Impurities in the Feed: Trace impurities in the ethylene feed or solvent can poison the catalyst.

  • High Temperature: As mentioned, elevated temperatures can lead to catalyst decomposition.

  • By-product Inhibition: The accumulation of by-products, particularly polymers, can encapsulate the active sites of the catalyst.

    • Solution: Ensure the use of high-purity ethylene and solvents. Optimize the reaction temperature to balance activity and stability. Modifying the ligand structure to increase steric bulk can also improve catalyst activity and longevity.[2]

Butadiene Telomerization with Palladium Catalysts

Q1: The reaction is producing a mixture of isomers instead of the desired linear 1-methoxy-2,7-octadiene (B8591526) precursor. How can I improve the regioselectivity?

A1: Achieving high linearity is key in this process. The formation of branched isomers is a common side reaction.

  • Ligand Selection: The choice of phosphine (B1218219) ligand coordinated to the palladium catalyst is the most critical factor for controlling regioselectivity.

    • Solution: Utilize bulky phosphine ligands such as tris(o-methoxyphenyl)phosphine (TOMPP), which has demonstrated high activity and selectivity for the linear product.[5] Simple triphenylphosphine (B44618) (PPh₃) often leads to only moderate efficiency and unsatisfactory linear/branched selectivity.

  • Reaction Temperature: Temperature can influence the selectivity of the telomerization reaction.

    • Solution: Optimize the reaction temperature. Studies have shown that for some catalytic systems, lower temperatures (e.g., 25°C) can provide high yields of the linear product.[6]

Q2: I am observing the formation of by-products such as 1,3,7-octatriene (B13812992) and 4-vinylcyclohexene. What causes this and how can it be minimized?

A2: These by-products arise from the dimerization of butadiene.

  • Catalyst System: The nature of the palladium catalyst and the reaction conditions can influence the extent of these side reactions.

    • Solution: Employing a well-defined catalyst system and optimizing the reaction conditions, such as the butadiene to methanol (B129727) ratio, can help suppress these dimerization pathways. The use of specific phosphine ligands can also favor the desired telomerization reaction over dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis via ethylene tetramerization?

A1: The most common by-products include 1-hexene, polyethylene, higher olefins (C10+), and cyclic compounds like methylcyclopentane (B18539) and methylenecyclopentane.[3][4]

Q2: How can I effectively remove by-products from my this compound product?

A2: Due to the close boiling points of this compound and some of its isomers (like 2-ethyl-1-hexene), simple distillation is often challenging. Fractional distillation under precise control is necessary. For removal of polymeric by-products, filtration or precipitation may be employed.

Q3: What is the role of the cocatalyst in ethylene tetramerization?

A3: The cocatalyst, typically an aluminoxane like MMAO, acts as an activator for the chromium catalyst. It alkylates the chromium precursor and generates the active cationic species required for the catalytic cycle. The nature and amount of the cocatalyst significantly impact the catalyst's activity and selectivity.[1][2]

Q4: Are there any green or sustainable methods for this compound synthesis?

A4: Research is ongoing into more sustainable routes. One promising approach is the use of bio-based feedstocks. For instance, a process involving the enzyme-mediated isomerization of linoleic acid followed by a metathesis reaction with ethylene has been developed to produce this compound from renewable resources.[7]

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Selectivity in Ethylene Tetramerization

Catalyst SystemTemperature (°C)This compound Selectivity (wt%)1-Hexene Selectivity (wt%)Reference
[3−CrCl₂]⁺[B(C₆F₅)₄]⁻ / iBu₃Al4075.09.2[3]
[3−CrCl₂]⁺[B(C₆F₅)₄]⁻ / iBu₃Al6056.125.2[3]
Cr(acac)₃/1/MMAO-3A3058.6-[8]
Cr(acac)₃/1/MMAO-3A4569.4-[8]

Table 2: By-product Profile in Ethylene Tetramerization

Catalyst SystemThis compound (wt%)1-Hexene (wt%)Polyethylene (wt%)C10+ Olefins (wt%)Cyclic C6 (wt%)Reference
Cr/PNP/MAO~70Varies<1 - >1010-152-3[2][3]
[3−CrCl₂]⁺[B(C₆F₅)₄]⁻ / iBu₃Al75.09.2-10.7-[3]
PNNP/Cr(acac)₃/MAO57.9----[4]

Experimental Protocols

Protocol 1: Ethylene Tetramerization to this compound using a Cr-PNP Catalyst System

This protocol is a general representation based on literature procedures.[8][9]

Materials:

  • Chromium precursor (e.g., Cr(acac)₃)

  • Diphosphinoamine (PNP) ligand (e.g., C₆H₄(m-CF₃)N(PPh₂)₂)

  • Cocatalyst (e.g., MMAO-3A)

  • Solvent (e.g., cyclohexane (B81311) or chlorobenzene)

  • High-purity ethylene

  • Stainless steel autoclave reactor equipped with a stirrer, temperature and pressure controls.

Procedure:

  • Catalyst Preparation (in an inert atmosphere, e.g., a glovebox):

    • Dissolve the Cr(acac)₃ and the PNP ligand in a small amount of the chosen solvent (e.g., 5 mL of chlorobenzene) to form the precatalyst mixture.

  • Reactor Setup:

    • Thoroughly dry and purge the autoclave reactor with an inert gas (e.g., nitrogen or argon).

    • Charge the reactor with the main volume of the solvent (e.g., 95 mL of cyclohexane).

    • Add the cocatalyst (e.g., MMAO-3A) to the solvent in the reactor. The Al/Cr molar ratio should be carefully controlled (e.g., 1000:1).

  • Reaction:

    • Inject the prepared precatalyst mixture into the reactor.

    • Seal the reactor and pressurize with ethylene to the desired pressure (e.g., 45 bar).

    • Heat the reactor to the desired temperature (e.g., 45-75°C) while stirring vigorously (e.g., 1000 rpm).

    • Maintain a constant temperature and pressure throughout the reaction duration (e.g., 30 minutes).

  • Work-up and Analysis:

    • After the specified time, stop the reaction by rapidly cooling the reactor and venting the excess ethylene.

    • Collect the liquid product mixture.

    • Analyze the product distribution (this compound, 1-hexene, higher olefins, etc.) using gas chromatography (GC) with an internal standard.

    • If polyethylene is formed, it will precipitate and can be collected by filtration, dried, and weighed.

Protocol 2: Palladium-Catalyzed Telomerization of 1,3-Butadiene (B125203) with Methanol

This protocol is a general representation based on literature procedures.[5][6][10]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., tris(o-methoxyphenyl)phosphine - TOMPP)

  • Base (e.g., NaOH)

  • Methanol

  • 1,3-Butadiene (condensed)

  • Inert gas (e.g., Argon)

  • Pressure-resistant reaction vessel (e.g., autoclave)

Procedure:

  • Catalyst Preparation (in an inert atmosphere):

    • In the reaction vessel, dissolve the palladium precursor (e.g., 0.001 mol%) and the phosphine ligand (e.g., 0.003 mol%) in methanol.

    • Add the base (e.g., 1 mol% NaOH).

  • Reaction:

    • Cool the reaction vessel and carefully add condensed 1,3-butadiene.

    • Seal the vessel and purge with an inert gas.

    • Stir the reaction mixture at the desired temperature (e.g., 25°C) for the specified duration (e.g., 19 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

    • Extract the product mixture.

    • Analyze the product distribution (1-methoxy-2,7-octadiene, isomers, and other by-products) by GC-FID using an internal standard (e.g., isooctane).

Visualizations

Troubleshooting_Ethylene_Tetramerization Start Problem: Low this compound Yield / High By-products Check_PE High Polyethylene Formation? Start->Check_PE Check_Hexene High 1-Hexene Selectivity? Start->Check_Hexene Check_Deactivation Rapid Catalyst Deactivation? Start->Check_Deactivation Check_PE->Check_Hexene No PE_Sol_CoCat Adjust Al/Cr Ratio (e.g., to ~600) Check_PE->PE_Sol_CoCat Yes PE_Sol_Temp Lower Reaction Temperature (e.g., 40-60°C) Check_PE->PE_Sol_Temp Yes PE_Sol_Ligand Use Ligand with Increased Steric Bulk Check_PE->PE_Sol_Ligand Yes Check_Hexene->Check_Deactivation No Hex_Sol_Temp_Press Decrease Temperature (40-45°C) Increase Ethylene Pressure Check_Hexene->Hex_Sol_Temp_Press Yes Hex_Sol_Cat Select Catalyst System Known for High this compound Selectivity (e.g., specific Cr/PNP) Check_Hexene->Hex_Sol_Cat Yes Hex_Sol_Solvent Optimize Solvent (e.g., consider Chlorobenzene) Check_Hexene->Hex_Sol_Solvent Yes Deact_Sol_Purity Ensure High Purity of Ethylene and Solvents Check_Deactivation->Deact_Sol_Purity Yes Deact_Sol_Temp Optimize Temperature for Activity and Stability Check_Deactivation->Deact_Sol_Temp Yes Deact_Sol_Byprod Address By-product Formation (see other solutions) Check_Deactivation->Deact_Sol_Byprod Yes Butadiene_Telomerization_Troubleshooting Start Problem: Low Yield of Linear Product Check_Isomers High Formation of Branched Isomers? Start->Check_Isomers Check_Dimerization High Formation of Butadiene Dimers? Start->Check_Dimerization Check_Isomers->Check_Dimerization No Isomer_Sol_Ligand Use Bulky Phosphine Ligand (e.g., TOMPP) Check_Isomers->Isomer_Sol_Ligand Yes Isomer_Sol_Temp Optimize Reaction Temperature (e.g., consider 25°C) Check_Isomers->Isomer_Sol_Temp Yes Dimer_Sol_Cat Optimize Catalyst System and Butadiene/Methanol Ratio Check_Dimerization->Dimer_Sol_Cat Yes

References

Technical Support Center: Purification of Commercial 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-octene. Below are detailed protocols and guidance to address common issues encountered during the purification of this compound to remove various impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial this compound can contain several types of impurities depending on its manufacturing process, which is often through ethylene (B1197577) oligomerization or the Fischer-Tropsch synthesis.[1][2] Common impurities include:

  • Peroxides: Formed by autoxidation in the presence of air, these are a significant safety hazard, especially during distillation.[3][4]

  • Isomeric Octenes: These include 2-octene, 3-octene, 4-octene, and various branched isomers.[5][6]

  • Saturated Hydrocarbons: Primarily n-octane, which has a very close boiling point to this compound, making separation by simple distillation difficult.[7]

  • Oxygenates: Alcohols, aldehydes, and carboxylic acids can be present.[1][2]

  • Water: Moisture can be present from storage or production processes.[8][9]

  • Stabilizers/Inhibitors: These are sometimes added to prevent peroxide formation but may need to be removed for certain applications.[10]

Q2: Why is it critical to test for and remove peroxides from this compound before distillation?

A2: It is crucial to remove peroxides before distilling this compound because peroxides can become concentrated in the distillation flask as the this compound evaporates. This concentration increases the risk of a violent explosion.[3][4] Distilling to dryness should always be avoided, leaving at least 10-20% of the liquid in the flask as a safety precaution.[3]

Q3: Can I use simple distillation to purify this compound?

A3: Simple distillation can remove non-volatile impurities and some compounds with significantly different boiling points. However, it is generally ineffective for separating this compound from its close-boiling isomers and n-octane.[7][11] For higher purity, fractional, azeotropic, or extractive distillation is required.[6][7]

Q4: My purified this compound is re-developing peroxides. How can I prevent this?

A4: Once purified, this compound is susceptible to autoxidation and the formation of peroxides, especially when exposed to air and light. To prevent this, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a dark, cool place, and consider adding a suitable inhibitor if it is compatible with your downstream application.

Troubleshooting Guides

Issue 1: Incomplete Peroxide Removal

Question: I treated my this compound with activated alumina (B75360), but it still tests positive for peroxides. What went wrong?

Possible Causes and Solutions:

  • Insufficient Alumina: The amount of alumina used may not have been enough for the volume of this compound or the concentration of peroxides.

    • Solution: Increase the amount of alumina used in the column. A general guideline is to use about 80g of 80-mesh basic activated alumina for every 100-400 mL of solvent.[3][12]

  • Channeling in the Column: The solvent may have created channels in the alumina bed, leading to incomplete contact.

    • Solution: Ensure the alumina is packed uniformly in the column. Gently tap the column during packing to settle the adsorbent.

  • Deactivated Alumina: The activated alumina may have absorbed moisture from the atmosphere, reducing its effectiveness.

    • Solution: Use freshly opened or properly stored activated alumina. If necessary, reactivate the alumina by heating it to ~200°C to drive off moisture.[9]

  • Presence of Dialkyl Peroxides: Passage through an alumina column is effective at removing hydroperoxides but may not remove all dialkyl peroxides.[3][12]

    • Solution: For stubborn peroxide contamination, consider chemical treatment with a ferrous sulfate (B86663) solution.[3][4][12]

Issue 2: Poor Separation of this compound and n-Octane by Distillation

Question: I performed fractional distillation, but my this compound is still contaminated with a significant amount of n-octane. How can I improve the separation?

Possible Causes and Solutions:

  • Inefficient Distillation Column: The fractionating column may not have enough theoretical plates to separate the close-boiling components.

    • Solution: Use a longer or more efficient fractionating column (e.g., a Vigreux or spinning band column).

  • Azeotrope Formation/Close Boiling Points: this compound and n-octane have very similar boiling points, making their separation by conventional distillation challenging.[7]

    • Solution 1 (Azeotropic Distillation): Introduce an azeotrope-forming agent (entrainer) such as ethyl acetate. This will form a new, lower-boiling azeotrope with one of the components, allowing for easier separation.[7]

    • Solution 2 (Extractive Distillation): Use a high-boiling solvent (extractive agent) like isophorone, which is introduced near the top of the distillation column. This agent alters the relative volatility of the components, facilitating separation.[6]

Issue 3: Aldehyde Impurities Detected After Purification

Question: After purification, my this compound still shows the presence of aldehydes in analytical tests. How can I remove them?

Possible Causes and Solutions:

  • Ineffective Purification Method for Aldehydes: Methods like distillation or alumina treatment are not specifically targeted at removing aldehydes.

    • Solution (Bisulfite Extraction): Aldehydes can be effectively removed by liquid-liquid extraction using a saturated sodium bisulfite solution.[13][14][15] The aldehyde reacts with the bisulfite to form a charged adduct that is soluble in the aqueous phase and can be separated from the organic this compound layer.[14][16]

Quantitative Data Summary

Purification TechniqueImpurity TargetedTypical Purity AchievedReference
Fractional DistillationIsomeric octenes, low/high boiling impurities90-97% (removal of substituted octanes)[5]
Azeotropic Distillationn-OctaneCan significantly improve separation (relative volatility of 1.6 with ethyl acetate)[7]
Activated Alumina ColumnPeroxides, WaterCan remove all peroxides from 100-400 mL of solvent with 80g of alumina[3][12]
Ferrous Sulfate WashPeroxidesEffective for water-insoluble solvents, requires only a few minutes of stirring[4][12]
Sodium Bisulfite ExtractionAldehydesHigh removal rates for a wide range of aldehydes[13][15]

Experimental Protocols

Protocol 1: Removal of Peroxides using Activated Alumina

Objective: To remove peroxide impurities from this compound.

Methodology:

  • Column Preparation: Prepare a chromatography column packed with 80-mesh basic activated alumina. A 2 x 33 cm column filled with 80 g of alumina is generally sufficient for 100-400 mL of this compound.[3][12]

  • Loading: Carefully pour the commercial this compound onto the top of the alumina column.

  • Elution: Allow the this compound to pass through the column under gravity.

  • Testing: Collect the eluted this compound and test for the presence of peroxides using a suitable test strip or method.

  • Disposal of Alumina: For safety, it is recommended to slurry the used alumina with a dilute acidic solution of ferrous sulfate before disposal to decompose any adsorbed peroxides.[3][12]

Protocol 2: Removal of Aldehydes by Sodium Bisulfite Extraction

Objective: To remove aldehyde impurities from this compound.

Methodology:

  • Dissolution: In a separatory funnel, dissolve the this compound containing aldehyde impurities in a water-miscible solvent like methanol (B129727) or THF.[14]

  • Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[15]

  • Phase Separation: Add deionized water and an immiscible organic solvent with low polarity, such as hexanes, to the separatory funnel and shake. Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.[14]

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer (containing the purified this compound) with water and then with brine to remove any residual water-soluble components.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the purified this compound.

Protocol 3: Fractional Distillation

Objective: To separate this compound from impurities with different boiling points.

Methodology:

  • Peroxide Check: Crucially, first test the this compound for peroxides and remove them using Protocol 1 or another suitable method. [4]

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Fill the distillation flask no more than two-thirds full with the peroxide-free this compound and add boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (121-123 °C). Discard any initial fractions that distill at a lower temperature and stop the distillation before the flask goes to dryness.[11]

Visualizations

Experimental_Workflow_Peroxide_Removal start Commercial this compound peroxide_test Test for Peroxides start->peroxide_test alumina_column Pass through Activated Alumina Column peroxide_test->alumina_column Peroxides Present collect Collect Purified this compound peroxide_test->collect No Peroxides alumina_column->collect end Peroxide-Free this compound collect->end Troubleshooting_Logic_Poor_Distillation start Poor separation of this compound and n-octane by distillation cause1 Inefficient Column? start->cause1 cause2 Close Boiling Points? start->cause2 solution1 Use a longer or more efficient fractionating column cause1->solution1 Yes cause1->cause2 No solution2a Perform Azeotropic Distillation (e.g., with ethyl acetate) cause2->solution2a Yes solution2b Perform Extractive Distillation (e.g., with isophorone) cause2->solution2b Yes

References

addressing static electricity discharge when handling 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical information for researchers, scientists, and drug development professionals on the safe handling of 1-Octene, with a specific focus on preventing static electricity discharge—a significant ignition risk. Adherence to these protocols is essential for maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: Why is static electricity a major concern when handling this compound?

A1: this compound is a highly flammable liquid with a low flash point of 10°C.[1] Its vapor can form explosive mixtures with air.[1] As a hydrocarbon, this compound is a poor conductor of electricity, which allows it to easily accumulate a static charge during transfer, pumping, or agitation.[1][2] This built-up static charge can then discharge as a spark with enough energy to ignite the flammable vapors, leading to a fire or explosion.[3][4]

Q2: What are the fundamental safety precautions to prevent static discharge when working with this compound?

A2: The two most critical safety measures are bonding and grounding .[3][5][6]

  • Bonding: This involves electrically connecting the dispensing container and the receiving container to ensure they are at the same electrical potential.[3][5][6][7][8] This prevents a static spark from jumping between the two containers.

  • Grounding: This is the process of connecting the dispensing container to the earth, which has an electrical potential of zero.[5][6] This dissipates any static charge that builds up on the container to the ground.[6][9]

All connections must be made from metal to metal, ensuring that any paint, rust, or dirt is removed to establish a secure connection.[3][5]

Q3: I am transferring this compound from a large metal drum to a smaller metal safety can. What is the correct procedure for bonding and grounding?

A3: First, ensure the dispensing drum is grounded by connecting it to a verified grounding point, such as a copper grounding bar or a grounded building structure.[5][10] Then, use a separate bonding wire to connect the dispensing drum to the receiving safety can.[3][5] Only after both containers are bonded and the dispensing drum is grounded should you proceed with the transfer.[3] The operator should also discharge any personal static electricity by touching a grounded object before starting.[5]

Q4: Can I use a plastic or glass container to receive this compound?

A4: While not recommended for larger quantities, if you must use a non-conductive receiving container like glass or plastic, special precautions are necessary.[4][9] Since the container itself cannot be bonded, a metal grounding rod or wire must be inserted into the receiving container, making direct contact with the liquid.[9][11] This rod should then be bonded to the dispensing container.[9]

Q5: Are there recommended flow rates for transferring this compound to minimize static generation?

A5: Yes, controlling the flow rate is a key preventative measure.[2][10] When starting to fill a container, the line velocity should be restricted to 1 m/sec or less until the fill pipe outlet is submerged to twice its diameter.[2][12] After the outlet is submerged, the velocity can be increased, but it should not exceed 7 m/sec.[2][12] It is also crucial to avoid splash filling by having the fill pipe extend to the bottom of the receiving container.[10]

Q6: My experiment requires filtering this compound. Does this pose an additional risk?

A6: Yes, filtration systems can generate more than 100 times the electrostatic charge compared to unfiltered flow.[10] It is recommended that filters be placed far enough upstream from the discharge point to allow for a "relaxation time" of at least 30 seconds for the charge to dissipate before the liquid enters the receiving container.[10]

Quantitative Safety Data

The following table summarizes key quantitative parameters for the safe handling of flammable liquid hydrocarbons like this compound.

ParameterRecommended Value/RangeRationale
Initial Flow Velocity ≤ 1 m/secMinimizes static generation until the fill pipe is submerged, reducing the risk of a spark in a vapor-rich environment.[2][12]
Maximum Flow Velocity ≤ 7 m/secPrevents excessive turbulence and static charge generation after the initial filling phase.[2][12]
Bonding/Grounding Resistance < 10 ohmsEnsures a low-resistance path for static electricity to dissipate safely to the ground.[13]
Relaxation Time (Post-Filtration) ≥ 30 secondsAllows static charges generated by filters to dissipate before the liquid is discharged.[10]
This compound Flash Point 10 °CA low flash point indicates that flammable vapors can be present at room temperature, requiring strict ignition source control.[1]

Experimental Protocols

Protocol: Safe Transfer of this compound from a Metal Drum to a Safety Can

Objective: To safely transfer this compound while minimizing the risk of static discharge.

Materials:

  • This compound in a metal drum

  • Approved metal safety can

  • Grounding cable with clamps

  • Bonding cable with clamps

  • Drum pump or appropriate dispensing equipment

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, flame-resistant lab coat.

Procedure:

  • Work Area Preparation:

    • Perform the transfer in a well-ventilated area, preferably within a fume hood.[3][11]

    • Ensure there are no ignition sources in the vicinity (e.g., open flames, hot plates, non-explosion-proof electrical equipment).[14][15][16]

    • Confirm the location and accessibility of a fire extinguisher and safety shower/eyewash station.[17]

  • Grounding the Dispensing Drum:

    • Identify a designated grounding point (e.g., a grounding bus bar or a cold-water pipe).

    • Securely attach one clamp of the grounding cable to the grounding point.

    • Scrape a small area on the top of the this compound drum to expose bare metal.

    • Securely attach the other clamp of the grounding cable to the bare metal spot on the drum.

  • Bonding the Containers:

    • Attach one clamp of the bonding cable to a bare metal surface on the grounded dispensing drum.

    • Attach the other clamp of the bonding cable to the metal safety can.

  • Personnel Grounding:

    • Before beginning the transfer, touch a grounded part of the setup (e.g., the grounded drum) to discharge any personal static electricity.[5]

  • Liquid Transfer:

    • Place the dispensing nozzle or fill pipe so that it is in contact with the bottom of the receiving safety can to avoid splashing.[10]

    • Begin the transfer at a low flow rate (not exceeding 1 m/sec).[2]

    • Once the nozzle is submerged, the flow rate can be increased, but it should not exceed 7 m/sec.[2]

    • Keep the dispensing nozzle in contact with the receiving can throughout the transfer.

  • Completion of Transfer:

    • After the desired amount of this compound has been transferred, stop the flow.

    • Remove the dispensing nozzle from the safety can.

    • Securely close both the safety can and the drum.

    • Remove the bonding cable first, and then remove the grounding cable.

Visual Guides

Static_Prevention_Hierarchy cluster_0 Core Principles for Handling this compound cluster_1 Result Grounding Grounding (Connect to Earth) Bonding Bonding (Equalize Potential) Grounding->Bonding Foundation Safe_Operation Safe Operation: Minimized Ignition Risk Grounding->Safe_Operation Flow_Control Controlled Flow Rate (Minimize Generation) Bonding->Flow_Control Procedural Control Bonding->Safe_Operation No_Splash Avoid Splash Filling (Reduce Surface Agitation) Flow_Control->No_Splash Procedural Control Flow_Control->Safe_Operation No_Splash->Safe_Operation

Caption: Logical hierarchy of preventative measures against static discharge.

Safe_Transfer_Workflow Start Start: Prepare Transfer Area Step1 1. Ground Dispensing Container Start->Step1 Step2 2. Bond Dispensing and Receiving Containers Step1->Step2 Step3 3. Discharge Personal Static Step2->Step3 Step4 4. Initiate Slow, Sub-surface Transfer Step3->Step4 Step5 5. Complete Transfer & Secure Containers Step4->Step5 Step6 6. Remove Bonding Cable Step5->Step6 Step7 7. Remove Grounding Cable Step6->Step7 End End: Transfer Complete Step7->End

Caption: Step-by-step workflow for the safe transfer of this compound.

References

influence of Al/Ti molar ratio on Ziegler-Natta copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the Aluminum/Titanium (Al/Ti) molar ratio on Ziegler-Natta copolymerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the Al/Ti molar ratio in Ziegler-Natta polymerization?

The Al/Ti molar ratio is a critical parameter. The organoaluminum compound, such as Triethylaluminium (TEA), serves as a co-catalyst. Its primary functions are to alkylate the titanium pre-catalyst to generate active polymerization sites and to scavenge impurities like water and oxygen, which can deactivate the catalyst.[1] An optimal ratio is essential for achieving high catalyst activity and controlling the final polymer properties.[1]

Q2: How does the Al/Ti molar ratio specifically affect catalyst activity?

Catalyst activity is highly dependent on the Al/Ti ratio. Initially, as the ratio increases, more titanium active centers are formed, leading to a rise in activity.[1] However, this trend continues only up to an optimal point. A further increase in the Al/Ti ratio can cause a decline in activity.[1][2] This decrease is often attributed to the over-reduction of titanium species or the blocking of active sites by the excess aluminum alkyls.[1] For instance, in one study, the highest catalyst productivity was observed when the Al/Ti molar ratio was 180.[3]

Q3: What is the impact of the Al/Ti ratio on the molecular weight (MW) and molecular weight distribution (MWD) of the polymer?

The Al/Ti ratio significantly influences the polymer's molecular weight. Generally, an increase in the Al/Ti ratio results in a decrease in the average molecular weight.[1] This occurs because organoaluminum compounds can function as chain transfer agents, which terminate the growth of a polymer chain and initiate a new one.[1] The molecular weight distribution can also be affected; using mixed alkyl aluminum activators or varying the ratio can lead to a broader MWD.[4]

Q4: Can the Al/Ti ratio influence the stereoregularity of the polymer?

Yes, the Al/Ti ratio can affect the stereoselectivity of the catalyst, which in turn determines the polymer's stereoregularity (e.g., isotacticity).[1] The specific outcome can vary depending on the entire catalyst system, including the support and any internal or external donors used.[1] In many propylene (B89431) polymerization systems, optimizing this ratio is a key factor in achieving high isotacticity.[1][5]

Q5: How does the type of organoaluminum cocatalyst (e.g., TEA vs. TIBA) influence the polymerization?

The chemical structure of the organoaluminum cocatalyst has a pronounced effect. For example, triisobutylaluminium (TIBA) has a higher "buried volume" or bulkiness compared to triethylaluminium (TEA).[6][7] This difference can lead to lower activity and a different kinetic profile.[6][7] In some systems, the lowest catalyst activity was observed with TEA due to its tendency to over-reduce the active sites, while the highest activities were seen with TIBA.[5] Furthermore, polymers produced with TIBA and trioctylaluminum (B93873) (TOA) often exhibit much higher molecular weights than those produced with TEA.[5]

Q6: What occurs at the molecular level when the Al/Ti ratio is altered?

Changing the Al/Ti ratio affects the oxidation state of the titanium active centers. The interaction between the TiCl₄/MgCl₂ catalyst and an AlR₃ co-catalyst leads to the reduction of titanium. Spectroscopic studies have shown that at different Al/Ti ratios, the distribution of Ti⁴⁺, Ti³⁺, and Ti²⁺ species changes, which directly impacts the catalyst's overall performance and activity.[8]

Troubleshooting Guide

Issue 1: Low Catalyst Activity or Polymer Yield

Question: My polymerization experiment resulted in very low yield. Could the Al/Ti ratio be the cause?

Answer: Yes, a suboptimal Al/Ti ratio is a common cause of low catalyst activity.

  • Ratio Too Low: If the Al/Ti ratio is insufficient, the titanium pre-catalyst may not be fully alkylated, resulting in a lower number of active sites. Additionally, there may not be enough organoaluminum compound to effectively scavenge system impurities (e.g., moisture), leading to catalyst deactivation.[1]

  • Ratio Too High: An excessive amount of organoaluminum co-catalyst can lead to the over-reduction of the titanium active centers to lower, less active oxidation states.[1] It can also cause competitive adsorption or blockage of the active sites, hindering monomer access and reducing polymerization rates.[1]

Suggested Solution: Perform a series of experiments systematically varying the Al/Ti molar ratio to identify the optimal range for your specific catalyst system, monomers, and reaction conditions.[1]

Issue 2: Poor Polymer Properties (Low Molecular Weight or Undesirably Broad MWD)

Question: The molecular weight of my resulting copolymer is lower than expected, and the MWD is very broad. How can I address this using the Al/Ti ratio?

Answer: The Al/Ti ratio is a key lever for controlling these properties.

  • Low Molecular Weight: A high concentration of organoaluminum compounds increases the rate of chain transfer reactions relative to the rate of propagation.[1] This terminates chains prematurely, leading to a lower average molecular weight. To increase the molecular weight, consider reducing the Al/Ti ratio.

  • Broad Molecular Weight Distribution: A broad MWD can suggest the presence of multiple types of active sites with different reactivities or chain transfer responses. This can be exacerbated by poor mixing or non-uniform distribution of the co-catalyst, creating localized areas with different effective Al/Ti ratios.

Suggested Solution:

  • To increase molecular weight, methodically decrease the Al/Ti ratio.

  • To narrow the MWD, ensure homogeneous mixing of the catalyst and co-catalyst during the activation step and in the reactor.[1] This helps in the formation of more uniform active sites.

Issue 3: Inconsistent or Poor Reproducibility of Results

Question: I am observing significant variations in catalyst activity and polymer properties between seemingly identical experimental runs. What could be the issue?

Answer: Inconsistency often points to subtle variations in reaction conditions, with the activation step being particularly sensitive.

  • Impurities: The primary role of the organoaluminum compound, besides activation, is to act as a scavenger. If the level of impurities (moisture, oxygen) varies between runs, the amount of co-catalyst available for activation will also change, altering the effective Al/Ti ratio and leading to inconsistent results.[1]

  • Mixing and Dosing: Non-uniform mixing or inconsistent dosing of the catalyst and co-catalyst can lead to different activation conditions and, consequently, variable performance.[1]

Suggested Solution:

  • Ensure all solvents and monomers are rigorously purified to minimize impurities.

  • Standardize the catalyst and co-catalyst preparation, pre-contacting time, and injection methods to ensure a consistent and effective Al/Ti ratio in every experiment.

Data Presentation

Table 1: General Influence of Increasing Al/Ti Molar Ratio on Copolymerization Parameters

ParameterGeneral Trend with Increasing Al/Ti RatioRationaleCitations
Catalyst Activity Increases to an optimum, then decreasesInitial increase due to more active site formation; decrease due to over-reduction or site blockage.[1][3][9]
Polymer Molecular Weight (MW) DecreasesOrganoaluminum compounds act as chain transfer agents, terminating polymer chains.[1][10]
Molecular Weight Distribution (MWD) Tends to broadenCan indicate the formation of various active sites with different propagation and transfer rates.[4][11]
Comonomer Incorporation Can be influencedThe nature of the active sites is altered, which can affect their ability to incorporate comonomers.[12]
Stereoregularity (Isotacticity) Can be optimizedThe stereoselectivity of the active sites is dependent on the cocatalyst ratio.[1][5]

Diagrams and Visualizations

Catalyst_Activation Catalyst Activation in Ziegler-Natta Polymerization cluster_activation Activation Step cluster_polymerization Polymerization Step PreCatalyst TiCl4 Pre-catalyst (on MgCl2 support) ActiveSite Activated Ti-C Site [L_nTi-R] PreCatalyst->ActiveSite Alkylation (Al/Ti Ratio is Critical) CoCatalyst AlR3 Co-catalyst (e.g., TEA) CoCatalyst->ActiveSite Polymer Growing Polymer Chain ActiveSite->Polymer Propagation Monomer Olefin Monomer (e.g., Ethylene) Monomer->ActiveSite Insertion

Caption: Simplified mechanism of Ziegler-Natta catalyst activation and polymerization.

Troubleshooting_Workflow Troubleshooting Workflow for Low Catalyst Activity Start Problem: Low Catalyst Activity CheckRatio Is the Al/Ti Molar Ratio Optimal? Start->CheckRatio TooLow Ratio Too Low? CheckRatio->TooLow No TooHigh Ratio Too High? CheckRatio->TooHigh Maybe CauseLow Cause: - Incomplete activation - Insufficient impurity scavenging TooLow->CauseLow Yes CauseHigh Cause: - Over-reduction of Ti sites - Active site blocking TooHigh->CauseHigh Yes SolutionLow Solution: Increase Al/Ti Ratio Systematically CauseLow->SolutionLow SolutionHigh Solution: Decrease Al/Ti Ratio Systematically CauseHigh->SolutionHigh

References

optimizing temperature and pressure for 1-Octene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1-octene polymerization. The information is designed to address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound polymerization is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low polymer yield is a common issue that can stem from several factors. Here are the primary areas to investigate:

  • Catalyst Activity and Stability: The chosen catalyst may have low activity for this compound polymerization or may be deactivating prematurely. Vanadium-based catalysts, for instance, are known for their potential instability.[1] Consider screening different catalyst systems, such as titanium or zirconium complexes, which have shown good activity.[2][3][4]

  • Reaction Temperature: Temperature significantly influences reaction kinetics. For some catalyst systems, such as those based on salalen titanium(IV) complexes, catalytic activity increases with temperature up to a certain point (e.g., from 30°C to 70°C).[5] However, for other systems, an increase in temperature can lead to a decrease in the polymerization rate.[6] It is crucial to determine the optimal temperature range for your specific catalyst.

  • Monomer and Solvent Purity: Impurities in the this compound monomer or the solvent can poison the catalyst.[7] Ensure that both the monomer and solvent are thoroughly purified and dried before use.

  • Cocatalyst and Activator: The type and concentration of the cocatalyst (e.g., MAO, Al(i-Bu)₃) and activator are critical. The molar ratio of the cocatalyst to the catalyst (e.g., Al/Ti ratio) can significantly impact catalytic activity.[5]

Q2: I am observing a broad molecular weight distribution in my poly(this compound). How can I achieve a narrower distribution?

A2: A broad molecular weight distribution often indicates the presence of multiple active sites in the catalyst system or chain transfer reactions. To achieve a narrower distribution:

  • Catalyst Selection: Single-site catalysts, such as metallocenes and certain non-metallocene catalysts, are known to produce polymers with narrower molecular weight distributions compared to multi-site Ziegler-Natta catalysts.[5]

  • Temperature Control: Higher temperatures can increase the rate of chain transfer reactions, leading to a broader molecular weight distribution.[5] Optimizing the polymerization temperature is key.

  • Hydrogen Addition: In some systems, the introduction of hydrogen can act as a chain transfer agent, helping to control molecular weight and narrow the distribution.[6]

Q3: How do temperature and pressure affect the incorporation of this compound in copolymerization with ethylene (B1197577)?

A3: Both temperature and pressure play crucial roles in controlling the comonomer incorporation:

  • Temperature: The effect of temperature on this compound incorporation can be complex and catalyst-dependent. In some cases, appropriate heating can enhance the insertion of this compound.[5] However, at very high temperatures, the incorporation might decrease.

  • Pressure: Increased ethylene pressure generally favors the insertion of ethylene over the α-olefin comonomer due to its higher reactivity and concentration.[8][9][10] To increase this compound incorporation, a lower ethylene pressure or a higher this compound concentration in the feed may be necessary.

Q4: My poly(this compound) is an oily liquid, but I need a solid elastomeric material. How can I increase the molecular weight?

A4: The physical state of the polymer is directly related to its molecular weight. To obtain a higher molecular weight, solid polymer:

  • Decrease Polymerization Temperature: Lowering the reaction temperature generally leads to a decrease in chain transfer reactions and an increase in polymer molecular weight.[1]

  • Catalyst and Cocatalyst Choice: The intrinsic properties of the catalyst and cocatalyst system significantly influence the resulting molecular weight. Experiment with different catalyst systems known to produce high molecular weight polymers.

  • Monomer Concentration: The concentration of the this compound monomer can also affect the molecular weight.[1]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low Polymer Yield - Inactive or deactivated catalyst[1] - Suboptimal temperature[5][6] - Impurities in monomer or solvent[7] - Incorrect cocatalyst/catalyst ratio[5]- Screen different catalysts. - Optimize reaction temperature for the specific catalyst. - Ensure high purity of all reagents. - Vary the cocatalyst to catalyst molar ratio.
Broad Molecular Weight Distribution - Multi-site catalyst used[5] - High rate of chain transfer reactions[5]- Use a single-site catalyst. - Optimize and potentially lower the polymerization temperature. - Consider the use of a chain transfer agent like hydrogen.[6]
Poor this compound Incorporation (in Copolymerization) - High ethylene pressure[8][9][10] - Suboptimal temperature[5]- Adjust the ethylene pressure and/or this compound feed concentration. - Optimize the polymerization temperature.
Low Molecular Weight (Oily Product) - High polymerization temperature[1] - Inappropriate catalyst system- Lower the reaction temperature. - Experiment with different catalyst/cocatalyst combinations known for producing high molecular weight polymers.
Polymer Agglomeration - Inadequate monomer dispersion - High monomer concentration - Insufficient agitation[7]- Optimize surfactant and emulsifier levels. - Control the monomer concentration. - Ensure proper agitation.[7]

Experimental Protocols

General Procedure for this compound Polymerization (Titanium Complex Example)

This protocol is a generalized procedure based on methodologies described in the literature.[2] Researchers should adapt it based on their specific catalyst and equipment.

Materials:

  • Titanium complex (e.g., (F-salalen)TiCl₂)[5]

  • Cocatalyst (e.g., Methylaluminoxane (MAO))

  • This compound (purified and dried)

  • Toluene (B28343) (anhydrous)

  • Schlenk line or glovebox

  • Reaction vessel (e.g., glass reactor) with magnetic stirrer

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). All manipulations involving the catalyst and cocatalyst should be performed using standard Schlenk techniques or inside a glovebox.[2]

  • Reactor Setup: In a glovebox, add the desired amount of this compound and anhydrous toluene to the reaction vessel.

  • Catalyst Activation: In a separate vial, dissolve the titanium complex in toluene. In another vial, prepare the MAO solution.

  • Polymerization Initiation: While stirring, add the MAO solution to the reactor, followed by the catalyst solution to initiate the polymerization.

  • Reaction Conditions: Maintain the desired temperature and pressure for the specified reaction time. For copolymerization with ethylene, ethylene gas is fed into the reactor at a constant pressure.[5][9]

  • Termination: After the desired time, quench the reaction by adding a small amount of acidified methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash it with methanol, and dry it in a vacuum oven until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Dry Glassware prep2 Purify Monomer & Solvent prep1->prep2 Inert Atmosphere react1 Charge Reactor with Monomer & Solvent prep2->react1 react2 Add Cocatalyst react1->react2 react3 Add Catalyst (Initiation) react2->react3 react4 Maintain T & P react3->react4 workup1 Quench Reaction react4->workup1 workup2 Precipitate Polymer workup1->workup2 workup3 Filter & Wash workup2->workup3 workup4 Dry Polymer workup3->workup4 analysis Polymer Analysis (GPC, NMR, DSC) workup4->analysis Characterization

Caption: General workflow for this compound polymerization.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Polymer Yield? cat1 Check Catalyst Activity start->cat1 Yes cat2 Verify Cocatalyst Ratio cat1->cat2 cat3 Ensure Reagent Purity cat2->cat3 cond1 Optimize Temperature cat3->cond1 cond2 Optimize Pressure cond1->cond2 success Achieve Target Yield cond2->success Resolved

Caption: Troubleshooting logic for low polymer yield.

References

Technical Support Center: Catalyst Residue Reduction in Poly(1-octene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing catalyst residue in poly(1-octene) samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from poly(this compound)?

A1: Residual catalysts, often from Ziegler-Natta or metallocene systems, can negatively impact the properties and performance of poly(this compound). These residues can lead to polymer degradation, discoloration, reduced thermal stability, and altered mechanical properties.[1][2] For applications in drug development and biomedical fields, catalyst removal is critical to ensure the material's biocompatibility and safety.

Q2: What are the most common types of catalyst residues found in poly(this compound)?

A2: For poly(this compound) synthesized via Ziegler-Natta polymerization, common residues include titanium and aluminum compounds.[3][4] Metallocene-catalyzed polymerization may leave behind residues of zirconium, hafnium, or other transition metals, along with aluminum-based cocatalysts like methylaluminoxane (B55162) (MAO).[4]

Q3: What are the primary methods for removing catalyst residues from poly(this compound)?

A3: The main strategies for catalyst removal include:

  • Precipitation and Washing: Dissolving the polymer in a suitable solvent and then precipitating it in a non-solvent. The catalyst residues are washed away during this process.

  • Solvent Extraction: Using a solvent that selectively dissolves the catalyst residues but not the polymer.

  • Adsorption: Using solid adsorbents like silica (B1680970) gel, alumina, or specialized scavengers to bind the catalyst residues, which are then removed by filtration.[5]

  • Acidic Water Treatment: Washing the polymer solution with acidified water to quench and extract the catalyst species.

Q4: How can I quantify the amount of residual catalyst in my poly(this compound) sample?

A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for quantifying the concentration of metallic catalyst residues.[5] X-ray Fluorescence (XRF) can also be used, particularly for solid samples.

Troubleshooting Guides

Problem 1: Low polymer yield after purification.

Possible Cause Troubleshooting Step
Co-precipitation of polymer with catalyst residues. Optimize the solvent/non-solvent system to ensure selective precipitation of the polymer.
Polymer loss during filtration or washing steps. Use finer filter paper or a different filtration setup. Minimize the number of washing steps while ensuring adequate purification.
Degradation of the polymer during purification. Avoid high temperatures and harsh acidic conditions during the purification process. Ensure all solvents are deoxygenated.

Problem 2: Discoloration (e.g., yellowing) of the polymer after purification.

Possible Cause Troubleshooting Step
Incomplete removal of catalyst residues. Repeat the purification step or try an alternative method (e.g., using a scavenger).
Oxidation of the polymer or residual catalyst. Perform the purification process under an inert atmosphere (e.g., nitrogen or argon).[6]
Reaction with acidic washing agents. Neutralize the polymer solution with a dilute basic wash (e.g., sodium bicarbonate solution) after the acid wash, followed by washing with deionized water.

Problem 3: Broadened molecular weight distribution (PDI) after purification.

Possible Cause Troubleshooting Step
Chain scission or crosslinking due to harsh purification conditions. Lower the temperature during purification and avoid strong acids or bases.
Presence of residual peroxides in solvents. Use freshly distilled and deoxygenated solvents.

Experimental Protocols

Protocol 1: Catalyst Removal by Precipitation and Washing

This protocol describes a general procedure for removing Ziegler-Natta catalyst residues from poly(this compound).

Materials:

  • Crude poly(this compound)

  • Toluene (B28343) (or other suitable solvent like hexane)

  • Methanol (or other suitable non-solvent like acetone (B3395972) or isopropanol)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate, 5% aqueous solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude poly(this compound) in toluene at a concentration of 5-10% (w/v) with gentle heating (40-60 °C) and stirring until the polymer is fully dissolved.

  • Acid Wash: Transfer the polymer solution to a separatory funnel. Add an equal volume of 5% HCl solution and shake vigorously for 5 minutes. Allow the layers to separate and discard the aqueous (lower) layer. Repeat this step twice.

  • Neutralization: Wash the polymer solution with an equal volume of 5% sodium bicarbonate solution to neutralize any remaining acid. Discard the aqueous layer.

  • Water Wash: Wash the polymer solution with an equal volume of deionized water. Repeat until the aqueous layer is neutral (pH 7).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Precipitation: Slowly pour the polymer solution into a beaker containing a 5 to 10-fold excess of vigorously stirred methanol. The poly(this compound) will precipitate as a white solid.

  • Isolation: Decant the solvent and wash the precipitated polymer with fresh methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Quantitative Data Summary

The effectiveness of purification methods can be evaluated by comparing catalyst residue levels before and after treatment. The following table provides example data from the literature for catalyst removal from polyolefins, which can serve as a benchmark.

Purification Method Polymer Initial Catalyst Residue (ppm) Final Catalyst Residue (ppm) Removal Efficiency (%)
CO2-laden water extractionPoly(propylene carbonate)2450 (Zn)~245~90
Isocyanide scavenger & acid treatmentROMP polymers-< 5 (Ru)>99
Silica plug filtrationSonogashira products--Effective for Pd removal

Note: Data specific to poly(this compound) is limited in publicly available literature. The efficiency of these methods for poly(this compound) may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_dissolution Polymer Dissolution cluster_washing Washing & Neutralization cluster_precipitation Precipitation & Isolation cluster_drying Drying dissolve Dissolve crude poly(this compound) in Toluene acid_wash Wash with 5% HCl dissolve->acid_wash Transfer to Separatory Funnel neutralize Wash with 5% NaHCO3 acid_wash->neutralize Remove Aqueous Layer water_wash Wash with Deionized Water neutralize->water_wash Remove Aqueous Layer precipitate Precipitate in Methanol water_wash->precipitate Dry Organic Layer isolate Isolate by Filtration precipitate->isolate Vigorous Stirring dry Dry under Vacuum isolate->dry Collect Polymer end end dry->end Pure Poly(this compound)

Caption: Experimental workflow for catalyst residue removal from poly(this compound).

troubleshooting_catalyst_removal cluster_problem_identification Problem Identification cluster_solution_paths Troubleshooting Paths cluster_verification Verification start Start: Inefficient Catalyst Removal check_residue High residual catalyst content? start->check_residue increase_washes Increase number of acid washes check_residue->increase_washes Yes optimize_solvent Optimize solvent/non-solvent system check_residue->optimize_solvent Yes check_mixing Ensure vigorous mixing during washing increase_washes->check_mixing analyze_residue Re-analyze catalyst residue (ICP-MS) increase_washes->analyze_residue After implementation change_adsorbent Use a different adsorbent/scavenger change_adsorbent->analyze_residue optimize_solvent->check_mixing optimize_solvent->analyze_residue After implementation check_mixing->change_adsorbent If still high analyze_residue->increase_washes Residue still high end End: Effective Catalyst Removal analyze_residue->end Residue within acceptable limits

Caption: Troubleshooting logic for inefficient catalyst removal in poly(this compound).

References

Technical Support Center: Managing Explosive Vapor Mixtures of 1-Octene in Air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1-Octene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the safe handling of explosive vapor mixtures of this compound in air.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and its vapor can form explosive mixtures with air.[1][2] It is classified as a Category 2 flammable liquid. The vapors are heavier than air and can accumulate in low-lying areas, posing a risk of ignition from a distance.[3][4] Additionally, this compound may be fatal if swallowed and enters the airways, and it can cause skin irritation upon repeated exposure.[5] It is also very toxic to aquatic life.[5]

Q2: What are the explosive limits of this compound in the air?

A2: The explosive range for this compound in the air is between the Lower Explosive Limit (LEL) of 0.7% - 0.9% and the Upper Explosive Limit (UEL) of 3.9% - 6.8% by volume.[2][3][6][7][8][9] Any concentration of this compound vapor in the air between these limits can ignite and cause an explosion.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is crucial for minimizing exposure risks. This includes:

  • Eye Protection: Chemical-resistant goggles or a face shield must be worn.

  • Skin Protection: Wear suitable protective clothing, including chemical-resistant gloves (e.g., neoprene, nitrile rubber, or fluorinated rubber).[2][6][7] An apron may also be necessary.[6][10]

  • Respiratory Protection: In areas with inadequate ventilation or in case of emergencies, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or peroxides.[8] Contact with these substances can lead to vigorous and potentially dangerous reactions.[11]

Q5: What are the proper storage conditions for this compound?

A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][12] The storage area should be fireproof and separate from strong oxidants.[2] Keep containers away from heat, sparks, open flames, and other ignition sources.[12] Ensure the storage area has no drain or sewer access.[2]

Troubleshooting Guides

Scenario 1: You detect a faint odor of this compound in the laboratory.

  • Question: What immediate actions should be taken if a this compound odor is detected?

    • Answer:

      • Do not create any ignition sources. This includes avoiding operating light switches, unplugging equipment, or using mobile phones in the immediate vicinity.

      • Increase ventilation. If it is safe to do so, increase the ventilation in the area by opening a fume hood sash or increasing the air exchange rate.

      • Check for spills. Visually inspect the work area, storage cabinets, and equipment for any signs of a liquid spill.

      • Use a vapor detector. If available, use a calibrated photoionization detector (PID) or another appropriate gas detector to measure the concentration of this compound vapor in the air.[13]

      • If a small spill is found: Follow the minor spill cleanup protocol (see Experimental Protocols).

      • If the source is not immediately identifiable or the odor persists: Evacuate the area and follow your institution's emergency procedures.

Scenario 2: The alarm on the Lower Explosive Limit (LEL) monitor for this compound is activated.

  • Question: What is the procedure to follow when the LEL monitor alarms?

    • Answer:

      • Immediately evacuate the area. Do not attempt to locate the source of the leak.

      • Activate the emergency alarm to alert others in the facility.

      • Do not re-enter the area until it has been cleared by trained emergency response personnel.

      • From a safe location, notify your supervisor and the institutional safety office.

Scenario 3: A small spill of this compound occurs in a fume hood.

  • Question: How should a minor this compound spill within a fume hood be managed?

    • Answer:

      • Ensure the fume hood is operating correctly.

      • Wear appropriate PPE , including chemical-resistant gloves, goggles, and a lab coat.

      • Contain the spill. Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to absorb the spilled liquid.[2]

      • Collect the absorbed material. Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

      • Decontaminate the area. Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

      • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Data Presentation

Table 1: Physical and Flammability Properties of this compound

PropertyValue
Lower Explosive Limit (LEL) 0.7% - 0.9% by volume in air[2][3][6][7][8][9]
Upper Explosive Limit (UEL) 3.9% - 6.8% by volume in air[2][6][7][8]
Flash Point 10°C - 21°C (50°F - 70°F)[2][3][4][6]
Autoignition Temperature 221°C - 256°C (430°F - 493°F)[1][2][3]
Vapor Density (Air = 1) 3.87 - 3.9[4][14][15]
Specific Gravity (Water = 1) 0.715[3][16]
Boiling Point 121°C - 123°C (250°F - 253°F)[3][16]

Table 2: Recommended Materials for Handling this compound

CategoryRecommended MaterialsIncompatible Materials
Gloves Neoprene, Nitrile Rubber, Fluorinated Rubber[6][7]Natural Rubber/Latex, Polychloroprene, Butyl-Rubber[6]
Storage Containers Original, approved flame-proof containers[10]Unapproved plastic containers[10]
Fire Extinguishing Agents Dry chemical, Foam, Carbon Dioxide (CO2), Water Spray or Fog[1][3]Do not use straight/direct streams of water[1]

Experimental Protocols

Protocol 1: Ventilation System Check for this compound Work Areas

  • Objective: To verify the proper functioning of the ventilation system (e.g., fume hood) before commencing work with this compound.

  • Materials:

    • Anemometer or velometer

    • Smoke generator or tissue paper strip

  • Procedure:

    • Ensure the fume hood sash is at the certified operating height.

    • Turn on the fume hood.

    • Use the anemometer to measure the face velocity at multiple points across the hood opening. The average velocity should meet the institutional safety standard (typically 80-120 feet per minute).

    • Use a smoke generator or hold a lightweight piece of tissue paper at the hood opening to visually confirm that the airflow is directed into the hood and that there are no dead spots or backdrafts.

    • Record the date, time, and face velocity measurements in a laboratory safety logbook.

    • If the ventilation system is not functioning correctly, do not proceed with the experiment and report the issue to the appropriate personnel.

Protocol 2: Leak Detection for this compound Storage and Handling Equipment

  • Objective: To proactively identify potential leaks in equipment used for storing and handling this compound.

  • Materials:

    • Calibrated portable photoionization detector (PID) or other suitable vapor detector.

  • Procedure:

    • Before each use, visually inspect all containers, tubing, and connections for signs of degradation, cracks, or loose fittings.

    • Turn on and calibrate the vapor detector according to the manufacturer's instructions.

    • Slowly move the probe of the detector along all seams, joints, and potential leak points of the equipment.

    • If the detector indicates a reading above the background level, a leak is likely present.

    • If a leak is detected, immediately stop the process, ensure the area is well-ventilated, and take corrective measures (e.g., tightening a fitting, replacing a component).

    • If the leak cannot be immediately rectified, transfer the this compound to a secure container and label the faulty equipment for repair.

Mandatory Visualization

Caption: Decision workflow for responding to a suspected this compound vapor leak.

References

Technical Support Center: Enhancing LLDPE Film Tear Strength with 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the tear strength of Linear Low-Density Polyethylene (B3416737) (LLDPE) films through the incorporation of 1-octene as a comonomer.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of enhancing LLDPE film tear strength with this compound.

Problem Potential Cause Suggested Solution
Low tear strength in both Machine Direction (MD) and Transverse Direction (TD) Insufficient this compound incorporation or use of a shorter-chain comonomer.Verify the grade of LLDPE being used. LLDPE resins produced with this compound as a comonomer inherently exhibit superior tear properties compared to those made with 1-butene (B85601) or 1-hexene (B165129).[1][2] The longer hexyl side branches resulting from this compound incorporation are more effective at transferring stress.
Inadequate processing conditions.Optimize the blown film extrusion process. Ensure a stable bubble and uniform cooling. Adjust the melt temperature and output rate to minimize stress on the polymer chains.
Low MD tear strength but high TD tear strength High molecular orientation in the machine direction.This imbalance is common in blown films.[2] To improve MD tear strength, it's crucial to reduce the draw-down ratio (DDR) and increase the blow-up ratio (BUR). This helps to create a more balanced orientation of the polymer chains.[3]
High frost line height.A lower frost line height can sometimes lead to a better balance of properties. Experiment with adjusting the cooling air flow to control the frost line height.
Inconsistent tear strength across the film web Non-uniform film thickness (gauge bands).Check for and address issues with the extruder die, such as die lip contamination or improper adjustment. Ensure the air ring is centered and providing uniform cooling.
Poor comonomer distribution.Ensure the LLDPE-octene resin has a homogeneous distribution of the comonomer. Inconsistent distribution can lead to weak spots in the film.
Film exhibits "sharkskin" or melt fracture High shear stress at the die exit.Increase the melt temperature or the die gap. The use of polymer processing aids (PPAs) can also mitigate this issue. While not directly a tear strength issue, melt fracture creates surface defects that can act as tear initiation points.
Gels or "fisheyes" in the film Contamination or degraded polymer.Purge the extruder and clean the die and screw. Ensure that the raw materials are free from contamination and that the processing temperatures are not excessively high, which can cause polymer degradation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used to improve the tear strength of LLDPE films?

A1: this compound is an alpha-olefin comonomer that, when copolymerized with ethylene (B1197577) to produce LLDPE, introduces short-chain branches (SCBs) into the polyethylene backbone. Specifically, this compound creates hexyl (6-carbon) branches. These longer side chains, compared to the ethyl (from 1-butene) or butyl (from 1-hexene) branches, are more effective at creating tie-molecules between the crystalline lamellae of the polymer. These tie-molecules act as bridges, distributing stress more effectively and increasing the energy required to propagate a tear, thus significantly enhancing the film's tear strength.[1][2]

Q2: How does the concentration of this compound affect tear strength?

A2: Generally, for LLDPE with a similar density, a higher concentration of longer SCBs, such as those from this compound, leads to a greater number of tie-chains, which in turn improves the intrinsic tear strength of the material.[2] However, there is an optimal range for comonomer content. Excessively high concentrations can disrupt crystallinity to a point where other mechanical properties may be negatively affected.

Q3: What is the difference in tear strength between LLDPE films made with this compound versus other comonomers like 1-butene or 1-hexene?

A3: LLDPE films made with this compound consistently demonstrate superior tear strength compared to films made with 1-hexene or 1-butene, assuming similar resin density and molecular weight.[1][2] The longer the SCB, the more pronounced the improvement in tear resistance.

Q4: How do processing conditions influence the tear strength of LLDPE-octene films?

A4: Processing conditions, particularly in blown film extrusion, play a critical role. The blow-up ratio (BUR) and draw-down ratio (DDR) determine the molecular orientation of the film. A higher BUR and lower DDR generally lead to a more balanced orientation and can improve the typically weaker machine direction (MD) tear strength.[3] Other factors such as melt temperature, cooling rate, and frost line height also influence the final crystalline structure and, consequently, the tear properties.

Q5: Can blending LLDPE-octene with other polyethylenes improve tear strength?

A5: Blending LLDPE-octene with other resins like LDPE (Low-Density Polyethylene) is a common practice. While small amounts of LDPE can improve processability and bubble stability, it may have an antagonistic effect on the fracture properties, including tear strength, of the pure LLDPE-octene resin.[4] Careful formulation and layer design in coextrusion are necessary to balance processability and mechanical performance.

Data Presentation

The following table summarizes the Elmendorf tear strength of LLDPE blown films produced from resins with different comonomers. The data illustrates the superior tear performance of the this compound based LLDPE.

ComonomerResinIntrinsic Tear Strength ( g/mil )MD Tear Strength ( g/mil )TD Tear Strength ( g/mil )
1-Butene LLDPE (Ziegler-Natta)184120720
1-Hexene LLDPE (Ziegler-Natta)368280880
This compound LLDPE (Ziegler-Natta)440360920
Data adapted from "Different Dependence of Tear Strength on Film Orientation of LLDPE Made with Different Co-Monomer". The study used LLDPE resins with similar densities and molecular weights.[1][2]

Experimental Protocols

Methodology for Blown Film Extrusion of LLDPE with this compound

This protocol outlines a general procedure for producing LLDPE-octene films for tear strength evaluation.

  • Resin Selection: Utilize an LLDPE resin specifically copolymerized with this compound. Note the resin's melt flow index (MFI) and density.

  • Extruder Setup:

    • Use a blown film extruder with a suitable L/D ratio (e.g., 24:1 to 30:1).

    • Set the temperature profile for the extruder zones. A typical profile for LLDPE might start at 180°C at the feed throat and gradually increase to 220°C at the die.[5]

  • Processing Parameters:

    • Melt Temperature: Maintain a consistent melt temperature, typically around 220°C.[5]

    • Die Gap: Use a relatively wide die gap, in the range of 1.8 to 2.5 mm, as LLDPE is susceptible to melt fracture.

    • Blow-Up Ratio (BUR): Aim for a BUR between 2:1 and 3.5:1 to achieve a good balance of MD and TD properties.[4]

    • Draw-Down Ratio (DDR): Adjust the nip roller speed to control the film thickness and DDR.

    • Frost Line Height (FLH): Control the FLH by adjusting the cooling air. A stable, uniform frost line is crucial for consistent film properties.

  • Film Collection: Once the bubble is stable and the film gauge is consistent, collect the film samples.

  • Conditioning: Condition the film samples according to ASTM D1922 standards (typically 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours) before testing.

Methodology for Elmendorf Tear Strength Testing (ASTM D1922)
  • Apparatus: Use a pendulum impact-type tear tester (Elmendorf tear tester).

  • Specimen Preparation:

    • Cut at least 10 specimens in the machine direction (MD) and 10 specimens in the transverse direction (TD).

    • The specimens should be of a specific shape and size as defined by the standard (e.g., constant radius or rectangular).

  • Test Procedure:

    • Clamp the specimen in the tester.

    • Make an initial slit in the specimen using the tester's knife.

    • Release the pendulum. The pendulum's swing propagates the tear through the remaining specified distance of the specimen.

    • The energy lost by the pendulum during the tear is measured and used to calculate the tearing force.

  • Data Calculation and Reporting:

    • Calculate the average tearing force for both MD and TD specimens.

    • Report the results in grams-force (gf) or millinewtons (mN).

    • Also, report the nominal thickness of the film samples.

Visualizations

experimental_workflow cluster_preparation Material & Equipment Preparation cluster_processing Blown Film Extrusion cluster_testing Tear Strength Analysis cluster_analysis Data Analysis & Interpretation resin Select LLDPE-Octene Resin extruder Set Up Blown Film Extruder resin->extruder process_params Set Processing Parameters (Melt Temp, BUR, DDR, FLH) extruder->process_params film_extrusion Extrude Film & Stabilize Bubble process_params->film_extrusion film_collection Collect Film Samples film_extrusion->film_collection conditioning Condition Samples (ASTM D1922) film_collection->conditioning specimen_prep Prepare Test Specimens (MD & TD) conditioning->specimen_prep tear_test Perform Elmendorf Tear Test specimen_prep->tear_test data_analysis Calculate & Analyze Tear Strength Data tear_test->data_analysis conclusion Correlate with Processing Parameters data_analysis->conclusion

Caption: Experimental workflow for improving LLDPE film tear strength.

logical_relationship cluster_input Input Factors cluster_mechanism Underlying Mechanism cluster_output Resulting Property comonomer This compound Comonomer (Longer Side Chains) tie_molecules Increased Tie-Molecule Formation comonomer->tie_molecules leads to processing Optimized Processing (e.g., Balanced BUR/DDR) orientation Balanced Molecular Orientation processing->orientation results in tear_strength Improved Tear Strength (MD and TD) tie_molecules->tear_strength enhances orientation->tear_strength contributes to

Caption: Relationship between this compound, processing, and tear strength.

References

Validation & Comparative

A Comparative Analysis of 1-Octene and 1-Hexene as Comonomers in Ethylene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance characteristics of ethylene (B1197577) copolymers synthesized with 1-octene versus 1-hexene (B165129), supported by experimental data and detailed methodologies.

In the production of linear low-density polyethylene (B3416737) (LLDPE) and other ethylene copolymers, the choice of α-olefin comonomer is a critical factor that dictates the final properties of the polymer. Among the most commonly utilized comonomers are this compound and 1-hexene. Both are effective in introducing short-chain branches to the polyethylene backbone, thereby modifying its crystallinity, density, and mechanical properties. This guide provides an objective, data-driven comparison of this compound and 1-hexene as comonomers, offering valuable insights for professionals in polymer science and material development. Generally, film performance properties such as impact and tear strength increase with an increase in the comonomer length.[1]

Performance Comparison: this compound vs. 1-Hexene Copolymers

The incorporation of either this compound or 1-hexene into the polyethylene chain disrupts the crystalline structure, leading to a decrease in density and crystallinity and an enhancement of properties such as flexibility, toughness, and tear strength. However, the length of the comonomer side chain—hexyl from this compound and butyl from 1-hexene—results in distinct differences in the final polymer's performance.

Mechanical Properties

Copolymers produced with this compound generally exhibit superior mechanical properties compared to those made with 1-hexene at similar comonomer incorporation levels. The longer hexyl branches of this compound are more effective at disrupting crystallinity and creating tie molecules between crystalline lamellae, which enhances toughness and resistance to tearing.[1]

PropertyEthylene/1-Octene CopolymerEthylene/1-Hexene CopolymerTest Method
Tensile Strength at Yield Generally lower due to lower crystallinityGenerally higher due to higher crystallinityASTM D882[2][3]
Elongation at Break HigherLowerASTM D882[2][3]
Tear Strength (Elmendorf) SuperiorGoodASTM D1922
Impact Strength (Spencer) HigherLowerASTM D3420

Note: The values presented are relative comparisons and can vary depending on the specific catalyst system, comonomer content, and polymerization conditions.

Thermal Properties

The thermal properties of ethylene copolymers are significantly influenced by the type and amount of comonomer used. The introduction of side branches lowers the melting point (Tm) and the degree of crystallinity.

PropertyEthylene/1-Octene CopolymerEthylene/1-Hexene CopolymerTest Method
Melting Point (Tm) LowerHigherDifferential Scanning Calorimetry (DSC)[4][5]
Crystallinity (%) LowerHigherDifferential Scanning Calorimetry (DSC)[4][5]

Note: The decrease in melting point and crystallinity is generally more pronounced with higher comonomer incorporation.

Melt Flow Index (MFI)

The Melt Flow Index is an indicator of the polymer's molecular weight and processability. A higher MFI corresponds to a lower molecular weight and easier flow. The MFI is influenced by the polymerization conditions and the presence of chain transfer agents.

PropertyEthylene/1-Octene CopolymerEthylene/1-Hexene CopolymerTest Method
Melt Flow Index (g/10 min) Can be tailored by process conditionsCan be tailored by process conditionsASTM D1238[6][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of the key experimental procedures for synthesizing and characterizing ethylene/α-olefin copolymers.

Ethylene/α-Olefin Copolymerization (General Procedure)

This protocol describes a typical laboratory-scale slurry polymerization process.

Materials:

  • Ethylene (polymerization grade)

  • 1-Hexene or this compound (high purity, dried over molecular sieves)

  • Toluene (B28343) (anhydrous)

  • Ziegler-Natta or Metallocene catalyst

  • Cocatalyst (e.g., Triethylaluminium - TEAL or Methylaluminoxane - MAO)

  • Nitrogen (high purity)

Procedure:

  • A stirred-tank reactor is thoroughly dried and purged with high-purity nitrogen.

  • Anhydrous toluene is introduced into the reactor, followed by the desired amount of comonomer (1-hexene or this compound).

  • The reactor is heated to the desired polymerization temperature (e.g., 70-90 °C).

  • The cocatalyst (e.g., TEAL or MAO) is added to the reactor.

  • The catalyst is injected into the reactor to initiate polymerization.

  • Ethylene is continuously fed into the reactor to maintain a constant pressure.

  • The polymerization is allowed to proceed for a specific duration.

  • The reaction is terminated by adding a quenching agent (e.g., acidified methanol).

  • The resulting polymer is filtered, washed with methanol, and dried in a vacuum oven.

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is used to determine the melting point and crystallinity of the copolymers.[4][5]

Procedure:

  • A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.

  • The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.

  • The sample is then cooled back to ambient temperature at a controlled rate (e.g., 10 °C/min).

  • A second heating scan is performed under the same conditions as the first.

  • The melting point (Tm) is determined from the peak of the endothermic melting transition in the second heating scan.

  • The heat of fusion (ΔHf) is calculated from the area under the melting peak.

  • The percent crystallinity is calculated using the formula: % Crystallinity = (ΔHf_sample / ΔHf_100% crystalline PE) * 100, where ΔHf_100% crystalline PE is the heat of fusion for 100% crystalline polyethylene (a literature value, typically around 293 J/g).[4]

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

GPC is used to determine the molecular weight and molecular weight distribution of the polymers.[11][12][13][14]

Procedure:

  • The polymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 150 °C).[11]

  • The polymer solution is injected into the GPC system.

  • The GPC system separates the polymer molecules based on their hydrodynamic volume as they pass through a series of columns packed with porous gel.

  • A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the columns.

  • The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene or polyethylene standards).[14]

  • The molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) are calculated from the resulting chromatogram.

Tensile Property Testing

The tensile properties of the copolymer films are measured according to ASTM D882.[2][3]

Procedure:

  • Film samples are cut into dumbbell shapes with specified dimensions.[3]

  • The thickness of each specimen is measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is stretched at a constant rate of crosshead movement until it breaks.[2]

  • The load and elongation are recorded throughout the test.

  • Tensile strength at yield, ultimate tensile strength, and elongation at break are calculated from the stress-strain curve.[2]

Melt Flow Index (MFI) Testing

The MFI is determined according to ASTM D1238.[6][7][8][9][10]

Procedure:

  • The barrel of the melt flow indexer is heated to a specified temperature (e.g., 190 °C for polyethylene).[6][7]

  • A specified amount of the polymer is loaded into the barrel.

  • A piston with a specified weight (e.g., 2.16 kg) is placed on top of the molten polymer.[6][7]

  • The polymer is allowed to extrude through a standard die for a set amount of time.

  • The extruded polymer is collected and weighed.

  • The MFI is calculated as the mass of polymer extruded in 10 minutes.[6][7]

Visualizing the Polymerization Process

The following diagrams, generated using the DOT language, illustrate the general workflows for Ziegler-Natta and Metallocene catalyzed ethylene copolymerization.

Ziegler_Natta_Polymerization Catalyst Ziegler-Natta Catalyst (e.g., TiCl4) Activation Catalyst Activation Catalyst->Activation Cocatalyst Cocatalyst (e.g., Al(C2H5)3) Cocatalyst->Activation Active_Site Active Ti-C Site Activation->Active_Site Coordination Monomer Coordination Active_Site->Coordination Monomers Ethylene + α-Olefin (1-Hexene or this compound) Monomers->Coordination Insertion Monomer Insertion (Chain Growth) Coordination->Insertion Polymer_Chain Growing Polymer Chain Insertion->Polymer_Chain Repeats n times Polymer_Chain->Coordination Termination Chain Termination Polymer_Chain->Termination Termination->Active_Site Regenerated Final_Polymer Ethylene/α-Olefin Copolymer Termination->Final_Polymer

Caption: Ziegler-Natta catalyzed polymerization workflow.

Metallocene_Polymerization Metallocene Metallocene Pre-catalyst (e.g., Zirconocene) Activation Catalyst Activation Metallocene->Activation Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Activation Cationic_Active_Site Cationic Active Site Activation->Cationic_Active_Site Coordination Monomer Coordination Cationic_Active_Site->Coordination Monomers Ethylene + α-Olefin (1-Hexene or this compound) Monomers->Coordination Insertion Monomer Insertion (Chain Growth) Coordination->Insertion Polymer_Chain Growing Polymer Chain Insertion->Polymer_Chain Repeats n times Polymer_Chain->Coordination Termination Chain Termination Polymer_Chain->Termination Termination->Cationic_Active_Site Regenerated Final_Polymer Ethylene/α-Olefin Copolymer Termination->Final_Polymer

Caption: Metallocene catalyzed polymerization workflow.

References

A Comparative Guide to Ziegler-Natta and Metallocene Catalysts in 1-Octene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision in polymer synthesis, directly influencing the final properties of the material. This guide provides an objective comparison of two prominent catalyst systems—Ziegler-Natta and metallocene—for the polymerization of 1-octene, supported by experimental data and detailed protocols.

The polymerization of α-olefins, such as this compound, is a cornerstone of the polymer industry, yielding a diverse range of materials with tailored properties. The catalyst system employed plays a pivotal role in determining the polymer's microstructure, molecular weight, and molecular weight distribution, which in turn dictate its mechanical and thermal characteristics. This guide delves into a comparative analysis of traditional heterogeneous Ziegler-Natta catalysts and more modern homogeneous metallocene catalysts for the specific application of this compound homopolymerization.

Key Performance Differences: A Quantitative Look

The fundamental difference between these two catalyst types lies in their active sites. Ziegler-Natta catalysts are heterogeneous and possess multiple types of active sites, leading to the production of polymers with broad and sometimes multimodal microstructural distributions.[1] In contrast, metallocene catalysts are characterized by their single-site nature, which results in polymers with uniform microstructures and narrow molecular weight distributions.[1][2] This key distinction has profound implications for the properties of the resulting poly(this compound).

Catalyst SystemCatalytic Activity (kg polymer/mol catalyst·h)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)Polymer Tacticity
Ziegler-Natta
TiCl₄/MgCl₂/TEAL150 - 450150,000 - 400,0004.0 - 8.0Primarily isotactic
Metallocene
rac-Et(Ind)₂ZrCl₂/MAO800 - 1,500100,000 - 250,0002.0 - 2.5Isotactic
Cp₂ZrCl₂/MAO500 - 1,00080,000 - 180,0002.0 - 2.5Atactic

Note: The data presented in this table is a representative summary compiled from various literature sources and may vary depending on specific reaction conditions.

Metallocene catalysts generally exhibit significantly higher catalytic activity for this compound polymerization compared to their Ziegler-Natta counterparts. However, Ziegler-Natta catalysts can often produce polymers with higher molecular weights. The most striking difference lies in the Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution. Metallocene catalysts consistently yield polymers with a narrow PDI close to 2.0, indicative of a highly uniform polymer chain length.[2] In contrast, Ziegler-Natta catalysts produce polymers with a much broader PDI, reflecting the heterogeneity of their active sites.[1]

The stereochemistry of the polymer, or its tacticity, is also a critical factor. While traditional Ziegler-Natta catalysts are known for producing highly isotactic polymers, the stereoselectivity of metallocene catalysts can be precisely tuned by modifying the ligand framework around the metal center, allowing for the synthesis of isotactic, syndiotactic, or atactic poly(this compound).

Experimental Protocols: A Step-by-Step Guide

Reproducibility in polymerization reactions is paramount. The following sections provide detailed experimental protocols for the polymerization of this compound using both a conventional Ziegler-Natta catalyst and a common metallocene catalyst system.

Ziegler-Natta Polymerization of this compound

Catalyst System: TiCl₄/MgCl₂ activated with Triethylaluminum (TEAL)

Procedure:

  • Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer, temperature controller, and nitrogen inlet is thoroughly dried under vacuum and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: 200 mL of anhydrous toluene (B28343) and 50 mL of freshly distilled this compound are introduced into the reactor under a nitrogen atmosphere.

  • Cocatalyst Addition: A calculated amount of TEAL solution in toluene (e.g., 1.0 M) is injected into the reactor, and the mixture is stirred and brought to the desired polymerization temperature (e.g., 70 °C).

  • Catalyst Injection: A suspension of the solid TiCl₄/MgCl₂ catalyst in toluene is rapidly injected into the reactor to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1 hour) while maintaining a constant temperature and stirring speed.

  • Termination and Polymer Recovery: The polymerization is terminated by the addition of 10 mL of acidified methanol. The polymer is then precipitated in a large volume of methanol, filtered, washed repeatedly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Metallocene-Catalyzed Polymerization of this compound

Catalyst System: rac-Et(Ind)₂ZrCl₂ activated with Methylaluminoxane (MAO)

Procedure:

  • Reactor Preparation: A 500 mL glass reactor is prepared in the same manner as for the Ziegler-Natta polymerization.

  • Solvent, Monomer, and Cocatalyst Addition: 200 mL of anhydrous toluene and 50 mL of this compound are added to the reactor. A solution of MAO in toluene (e.g., 10 wt%) is then injected, and the mixture is stirred and thermostated to the desired reaction temperature (e.g., 50 °C).

  • Catalyst Injection: A solution of the zirconocene (B1252598) catalyst, rac-Et(Ind)₂ZrCl₂, in toluene is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is carried out for the desired duration (e.g., 30 minutes) under constant temperature and stirring.

  • Termination and Polymer Recovery: The reaction is quenched with acidified methanol. The resulting polymer is precipitated, filtered, washed, and dried as described in the Ziegler-Natta procedure.

Visualizing the Catalytic Mechanisms

To better understand the fundamental differences in how these catalysts operate, the following diagrams illustrate their general polymerization mechanisms and a typical experimental workflow.

Ziegler_Natta_Mechanism cluster_catalyst Ziegler-Natta Catalyst Surface cluster_polymerization Polymerization Steps Ti Ti Active Site Alkyl Growing Polymer Chain (P) Ti->Alkyl σ-bond Insertion Migratory Insertion Alkyl->Insertion Insertion into Ti-P bond Monomer This compound Monomer Monomer->Ti Coordination Coordination Monomer Coordination Monomer->Coordination Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Next Monomer Metallocene_Mechanism cluster_catalyst Metallocene Catalyst (Single Site) cluster_polymerization Polymerization Steps Zr Zr Active Center Alkyl Growing Polymer Chain (P) Zr->Alkyl σ-bond Insertion Migratory Insertion Alkyl->Insertion Insertion into Zr-P bond Monomer This compound Monomer Monomer->Zr Coordination Coordination Monomer Coordination Monomer->Coordination MAO MAO Cocatalyst MAO->Zr Activation Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Next Monomer Polymerization_Workflow Start Start ReactorPrep Reactor Preparation (Drying & Purging) Start->ReactorPrep ReagentAdd Addition of Solvent, Monomer & Cocatalyst ReactorPrep->ReagentAdd TempControl Temperature Stabilization ReagentAdd->TempControl CatalystInject Catalyst Injection TempControl->CatalystInject Polymerization Polymerization Reaction CatalystInject->Polymerization Termination Reaction Termination Polymerization->Termination PolymerRecovery Polymer Precipitation, Filtration & Washing Termination->PolymerRecovery Drying Drying of Polymer PolymerRecovery->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization End End Characterization->End

References

A Comparative Guide to the Validation of Kinetic Models for 1-Octene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models used to describe the copolymerization of 1-octene with ethylene (B1197577), a critical process in the production of linear low-density polyethylene (B3416737) (LLDPE) and other polyolefin elastomers. The accurate prediction of copolymerization kinetics is essential for controlling polymer microstructure and, consequently, the final material properties. This document summarizes key kinetic models, presents supporting experimental data for their validation, and provides detailed methodologies for the cited experiments.

Comparison of Kinetic Models

The copolymerization of ethylene and this compound is most commonly modeled using terminal and penultimate kinetic models. The choice of model depends on the catalyst system and the desired level of accuracy in predicting copolymer composition and microstructure.

Terminal Model: This is the simplest and most common model. It assumes that the reactivity of a growing polymer chain is only dependent on the nature of the last monomer unit added (the terminal unit). The model is defined by two reactivity ratios, r_E (for ethylene) and r_O (for this compound), which represent the ratio of the rate constant for the addition of the same monomer to that of the other monomer.

Penultimate Model: This model offers a more refined prediction by considering the influence of the second-to-last monomer unit (the penultimate unit) on the reactivity of the terminal unit. This is particularly relevant when the comonomer (this compound) is bulky, as the penultimate unit can sterically hinder the approach of the incoming monomer. This model utilizes four reactivity ratios.

Below is a comparison of the predictive capabilities of these models based on experimental data from literature.

Table 1: Comparison of Terminal and Penultimate Model Predictions for Ethylene/1-Octene Copolymerization with a Metallocene Catalyst

ParameterExperimental ValueTerminal Model PredictionPenultimate Model PredictionReference
This compound Incorporation (mol%)
Run 15.25.55.3[1]
Run 210.811.510.9[1]
Run 318.520.118.7[1]
Reactivity Ratios
r_E-15.2r_EE = 15.8, r_OE = 14.9[2]
r_O-0.04r_OO = 0.03, r_EO = 0.05[2]
Triad (B1167595) Distribution (OOO)
High this compound Feed0.0080.0120.009[2]

Note: The values presented are synthesized from typical data found in the cited literature for illustrative comparison.

Experimental Data for Model Validation

The validation of a kinetic model requires a robust set of experimental data covering a range of polymerization conditions. Key parameters measured include monomer conversion, copolymer composition, molecular weight, and molecular weight distribution.

Table 2: Experimental Data for Ethylene/1-Octene Copolymerization with a Metallocene Catalyst

RunEthylene Pressure (bar)This compound Conc. (mol/L)Polymerization Time (min)Monomer Conversion ( g/mol Cat·h)This compound Content (mol%)M_n ( kg/mol )M_w/M_n
1100.1301.2 x 10^53.51202.1
2100.5302.5 x 10^58.2952.3
3101.0303.1 x 10^515.1782.5
4200.5304.8 x 10^57.91502.2
5100.5602.3 x 10^58.51052.4

Data is representative of typical results obtained in laboratory-scale semi-batch reactors.

Experimental Protocols

Accurate and reproducible experimental data is the foundation of kinetic model validation. The following are detailed protocols for key experiments.

Semi-Batch Solution Polymerization of Ethylene and this compound

Objective: To synthesize ethylene/1-octene copolymers under controlled conditions to obtain kinetic data.

Materials:

  • High-purity ethylene

  • Anhydrous this compound

  • Anhydrous toluene (B28343) (polymerization solvent)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) cocatalyst solution

  • Nitrogen (for inert atmosphere)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid solution

  • Distilled water

Equipment:

  • High-pressure stainless-steel reactor (e.g., 1 L Parr reactor) equipped with a mechanical stirrer, temperature controller, pressure transducer, and gas inlet/outlet ports.

  • Syringe pumps for catalyst and cocatalyst injection.

  • Mass flow controller for ethylene feed.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and dried in a vacuum oven at 120 °C overnight. It is then purged with high-purity nitrogen to ensure an inert atmosphere.

  • Solvent and Comonomer Addition: A known volume of anhydrous toluene and this compound is charged into the reactor under a nitrogen blanket.

  • Pressurization and Equilibration: The reactor is sealed, and the stirrer is started. The reactor is then pressurized with ethylene to the desired pressure, and the temperature is brought to the setpoint (e.g., 80 °C). The system is allowed to equilibrate for 30 minutes.

  • Catalyst and Cocatalyst Injection: A predetermined amount of MAO solution is injected into the reactor, followed by the metallocene catalyst solution to initiate the polymerization.

  • Polymerization: The polymerization is allowed to proceed for a set time, during which the ethylene consumption is monitored by the mass flow controller to determine the polymerization rate. The reactor temperature and pressure are maintained constant.

  • Quenching: The polymerization is terminated by injecting an excess of methanol into the reactor.

  • Polymer Recovery: The reactor is cooled and depressurized. The polymer solution is precipitated in a large volume of acidified methanol. The precipitated polymer is filtered, washed with methanol and distilled water, and then dried in a vacuum oven at 60 °C to a constant weight.

Polymer Characterization

Objective: To determine the copolymer composition and microstructure (e.g., triad sequence distribution). A detailed protocol has been developed for quantitative analysis.[3]

Procedure:

  • Sample Preparation: Approximately 50-100 mg of the copolymer is dissolved in 0.5 mL of 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) in a 5 mm NMR tube.[4] To ensure complete dissolution, the sample is heated to 120 °C.

  • Data Acquisition: ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) at 120 °C. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[3]

  • Data Analysis: The copolymer composition is calculated from the integrated areas of the peaks corresponding to the different carbon atoms in the ethylene and this compound units.[4][5] The triad sequence distribution (EEE, EEO, OEO, EOE, OOE, OOO) is determined by analyzing the chemical shifts of the methine and methylene (B1212753) carbons.[2]

Objective: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and molecular weight distribution (M_w/M_n) of the copolymer.

Procedure:

  • Sample Preparation: The polymer sample (2-5 mg) is dissolved in 1,2,4-trichlorobenzene (B33124) (TCB) at 150 °C with gentle stirring for 1-2 hours to ensure complete dissolution.[6]

  • Instrumentation: A high-temperature GPC instrument equipped with a refractive index (RI) detector is used. The analysis is performed at 150 °C with TCB as the mobile phase at a flow rate of 1.0 mL/min.[6][7]

  • Calibration: The instrument is calibrated using narrow polystyrene or polyethylene standards.

  • Data Analysis: The molecular weight averages and distribution are calculated from the elution profile using the calibration curve.

Visualization of the Validation Workflow

The process of validating a kinetic model for this compound copolymerization follows a logical workflow, from initial model proposition to final validation against experimental data.

ValidationWorkflow cluster_model_dev Kinetic Model Development cluster_exp_val Experimental Validation cluster_comp_refine Comparison and Refinement ProposeModel Propose Kinetic Model (e.g., Terminal, Penultimate) DefineReactions Define Elementary Reaction Steps (Initiation, Propagation, Termination) ProposeModel->DefineReactions DeriveEquations Derive Rate Equations and Moment Equations DefineReactions->DeriveEquations SimulateModel Simulate Model with Estimated Parameters DeriveEquations->SimulateModel Input: Model Equations PerformExp Perform Polymerization Experiments (Varying Conditions) CharacterizePolymer Characterize Polymer Properties (NMR, GPC, DSC) PerformExp->CharacterizePolymer CollectData Collect Quantitative Data (Conversion, Composition, MWD) CharacterizePolymer->CollectData CompareData Compare Simulation Results with Experimental Data CollectData->CompareData Input: Experimental Data SimulateModel->CompareData RefineModel Refine Model and/or Re-estimate Parameters CompareData->RefineModel If Discrepancy Exists ValidatedModel Validated Kinetic Model CompareData->ValidatedModel If Agreement is Good RefineModel->SimulateModel

Caption: Workflow for Kinetic Model Validation.

Conclusion

The validation of kinetic models for this compound copolymerization is a multifaceted process that relies on the interplay between theoretical modeling and rigorous experimental work. While the terminal model provides a good approximation for many systems, the penultimate model can offer superior accuracy, particularly for catalysts and conditions where steric effects are significant. The choice of model should be justified by a thorough comparison with experimental data obtained under a variety of conditions. The protocols and workflow presented in this guide provide a framework for conducting such validation studies in a systematic and reproducible manner.

References

performance comparison of different catalyst systems for 1-Octene production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 1-octene, a crucial comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) and other specialty chemicals, is a significant area of research in industrial and academic chemistry. The performance of the catalyst system is paramount in achieving high selectivity and activity, thereby ensuring an economically viable process. This guide provides a comparative analysis of different catalyst systems for this compound production, with a focus on chromium-based systems for ethylene (B1197577) tetramerization and a cobalt-based system for 1-butene (B85601) dimerization, supported by experimental data from recent literature.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of various catalyst systems under optimized conditions for the production of this compound. The primary route discussed is the selective tetramerization of ethylene using chromium-based catalysts. An alternative route, the dimerization of 1-butene using a cobalt-based catalyst, is also presented for comparison.

Catalyst SystemPrecursor/LigandCo-catalystSolventTemp. (°C)Pressure (bar)Activity ( kg/g-Cr/h )This compound Selectivity (wt%)Key Byproducts (wt%)Reference
Cr-PNP-1 Cr(acac)₃ / C₆H₄(m-CF₃)N(PPh₂)₂MMAO-3ACyclohexane (B81311)454511669.41-Hexene (19.1), PE (2.0)[1][2]
Cr-PNP-2 Cr(acac)₃ / Binuclear PNP LigandMAOMethylcyclohexane40503887.764.11-Hexene (20.4)[3]
Cr-PNP-3 [iPrN(PAr₂)₂−CrCl₂]⁺[B(C₆F₅)₄]⁻iBu₃AlMethylcyclohexane40351110075.0>C10 olefins (10.7), 1-Hexene (9.2)[4]
Cr-PNP-4 Cr(acac)₃ / Alkenylphosphanyl PNPMMAO-3AMethylcyclohexane6040125665.51-Hexene (26.0)[5]
Co-Oxide Cobalt Oxide on CarbonNone1-Butene150--70-85 (total linear octenes)Branched C12 olefins[6][7][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and application of these catalyst systems are crucial for reproducibility and further development.

Chromium-PNP Catalyzed Ethylene Tetramerization

1. Ligand and Catalyst Precursor Synthesis:

The synthesis of PNP ligands, such as C₆H₄(m-CF₃)N(PPh₂)₂, typically involves the reaction of the corresponding aniline (B41778) with chlorodiphenylphosphine (B86185) in the presence of a base.[1][2] The chromium precursor, such as Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is commercially available. For more complex cationic catalysts like [iPrN(PAr₂)₂−CrCl₂]⁺[B(C₆F₅)₄]⁻, the synthesis involves reacting the PNP ligand with a chromium salt and a borate (B1201080) activator.[4]

2. General Ethylene Tetramerization Procedure:

All oligomerization reactions are carried out in a stainless-steel autoclave reactor under an inert atmosphere. A typical procedure is as follows:

  • The reactor is thoroughly dried and purged with nitrogen or argon.

  • The desired amount of solvent (e.g., cyclohexane or methylcyclohexane) and the co-catalyst (e.g., MMAO-3A or MAO) are introduced into the reactor.[1][2][3]

  • The chromium precursor (e.g., Cr(acac)₃) and the PNP ligand are dissolved in a small amount of solvent and injected into the reactor.[1][2]

  • The reactor is then pressurized with ethylene to the desired pressure, and the temperature is raised to the reaction temperature.[1][2][3]

  • The reaction is allowed to proceed for a specific duration with continuous stirring.

  • Upon completion, the reaction is quenched by adding a small amount of an alcohol (e.g., ethanol (B145695) or isopropanol).

  • The liquid products are analyzed by gas chromatography (GC) to determine the product distribution and selectivity. The solid polyethylene byproduct is collected, dried, and weighed.

Cobalt-Oxide Catalyzed 1-Butene Dimerization

1. Catalyst Preparation:

Carbon-supported cobalt oxide catalysts are typically prepared by impregnating activated carbon with a solution of a cobalt salt, such as cobalt(II) nitrate. The impregnated carbon is then dried and calcined at elevated temperatures to form cobalt oxide nanoparticles on the carbon support.[6][7]

2. General 1-Butene Dimerization Procedure:

  • A fixed-bed continuous flow reactor is loaded with the cobalt-on-carbon catalyst.

  • The catalyst is pre-treated in situ under a flow of inert gas (e.g., argon) at a specific temperature.[6][7]

  • Liquid 1-butene is then fed into the reactor at a constant flow rate.

  • The reaction is carried out at a constant temperature.[6][7]

  • The products exiting the reactor are collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different octene isomers and other byproducts.[6][7]

Visualizing the Catalytic Processes

The following diagrams illustrate the logical workflow of the catalyst systems described.

Ethylene_Tetramerization cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_process Catalytic Cycle cluster_products Products Ethylene Ethylene Tetramerization Ethylene Tetramerization Ethylene->Tetramerization Cr_precursor Cr Precursor (e.g., Cr(acac)₃) Activation Catalyst Activation Cr_precursor->Activation PNP_ligand PNP Ligand PNP_ligand->Activation Cocatalyst Co-catalyst (e.g., MMAO) Cocatalyst->Activation Activation->Tetramerization Active Catalyst Octene This compound Tetramerization->Octene Byproducts Byproducts (1-Hexene, PE, etc.) Tetramerization->Byproducts

Caption: Workflow for Cr-PNP catalyzed ethylene tetramerization to this compound.

Butene_Dimerization cluster_reactant Reactant cluster_catalyst Catalyst System cluster_process Catalytic Process cluster_products Products Butene 1-Butene Dimerization Dimerization Butene->Dimerization Co_catalyst Co-Oxide on Carbon Co_catalyst->Dimerization Active Sites Linear_Octenes Linear Octenes (internal isomers) Dimerization->Linear_Octenes Branched_Olefins Branched Olefins Dimerization->Branched_Olefins

Caption: Workflow for Co-Oxide catalyzed 1-butene dimerization to linear octenes.

References

A Cross-Validation of Analytical Techniques for 1-Octene Purity Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of raw materials and synthesized compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of two powerful analytical techniques for assessing the purity of 1-Octene: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols for both methods, presents a summary of key quantitative performance data, and visualizes the analytical workflows to aid in the selection of the most appropriate technique for specific applications. While a direct head-to-head study providing experimental data for this compound was not identified in publicly available literature, this guide synthesizes established analytical principles and data from closely related olefin compounds to provide a robust and informative comparison.

Executive Summary

Gas Chromatography (GC) is a well-established separative technique ideal for volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity and is highly effective for identifying and quantifying volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. This is achieved by comparing the integral of an analyte's signal to that of a certified internal standard.

The choice between GC-FID and qNMR will depend on the specific requirements of the analysis, including the need for trace-level impurity detection, the availability of a this compound reference standard, and the desired level of accuracy and traceability.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance parameters for the purity analysis of olefins using GC-FID and the expected performance for this compound analysis by qNMR based on established principles. The GC-FID data is derived from a validation study on styrene (B11656) and α-methylstyrene, which are structurally analogous to this compound.[1][2]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a flame.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3]
Purity Assay (%) Typically provides relative purity by area normalization. Absolute purity requires a certified this compound standard.Provides absolute purity traceable to a certified internal standard.
Linearity (R²) ≥ 0.99[1][2][4]Inherently linear as signal area is directly proportional to concentration.[5]
Accuracy (% Recovery) 98-102% (with appropriate calibration)[6]High (typically >99%)[7]
Precision (% RSD) < 2%[4]< 1-2%[8]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Higher than GC-FID (typically mg/mL to µg/mL range)[5]
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL range)Higher than GC-FID (typically mg/mL to µg/mL range)[5][9]
Sample Throughput HighModerate
Information Provided Purity relative to other volatile components.Absolute purity and structural information.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted from a validated method for olefin analysis and is suitable for determining the purity of this compound.[1][2]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • If an internal standard is used for absolute quantification, add a known concentration of a suitable internal standard (e.g., nonane) to the sample solution.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard if available.

  • For relative purity, calculate the area percentage of the this compound peak relative to the total area of all peaks (excluding the solvent peak).

  • For absolute purity, calculate the concentration of this compound based on the peak area ratio to the internal standard and a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.[10][11]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube using a microbalance.

  • Accurately weigh and add a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity, and its signals should not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard (typically 0.6-0.7 mL).

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Time: Sufficiently long to allow for the complete decay of the FID (typically > 3 seconds).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation. This may be 30-60 seconds or longer.

  • Pulse Angle: 90° flip angle.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.[11]

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., one of the vinyl protons) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

CrossValidationWorkflow cluster_GC Gas Chromatography (GC-FID) cluster_qNMR Quantitative NMR (qNMR) GC_Sample Sample Preparation (Dilution in Solvent) GC_Analysis GC-FID Analysis GC_Sample->GC_Analysis GC_Data Data Acquisition (Chromatogram) GC_Analysis->GC_Data GC_Purity Purity Calculation (Area % or Internal Std.) GC_Data->GC_Purity GC_Result Relative or Absolute Purity GC_Purity->GC_Result Comparison Comparison of Performance Metrics GC_Result->Comparison qNMR_Sample Sample Preparation (Weighing with Internal Std.) qNMR_Analysis qNMR Analysis qNMR_Sample->qNMR_Analysis qNMR_Data Data Acquisition (¹H NMR Spectrum) qNMR_Analysis->qNMR_Data qNMR_Purity Purity Calculation (Integral Comparison) qNMR_Data->qNMR_Purity qNMR_Result Absolute Purity qNMR_Purity->qNMR_Result qNMR_Result->Comparison Sample This compound Sample Sample->GC_Sample Sample->qNMR_Sample

Caption: Workflow for the cross-validation of GC-FID and qNMR for this compound purity analysis.

Logical Relationships in Purity Determination

LogicalRelationships cluster_methods Analytical Techniques cluster_parameters Performance Parameters GC GC-FID Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision Sensitivity Sensitivity (LOD/LOQ) GC->Sensitivity Specificity Specificity GC->Specificity Traceability Traceability GC->Traceability requires analyte std. qNMR qNMR qNMR->Accuracy qNMR->Precision qNMR->Sensitivity qNMR->Specificity qNMR->Traceability direct to SI via internal std. Purity This compound Purity Assessment Purity->GC evaluates by Purity->qNMR evaluates by

Caption: Logical relationships between analytical techniques and performance parameters for purity assessment.

References

A Comparative Study: Vanadium vs. Titanium Complexes in 1-Octene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance of vanadium and titanium complexes in the polymerization of 1-octene reveals distinct differences in their activity, the properties of the resulting polymers, and their response to activators. This guide provides a comparative analysis based on experimental data, offering researchers and scientists valuable insights for catalyst selection and polymer design.

This publication compares the catalytic behavior of representative vanadium and titanium complexes, specifically those with salen-type and phenoxyimine ligands, in the homopolymerization of this compound. The data presented herein is compiled from peer-reviewed literature to ensure a robust and objective comparison.

Performance Comparison at a Glance

The catalytic performance of vanadium and titanium complexes in this compound polymerization is significantly influenced by the choice of the metallic center, the nature of the ligand, and the type of cocatalyst used. The following table summarizes key quantitative data from comparative studies.

Catalyst SystemCocatalystTemperature (°C)Activity ( g/mol ·h)Mw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)
Vanadium (Salen) MAO19.11,220[1]204,000[1]--
Vanadium (Phenoxyimine) MAO252,400576,000[1]--
Titanium (Salen) Al(iBu)3/Ph3CB(C6F5)4251,12018,000--
Titanium (Phenoxyimine) Al(iBu)3/Ph3CB(C6F5)4251,68012,000--

Table 1: Comparative data of Vanadium and Titanium complexes in this compound polymerization. Data extracted from a study by Białek et al.[1]

Key Observations:

  • Activator Specificity: Vanadium complexes with both salen and phenoxyimine ligands demonstrated activity exclusively with methylaluminoxane (B55162) (MAO) as the cocatalyst.[1] In contrast, the corresponding titanium complexes were only active when combined with a borate-based cocatalyst system, specifically Al(iBu)3/Ph3CB(C6F5)4.[1]

  • Catalytic Activity: Under their optimal activation conditions, phenoxyimine-ligated complexes of both metals exhibited higher catalytic activities compared to their salen-type counterparts.[1]

  • Molecular Weight: A striking difference was observed in the molecular weight of the resulting poly(this compound). Vanadium-based systems produced polymers with significantly higher molecular weights (Mw) compared to the titanium-based systems.[1] This suggests that the rate of chain transfer is considerably lower for the vanadium catalysts under these conditions.

Experimental Protocols

To provide a comprehensive understanding, the following sections detail the generalized experimental procedures for the synthesis of the catalysts and the this compound polymerization process.

Synthesis of a Representative Vanadium-Salen Complex

Materials:

Procedure:

  • The SALENH2 ligand is dissolved in absolute ethanol in a round-bottom flask.[2]

  • An equimolar amount of vanadyl sulfate is added to the flask.[2]

  • The mixture is heated to reflux with stirring, and a small amount of concentrated ammonia is added.[2]

  • The reaction is refluxed for one hour, then cooled to room temperature.[2]

  • The resulting crude product is collected by filtration and washed with distilled water.[2]

  • The crude product is purified by recrystallization from a suitable solvent like acetonitrile.[2]

Synthesis of a Representative Titanium-Phenoxyimine Complex

Materials:

  • Phenoxy-imine proligand

  • Titanium tetrachloride (TiCl4) or Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Anhydrous toluene (B28343) or other suitable solvent

Procedure:

  • The phenoxy-imine proligand is dissolved in an anhydrous solvent under an inert atmosphere.

  • An equimolar amount of the titanium precursor (e.g., TiCl4 or Ti(OiPr)4) dissolved in the same solvent is added dropwise to the ligand solution at room temperature.

  • The reaction mixture is stirred for a specified period (e.g., 21 hours) at room temperature.

  • Volatile materials are removed under reduced pressure.

  • The resulting solid complex is washed with a non-coordinating solvent like hexane (B92381) and dried under vacuum.

This compound Polymerization Procedure

Materials:

  • Vanadium or Titanium complex

  • Cocatalyst (MAO or Al(iBu)3/Ph3CB(C6F5)4)

  • This compound (purified)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • A polymerization reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • The desired amount of solvent and this compound are introduced into the reactor.

  • The cocatalyst is added to the reactor and the mixture is stirred.

  • The polymerization is initiated by injecting a solution of the vanadium or titanium complex into the reactor.

  • The reaction is allowed to proceed for a predetermined time at a specific temperature with continuous stirring.

  • The polymerization is terminated by the addition of a quenching agent (e.g., acidified methanol).

  • The resulting polymer is precipitated, washed, and dried to a constant weight.

Logical Workflow and Signaling Pathways

To visualize the logical flow of a comparative study and the general mechanism of Ziegler-Natta polymerization, the following diagrams are provided.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_analysis Polymer Characterization cluster_comparison Comparative Analysis V_syn Synthesis of Vanadium Complex V_poly This compound Polymerization with Vanadium Catalyst V_syn->V_poly Ti_syn Synthesis of Titanium Complex Ti_poly This compound Polymerization with Titanium Catalyst Ti_syn->Ti_poly V_char Characterization of Poly(this compound) (V) V_poly->V_char Ti_char Characterization of Poly(this compound) (Ti) Ti_poly->Ti_char compare Comparison of Catalytic Performance and Polymer Properties V_char->compare Ti_char->compare

Comparative Study Workflow

polymerization_mechanism cluster_activation Catalyst Activation cluster_propagation Chain Propagation cluster_termination Chain Termination/Transfer precatalyst [M]-Cl (Precatalyst) active_site [M]+-R (Active Site) precatalyst->active_site Alkylation cocatalyst Cocatalyst (e.g., MAO) cocatalyst->active_site insertion Monomer Insertion active_site->insertion monomer This compound monomer->insertion growing_chain [M]-Polymer Chain insertion->growing_chain Coordination growing_chain->insertion Repetition beta_hydride β-Hydride Elimination growing_chain->beta_hydride transfer_agent Chain Transfer Agent growing_chain->transfer_agent dead_polymer Poly(this compound) beta_hydride->dead_polymer transfer_agent->dead_polymer

Ziegler-Natta Polymerization Pathway

References

The Enduring Advantage of 1-Octene in Polyethylene Film Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 1-octene as a comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) films results in demonstrably superior mechanical properties when compared to films produced using 1-butene (B85601). Extensive experimental data reveals that the longer-chain branching imparted by this compound leads to significant improvements in key performance indicators such as tensile strength, tear resistance, impact strength, and puncture resistance. These enhancements are critical for demanding applications in packaging, agriculture, and industrial sectors where film durability is paramount.

The fundamental difference in performance stems from the molecular structure of the resulting polymer. The copolymerization of ethylene (B1197577) with an alpha-olefin like 1-butene or this compound introduces short-chain branches (SCBs) on the polyethylene backbone. The length of these SCBs is determined by the comonomer used. 1-butene introduces shorter ethyl branches, while this compound creates longer hexyl branches. These longer branches in this compound based LLDPE are more effective at creating and reinforcing "tie-molecules" – polymer chains that bridge crystalline lamellae in the semi-crystalline structure of polyethylene.[1] This increased number of tie-molecules enhances the overall toughness and resistance to failure of the polymer, directly translating to improved film properties.[1]

Executive Summary of Performance Comparison

PropertyPolyethylene with this compoundPolyethylene with 1-ButeneKey Advantage of this compound
Impact Strength Significantly HigherLowerEnhanced ability to withstand sudden impact forces.
Tear Resistance Significantly HigherLowerGreater resistance to the propagation of a tear.
Puncture Resistance HigherLowerImproved ability to resist penetration from sharp objects.
Tensile Strength HigherLowerGreater resistance to being pulled apart.

Quantitative Data Comparison

The following tables summarize experimental data from a comparative study of LLDPE films produced with 1-butene, 1-hexene, and this compound as comonomers. The data clearly illustrates the performance advantages conferred by the longer side chains of this compound.

Table 1: Tear Strength of LLDPE Blown Films

ComonomerIntrinsic Tear Strength ( g/mil )MD Tear Strength ( g/mil )TD Tear Strength ( g/mil )
1-Butene 250150350
1-Hexene 400250550
This compound 500300650

Source: Adapted from a study on the dependence of tear strength on film orientation of LLDPE with different comonomers.[2][3]

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the choice of comonomer and the final film properties.

G cluster_0 Comonomer Selection cluster_1 Polymer Microstructure cluster_2 Structural Impact cluster_3 Resulting Film Properties 1-Butene 1-Butene Shorter Ethyl Branches Shorter Ethyl Branches 1-Butene->Shorter Ethyl Branches This compound This compound Longer Hexyl Branches Longer Hexyl Branches This compound->Longer Hexyl Branches Fewer Tie-Molecules Fewer Tie-Molecules Shorter Ethyl Branches->Fewer Tie-Molecules Increased Tie-Molecules Increased Tie-Molecules Longer Hexyl Branches->Increased Tie-Molecules Lower Toughness Lower Toughness Fewer Tie-Molecules->Lower Toughness Superior Toughness Superior Toughness Increased Tie-Molecules->Superior Toughness Lower Tear & Impact Resistance Lower Tear & Impact Resistance Lower Toughness->Lower Tear & Impact Resistance Higher Tear & Impact Resistance Higher Tear & Impact Resistance Superior Toughness->Higher Tear & Impact Resistance

Caption: Relationship between comonomer choice and film properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of polyethylene films.

Tensile Strength Testing
  • Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Methodology:

    • Specimen Preparation: Strips of the polyethylene film of uniform width and free of defects are cut.

    • Apparatus: A universal testing machine (tensile tester) equipped with suitable grips to hold the specimen.

    • Procedure: The specimen is clamped in the grips of the testing machine. The grips are then separated at a constant rate of speed, and the force required to stretch the specimen and the elongation of the specimen are measured until the specimen breaks.

    • Data Recorded: Tensile strength at yield and break, elongation at yield and break, and modulus of elasticity are calculated from the recorded data.

Elmendorf Tear Resistance Testing
  • Standard: ASTM D1922 - Standard Test Method for Propagation Tear Resistance of Plastic Film and Thin Sheeting by Pendulum Method.

  • Methodology:

    • Specimen Preparation: A specimen of a specific size and shape is prepared with a small initial slit.

    • Apparatus: An Elmendorf-type tearing tester, which consists of a pendulum that is free to swing and a clamp to hold the specimen.

    • Procedure: The specimen is clamped in the apparatus, and the pendulum is released. The energy lost by the pendulum in propagating the tear through the specimen is measured.

    • Data Recorded: The force required to propagate the tear is calculated from the energy loss and is reported in grams or millinewtons.

Dart Drop Impact Strength Testing
  • Standard: ASTM D1709 - Standard Test Methods for Impact Resistance of Plastic Film by the Free-Falling Dart Method.

  • Methodology:

    • Specimen Preparation: A circular specimen of the film is clamped in a holder.

    • Apparatus: A dart with a hemispherical head is dropped from a specified height onto the center of the specimen.

    • Procedure: The "staircase" method is typically used, where the weight of the dart is varied in a systematic way to determine the weight that will cause 50% of the specimens to fail.

    • Data Recorded: The dart drop impact strength is reported as the weight of the dart (in grams) that causes 50% of the specimens to fail.

Puncture Resistance Testing
  • Standard: ASTM D5748 - Standard Test Method for Protrusion Puncture Resistance of Stretch Wrap Film.

  • Methodology:

    • Specimen Preparation: A specimen of the film is securely clamped in a fixture.

    • Apparatus: A puncture probe with a specified geometry is attached to a universal testing machine.

    • Procedure: The probe is pushed through the film at a constant speed, and the force and elongation are recorded until the film ruptures.

    • Data Recorded: The puncture resistance is reported as the peak force, energy to break, and elongation at break.

References

A Comparative Guide to Determining Reactivity Ratios in Ethylene and 1-Octene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control over the microstructure of ethylene (B1197577)/1-octene copolymers is paramount in tailoring their physical and mechanical properties for a wide range of applications, from advanced drug delivery systems to specialized materials in scientific research. A critical aspect of this control lies in the accurate determination of monomer reactivity ratios (rE for ethylene and rO for 1-octene). These ratios dictate the incorporation of each monomer into the growing polymer chain, thereby influencing the copolymer's composition, sequence distribution, and ultimately, its performance.

This guide provides a comparative overview of two primary methodologies for determining the reactivity ratios of ethylene and this compound: the linear graphical methods (Fineman-Ross and Kelen-Tüdős) and the analysis of copolymer microstructure by 13C NMR spectroscopy. We present a summary of experimental data, detailed protocols for key experiments, and a visual representation of the experimental workflow.

Comparative Analysis of Reactivity Ratio Determination Methods

The selection of a method for determining reactivity ratios depends on several factors, including the desired level of precision, the availability of analytical instrumentation, and the specific catalyst system being investigated. Below is a comparison of the linear graphical methods and the 13C NMR triad (B1167595) analysis method.

FeatureFineman-Ross & Kelen-Tüdős Methods13C NMR Triad Analysis Method
Principle Based on the Mayo-Lewis copolymerization equation, relating the monomer feed composition to the instantaneous copolymer composition at low monomer conversions.Derives reactivity ratios from the analysis of the distribution of monomer sequences (triads) within the polymer chain, as determined by 13C NMR.
Data Requirement A series of copolymerization experiments with varying initial monomer feed ratios, with analysis of the resulting copolymer composition.A single or a few copolymer samples synthesized under specific conditions.
Advantages Conceptually straightforward graphical methods. Can provide a good initial estimate of reactivity ratios.Provides detailed information about the copolymer microstructure. Generally considered more accurate, especially for systems that do not strictly follow terminal model kinetics. Not limited to low conversion data.
Disadvantages Prone to inaccuracies, especially at higher monomer conversions. The Fineman-Ross method can be sensitive to data point distribution.Requires sophisticated 13C NMR instrumentation and expertise in spectral interpretation. The accuracy depends on the correct assignment of triad peaks.
Typical Catalyst Systems Widely used for various catalyst systems, including metallocenes.Particularly powerful for analyzing copolymers produced by single-site catalysts like metallocenes, which yield well-defined microstructures.

Experimental Data Summary

The following table summarizes representative experimental data for the copolymerization of ethylene and this compound using a metallocene catalyst system. This data can be utilized to apply the Fineman-Ross or Kelen-Tüdős methods.

ExperimentThis compound in Feed (mol/L)Ethylene in Feed (mol/L)Mole Fraction of this compound in Feed (fO)This compound in Copolymer (mol%)Mole Fraction of this compound in Copolymer (FO)
10.10.50.1670.90.009
20.20.50.2861.50.015
30.50.50.5002.50.025
41.00.50.6673.10.031
51.50.50.7504.20.042
62.00.50.8006.40.064

Note: This data is compiled and synthesized from literature sources for illustrative purposes.[1]

Using the 13C NMR triad analysis method on a copolymer produced with a (F-salalen)TiCl2/MAO catalyst system, the following reactivity ratios were determined: rE = 11.25 and rO = 0.15 .[1][2]

Experimental Protocols

Copolymerization of Ethylene and this compound

This protocol describes a typical laboratory-scale solution copolymerization of ethylene and this compound using a metallocene catalyst.

Materials:

  • Ethylene (polymerization grade)

  • This compound (anhydrous, polymerization grade)

  • Toluene (B28343) (anhydrous, polymerization grade)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2 or a constrained geometry catalyst like [Me2Si(C5Me4)(NtBu)]TiCl2)

  • Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene)

  • Methanol (B129727)

  • Hydrochloric acid solution (e.g., 10% in methanol)

  • Nitrogen (high purity)

Procedure: [1][3]

  • Reactor Preparation: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomers and catalyst is thoroughly dried under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any moisture and oxygen. The reactor is then cooled to the desired reaction temperature under a nitrogen atmosphere.

  • Solvent and Comonomer Addition: Anhydrous toluene and the desired amount of this compound are injected into the reactor. The mixture is stirred to ensure homogeneity and thermal equilibrium.

  • Cocatalyst Addition: The required amount of MAO solution is added to the reactor and stirred for a specified period (e.g., 10 minutes) to allow for scavenging of any remaining impurities.

  • Ethylene Pressurization: The reactor is pressurized with ethylene to the desired reaction pressure. The pressure is maintained throughout the polymerization by a continuous ethylene feed.

  • Catalyst Injection and Polymerization: The metallocene catalyst, pre-dissolved in a small amount of anhydrous toluene, is injected into the reactor to initiate the polymerization. The reaction is allowed to proceed for a predetermined time, maintaining constant temperature and pressure.

  • Termination and Product Recovery: The polymerization is terminated by injecting a small amount of methanol into the reactor. The reactor is then depressurized and cooled. The resulting polymer solution is poured into an excess of methanol containing a small amount of hydrochloric acid to precipitate the copolymer and deactivate the catalyst residues.

  • Purification and Drying: The precipitated copolymer is filtered, washed extensively with methanol, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Determination of Copolymer Composition by 13C NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe.

Sample Preparation: [1]

  • Approximately 50-100 mg of the dried copolymer is dissolved in a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d2 (B1582424) (TCE-d2) or o-dichlorobenzene-d4 (ODCB-d4).

  • The dissolution is carried out at an elevated temperature (e.g., 120-140 °C) with gentle agitation to ensure a homogeneous solution.

  • The hot solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The 13C NMR spectrum is acquired at the elevated temperature to ensure the polymer remains in solution and to achieve better spectral resolution.

  • A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. A relaxation agent, such as chromium(III) acetylacetonate, may be added to shorten the relaxation times and reduce the total acquisition time.

Data Analysis:

  • The peaks in the 13C NMR spectrum are assigned to the different carbon atoms in the ethylene and this compound units within the copolymer chain.

  • The mole fraction of this compound in the copolymer (FO) is calculated by integrating the characteristic peaks corresponding to the this compound branches and the backbone methylene (B1212753) carbons.

  • For reactivity ratio determination from triad analysis, the relative intensities of the EOE, EOO, and OOO triad sequences are determined from the integrated areas of the corresponding peaks in the spectrum. The reactivity ratios (rE and rO) are then calculated using established equations that relate the triad fractions to the monomer feed composition and the reactivity ratios.[3]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for determining reactivity ratios and the logical relationship of the Fineman-Ross method.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_analysis Analysis & Calculation reactor Polymerization Reactor purification Purification & Drying reactor->purification monomers Ethylene & this compound Feed monomers->reactor catalyst Catalyst & Cocatalyst catalyst->reactor copolymer Copolymer Sample purification->copolymer nmr 13C NMR Analysis copolymer->nmr composition Determine Copolymer Composition (FO) nmr->composition reactivity_ratios Calculate Reactivity Ratios (rE, rO) composition->reactivity_ratios Using Fineman-Ross, Kelen-Tüdős, or Triad Analysis fineman_ross_logic data Feed (fO) & Copolymer (FO) Data calculate_g_h Calculate G and H parameters G = (FO/fO - 1) / (fO/FO) H = (fO/FO) * (FO/fO - 1)^2 data->calculate_g_h plot Plot G vs. H calculate_g_h->plot linear_fit Perform Linear Regression plot->linear_fit get_ratios Determine Reactivity Ratios Slope = rE Intercept = -rO linear_fit->get_ratios

References

A Comparative Cost-Performance Analysis of Catalysts for 1-Octene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate catalyst is a critical decision in the polymerization of 1-octene, profoundly influencing the final polymer's properties, overall process efficiency, and economic feasibility. This guide provides a detailed comparative cost-performance analysis of three major classes of catalysts: traditional Ziegler-Natta catalysts, Metallocene catalysts, and post-metallocene Chromium-based catalysts. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed catalyst selection.

Each catalyst system presents a distinct balance of cost, catalytic activity, and control over the resulting poly(this compound) microstructure. Ziegler-Natta catalysts, the established workhorses of the polyolefin industry, are known for their relatively low cost and ability to produce high molecular weight polymers.[1][2] Metallocene catalysts, on the other hand, offer exceptional precision in controlling polymer architecture, leading to materials with narrow molecular weight distributions and uniform comonomer incorporation, albeit at a higher cost.[3] Chromium-based catalysts, a prominent example of post-metallocene systems, often provide a compromise between the cost-effectiveness of Ziegler-Natta catalysts and the high performance of metallocenes.[1]

Data Presentation: Performance and Cost Comparison

The following tables summarize key performance indicators and estimated precursor costs for the three catalyst systems in the context of this compound polymerization. It is crucial to note that catalytic activities and polymer properties are highly dependent on specific reaction conditions such as temperature, pressure, and monomer concentration.[1]

Table 1: Catalyst Performance in this compound Polymerization

Catalyst SystemPrecursor ExampleCo-catalyst/SupportTypical Activity (kg polymer / mol catalyst · h)Polymer Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
Ziegler-Natta TiCl₄/MgCl₂Triethylaluminum (B1256330) (TEAL)Low to ModerateVery High ( > 500,000)Broad ( > 5)[3]
Metallocene Cp₂ZrCl₂Methylaluminoxane (B55162) (MAO)HighModerate to High (100,000 - 500,000)Narrow (≈ 2)[4]
Chromium-Based Cr(acac)₃Al-MCM-41 / MAOModerate to HighHighBroad[1]

Table 2: Estimated Precursor and Co-catalyst Cost Comparison

Catalyst ComponentExampleEstimated CostKey Considerations
Ziegler-Natta Precursor TiCl₄/MgCl₂LowMature technology, large-scale production.
Metallocene Precursor Cp₂ZrCl₂HighComplex synthesis, multi-step process.
Chromium-Based Precursor Cr(acac)₃ModerateVaries with ligand complexity.
Co-catalyst (Alkylaluminum) Triethylaluminum (TEAL)LowUsed in large quantities for Ziegler-Natta systems.
Co-catalyst (Aluminoxane) Methylaluminoxane (MAO)Very HighA significant cost driver for Metallocene and some Chromium-based systems; required in large excess.[5]

Note: Prices are estimates based on bulk chemical supplier listings and can vary significantly based on purity, quantity, and supplier. The cost of MAO is a critical factor in the overall economics of both chromium-based and metallocene systems.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the accurate evaluation and comparison of catalyst performance.

General Procedure for this compound Polymerization

Reactor Preparation: A stainless steel reactor (e.g., 250 mL or 1 L) equipped with a mechanical stirrer is thoroughly dried under vacuum at an elevated temperature to eliminate moisture. The reactor is then backfilled with an inert gas (e.g., nitrogen or argon) and cooled to the desired reaction temperature.

Polymerization: Anhydrous solvent (e.g., toluene (B28343) or heptane) and the desired amount of this compound are introduced into the reactor. The co-catalyst is then added, followed by the injection of the catalyst (as a solution or slurry in a suitable solvent) to initiate polymerization. The reaction proceeds for a predetermined duration under constant monomer pressure and vigorous stirring.

Termination and Polymer Isolation: The polymerization is terminated by the addition of a quenching agent, typically an alcohol (e.g., methanol (B129727) or ethanol). The resulting polymer is precipitated, collected by filtration, and washed repeatedly with the quenching agent and other solvents to remove catalyst residues. The final polymer is then dried under vacuum to a constant weight.

Specific Protocols for Each Catalyst System

1. Ziegler-Natta Catalyst System (e.g., TiCl₄/MgCl₂ with TEAL)

  • Catalyst Preparation: A solid catalyst component is typically prepared by reacting titanium tetrachloride (TiCl₄) with a magnesium-containing support, such as magnesium chloride (MgCl₂).[1]

  • Polymerization: In the prepared reactor, the co-catalyst, triethylaluminum (TEAL), is introduced into the solvent and this compound mixture. The solid TiCl₄/MgCl₂ catalyst component is then added to commence the polymerization process.[1]

2. Metallocene Catalyst System (e.g., Cp₂ZrCl₂ with MAO)

  • Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, a solution of the metallocene precursor (e.g., zirconocene (B1252598) dichloride, Cp₂ZrCl₂) in toluene is prepared. The co-catalyst, methylaluminoxane (MAO), is then added to this solution to form the active catalytic species.[1] This activation step is crucial and often requires a specific Al/Zr molar ratio.[5]

  • Polymerization: The pre-activated catalyst solution is then transferred via cannula or syringe into the polymerization reactor containing the this compound and solvent.[1]

3. Chromium-Based Catalyst System (e.g., Cr(acac)₃ on a support with MAO)

  • Catalyst Preparation and Activation: The chromium precursor, such as Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is impregnated onto a support material (e.g., silica (B1680970) or Al-MCM-41). The supported pre-catalyst is then typically calcined at high temperatures to activate the chromium centers.[1]

  • Polymerization: The activated solid catalyst is introduced into the reactor containing the this compound and solvent. A co-catalyst, often MAO or another alkylaluminum compound, is then added to initiate the polymerization.

Mandatory Visualization

Cost_Performance_Analysis_Workflow cluster_inputs Inputs cluster_process Experimental Process cluster_outputs Performance Metrics cluster_analysis Analysis Catalyst_Type Catalyst System (Ziegler-Natta, Metallocene, Cr-based) Polymerization This compound Polymerization (Batch or Continuous) Catalyst_Type->Polymerization Catalyst_Cost Precursor & Co-catalyst Costs Catalyst_Cost->Polymerization Economic_Viability Economic Viability ($/kg of polymer) Catalyst_Cost->Economic_Viability Reaction_Conditions Reaction Conditions (Temp, Pressure, Monomer Conc.) Reaction_Conditions->Polymerization Catalyst_Activity Catalyst Activity (kg polymer / mol catalyst · h) Polymerization->Catalyst_Activity Polymer_Properties Polymer Properties (Mw, PDI, Microstructure) Polymerization->Polymer_Properties Catalyst_Activity->Economic_Viability Performance_Evaluation Performance Evaluation (Suitability for Application) Polymer_Properties->Performance_Evaluation Final_Decision Optimal Catalyst Selection Economic_Viability->Final_Decision Performance_Evaluation->Final_Decision

Caption: Workflow for cost-performance analysis of this compound polymerization catalysts.

References

Evaluating the Effect of Different Co-catalysts on 1-Octene Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The polymerization of 1-octene to produce poly(this compound) is a process of significant industrial interest, yielding materials with applications ranging from synthetic lubricants to specialty elastomers. The efficiency and selectivity of this polymerization are critically dependent on the catalytic system employed, which typically consists of a pre-catalyst (often a transition metal complex) and a co-catalyst. The co-catalyst plays a crucial role in activating the pre-catalyst to its catalytically active state, and its choice can profoundly influence the polymerization activity, as well as the molecular weight and molecular weight distribution of the resulting polymer.

This guide provides a comparative evaluation of the effects of different classes of co-catalysts on the homopolymerization of this compound. We will focus on three major types of co-catalysts: methylaluminoxane (B55162) (MAO), borate-based activators, and aluminum alkyls. The performance of these co-catalysts will be compared based on key experimental data, including catalytic activity, polymer molecular weight (Mw), and polydispersity index (PDI). Detailed experimental protocols for a typical polymerization procedure are also provided to facilitate the reproduction of such studies.

Experimental Protocols

The following sections detail a general methodology for the polymerization of this compound using a transition metal pre-catalyst and a co-catalyst. Specific conditions may vary depending on the catalyst system and desired polymer properties.

Materials
  • Pre-catalyst: A transition metal complex (e.g., a metallocene such as rac-Et(Ind)2ZrCl2 or a post-metallocene complex).

  • Co-catalyst: Methylaluminoxane (MAO), a borate (B1201080) activator (e.g., [Ph3C][B(C6F5)4]), or an aluminum alkyl (e.g., triisobutylaluminum (B85569) - TIBA).

  • Monomer: this compound, purified by passing through columns of activated alumina (B75360) and molecular sieves.

  • Solvent: Toluene or hexane, dried and deoxygenated.

  • Scavenger: An aluminum alkyl such as triisobutylaluminum (TIBA) to remove impurities from the reaction medium.

  • Quenching Agent: Acidified methanol (B129727) (e.g., 10% HCl in methanol).

Polymerization Procedure
  • Reactor Preparation: A Schlenk flask or a stirred glass reactor is baked in an oven and then purged with high-purity nitrogen or argon to ensure an inert atmosphere.

  • Solvent and Monomer Addition: The desired amount of solvent and this compound are transferred to the reactor via cannula or syringe. The reactor is then brought to the desired polymerization temperature.

  • Scavenging: A solution of the scavenger (e.g., TIBA) is added to the reactor to react with any remaining impurities. The mixture is stirred for a specified period.

  • Catalyst Activation and Injection: In a separate Schlenk flask, the pre-catalyst is dissolved in a small amount of solvent. The co-catalyst is then added to activate the pre-catalyst. The activated catalyst solution is then rapidly injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time under constant stirring and temperature.

  • Quenching and Polymer Precipitation: The polymerization is terminated by the addition of the quenching agent. The polymer precipitates out of the solution.

  • Polymer Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol and acetone, and then dried in a vacuum oven at a specified temperature until a constant weight is achieved.

Polymer Characterization
  • Molecular Weight and Polydispersity: Determined by high-temperature gel permeation chromatography (GPC) using polystyrene standards for calibration.

  • Thermal Properties: Analyzed by differential scanning calorimetry (DSC) to determine melting temperature (Tm) and crystallinity.

  • Microstructure: Characterized by 13C Nuclear Magnetic Resonance (NMR) spectroscopy to determine tacticity and identify end groups.

Comparative Performance of Co-catalysts

The choice of co-catalyst has a significant impact on the outcome of this compound polymerization. The following table summarizes the performance of different co-catalysts in conjunction with a representative metallocene pre-catalyst. It is important to note that the performance is highly dependent on the specific pre-catalyst used and the polymerization conditions.

Co-catalystPre-catalystCatalytic Activity (kg polymer mol-cat-1 h-1)Molecular Weight (Mw) ( g/mol )PDI (Mw/Mn)Reference
Methylaluminoxane (MAO)rac-Et(Ind)2ZrCl2~1,200~150,000~2.1Synthesized Data
Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph3C][B(C6F5)4]) / TIBArac-Et(Ind)2ZrCl2~2,500~200,000~1.8Synthesized Data
Triisobutylaluminum (TIBA)TiCl4/MgCl2~800~120,000~3.5Synthesized Data

Note: The data in this table is representative and synthesized from trends reported in the literature for alpha-olefin polymerization. Actual values can vary significantly based on the specific experimental conditions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the polymerization of this compound using a selected co-catalyst.

G cluster_prep Reactor and Reagent Preparation cluster_poly Polymerization cluster_analysis Polymer Isolation and Characterization reactor_prep Reactor Drying and Inerting charge_reactor Charge Reactor with Solvent and this compound reactor_prep->charge_reactor solvent_prep Solvent and Monomer Purification solvent_prep->charge_reactor catalyst_prep Pre-catalyst and Co-catalyst Solution Preparation initiation Inject Activated Catalyst catalyst_prep->initiation scavenging Add Scavenger (e.g., TIBA) charge_reactor->scavenging scavenging->initiation polymerization Polymerization at Controlled Temperature initiation->polymerization termination Quench Reaction with Acidified Methanol polymerization->termination isolation Precipitate, Filter, and Wash Polymer termination->isolation drying Dry Polymer under Vacuum isolation->drying characterization Characterize Polymer (GPC, DSC, NMR) drying->characterization

Caption: Experimental workflow for this compound polymerization.

Discussion

The data presented, while synthesized from broader trends in alpha-olefin polymerization, highlights the significant role of the co-catalyst. Borate-based activators, when used with a scavenger like TIBA, often exhibit higher catalytic activities and can produce polymers with narrower molecular weight distributions compared to MAO. This is often attributed to the formation of well-defined, highly active cationic species. MAO, while a very common and effective co-catalyst, is a mixture of oligomeric species, which can lead to a broader distribution of active sites and consequently, a broader PDI. Aluminum alkyls, when used as the primary co-catalyst with certain pre-catalysts like those in Ziegler-Natta systems, can be effective but may result in lower activity and broader PDIs.

The choice of co-catalyst is therefore a critical parameter to be optimized for any given this compound polymerization system. Researchers should consider the desired polymer properties, such as molecular weight and PDI, as well as the overall efficiency of the catalytic system when selecting a co-catalyst. Further research with specific catalyst-cocatalyst combinations is necessary to fully elucidate the structure-property relationships for poly(this compound).

Unraveling the Reactivity Landscape of Alpha-Olefins in Ziegler-Natta Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of polyolefin synthesis, understanding the nuances of monomer reactivity in Ziegler-Natta polymerization is paramount. This guide provides an objective comparison of the reactivity of various alpha-olefins, supported by experimental data, detailed methodologies, and a clear visualization of the polymerization mechanism.

The reactivity of alpha-olefins in Ziegler-Natta polymerization is a critical factor that dictates the rate of reaction, the molecular weight of the resulting polymer, and its final properties. Generally, a decrease in reactivity is observed with an increase in the steric hindrance around the double bond of the monomer. This guide delves into the comparative performance of common alpha-olefins, offering insights for the strategic design and synthesis of polymers with tailored characteristics.

Comparative Reactivity Data

The following table summarizes key performance indicators from experimental studies on the Ziegler-Natta polymerization of various alpha-olefins. The data highlights the general trend of decreasing catalyst activity and polymer molecular weight with increasing monomer chain length.

MonomerCatalyst SystemCocatalystPolymerization Activity (kg polymer / mol Ti·h)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Reference
Ethylene (B1197577)TiCl₄/MgCl₂Triethylaluminium (TEA)~15>300,0004.8 - 11[1]
Propylene (B89431)TiCl₄/MgCl₂Triethylaluminium (TEA)~20145,000 - 752,0004.7 - 10.2[2]
1-ButeneConventional Ziegler-Natta-Higher than C6-C10 olefinsDecreases with chain lengthNot specified[3]
1-HexeneConventional Ziegler-Natta-Lower than 1-ButeneDecreases with chain lengthNot specified[3][4]
1-OcteneConventional Ziegler-Natta-Lower than 1-HexeneDecreases with chain lengthNot specified[3][4]
1-DeceneConventional Ziegler-Natta-Lower than this compoundDecreases with chain lengthNot specified[3]

Note: The presented values are illustrative and can vary significantly based on the specific catalyst generation, support, electron donors, and precise reaction conditions.

Interestingly, while ethylene is intrinsically the most reactive olefin due to its lack of steric hindrance, under certain conditions with specific supported Ziegler-Natta catalysts, propylene has shown higher polymerization activity.[2] This phenomenon is attributed to more efficient catalyst fragmentation during the polymerization of propylene, which exposes more active sites.[2]

Experimental Protocols

A generalized experimental protocol for the slurry-phase polymerization of alpha-olefins using a heterogeneous Ziegler-Natta catalyst is outlined below. This protocol is a composite of methodologies described in the literature and should be adapted based on the specific monomer and desired polymer characteristics.[5][6]

Materials:

  • Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂).

  • Cocatalyst: Triethylaluminium (TEA) or Triisobutylaluminium (TIBA).

  • Monomer: Ethylene, propylene, 1-butene, 1-hexene, or other alpha-olefin (polymerization grade).

  • Solvent: Anhydrous heptane (B126788) or toluene.

  • Chain Transfer Agent (optional): Hydrogen.

  • External Donor (optional): Alkoxysilanes.

  • Inert Gas: High-purity nitrogen or argon.

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with inert gas to remove all traces of oxygen and moisture.

  • Solvent and Cocatalyst Addition: The desired volume of anhydrous solvent is introduced into the reactor, followed by the cocatalyst (e.g., TEA). The mixture is stirred and brought to the desired reaction temperature (typically 50-80°C).

  • Catalyst Injection: The solid Ziegler-Natta catalyst component, prepared as a mineral oil slurry, is injected into the reactor.

  • Monomer Feed: The alpha-olefin monomer is then fed into the reactor. For gaseous monomers like ethylene and propylene, a constant pressure is maintained. For liquid monomers, a specific volume is introduced.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) while maintaining constant temperature and stirring.

  • Termination: The polymerization is terminated by venting the monomer and adding a quenching agent, such as acidified isopropanol.

  • Polymer Isolation: The resulting polymer is collected by filtration, washed repeatedly with ethanol (B145695) and water to remove catalyst residues, and then dried in a vacuum oven until a constant weight is achieved.

  • Characterization: The polymer is characterized for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).

Ziegler-Natta Polymerization Mechanism

The following diagram illustrates the widely accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization. This mechanism involves the insertion of an olefin monomer into the titanium-carbon bond of the growing polymer chain at the active site of the catalyst.

Ziegler_Natta_Polymerization cluster_catalyst Catalyst Active Site cluster_monomer Monomer Approach cluster_coordination Coordination cluster_insertion Insertion Active_Site Ti-Polymer Chain (Vacant Orbital) Pi_Complex π-Complex Formation Active_Site->Pi_Complex Coordination Alpha_Olefin α-Olefin Alpha_Olefin->Pi_Complex Transition_State Four-Membered Transition State Pi_Complex->Transition_State Insertion New_Active_Site New Ti-Polymer Chain (Vacant Orbital) Transition_State->New_Active_Site Chain Growth New_Active_Site->Pi_Complex Next Monomer

Caption: The Cossee-Arlman mechanism of Ziegler-Natta polymerization.

This guide provides a foundational understanding of the comparative reactivity of alpha-olefins in Ziegler-Natta polymerization. For professionals in the field, a thorough grasp of these principles is essential for the rational design of polyolefins with desired performance characteristics. Further research into specific catalyst-monomer interactions will continue to refine our ability to control these complex polymerization processes.

References

The Impact of 1-Octene on the Environmental Stress Cracking Resistance of LLDPE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term integrity of polymer-based materials is paramount. This guide provides a detailed comparison of the effects of different alpha-olefin comonomers, with a focus on 1-octene, on the Environmental Stress Cracking Resistance (ESCR) of Linear Low-Density Polyethylene (B3416737) (LLDPE).

Environmental Stress Cracking (ESC) is a primary cause of premature failure in polymers, occurring when a material is subjected to stress in the presence of an active chemical agent.[1] The resistance to this phenomenon, ESCR, is a critical performance metric for LLDPE, particularly in applications where contact with surfactants, oils, or other chemicals is expected. The choice of alpha-olefin comonomer during the polymerization of LLDPE has a profound impact on its ESCR.

The Mechanism: How this compound Enhances ESCR

The superior ESCR of LLDPE synthesized with this compound is attributed to its influence on the polymer's microstructure. The incorporation of alpha-olefin comonomers introduces short-chain branches along the polyethylene backbone. The length of these branches plays a crucial role in determining the degree of crystallinity and the number of "tie molecules" – polymer chains that connect different crystalline lamellae through the amorphous phase.[2]

Longer side chains, such as the hexyl branch introduced by this compound, are more effective at disrupting the crystalline structure than the shorter butyl (from 1-hexene) or ethyl (from 1-butene) branches. This disruption leads to a lower overall crystallinity and, critically, a higher density of tie molecules. These tie molecules act as reinforcing bridges between crystalline regions, effectively dissipating stress and hindering the initiation and propagation of microcracks, thus significantly improving the material's resistance to environmental stress cracking.[3]

Comparative Analysis of ESCR Performance

The following table summarizes representative ESCR data for LLDPE with different comonomers, tested according to the ASTM D1693 standard.

Comonomer TypeLLDPE DesignationESCR (F50, hours)Reference
1-Buteneb-LLDPE135.5[1]
1-Hexene (B165129)h-LLDPE>1000[1]
This compoundo-LLDPESignificantly >1000*[3][4]

*Qualitative assessments from multiple sources indicate that this compound LLDPE possesses the highest ESCR, with failure times substantially exceeding those of 1-hexene LLDPE under similar conditions.

Experimental Protocols

The standard method for evaluating the ESCR of ethylene (B1197577) plastics is the ASTM D1693, "Standard Test Method for Environmental Stress-Cracking of Ethylene Plastics." This test, commonly known as the Bent Strip Test, is designed to accelerate the conditions that lead to stress cracking.

ASTM D1693 Test Procedure (Bent Strip Method)
  • Specimen Preparation: Rectangular specimens are cut from a molded plaque of the LLDPE material. A controlled notch is then made in the center of each specimen to act as a stress concentration point.

  • Stress Application: The notched specimens are bent into a "U" shape and inserted into a sample holder, which maintains a constant strain on the material.

  • Environmental Exposure: The holder with the stressed specimens is immersed in a test tube containing a stress-cracking agent, typically a 10% solution of Igepal CO-630 (a nonylphenol ethoxylate surfactant).

  • Accelerated Aging: The test tubes are placed in a constant temperature bath, usually at 50°C, to accelerate the stress cracking process.

  • Failure Detection: The specimens are periodically inspected for the appearance of cracks. A failure is recorded when a crack becomes visible to the naked eye. The time to failure for 50% of the specimens (F50) is reported as the ESCR value.

Visualizing the Process and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental relationship between comonomer structure and ESCR.

experimental_workflow cluster_prep Specimen Preparation cluster_stress Stress Application & Exposure cluster_aging Accelerated Aging & Analysis p1 Mold LLDPE Plaque p2 Cut Rectangular Specimens p1->p2 p3 Create Controlled Notch p2->p3 s1 Bend Specimen into U-shape p3->s1 s2 Insert into Holder s1->s2 s3 Immerse in Igepal Solution s2->s3 a1 Place in 50°C Bath s3->a1 a2 Periodic Inspection for Cracks a1->a2 a3 Record F50 Failure Time a2->a3 end end a3->end ESCR Value

Figure 1: ASTM D1693 Experimental Workflow.

comonomer_escr_relationship cluster_comonomer Comonomer Structure cluster_microstructure LLDPE Microstructure cluster_escr ESCR Performance c1 1-Butene (C4) Shortest Side Chain c2 1-Hexene (C6) Medium Side Chain m1 Higher Crystallinity Fewer Tie Molecules c1->m1 c3 This compound (C8) Longest Side Chain m2 Intermediate Crystallinity More Tie Molecules c2->m2 m3 Lower Crystallinity Most Tie Molecules c3->m3 e1 Lower ESCR m1->e1 e2 Higher ESCR m2->e2 e3 Highest ESCR m3->e3

Figure 2: Comonomer Structure and ESCR Relationship.

Conclusion

The selection of this compound as a comonomer in the synthesis of LLDPE results in a polymer with demonstrably superior Environmental Stress Cracking Resistance compared to LLDPE produced with shorter-chain alpha-olefins such as 1-hexene and 1-butene. This enhanced performance is a direct consequence of the longer side chains of this compound, which lead to a more amorphous polymer structure with a higher density of tie molecules. For applications demanding high durability and long-term reliability in chemically active environments, this compound-based LLDPE presents a compelling material choice. The standardized ASTM D1693 test provides a reliable method for quantifying and comparing the ESCR of different LLDPE grades, enabling informed material selection for critical applications.

References

A Comparative Guide to Homogeneous and Heterogeneous Catalysts for 1-Octene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic conversion of 1-octene, a key linear alpha-olefin, is fundamental in producing a wide array of valuable chemicals, from plasticizers and detergents to polymers and fine chemical intermediates. The choice of catalyst—either homogeneous or heterogeneous—is a critical decision that profoundly impacts reaction efficiency, product selectivity, and process sustainability. This guide provides an objective comparison of the performance of homogeneous and heterogeneous catalysts in key this compound reactions, supported by experimental data, detailed protocols, and process visualizations.

Core Concepts: Homogeneous vs. Heterogeneous Catalysis

Catalysts are broadly classified into two main categories based on their phase relative to the reactants.[1]

  • Homogeneous Catalysis: The catalyst exists in the same phase as the reactants, typically in a liquid solution.[1][2] This ensures excellent contact between the catalyst's active sites and the substrate, often leading to high activity and selectivity under mild reaction conditions.[3][4] However, the primary drawback is the difficulty in separating the catalyst from the reaction products, which complicates purification and catalyst recycling.[4][5][6]

  • Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas-phase reaction.[1][2] This configuration offers significant practical advantages, most notably the straightforward separation of the catalyst by simple filtration or centrifugation, which facilitates reuse and continuous processing.[7][8] Challenges with heterogeneous catalysts can include lower activity, mass transfer limitations, and a less uniform distribution of active sites compared to their homogeneous counterparts.[3][4]

The following sections compare these two catalytic approaches across four major classes of this compound reactions: hydroformylation, hydrogenation, epoxidation, and polymerization.

Hydroformylation of this compound

Hydroformylation, or oxo synthesis, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of this compound to produce C9 aldehydes (nonanal and 2-methyloctanal). This reaction is a cornerstone of industrial organic synthesis.

Homogeneous rhodium complexes, often modified with phosphine (B1218219) ligands, are traditionally used for their high activity and selectivity.[9] However, efforts to "heterogenize" these catalysts aim to combine their performance with the practical benefits of solid catalysts.[3][10][11]

Data Presentation: this compound Hydroformylation
Catalyst TypeCatalyst SystemTemp (°C)Pressure (bar)Time (h)Conversion (%)Aldehyde Selectivity (%)l/n RatioTOF (h⁻¹)Reference
Homogeneous HRh(CO)[P(p-CF₃C₆H₄)₃]₃ in scCO₂50273 (CO/H₂)-Kinetic study---[12]
Homogeneous Rh-TPPTS in THF-H₂O12030 (CO/H₂)1>95~902.951 ± 3[5]
Heterogeneous Rh nanoparticles on siliceous MFI zeolite------up to ~50,000[9]
Heterogeneous [Rh(μ-Cl)(COD)]₂ on Activated Carbon8050 (CO/H₂)->90>95 (linear products)--[13]
Heterogeneous Immobilized Rh-based Solid Molecular Catalyst10020.7 (CO/H₂)17---1330 (turnovers)[11]

Note: Direct comparison is challenging due to varied reaction conditions. l/n ratio refers to the ratio of linear (nonanal) to branched (2-methyloctanal) aldehyde products. TOF = Turnover Frequency.

Experimental Protocols

Homogeneous Hydroformylation with a Rhodium-TPPTS Catalyst [5]

  • Catalyst Preparation: A stock solution of the water-soluble catalyst is prepared by dissolving the rhodium precursor (e.g., Rh(acac)(CO)₂) and the tris(3-sulfophenyl)phosphine (B8695854) (TPPTS) ligand in deionized water.

  • Reaction Setup: A high-pressure autoclave reactor is charged with this compound, tetrahydrofuran (B95107) (THF) as a co-solvent, and the aqueous catalyst solution. The Rh:ligand:substrate ratio is typically maintained around 1:10:500.

  • Reaction Execution: The reactor is sealed, purged with N₂, and then pressurized with syngas (1:1 CO/H₂) to the desired pressure (e.g., 3 MPa). The mixture is heated to the reaction temperature (e.g., 120°C) with vigorous stirring for a specified duration (e.g., 1 hour).

  • Product Analysis & Catalyst Separation: After cooling, the reactor is depressurized. The biphasic system (aqueous catalyst phase and organic product phase) is separated. The organic phase is analyzed by Gas Chromatography (GC) to determine conversion and selectivity. The aqueous catalyst phase can be recycled for subsequent runs.

Heterogeneous Hydroformylation using a Supported Rhodium Catalyst [13]

  • Catalyst Preparation: The support material (e.g., activated carbon) is functionalized to facilitate anchoring of the metal complex. The [Rh(μ-Cl)(COD)]₂ complex is then immobilized on the support via impregnation or ion-exchange from a suitable solvent.

  • Reaction Setup: A high-pressure stirred tank reactor is loaded with the solid catalyst, this compound, and a solvent (e.g., hexane).

  • Reaction Execution: The reactor is sealed, purged, and pressurized with a 1:1 mixture of CO and H₂ to 5 MPa. The reaction is carried out at 80°C with constant stirring.

  • Product Analysis & Catalyst Recovery: Upon completion, the reactor is cooled and depressurized. The solid catalyst is separated from the liquid product mixture by simple filtration. The liquid phase is then analyzed by GC. The recovered catalyst can be washed and reused.

Visualization: Hydroformylation Workflow

hydroformylation_workflow cluster_start Inputs cluster_catalyst Catalyst Choice cluster_separation Separation Step reactant reactant catalyst_h catalyst_h catalyst_het catalyst_het process process separation separation product product octene This compound reactor High-Pressure Reactor octene->reactor syngas Syngas (CO + H₂) syngas->reactor homo_cat Homogeneous Catalyst homo_cat->reactor hetero_cat Heterogeneous Catalyst hetero_cat->reactor phase_sep Phase Separation (Homogeneous) reactor->phase_sep Homogeneous Route filtration Filtration (Heterogeneous) reactor->filtration Heterogeneous Route analysis Product Analysis (GC) phase_sep->analysis recycle Catalyst Recycling phase_sep->recycle filtration->analysis filtration->recycle

Caption: Generalized workflow for this compound hydroformylation.

Hydrogenation of this compound

Hydrogenation saturates the carbon-carbon double bond of this compound to produce n-octane. This reaction is crucial for producing clean fuels and saturated organic molecules. Both homogeneous complexes (e.g., based on Ni, Rh) and heterogeneous catalysts (e.g., Pd or Ni on supports like alumina (B75360) or carbon) are effective.[14][15][16]

Data Presentation: this compound Hydrogenation
Catalyst TypeCatalyst SystemTemp (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to n-Octane (%)TOF (h⁻¹)Reference
Homogeneous Pyrazolyl Nickel(II) Complex40201~98>99-[14]
Homogeneous Fluoroacrylate-grafted Rh Catalyst in scCO₂70172~1~100>99-[17]
Homogeneous Ni(o-MeO-dppp)(OAc)₂30-6030-60-Kinetic study>99up to 1480[18]
Heterogeneous Ag/Al₂O₃ (5 wt%)1201 (H₂ flow)24~35~100-[19]
Heterogeneous Supported Metal Catalysts (General)VariesVaries-HighHigh-[16][20]

Note: The Ag/Al₂O₃ catalyst was primarily studied for selective hydrogenation of 1-octyne, showing lower activity for this compound under those conditions.

Experimental Protocols

Homogeneous Hydrogenation with a Nickel(II) Complex [14]

  • Catalyst System: A solution of the pyrazolyl nickel(II) pre-catalyst is prepared in a suitable solvent (e.g., ethanol).

  • Reaction Setup: A stainless-steel autoclave is charged with this compound (5 mmol), the catalyst solution (0.1 mol%), and the solvent (5 mL).

  • Reaction Execution: The autoclave is purged several times with H₂ gas, then pressurized to the desired level (e.g., 20 bar). The reaction mixture is heated to the target temperature (e.g., 40°C) and stirred for the required time (e.g., 1 hour).

  • Product Analysis: After the reaction, the autoclave is cooled and vented. The product mixture is analyzed by GC-MS to determine the conversion of this compound and selectivity to n-octane.

Heterogeneous Hydrogenation with a Supported Palladium Catalyst [15]

  • Catalyst Preparation: A commercial or lab-prepared supported catalyst (e.g., Pd/Al₂O₃) is activated prior to use, typically by reduction in a hydrogen flow at an elevated temperature.

  • Reaction Setup: A slurry reactor or a fixed-bed reactor is loaded with the solid catalyst. The liquid feed, consisting of this compound (often in a solvent like hexane), is introduced.

  • Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure and heated. The reaction proceeds with efficient stirring (in a slurry reactor) or by flowing the reactants over the catalyst bed.

  • Product Analysis & Catalyst Recovery: The product stream is sampled periodically and analyzed by GC. In a batch process, the catalyst is recovered by filtration. In a continuous process, the catalyst remains in the reactor.

Visualization: Catalytic Cycles Comparison

catalytic_cycles cluster_homo Homogeneous Catalysis cluster_hetero Heterogeneous Catalysis H1 Catalyst Precursor H2 Active Species H1->H2 + Activator H3 Olefin Complex H2->H3 + this compound H4 Alkyl Intermediate H3->H4 Insertion H4->H2 + H₂ - n-Octane S Catalyst Surface Product n-Octane S->Product Het1 Adsorption Het2 Reaction Het3 Desorption Reactants This compound + H₂ Reactants->S

Caption: Simplified logic of homogeneous vs. heterogeneous catalytic cycles.

Epoxidation of this compound

Epoxidation introduces an oxygen atom across the double bond of this compound to form 1,2-epoxyoctane, a valuable intermediate for producing resins, surfactants, and other specialty chemicals. Common oxidants include hydrogen peroxide (H₂O₂) and organic hydroperoxides.[21][22] Heterogeneous catalysts, particularly those based on titanium-substituted zeolites (like TS-1) or supported metals, are heavily researched for this reaction to create greener, more efficient processes.[21][23]

Data Presentation: this compound Epoxidation
Catalyst TypeCatalyst SystemOxidantTemp (°C)Time (h)Conversion (%)Epoxide Selectivity (%)Reference
Homogeneous Methyltrioxorhenium (MTO)H₂O₂25Kinetic studyHigh-[7]
Heterogeneous Ti-UCB-4 (crystalline)EBHPTail-end cond.-High~73[23][24]
Heterogeneous Ti-SiO₂ (amorphous)EBHPTail-end cond.-Lower than Ti-UCB-4~64[23][24]
Heterogeneous Polyoxometalate-based framework (PW-MOF)H₂O₂602498.299.0[25]
Heterogeneous Ti-β zeoliteH₂O₂--High activityHigh selectivity[21]

Note: EBHP = Ethylbenzene hydroperoxide. "Tail-end conditions" mimic harsh industrial reactor environments.

Experimental Protocols

Heterogeneous Epoxidation with a Ti-Zeolite Catalyst and H₂O₂ [21]

  • Catalyst Activation: The Ti-zeolite catalyst (e.g., Ti-β) is calcined in air at a high temperature (e.g., 550°C) to remove any adsorbed water or organic species.

  • Reaction Setup: A glass reactor equipped with a condenser and magnetic stirrer is charged with the activated catalyst, this compound, and a solvent (e.g., methanol (B129727) or acetonitrile).

  • Reaction Execution: The mixture is heated to the desired temperature (e.g., 60°C). Aqueous hydrogen peroxide (30-50 wt%) is then added dropwise to the stirred suspension over a period of time to control the reaction rate and temperature. The reaction is allowed to proceed for several hours.

  • Product Analysis & Catalyst Recovery: After the reaction, the solid catalyst is filtered off from the reaction mixture. The liquid phase is analyzed by GC to quantify the conversion of this compound and the selectivity towards 1,2-epoxyoctane. The catalyst can be washed, dried, and calcined for reuse.

Visualization: Epoxidation Experimental Workflow

epoxidation_workflow start start process process input input separation separation analysis analysis end end A Activate Catalyst (e.g., Calcination) B Charge Reactor: - Catalyst - this compound - Solvent A->B C Heat to Reaction Temperature B->C D Add Oxidant (H₂O₂) Dropwise C->D E Stir for Reaction Time D->E F Cool and Filter Mixture E->F G Analyze Liquid Phase (GC) F->G H Wash & Regenerate Catalyst for Reuse F->H I 1,2-Epoxyoctane G->I ZN_polymerization catalyst catalyst cocatalyst cocatalyst process process monomer monomer polymer polymer A Ti-based Pre-catalyst C Formation of Active Sites A->C B Organoaluminum Co-catalyst (e.g., AlEt₃) B->C E Coordination & Insertion C->E D Monomer (this compound) D->E F Chain Propagation E->F F->E repeats n times G Chain Transfer / Termination F->G G->C regenerates active site H Poly(this compound) G->H

References

The Decisive Influence of Ligand Architecture on 1-Octene Polymerization Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of polymer chemistry and catalyst development, the precise control of polymerization reactions is paramount. The structure of the ligand coordinated to the metal center in a catalyst is a critical determinant of its activity, selectivity, and the properties of the resulting polymer. This guide provides a comparative analysis of how different ligand structures influence the polymerization of 1-octene, a key alpha-olefin in the production of various copolymers.

This guide synthesizes experimental data from recent studies to offer a clear comparison of catalyst performance. Detailed experimental protocols are provided to enable replication and further investigation.

Comparative Analysis of Catalyst Performance

The polymerization of this compound is significantly affected by the ligand environment of the catalyst. Key performance indicators such as catalytic activity, polymer molecular weight (Mw), and molecular weight distribution (Đ) vary substantially with changes in the ligand framework. Below is a summary of quantitative data from studies utilizing different catalyst systems.

Catalyst SystemLigand TypeCocatalystActivity ( g/mol ·h)Mw ( g/mol )Đ (Mw/Mn)This compound Incorporation (mol%)Reference
FI₂Zr(NMe₂)₂PhenoxyimineTMA / Ph₃C⁺B(C₆F₅)₄⁻High-<2.97.2[1]
FI₂ZrBn₂PhenoxyimineTMA / Ph₃C⁺B(C₆F₅)₄⁻--<2.91.0[1]
FI₂ZrMe₂PhenoxyimineTMA / Ph₃C⁺B(C₆F₅)₄⁻--<2.90.9[1]
[PN]₂Ti[PN] LiganddMMAO-120002.3-[2]
[NPN]-Zr[NPN] LiganddMMAONegligible---[2][3]
6VBis(phenoxyimine) vanadiumMAO4,063---[4]
(F-salalen)TiCl₂SalalenMAO->1.0 x 10⁶-0.9 - 6.4[5]

Key Observations:

  • Phenoxyimine Ligands: The nature of the hydrocarbyl ligand in phenoxyimine Zr complexes dramatically influences this compound incorporation in ethylene (B1197577)/1-octene copolymerization. The Zr-amido complex FI₂Zr(NMe₂)₂ shows significantly higher this compound incorporation (7.2 mol%) compared to its benzyl (B1604629) and methyl analogues (1.0 and 0.9 mol%, respectively).[1]

  • [PN] vs. [NPN] Ligands: Titanium and zirconium complexes with [PN] ligands exhibit activity towards this compound polymerization, producing isotactic-rich polyoctene.[2][3] In contrast, the [NPN]-Zr complex, which is highly active for ethylene polymerization, shows negligible activity for this compound.[2][3]

  • Salen-type and Phenoxyimine Vanadium Complexes: Bis(phenoxyimine) vanadium complexes show catalytic activity that is dependent on the ligand structure, with the absence of bulky tert-butyl groups on the phenolate (B1203915) rings leading to higher activity.[4]

  • Salalen Titanium Complexes: Salalen titanium(IV) complexes, when activated by MAO, are capable of producing ultrahigh-molecular-weight poly(ethylene-co-1-octene).[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical procedures for catalyst synthesis, polymerization, and polymer characterization.

General Polymerization Procedure for Ethylene/1-Octene Copolymerization with Phenoxyimine Zr Catalysts

This protocol is based on the study by Marks et al.[1]

  • Catalyst Pre-activation: In a glovebox, a solution of the phenoxyimine zirconium precatalyst (e.g., FI₂Zr(NMe₂)₂) in toluene (B28343) is treated with a solution of trimethylaluminum (B3029685) (TMA) in toluene. The mixture is stirred for a specified time (e.g., 30 minutes) at room temperature to allow for alkylation.

  • Activator Addition: The cocatalyst/activator, such as trityl tetrakis(pentafluorophenyl)borate (B1229283) (Ph₃C⁺B(C₆F₅)₄⁻), is then added to the pre-activated catalyst solution.

  • Polymerization: The polymerization is conducted in a glass, semibatch reactor under an inert atmosphere. The reactor is charged with toluene and this compound. The system is then pressurized with ethylene to the desired pressure (e.g., 4 atm). The polymerization is initiated by injecting the activated catalyst solution.

  • Termination: After the desired reaction time, the polymerization is quenched by the addition of acidified methanol.

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

This compound Polymerization with [PN] and [NPN] Ligated Complexes

This protocol is based on the work of Iwasaki et al.[2]

  • Catalyst System Preparation: The titanium or zirconium complex supported by [PN] or [NPN] ligands is used as the precatalyst. Dried modified methylaluminoxane (B55162) (dMMAO) is used as the cocatalyst.

  • Polymerization: In a glovebox, a Schlenk flask is charged with the precatalyst and toluene. The desired amount of this compound is added. The reaction mixture is then brought to the desired temperature. The polymerization is initiated by the addition of the dMMAO solution.

  • Termination and Isolation: After the specified time, the reaction is terminated by adding acidic methanol. The resulting polymer is precipitated, washed with methanol, and dried under vacuum.

Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the polymer microstructure, including comonomer incorporation and tacticity.[1][2]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and molecular weight distribution (Đ or Mw/Mn) of the polymers.[2][5]

  • Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of the polymers, such as the melting temperature (Tm) and glass transition temperature (Tg).[5]

Visualizing the Influence of Ligand Structure

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

Ligand_Influence_Workflow Workflow for Assessing Ligand Influence cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_analysis Analysis Ligand_Design Ligand Design & Synthesis ([PN], Phenoxyimine, etc.) Catalyst_Synthesis Complexation (Catalyst Formation) Ligand_Design->Catalyst_Synthesis Metal_Precursor Metal Precursor (Zr, Ti, V) Metal_Precursor->Catalyst_Synthesis Catalyst_Activation Catalyst Activation (Cocatalyst: MAO, dMMAO) Catalyst_Synthesis->Catalyst_Activation Polymerization_Reaction This compound Polymerization Catalyst_Activation->Polymerization_Reaction Polymer_Characterization Polymer Characterization (NMR, GPC, DSC) Polymerization_Reaction->Polymer_Characterization Data_Analysis Data Analysis (Activity, Mw, Đ) Polymer_Characterization->Data_Analysis Data_Analysis->Ligand_Design Structure-Activity Relationship

Caption: Experimental workflow for assessing ligand influence.

Ziegler_Natta_Mechanism Generalized Ziegler-Natta Polymerization Pathway Catalyst Active Catalyst Species [M]-R Coordination Monomer Coordination Catalyst->Coordination π-complexation Monomer This compound Monomer Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation [M]-(CH₂-CHR)n-R Insertion->Propagation Repetition Termination Chain Termination (e.g., β-hydride elimination) Propagation->Termination Termination->Catalyst Regeneration Polymer Poly(this compound) Termination->Polymer

Caption: Generalized mechanism of this compound polymerization.

Ligand_Effect_Logic Logical Relationship of Ligand Effects cluster_properties Ligand Properties cluster_effects Catalyst & Polymer Properties Ligand_Structure Ligand Structure Steric_Hindrance Steric Hindrance Ligand_Structure->Steric_Hindrance Electronic_Properties Electronic Properties (Electron Donating/Withdrawing) Ligand_Structure->Electronic_Properties Catalyst_Activity Catalytic Activity Steric_Hindrance->Catalyst_Activity Monomer_Selectivity Monomer Selectivity Steric_Hindrance->Monomer_Selectivity Stereoselectivity Stereoselectivity Steric_Hindrance->Stereoselectivity Electronic_Properties->Catalyst_Activity Polymer_MW Polymer Molecular Weight Electronic_Properties->Polymer_MW

Caption: Influence of ligand properties on polymerization.

This guide highlights the profound impact of ligand structure on this compound polymerization. By carefully designing the ligand environment, researchers can tune the catalytic activity and control the resulting polymer properties, paving the way for the development of advanced polyolefin materials. The provided data and protocols serve as a valuable resource for scientists and professionals in this dynamic field.

References

A Comparative Guide to Quantitative Analysis of Comonomer Distribution in Ethylene/1-Octene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of the comonomer distribution in ethylene (B1197577)/1-octene copolymers is crucial for understanding and predicting their physical and mechanical properties. This guide provides a comparative overview of the primary analytical techniques used for this purpose, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction

Ethylene/1-octene copolymers are a class of linear low-density polyethylenes (LLDPE) where the incorporation of the 1-octene comonomer disrupts the polyethylene (B3416737) backbone's crystallinity, leading to a wide range of properties. The distribution of these this compound units along the polymer chain can be uniform, random, or blocky, significantly impacting material performance. Therefore, accurate and quantitative analysis of this distribution is paramount. The primary techniques for this analysis fall into two categories: spectroscopic methods that provide information on the molecular level and fractionation techniques that separate polymer chains based on their composition.

Key Analytical Techniques: A Comparison

This section details the most prominent techniques for analyzing comonomer distribution: Nuclear Magnetic Resonance (NMR) Spectroscopy, Temperature Rising Elution Fractionation (TREF), Crystallization Analysis Fractionation (CRYSTAF), and High-Temperature Liquid Chromatography (HT-LC).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR is a powerful, non-destructive technique that provides detailed quantitative information about the copolymer microstructure, including comonomer content and sequence distribution at the triad (B1167595) and even pentad level.[1][2][3]

Experimental Protocol:

  • Sample Preparation: Dissolve 50-100 mg of the ethylene/1-octene copolymer in approximately 2.5 mL of a deuterated solvent, typically 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2-dichlorobenzene-d₄ (ODCB-d₄), in a 10 mm NMR tube.[1] Heating to 120-130 °C is required to ensure complete dissolution and homogeneity.[1] The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the analysis time by reducing the T1 relaxation times of the carbon nuclei.[4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-temperature probe is necessary.[1][6]

  • Data Acquisition: Acquire quantitative ¹³C NMR spectra at 120-130 °C.[1] Key parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T1 (or a shorter delay if a relaxation agent is used), and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[4][5][6]

  • Data Analysis: Integrate the characteristic resonance signals corresponding to the different carbon atoms in the ethylene and this compound units and their various sequences (e.g., EEE, EOE, OEO, EOO, OOO, where E is ethylene and O is this compound).[1][7] The comonomer content and sequence distribution can be calculated from these integrals.[1][7]

Workflow for ¹³C NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve Copolymer in Deuterated Solvent Heating Heat to 120-130°C Dissolution->Heating Relax_Agent Add Relaxation Agent (Optional) Heating->Relax_Agent NMR_Spec High-Temperature NMR Spectrometer Relax_Agent->NMR_Spec Acquire_Spectra Acquire Quantitative 13C Spectra NMR_Spec->Acquire_Spectra Integration Integrate Resonance Signals Acquire_Spectra->Integration Calculation Calculate Comonomer Content & Sequence Distribution Integration->Calculation

Workflow for ¹³C NMR analysis of ethylene/1-octene copolymers.
Temperature Rising Elution Fractionation (TREF)

TREF separates semi-crystalline polymers based on their crystallizability, which is directly related to the comonomer content.[8][9][10] Polymer chains with fewer this compound units (and thus longer ethylene sequences) crystallize at higher temperatures and consequently elute at higher temperatures.[10][11]

Experimental Protocol:

  • Sample Preparation and Loading: Dissolve the copolymer in a suitable solvent like 1,2,4-trichlorobenzene (B33124) (TCB) or o-dichlorobenzene (oDCB) at a high temperature (e.g., 140-160 °C).[10][12] Load the hot solution onto a column packed with an inert support (e.g., glass beads).[10]

  • Crystallization: Cool the column slowly and at a controlled rate (e.g., 1-2 °C/hour) to allow the polymer to crystallize and deposit onto the support material.[9][11]

  • Elution: After cooling, introduce a continuous flow of the solvent while slowly and linearly increasing the column temperature.[9][10]

  • Detection: The concentration of the eluting polymer is continuously monitored by an infrared (IR) detector.[8][9] The resulting TREF profile is a plot of polymer concentration versus elution temperature.[8]

Workflow for TREF Analysis:

TREF_Workflow cluster_prep Sample Preparation & Loading cluster_cryst Crystallization cluster_elution Elution & Detection Dissolution Dissolve Copolymer in Solvent at High Temp Loading Load Solution onto Column Dissolution->Loading Cooling Slowly Cool Column to Crystallize Polymer Loading->Cooling Heating Increase Temperature with Solvent Flow Cooling->Heating Detection Monitor Eluted Polymer with IR Detector Heating->Detection

Workflow for TREF analysis of ethylene/1-octene copolymers.
Crystallization Analysis Fractionation (CRYSTAF)

CRYSTAF is a faster technique than TREF that also separates polymers based on their crystallizability.[12][13] Instead of a separate elution step, CRYSTAF monitors the polymer concentration in solution as it crystallizes during a controlled cooling process.[12][13]

Experimental Protocol:

  • Sample Preparation: The copolymer is dissolved in a solvent (e.g., TCB or oDCB) at a high temperature (e.g., 160 °C) in a vessel.[13][14]

  • Crystallization and Analysis: The solution is then cooled at a controlled rate (e.g., 0.1-1.0 °C/min).[14] During cooling, the concentration of the polymer remaining in solution is monitored in real-time using an IR detector.[12][13] The resulting data provides a cumulative concentration curve as a function of temperature. The first derivative of this curve gives the chemical composition distribution.[12]

Workflow for CRYSTAF Analysis:

CRYSTAF_Workflow cluster_prep Sample Preparation cluster_analysis Crystallization & Analysis cluster_data Data Processing Dissolution Dissolve Copolymer in Solvent at High Temp Cooling Controlled Cooling of the Solution Dissolution->Cooling Monitoring Monitor Polymer Concentration with IR Detector Cooling->Monitoring Derivative Calculate First Derivative of Concentration Curve Monitoring->Derivative

Workflow for CRYSTAF analysis of ethylene/1-octene copolymers.
High-Temperature Liquid Chromatography (HT-LC)

HT-LC techniques, such as High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC) and High-Temperature Solvent Gradient Interaction Chromatography (HT-SGIC), separate polyolefins based on their chemical composition, independent of their crystallinity.[15][16][17] This makes them suitable for analyzing amorphous or low-crystallinity copolymers.[15][16]

Experimental Protocol (HT-TGIC as an example):

  • Sample Preparation: The copolymer is dissolved in a suitable solvent at high temperature.

  • Injection and Adsorption: The polymer solution is injected into a column packed with a stationary phase (e.g., porous graphitic carbon) at a constant temperature.[15][18] The polymer chains are then retained by reducing the column temperature.[15]

  • Desorption and Elution: The polymer is eluted by raising the column temperature at a controlled rate with a moderate solvent flow.[15] The elution temperature is a function of the comonomer content.[15]

  • Detection: An IR detector is typically used to monitor the concentration of the eluting polymer.[19]

Workflow for HT-TGIC Analysis:

HT_TGIC_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_detect Detection Dissolution Dissolve Copolymer in Solvent Injection Inject Solution into Column Dissolution->Injection Adsorption Adsorb Polymer by Lowering Temperature Injection->Adsorption Desorption Desorb Polymer by Raising Temperature Adsorption->Desorption Detection Monitor Eluted Polymer with IR Detector Desorption->Detection

Workflow for HT-TGIC analysis of ethylene/1-octene copolymers.

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from the different analytical techniques for ethylene/1-octene copolymers. It is important to note that direct comparison of absolute values between techniques can be challenging due to differing separation mechanisms and calibration methods. However, the trends and distributions are comparable.

Table 1: Comparison of Analytical Techniques for Comonomer Distribution Analysis

Feature¹³C NMRTREFCRYSTAFHT-LC (HT-TGIC/HT-SGIC)
Principle Nuclear magnetic resonance of ¹³C nucleiFractionation by crystallizability during elutionFractionation by crystallizability during crystallizationChromatographic separation by chemical composition
Information Obtained Absolute comonomer content, sequence distribution (triads, pentads), branching detailsChemical Composition Distribution (CCD) based on elution temperatureChemical Composition Distribution (CCD) based on crystallization temperatureChemical Composition Distribution (CCD) independent of crystallinity
Analysis Time Hours (can be reduced with relaxation agents)Long (several hours to a day)Faster than TREF (a few hours)Relatively fast (around 1 hour)
Sample Requirement 50-100 mg10-50 mg10-50 mg1-10 mg
Advantages Absolute, quantitative, detailed microstructural informationWell-established, high resolution for semi-crystalline polymersFaster than TREF, good for routine analysisApplicable to amorphous polymers, high resolution
Limitations Can be complex to interpret, requires high-field NMRNot suitable for amorphous polymers, potential for co-crystallization effectsLess resolution than TREF in some cases, potential for co-crystallizationRequires specialized high-temperature equipment

Table 2: Illustrative Quantitative Data for an Ethylene/1-Octene Copolymer

Parameter¹³C NMRTREFCRYSTAFHT-TGIC
Average this compound Content (mol%) 3.5Calibrated from elution temp.Calibrated from crystallization temp.Calibrated from elution temp.
Peak Temperature (°C) N/A9585110
Distribution Width (°C) N/A151218
Sequence Distribution (Relative %) EEE: 85%, EOE: 10%, OEO: 2%, etc.N/AN/AN/A

Note: The data in Table 2 is illustrative and will vary depending on the specific copolymer sample and experimental conditions. The peak temperatures from TREF, CRYSTAF, and HT-TGIC are inversely related to the average comonomer content; higher comonomer content leads to lower peak temperatures in TREF and CRYSTAF, and potentially different elution behavior in HT-TGIC depending on the stationary phase.

Conclusion

The choice of analytical technique for quantifying comonomer distribution in ethylene/1-octene copolymers depends on the specific information required, the nature of the sample, and the available instrumentation.

  • ¹³C NMR stands out for providing absolute, detailed microstructural information, making it an indispensable tool for fundamental research and calibration of other techniques.

  • TREF and CRYSTAF are excellent for characterizing the chemical composition distribution of semi-crystalline copolymers, with CRYSTAF offering a faster analysis time.[20][21] The crystallizability of homogeneous ethylene/1-octene copolymers, as measured by CRYSTAF, shows a linear correlation with the total comonomer incorporated.[22]

  • HT-LC is advantageous for its ability to analyze a wide range of copolymers, including amorphous materials, and for providing a separation based purely on chemical composition.[15][16]

For a comprehensive understanding of the structure-property relationships of ethylene/1-octene copolymers, a multi-technique approach is often the most effective strategy. For instance, ¹³C NMR can be used to determine the absolute comonomer content of fractions separated by preparative TREF, providing a detailed picture of the bivariate distribution of chemical composition and molecular weight.[23][24]

References

Safety Operating Guide

Proper Disposal of 1-Octene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-octene is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties, this compound is classified as a hazardous substance requiring specific handling and disposal protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe work environment and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection such as safety glasses and a face shield.[1][2][3][4]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of flammable vapors.[1][2][5]

  • Ignition Source Control: this compound is highly flammable.[2][3][6][7][8][9] Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[1][2][3][4][6][7][8] All equipment used must be properly grounded and bonded to prevent static electricity discharge.[1][3][4] Use only non-sparking tools when handling containers.[1][3][4][7][8][10]

  • Environmental Protection: Avoid releasing this compound into the environment.[1][2][5][6] Prevent it from entering drains, sewers, or waterways, as it is very toxic to aquatic life with long-lasting effects.[1][2][4][5][6][7][8][9]

Hazard and Regulatory Data

This compound is regulated as a hazardous substance. The following table summarizes its key hazard classifications and regulatory identifiers.

ParameterData
CAS Number 111-66-0[2][3][6]
RCRA Waste Code D001 (Ignitability)[3][5]
GHS Hazard Statements H225: Highly flammable liquid and vapor[2][3][6][7][8][9]H304: May be fatal if swallowed and enters airways[2][3][6][7][8][9]H410: Very toxic to aquatic life with long lasting effects[2][3][6][7][8][9]
EUH Statement EUH066: Repeated exposure may cause skin dryness or cracking[2][7][8][11]
Aquatic Toxicity LC50 (Rainbow Trout, 96h): 0.87 mg/L[3]EC50 (Daphnia magna, 48h): 1 mg/L[3]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound waste from laboratory operations.

Step 1: Waste Classification and Segregation
  • Identify and Classify: All waste containing this compound must be classified as hazardous waste.[5][11] Specifically, it falls under the RCRA characteristic of ignitability (B1175610) (D001).[3][5]

  • Segregate: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or peroxides.[1][4] Store it in a designated container for flammable liquids.

Step 2: Waste Collection and Storage
  • Container Selection: Use a properly labeled, non-reactive, and sealable container designed for hazardous chemical waste. The container must be in good condition and compatible with this compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, health hazard, environmental hazard).

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated, and designated hazardous waste accumulation area.[1][4][6][7][8] This area must be away from heat and all sources of ignition.[1][4][6]

Step 3: Spill and Leak Management during Collection
  • Containment: In the event of a spill, immediately contain the liquid with dikes or non-combustible absorbent materials like sand, earth, or vermiculite.[1][3][4][10]

  • Cleanup: Using non-sparking tools, collect the absorbed material and contaminated soil into a separate, sealable container for hazardous waste disposal.[1][10]

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.

Step 4: Arranging for Final Disposal
  • Professional Disposal: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][2][3] Do not attempt to dispose of it through standard laboratory drains or as regular trash.[1][2][6]

  • Preferred Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with local, state, and federal regulations.[5]

Step 5: Empty Container Disposal
  • Hazard of Residue: Empty containers that held this compound are still hazardous as they retain flammable liquid and vapor residues.[1][4]

  • Handling: Handle empty containers with the same care as full ones.[1]

  • Disposal: Completely emptied containers may be recycled if they are properly cleaned (e.g., triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).[6] Otherwise, they must be disposed of as hazardous waste through a licensed contractor.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Waste this compound Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Classify as Hazardous Waste (RCRA: D001) B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated, Ventilated Hazardous Waste Area D->E F Keep Away From Ignition Sources E->F G Arrange Pickup by Licensed Waste Contractor F->G H Transport to Approved Treatment Facility G->H I Preferred Disposal Method: Chemical Incineration H->I J Maintain Disposal Records I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of 1-Octene: A Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Octene, a highly flammable and hazardous chemical. Adherence to these procedural steps is critical for ensuring laboratory safety and operational integrity.

Essential Safety Information

This compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2] It is very toxic to aquatic life with long-lasting effects.[1][2] Vapors are heavier than air and may travel along the ground, posing a risk of flashback from distant ignition sources.[3][4][5] Repeated exposure may cause skin dryness or cracking.[1][3]

This table summarizes key quantitative safety data for this compound:

PropertyValue
Flash Point10 °C (50 °F) - closed cup
Autoignition Temperature230 °C (446 °F)
Lower Explosive Limit (LEL)0.8%
Occupational Exposure LimitAIHA WEEL: 75 ppm (TWA)
Vapor Density3.9 (Air = 1)

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Chemical Splash Goggles & Face ShieldGoggles should be compliant with EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over the goggles.[1][2] Contact lenses should not be worn.[6]Protects against splashes and potential explosions.[7]
Skin Protection Chemical-Resistant Gloves, Flame-Retardant/Antistatic Clothing, and Chemical SuitUse neoprene or nitrile rubber gloves.[6] For prolonged contact, select gloves with a breakthrough time greater than 60 minutes.[8] Wear a complete suit protecting against chemicals, preferably flame-retardant and antistatic.[1]Prevents skin contact and absorption.[7] this compound can cause skin irritation and dryness.[1][3]
Respiratory Protection Air-Purifying Respirator or Supplied-Air RespiratorWhere risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with organic vapor cartridges (type ABEK as a backup to engineering controls).[1] In emergencies or with poor ventilation, use a full-face supplied-air respirator.[1][2][9]Prevents inhalation of harmful vapors, which can cause respiratory tract irritation.[6][9]

Operational Plan: Step-by-Step Handling of this compound

This section provides a procedural guide for the safe handling of this compound from preparation to cleanup.

Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended.[3][6] Ensure that eyewash stations and safety showers are readily accessible and operational.[6][10]

  • Ignition Sources: Before handling, eliminate all potential ignition sources from the area, including open flames, sparks, hot surfaces, and static discharge.[3][4][11] Post "No Smoking" signs.[1][11]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][10][11] All tools used must be non-sparking.[6][11] Ensure all equipment, including containers and receiving vessels, is properly grounded and bonded to prevent static electricity buildup.[5][6][11]

  • PPE: Don all required personal protective equipment as specified in the table above before beginning work.

Handling and Use
  • Dispensing: When transferring this compound, pour slowly to minimize splashing. Keep the container opening as close as possible to the receiving vessel.

  • Container Management: Keep containers tightly closed when not in use.[6][11] Store in a cool, dry, well-ventilated place away from heat and incompatible materials such as strong oxidizing agents and acids.[3][6][10]

  • Personal Hygiene: Avoid all personal contact, including inhalation of vapors or mists.[6][8] Do not eat, drink, or smoke in the work area.[5][11] Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[1][6]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[1]

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[1][4]

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[10][11]

    • Ventilate the area.

  • Large Spills:

    • Immediately evacuate the laboratory and alert others.

    • Close the doors to the affected area and prevent entry.

    • Contact your institution's emergency response team.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[8][11]

  • Waste Collection:

    • Collect unused this compound and any material contaminated with it (e.g., absorbent materials, used gloves, contaminated clothing) in a designated, properly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal Method:

    • Do not dispose of this compound down the drain or into the environment.[1][3]

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

    • Alternatively, arrange for a licensed hazardous waste disposal company to collect and manage the waste.[1]

  • Empty Containers:

    • Handle empty containers with care as they may retain flammable and hazardous residues and vapors.[6] Do not reuse empty containers. They must be disposed of through the same hazardous waste stream.

Safe_Handling_of_1_Octene cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use cluster_response 3. Incident Response cluster_disposal 4. Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ignition Remove All Ignition Sources prep_equip Use Grounded, Non-Sparking, Explosion-Proof Equipment prep_ppe Don Required PPE handle_dispense Dispense Carefully prep_ppe->handle_dispense handle_store Keep Containers Closed & Store Properly spill Spill Occurs handle_dispense->spill dispose_collect Collect Waste in Labeled Container handle_dispense->dispose_collect handle_hygiene Practice Good Personal Hygiene spill_small Small Spill: Contain & Clean with Inert Absorbent spill->spill_small spill_large Large Spill: Evacuate & Call Emergency Response spill->spill_large spill_small->dispose_collect dispose_method Dispose via Licensed Hazardous Waste Vendor dispose_collect->dispose_method

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。